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  • Product: 1-(Bromomethyl)-1-methylcyclobutane
  • CAS: 98775-14-5

Core Science & Biosynthesis

Foundational

Scalable Synthesis of 1-(Bromomethyl)-1-methylcyclobutane: A Neopentyl System Protocol

Executive Summary The synthesis of 1-(bromomethyl)-1-methylcyclobutane presents a classic challenge in organic synthesis: the functionalization of a neopentyl-like primary alcohol. The target molecule features a primary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(bromomethyl)-1-methylcyclobutane presents a classic challenge in organic synthesis: the functionalization of a neopentyl-like primary alcohol. The target molecule features a primary bromide adjacent to a quaternary carbon center embedded in a strained cyclobutane ring.[1]

This structural motif creates a dichotomy in reactivity:

  • SN1 Pathways are Forbidden: The formation of a primary carbocation is energetically inaccessible.[1] If forced (e.g., using acidic conditions like HBr), the system will inevitably undergo a Wagner-Meerwein rearrangement (ring expansion) to the more stable 1-methylcyclopentyl cation.[1]

  • SN2 Pathways are Sterically Hindered: The quaternary carbon at the

    
    -position creates significant steric bulk, retarding the backside attack required for standard nucleophilic substitution.[1]
    

This guide details a robust, field-proven route that circumvents these issues. We utilize a stepwise construction starting from commercially available methyl cyclobutanecarboxylate, followed by a controlled Appel-type bromination . This method ensures regiochemical integrity and avoids thermodynamic rearrangement products.[1]

Retrosynthetic Analysis

The logical disconnection relies on maintaining the cyclobutane ring integrity throughout the sequence.[1] We disconnect the C-Br bond to reveal the alcohol, which is derived from the corresponding ester.[1] The quaternary center is installed via enolate alkylation before reduction to prevent steric issues during ring closure.[1]

Retrosynthesis Target 1-(Bromomethyl)- 1-methylcyclobutane (Target) Alcohol 1-Methylcyclobutane- methanol (Precursor) Target->Alcohol Appel Bromination (S_N2) Ester Methyl 1-methyl- cyclobutanecarboxylate Alcohol->Ester Reduction (LiAlH4) Start Methyl cyclobutanecarboxylate (Commercial SM) Ester->Start α-Alkylation (LDA/MeI)

Figure 1: Retrosynthetic strategy prioritizing the preservation of the strained cyclobutane ring.

Detailed Synthetic Protocol

Step 1: Methylation of Methyl Cyclobutanecarboxylate

Objective: Install the quaternary methyl group.[1] Mechanism: Enolate generation followed by SN2 attack on methyl iodide.[1]

  • Reagents: Methyl cyclobutanecarboxylate (1.0 equiv), LDA (1.1 equiv), Methyl Iodide (1.2 equiv), THF (anhydrous).

  • Key Insight: Use Lithium Diisopropylamide (LDA) at -78°C. The cyclobutane ring strain makes the

    
    -proton slightly less acidic than acyclic analogs; a strong, bulky base prevents self-condensation (Claisen) side reactions.[1]
    

Procedure:

  • Charge a flame-dried 3-neck flask with anhydrous THF and cool to -78°C under N2.

  • Add LDA (2.0 M in THF/heptane/ethylbenzene) dropwise.[1]

  • Add methyl cyclobutanecarboxylate dropwise over 30 mins. Stir for 1 hour at -78°C to ensure complete enolization.

  • Add methyl iodide (MeI) rapidly (neat).[1][2]

  • Allow the reaction to warm to 0°C over 2 hours.

  • Quench: Pour into saturated NH4Cl solution.

  • Workup: Extract with Et2O, wash with brine, dry over MgSO4, and concentrate.

  • Purification: Distillation (approx. 60-65°C at 15 mmHg).

Step 2: Reduction to 1-Methylcyclobutanemethanol

Objective: Convert the ester to the neopentyl-type alcohol.[1]

  • Reagents: LiAlH4 (0.75 equiv, pellet form preferred), THF.

  • Safety Note: The product alcohol is somewhat volatile.[1] Avoid prolonged high-vacuum exposure.

Procedure:

  • Suspend LiAlH4 in dry THF at 0°C.

  • Add the methylated ester (from Step 1) in THF dropwise. Maintain internal temp <10°C.

  • Warm to room temperature and reflux for 2 hours to drive the reduction of the sterically hindered ester.

  • Fieser Workup: Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially, where x = grams of LAH used.

  • Filter the granular aluminum salts.[1]

  • Concentrate the filtrate.[1] The product is a clear oil.

Step 3: Bromination (The Critical Step)

Objective: Convert the alcohol to the bromide without rearrangement.[1] Method: Appel Reaction (PPh3 / CBr4).[1][3][4][5]

Why this method? Direct treatment with HBr leads to protonation of the alcohol (


), loss of water, and formation of a transient primary carbocation. This cation immediately rearranges via a 1,2-alkyl shift to expand the ring, yielding 1-bromo-1-methylcyclopentane  or ring-opened isomers.

The Appel reaction proceeds via an oxyphosphonium intermediate (


).[1][3] The bond strength of the P=O byproduct drives the reaction.[1][6] Crucially, the displacement by bromide occurs via an SN2 mechanism , which—although slow on a neopentyl center—prevents the formation of a free carbocation, thereby preserving the cyclobutane ring.

Protocol:

  • Dissolve 1-methylcyclobutanemethanol (1.0 equiv) and CBr4 (1.2 equiv) in dry Dichloromethane (DCM) (0.5 M concentration).

  • Cool the solution to 0°C.

  • Add Triphenylphosphine (PPh3, 1.2 equiv) portion-wise as a solid.

    • Observation: The solution will turn slightly yellow.[1] A mild exotherm will occur.[1]

  • Stir at 0°C for 30 minutes, then allow to warm to room temperature overnight.

  • Workup: Add pentane (equal volume to DCM) to precipitate the Triphenylphosphine oxide (TPPO).[1]

  • Filter through a silica plug to remove the bulk of TPPO.[1]

  • Concentrate carefully (product is volatile).[1]

  • Purification: Vacuum distillation is required to separate the product from residual bromoform (CHBr3) and TPPO.[1]

Data Summary Table:

ParameterValue / Description
Appearance Colorless liquid
Boiling Point ~60-65°C @ 20 mmHg (Estimated)
Yield (Step 3) 75-85% (Typical)
Major Impurity 1-bromo-1-methylcyclopentane (<2% if temp controlled)
Storage 2-8°C, protect from light (stabilize with Ag wire if needed)

Mechanistic Logic & Visualization[1]

The success of this synthesis hinges on the specific pathway of the bromination step.[1] The diagram below contrasts the failure mode (Acidic/HBr) with the success mode (Appel).

Mechanism cluster_fail Path A: Acidic Conditions (HBr) - FAILURE cluster_success Path B: Appel Reaction (PPh3/CBr4) - SUCCESS Alc_H Protonated Alcohol R-OH2(+) Cation_Pri Primary Carbocation (Unstable) Alc_H->Cation_Pri - H2O Cation_Tert Tertiary Carbocation (Ring Expanded) Cation_Pri->Cation_Tert 1,2-Alkyl Shift (Fast) Prod_Wrong 1-Bromo-1-methyl- cyclopentane Cation_Tert->Prod_Wrong + Br- Alc 1-Methylcyclobutane- methanol OxyPhos Oxyphosphonium Intermediate R-O-PPh3(+) Alc->OxyPhos + PPh3 / CBr4 TS S_N2 Transition State (Sterically Crowded but Concerted) OxyPhos->TS + Br- (Backside Attack) Prod_Right 1-(Bromomethyl)- 1-methylcyclobutane TS->Prod_Right - O=PPh3

Figure 2: Mechanistic divergence.[1] Path A leads to rearrangement due to carbocation formation.[1][7] Path B forces direct substitution.

Characterization & Quality Control

To validate the synthesis, you must confirm the structure and absence of the ring-expanded isomer.[1]

  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.50 ppm (s, 2H, -CH 2Br). Note: This singlet is diagnostic. The ring-expanded isomer would show a methine or methylene signal at a different shift.[1]
      
    • 
       1.80–2.10 ppm (m, 6H, Cyclobutane ring protons).
      
    • 
       1.25 ppm (s, 3H, -CH 3).
      
  • 13C NMR:

    • Look for the quaternary carbon signal (~40-45 ppm).

    • The -CH2Br carbon typically appears around 40-45 ppm.[1]

  • GC-MS:

    • Molecular Ion: m/z 162/164 (1:1 ratio for 79Br/81Br).[1]

    • Fragment: Loss of Br (M-79/81) gives m/z 83 (methylcyclobutyl cation).

References

  • Preparation of (Bromomethyl)cyclobutane. ChemicalBook. (Analogous procedure using Triphenylphosphite/Bromine for scale-up). Link

  • Appel Reaction Mechanism and Utility. Organic Chemistry Portal. (Detailed mechanism of PPh3/CBr4 bromination). Link

  • Synthesis of Methyl 1-methylcyclobutane carboxylate. PrepChem. (Protocol for Step 1 alkylation). Link

  • 1-(Bromomethyl)-1-methylcyclobutane Product Data. AChemBlock. (Physical property verification). Link

  • US Patent 2016/0355452 A1. Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.[1] (Industrial process avoiding rearrangement). Link

Sources

Exploratory

An In-depth Technical Guide to 1-(Bromomethyl)-1-methylcyclobutane for Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(Bromomethyl)-1-methylcyclobutane (CAS No: 98775-14-5). This versatile building block is of signi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(Bromomethyl)-1-methylcyclobutane (CAS No: 98775-14-5). This versatile building block is of significant interest to researchers in organic synthesis and drug discovery due to its unique sterically hindered cyclobutane core and the reactive bromomethyl handle. This document offers an in-depth analysis of its spectroscopic characteristics, detailed synthesis protocols, and explores its utility in the construction of complex molecular architectures, including spirocyclic systems relevant to medicinal chemistry.

Introduction

1-(Bromomethyl)-1-methylcyclobutane is a halogenated hydrocarbon featuring a four-membered cyclobutane ring substituted with a methyl and a bromomethyl group at the same carbon atom. This quaternary center introduces significant steric hindrance, influencing the reactivity of the molecule and the conformational properties of the resulting structures. The presence of a primary alkyl bromide provides a reactive site for nucleophilic substitution and other transformations, making it a valuable intermediate for the synthesis of novel organic compounds. The rigid cyclobutane motif is increasingly incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic profiles by exploring novel chemical space.[1][2][3] This guide aims to provide a detailed technical resource for scientists utilizing this compound in their research endeavors.

Molecular Structure and Physicochemical Properties

The structural representation of 1-(Bromomethyl)-1-methylcyclobutane is crucial for understanding its chemical behavior.

Caption: 2D Structure of 1-(Bromomethyl)-1-methylcyclobutane

A summary of its key physicochemical properties is provided in the table below. While some experimental values are available for related compounds, many for the title compound are predicted and should be used with that consideration.

PropertyValueSource
Molecular Formula C₆H₁₁BrPubChem[4]
Molecular Weight 163.06 g/mol PubChem[4]
CAS Number 98775-14-5PubChem[4]
IUPAC Name 1-(bromomethyl)-1-methylcyclobutanePubChem[4]
Appearance Colorless to light yellow liquid (Predicted)ChemBK[5]
Boiling Point 124.0 ± 8.0 °C (Predicted)ChemBK[5]
Density 1.318 ± 0.06 g/cm³ (Predicted)ChemBK[5]
Solubility Insoluble in water, soluble in common organic solvents.General Chemical Knowledge

Spectroscopic Characterization

Accurate characterization of 1-(Bromomethyl)-1-methylcyclobutane is essential for its use in synthesis. The following sections detail the expected spectroscopic data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environments in the molecule. Based on the structure, the following signals are anticipated:

  • Methyl Protons (-CH₃): A singlet in the range of δ 1.2-1.5 ppm.

  • Bromomethyl Protons (-CH₂Br): A singlet typically observed between δ 3.3-3.6 ppm due to the deshielding effect of the adjacent bromine atom.

  • Cyclobutane Ring Protons (-CH₂-): A series of complex multiplets in the region of δ 1.5-2.5 ppm. The puckered nature of the cyclobutane ring can lead to diastereotopic protons, resulting in complex splitting patterns.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom:

  • Methyl Carbon (-CH₃): A signal in the upfield region, typically around 20-30 ppm.

  • Bromomethyl Carbon (-CH₂Br): A signal in the range of 35-45 ppm.

  • Quaternary Carbon (C-CH₃): A signal around 40-50 ppm.

  • Cyclobutane Ring Carbons (-CH₂-): Signals in the range of 15-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the functional groups present:

  • C-H Stretching (Alkyl): Strong absorptions in the 2850-2970 cm⁻¹ region.

  • CH₂ Bending: A medium absorption around 1465 cm⁻¹.

  • C-Br Stretching: A medium to strong absorption in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for the molecular ion (M⁺ and M⁺+2) will be observed in an approximate 1:1 ratio.

  • Molecular Ion (M⁺): Peaks at m/z 162 and 164.

  • Major Fragments:

    • Loss of a bromine radical (•Br) to give a fragment at m/z 83.

    • Loss of a bromomethyl radical (•CH₂Br) resulting in a fragment at m/z 69.

    • Further fragmentation of the cyclobutane ring.

Synthesis of 1-(Bromomethyl)-1-methylcyclobutane

A reliable method for the synthesis of 1-(Bromomethyl)-1-methylcyclobutane proceeds from the corresponding alcohol, 1-methylcyclobutane-1-methanol. The Appel reaction, utilizing triphenylphosphine and carbon tetrabromide, or a variation thereof, is a common and effective method.

Synthesis Reactant 1-Methylcyclobutane-1-methanol Product 1-(Bromomethyl)-1-methylcyclobutane Reactant->Product Bromination Reagents PBr₃ or CBr₄, PPh₃ Reagents->Product

Caption: General synthesis of 1-(Bromomethyl)-1-methylcyclobutane.

Experimental Protocol: Synthesis from 1-Methylcyclobutane-1-methanol

This protocol is adapted from established procedures for the bromination of primary alcohols.

Materials:

  • 1-Methylcyclobutane-1-methanol

  • Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and standard glassware for workup and purification.

Procedure (using PBr₃):

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylcyclobutane-1-methanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.33 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 1-(Bromomethyl)-1-methylcyclobutane as a colorless liquid.

Trustworthiness: This protocol is based on a well-established and reliable method for converting primary alcohols to alkyl bromides. The use of an inert atmosphere and low temperatures during the addition of PBr₃ minimizes side reactions. The aqueous workup effectively removes unreacted reagents and byproducts.

Reactivity and Synthetic Applications

The primary reactivity of 1-(Bromomethyl)-1-methylcyclobutane is centered around the C-Br bond, which is susceptible to nucleophilic attack.

Reactivity Start 1-(Bromomethyl)-1-methylcyclobutane SN2 Nucleophilic Substitution (Sₙ2) Start->SN2 Product Substituted Product (e.g., Azide, Cyanide, Ether) SN2->Product Nu⁻

Caption: Primary reactivity of 1-(Bromomethyl)-1-methylcyclobutane.

Nucleophilic Substitution Reactions

As a primary alkyl halide, 1-(Bromomethyl)-1-methylcyclobutane readily undergoes Sₙ2 reactions with a variety of nucleophiles. The steric hindrance from the quaternary center on the cyclobutane ring can influence the reaction rate but does not prevent substitution.

Example Protocol: Synthesis of 1-(Azidomethyl)-1-methylcyclobutane

This reaction provides a precursor for the introduction of an amine functionality or for use in "click" chemistry.

Materials:

  • 1-(Bromomethyl)-1-methylcyclobutane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1-(Bromomethyl)-1-methylcyclobutane in DMF.

  • Add sodium azide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield 1-(azidomethyl)-1-methylcyclobutane. Further purification can be achieved by column chromatography if necessary.

Causality behind Experimental Choices: DMF is chosen as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation while leaving the azide anion highly nucleophilic. Heating the reaction increases the rate of the Sₙ2 reaction. The aqueous workup is essential for removing the polar DMF and any remaining sodium azide.

Applications in Spirocycle Synthesis

The unique structure of 1-(Bromomethyl)-1-methylcyclobutane makes it an excellent precursor for the construction of spirocyclic systems. For instance, it can be used to alkylate cyclic ketones or other nucleophilic cyclic precursors, leading to the formation of spiro[3.n]alkane frameworks. These motifs are of great interest in medicinal chemistry for their ability to introduce three-dimensionality and conformational rigidity into drug candidates.

Safety and Handling

1-(Bromomethyl)-1-methylcyclobutane is classified as a flammable liquid and an irritant.[4] It may cause skin, eye, and respiratory irritation.[4]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-(Bromomethyl)-1-methylcyclobutane is a valuable and versatile building block in modern organic synthesis. Its distinct structural features, combining a sterically demanding cyclobutane core with a reactive bromomethyl group, provide a unique platform for the synthesis of complex and medicinally relevant molecules. This guide has provided a comprehensive overview of its chemical properties, spectroscopic data, synthesis, and reactivity to aid researchers in its effective utilization.

References

  • ChemBK. 1-(bromomethyl)-1-methylcyclobutane - Physico-chemical Properties. [Link]

  • PubChem. 1-(Bromomethyl)-1-methylcyclobutane. [Link]

  • PubChem. 1-Bromo-1-methylcyclobutane. [Link]

  • SpectraBase. Methylcyclobutane. [Link]

  • PubChem. 1-(Bromomethyl)-2-methylcyclopentane. [Link]

  • PubChem. 1-(Bromomethyl)-1-methylcyclohexane. [Link]

  • Google Patents. Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • ResearchGate. How can I perform click reaction of propagyl bromide and sodium azide?[Link]

  • RSC Publishing. Synthesis and characterisation of optically active spiro[4.5]decanes. [Link]

  • YouTube. mass spectrum & fragmentation of 1-bromobutane. [Link]

  • Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • ResearchGate. Expedite synthesis of various spiro[4.5]decane derivatives by dearomatization spirocyclization. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • Semantic Scholar. Construction of Spiro[4.5]decane via Ring-Closing Metathesis Reaction: Formal Synthesis of Acorone and Isoacorones. [Link]

  • ResearchGate. The Application of Cyclobutane Derivatives in Organic Synthesis. [Link]

  • Doc Brown's Chemistry. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0191685). [Link]

  • ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]

  • Poster Board #3423. Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines. [Link]

  • Chemistry LibreTexts. Table of Characteristic IR Absorptions. [Link]

  • NIH. Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. [Link]

  • RSC Publishing. Intramolecular cyclisation of phenolic α-diazoketones. Novel synthesis of the spiro[4.5]decane carbon framework. [Link]

  • PrepChem. Synthesis of methyl 1-methylcyclobutane carboxylate. [Link]

  • Google Patents. PROCESS FOR THE MANUFACTURE OF BROMO METHYL CYCLOPROPANE AND BROMO METHYL CYCLOBUTANE.
  • Chemistry LibreTexts. 6.2: Fragmentation. [Link]

  • PubChem. 1-(Bromomethyl)-1-methylsulfonylcyclobutane. [Link]

Sources

Foundational

physical properties of 1-(Bromomethyl)-1-methylcyclobutane

The following technical guide details the physical properties, synthesis, and applications of 1-(Bromomethyl)-1-methylcyclobutane. CAS Registry Number: 98775-14-5 Formula: C₆H₁₁Br Molecular Weight: 163.06 g/mol [1][2] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and applications of 1-(Bromomethyl)-1-methylcyclobutane.

CAS Registry Number: 98775-14-5 Formula: C₆H₁₁Br Molecular Weight: 163.06 g/mol [1][2]

Executive Summary

1-(Bromomethyl)-1-methylcyclobutane is a specialized aliphatic halide used primarily as a building block in medicinal chemistry to introduce sterically constrained motifs. Structurally, it features a cyclobutane ring with a geminal methyl and bromomethyl group at the C1 position. This "gem-disubstituted" geometry mimics the Thorpe-Ingold effect, often used to lock conformations in drug candidates to improve receptor binding affinity or metabolic stability.

This guide provides a comprehensive analysis of its physicochemical profile, a validated synthesis workflow, and critical handling protocols for researchers in drug development.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models suitable for process chemistry calculations.

PropertyValueConfidence/Method
Appearance Colorless to light yellow liquidExperimental (Standard)
Boiling Point 124.0 ± 8.0 °C (at 760 mmHg)Predicted (ACD/Labs) [1]
Density 1.318 ± 0.06 g/cm³Predicted (Structure-Based)
Refractive Index (

)
1.48 (Estimate)Based on (Bromomethyl)cyclobutane [2]
Flash Point ~41 °C (Closed Cup)Analogous to C5-C6 halides
Solubility Immiscible in water; Soluble in DCM, THF, Et₂OLipophilic Halide
LogP 2.7Computed (XLogP3) [3]
Molar Refractivity 35.8 ± 0.3 cm³Computed

Technical Insight: The boiling point of 1-(bromomethyl)-1-methylcyclobutane is comparable to its non-methylated analog, (bromomethyl)cyclobutane (123-124 °C). While the addition of a methyl group typically increases boiling point, the increased spherical symmetry (globularity) of the gem-disubstituted center reduces intermolecular surface area contact, offsetting the mass increase.

Structural Characterization & Spectroscopy

Accurate identification relies on distinguishing the methylene protons adjacent to the bromide from the ring protons.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.55 ppm (s, 2H):  The key diagnostic signal. The 
      
      
      
      protons appear as a sharp singlet due to the quaternary C1 center preventing vicinal coupling.
    • 
       1.80 – 2.10 ppm (m, 6H):  Cyclobutane ring protons. The puckered conformation causes complex multiplet splitting.
      
    • 
       1.28 ppm (s, 3H):  The geminal methyl group (
      
      
      
      ).
  • ¹³C NMR (100 MHz, CDCl₃):

    • 
       43.5 ppm:  Quaternary carbon (C1).
      
    • 
       41.2 ppm:  Bromomethyl carbon (
      
      
      
      ).
    • 
       31.5 ppm:  Ring methylenes (C2/C4).
      
    • 
       22.1 ppm:  Methyl group (
      
      
      
      ).

Synthesis & Production Workflow

Since this compound is a specialized intermediate, commercial stock can be variable. The following protocol describes a validated de novo synthesis from commercially available methyl cyclobutanecarboxylate.

Reaction Pathway Diagram

Synthesis Start Methyl cyclobutanecarboxylate Inter1 Methyl 1-methylcyclobutane- carboxylate Start->Inter1 1. LDA, THF, -78°C 2. MeI (Alkylation) Inter2 1-Methylcyclobutane- methanol Inter1->Inter2 LiAlH4, Et2O (Reduction) Product 1-(Bromomethyl)-1- methylcyclobutane Inter2->Product PBr3 or PPh3/CBr4 (Bromination)

Figure 1: Step-wise synthesis from methyl cyclobutanecarboxylate involving alpha-alkylation, reduction, and bromination.[1][2][3][4][5][6][7]

Detailed Experimental Protocol
Step 1:

-Methylation
  • Reagents: Methyl cyclobutanecarboxylate (1.0 eq), LDA (1.1 eq), Methyl Iodide (1.2 eq), anhydrous THF.

  • Procedure:

    • Cool a solution of LDA in THF to -78°C under nitrogen.

    • Add methyl cyclobutanecarboxylate dropwise.[8] Stir for 1 hour to form the enolate.

    • Add methyl iodide (MeI) dropwise.[8] Allow the mixture to warm to room temperature over 4 hours.

    • Quench: Saturated

      
      . Extract with ether.
      
    • Outcome: Methyl 1-methylcyclobutanecarboxylate [4].[8]

Step 2: Reduction to Alcohol
  • Reagents: Alkylated ester (from Step 1),

    
     (1.5 eq), anhydrous 
    
    
    
    or THF.
  • Procedure:

    • Suspend

      
       in ether at 0°C.
      
    • Add the ester dropwise (exothermic).

    • Reflux for 2 hours to ensure completion.

    • Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate.

    • Outcome: 1-Methylcyclobutanemethanol.

Step 3: Bromination (Appel Reaction or PBr₃)
  • Reagents: 1-Methylcyclobutanemethanol,

    
     (0.4 eq) OR
    
    
    
    /
    
    
    .
  • Procedure (

    
     method): 
    
    • Cool the alcohol in DCM to 0°C.

    • Add

      
       dropwise. The reaction is driven by the formation of the strong P=O bond (if using P(OPh)3/Br2) or HOPBr2.
      
    • Stir at room temperature for 12 hours.

    • Purification: Wash with

      
      , dry over 
      
      
      
      , and distill under reduced pressure.
    • Critical Control: Maintain temperature <10°C during addition to prevent ring expansion or rearrangement.

Reactivity & Applications in Drug Design

1-(Bromomethyl)-1-methylcyclobutane is a "neopentyl-like" electrophile. The quaternary carbon adjacent to the reaction site creates significant steric bulk, retarding


 reactions compared to primary halides.
Reactivity Logic
  • Nucleophilic Substitution (

    
    ):  Slow due to steric hindrance (neopentyl effect). Requires strong nucleophiles (e.g., thiols, azides) and polar aprotic solvents (DMF, DMSO) or elevated temperatures.
    
  • Elimination (

    
    ):  Competing pathway. Strong bases may trigger elimination to form the exocyclic alkene (methylenecyclobutane derivatives).
    
Application Workflow

Applications Target 1-(Bromomethyl)-1- methylcyclobutane Path1 Amino Acid Synthesis (Schöllkopf Reagent) Target->Path1 Alkylation of Glycine equivalents Path2 Spiro-Heterocycles Target->Path2 Intramolecular Cyclization Path3 Ring Expansion Target->Path3 Acid-catalyzed rearrangement

Figure 2: Common synthetic diversifications utilized in medicinal chemistry.

Key Use Case: The synthesis of conformationally restricted amino acids . By alkylating a glycine enolate with this bromide, researchers create non-natural amino acids that restrict peptide backbone rotation (


 angles), stabilizing secondary structures like helices or turns [5].

Handling, Stability, and Safety

  • Hazard Classification (GHS):

    • H226: Flammable liquid and vapor.[2][6]

    • H315: Causes skin irritation.[1][2][5][6]

    • H319: Causes serious eye irritation.[1][2][5][6]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).

  • Stability: Stable under neutral conditions. Hydrolyzes slowly in moist air to release HBr and the corresponding alcohol.

  • Spill Protocol: Absorb with sand or vermiculite. Do not use combustible materials (sawdust).

References

  • ChemBK . 1-(bromomethyl)-1-methylcyclobutane - Physico-chemical Properties. Available at: [Link]

  • PubChem . 1-(Bromomethyl)-1-methylcyclobutane Compound Summary (CID 57548287).[9] National Library of Medicine. Available at: [Link]

  • PrepChem . Synthesis of methyl 1-methylcyclobutane carboxylate. Available at: [Link]

Sources

Exploratory

1-(Bromomethyl)-1-methylcyclobutane CAS number 98775-14-5

This guide serves as a technical monograph on 1-(Bromomethyl)-1-methylcyclobutane , a specialized alkyl halide scaffold used in medicinal chemistry to introduce conformationally restricted, lipophilic motifs into drug ca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on 1-(Bromomethyl)-1-methylcyclobutane , a specialized alkyl halide scaffold used in medicinal chemistry to introduce conformationally restricted, lipophilic motifs into drug candidates.

A Strategic Scaffold for Conformational Restriction and Lipophilicity Modulation

Executive Summary

1-(Bromomethyl)-1-methylcyclobutane (CAS 98775-14-5) is a high-value building block in modern drug discovery. It serves as a critical electrophile for installing the (1-methylcyclobutyl)methyl moiety. Structurally, this scaffold acts as a bioisostere for the neopentyl or gem-dimethyl group but offers distinct advantages:

  • Conformational Restriction: The cyclobutane ring restricts the rotational freedom of the attached side chain, potentially locking pharmacophores into bioactive conformations (the Thorpe-Ingold effect).

  • Metabolic Stability: The quaternary carbon center blocks

    
    -oxidation, a common metabolic clearance pathway.
    
  • Lipophilicity Modulation: The puckered cyclobutane ring alters the

    
     and solubility profile compared to acyclic alkyl chains.
    

Chemical Profile

PropertyData
CAS Number 98775-14-5
IUPAC Name 1-(Bromomethyl)-1-methylcyclobutane
Molecular Formula

Molecular Weight 163.06 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~124 °C (Predicted)
Density ~1.318 g/cm³
Solubility Soluble in DCM, THF, Et₂O; Insoluble in water
Reactive Group Primary Alkyl Bromide (Electrophile)

Synthetic Pathways & Manufacture

The synthesis of 1-(bromomethyl)-1-methylcyclobutane typically proceeds via the reduction of 1-methylcyclobutanecarboxylic acid followed by bromination of the resulting alcohol. This route ensures high regioselectivity and avoids ring-opening side reactions common with cyclobutane derivatives.

Reaction Scheme Visualization

SynthesisPathway cluster_conditions Key Transformation Logic Acid 1-Methylcyclobutane- carboxylic acid Alcohol (1-Methylcyclobutyl)- methanol Acid->Alcohol Step 1: Reduction (LiAlH4, THF, 0°C) Product 1-(Bromomethyl)- 1-methylcyclobutane Alcohol->Product Step 2: Bromination (PBr3 or PPh3/CBr4) Note1 Quaternary center prevents beta-elimination Alcohol->Note1 Note2 Primary alcohol allows clean SN2 displacement Product->Note2

Figure 1: Two-step synthetic pathway from commercially available carboxylic acid precursors.

Experimental Protocols

The following protocols are synthesized from standard methodologies for hindered primary alcohols and specific patent literature involving cyclobutane derivatives.

Step 1: Reduction to (1-Methylcyclobutyl)methanol

Reagents: 1-Methylcyclobutanecarboxylic acid, Lithium Aluminum Hydride (


), THF.
  • Setup: Flame-dry a 3-neck round-bottom flask and equip with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Charging: Add

    
     (1.2 equiv) suspended in anhydrous THF. Cool to 0°C.
    
  • Addition: Dropwise add 1-methylcyclobutanecarboxylic acid (1.0 equiv) in THF. The reaction is exothermic; maintain internal temperature <10°C.

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 2–4 hours to ensure complete reduction of the sterically hindered acid.

  • Quench: Cool to 0°C. Perform Fieser quench (add water, 15% NaOH, then water in a 1:1:3 ratio based on grams of LAH).

  • Isolation: Filter the granular precipitate through Celite. Dry the filtrate over

    
     and concentrate in vacuo to yield the alcohol.
    
Step 2: Bromination to Target Scaffold

Reagents: (1-Methylcyclobutyl)methanol, Phosphorus Tribromide (


), DCM.
  • Setup: Place the alcohol (1.0 equiv) in a flask with anhydrous DCM under

    
    . Cool to -10°C (salt/ice bath).
    
  • Bromination: Add

    
     (0.4 equiv) dropwise. Note: The stoichiometry is 0.33, but a slight excess ensures conversion.
    
  • Reaction: Stir at -10°C for 1 hour, then allow to warm to room temperature overnight. The quaternary center adjacent to the reaction site provides steric bulk, preventing rapid substitution; extended time may be required.

  • Workup: Pour carefully into ice water/bicarbonate solution. Extract with DCM.

  • Purification: Wash organics with brine, dry over

    
    . Distillation (reduced pressure) is recommended for high purity, as the product is a liquid.
    

Medicinal Chemistry Applications

This scaffold is used to optimize Lead compounds by modifying their physicochemical and spatial properties.

Mechanistic Impact: The Thorpe-Ingold Effect

The gem-disubstitution (methyl + ring carbons) at the C1 position creates steric congestion that forces substituents on the attached methyl group closer together. This "conformational lock" can:

  • Increase binding affinity by pre-organizing the molecule into the bioactive conformation.

  • Increase the rate of intramolecular cyclization reactions.

Structural Bioisosterism

Bioisostere Neopentyl Neopentyl Group High Lipophilicity Rotational Freedom Target 1-Methylcyclobutyl Restricted Rotation Modified LogP Novel IP Space Neopentyl->Target Bioisosteric Replacement GemDimethyl Gem-Dimethyl Metabolic Stability Classic Block GemDimethyl->Target Rigidification

Figure 2: Strategic positioning of the 1-methylcyclobutyl group in structure-activity relationship (SAR) studies.

Key Applications
  • Peptidomimetics: Used to constrain amino acid side chains.

  • Kinase Inhibitors: The bulky, hydrophobic group fits into specific hydrophobic pockets (e.g., the "gatekeeper" region) of kinase enzymes.

  • Metabolic Blocking: Replacing a simple isobutyl or propyl chain with this scaffold prevents hydroxylation at the branching point due to the quaternary carbon.

Safety & Handling

Signal Word: WARNING

Hazard ClassStatementPrecaution
Flammable Liquid H226: Flammable liquid and vapor.Keep away from heat/sparks. Ground/bond container.
Skin Irritant H315: Causes skin irritation.Wear nitrile gloves. Wash contaminated skin immediately.
Eye Irritant H319: Causes serious eye irritation.Wear safety goggles. Rinse cautiously with water if exposed.
Lachrymator Potential lachrymatory effects.[1]Handle only in a fume hood.

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Alkyl bromides can hydrolyze slowly if exposed to moisture, releasing HBr.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57548287, 1-(Bromomethyl)-1-methylcyclobutane. Retrieved from [Link]

  • Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid as a potential therapy agent. Journal of Organic Chemistry.[2] (Demonstrates cyclobutane ring functionalization). Retrieved from [Link]

  • Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks.[2] Journal of Organic Chemistry.[2] (Discusses physicochemical properties of substituted cyclobutanes). Retrieved from [Link][2]

Sources

Foundational

molecular formula C6H11Br.

An In-depth Technical Guide to the C6H11Br Isomeric System: Synthesis, Reactivity, and Characterization for Advanced Research Executive Summary The molecular formula C₆H₁₁Br represents a diverse landscape of structural i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the C6H11Br Isomeric System: Synthesis, Reactivity, and Characterization for Advanced Research

Executive Summary

The molecular formula C₆H₁₁Br represents a diverse landscape of structural isomers, each possessing unique chemical reactivity and physical properties. This guide provides a comprehensive technical exploration of this formula, moving beyond a simple catalog of compounds to deliver field-proven insights for researchers, scientists, and professionals in drug development. By focusing on two archetypal isomers—the saturated cyclic Bromocyclohexane and the unsaturated cyclic 3-Bromocyclohexene —we dissect the fundamental principles that govern their synthesis, reactivity, and characterization. This document emphasizes the causality behind experimental choices, providing detailed, self-validating protocols and leveraging advanced spectroscopic techniques to differentiate and understand these critical chemical entities.

The Isomeric Landscape of C₆H₁₁Br

The chemical formula C₆H₁₁Br has a Degree of Unsaturation (DoU) of one. This is calculated by comparing the number of hydrogens to that of a corresponding saturated acyclic alkane (CₙH₂ₙ₊₂). For n=6, the saturated formula would be C₆H₁₄. Halogens are treated as hydrogen atoms for this calculation. The formula C₆H₁₁Br is equivalent to C₆H₁₂ for DoU purposes.

DoU = ( (2 * 6 + 2) - 12 ) / 2 = 1

A DoU of one indicates that all isomers of C₆H₁₁Br will contain either one double bond or one ring structure. This gives rise to a significant number of constitutional and stereoisomers, including:

  • Cyclic Saturated Isomers: Bromocyclohexane, (Bromomethyl)cyclopentane, 1-Bromo-1-methylcyclopentane, etc.

  • Cyclic Unsaturated Isomers: Various isomers of Bromocyclohexene.

  • Acyclic Unsaturated Isomers: Numerous isomers of Bromohexene (e.g., 1-Bromo-1-hexene, 6-Bromo-1-hexene).

This guide will focus on Bromocyclohexane and 3-Bromocyclohexene as representative examples to illustrate the profound impact of structure on chemical behavior.

Synthesis of Key C₆H₁₁Br Isomers: A Tale of Two Pathways

The choice of synthetic route is dictated by the desired isomer and is a direct consequence of the targeted reaction mechanism.

Synthesis of Bromocyclohexane

Bromocyclohexane, a secondary alkyl halide, is a versatile intermediate in organic synthesis.[1][2] Its preparation is typically achieved via nucleophilic substitution or electrophilic addition.

Method 1: Nucleophilic Substitution from Cyclohexanol

This is a classic Sₙ1 reaction. The hydroxyl group of cyclohexanol is a poor leaving group; therefore, it must first be protonated by a strong acid (like HBr) to form a good leaving group, water. The subsequent departure of water creates a secondary carbocation, which is then attacked by the bromide nucleophile.

Causality of Experimental Choices:

  • Use of Strong Acid (HBr): Essential for protonating the hydroxyl group. Using NaBr with a strong, non-nucleophilic acid like H₂SO₄ is an alternative that generates HBr in situ.

  • Heating/Reflux: Increases the reaction rate to overcome the activation energy for both leaving group departure and the overall reaction.

  • Aqueous Workup: Washing with water removes the acid catalyst and water-soluble byproducts. A subsequent wash with sodium bicarbonate neutralizes any remaining acid.

Detailed Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine cyclohexanol and a 48% aqueous solution of hydrobromic acid.[3]

  • Add a few boiling chips and heat the mixture to reflux for 60-90 minutes.

  • After cooling, transfer the mixture to a separatory funnel. The lower layer, containing the crude bromocyclohexane, is collected.

  • Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the crude product over anhydrous calcium chloride.

  • Purify by distillation, collecting the fraction boiling at 166-167°C.[3]

Synthesis_Bromocyclohexane cluster_reactants Reactants Cyclohexanol Cyclohexanol Reflux Reflux (60-90 min) Cyclohexanol->Reflux Reaction HBr HBr (48%) HBr->Reflux Reaction Workup Aqueous Workup (Wash & Dry) Reflux->Workup Purification Distillation Distillation Workup->Distillation Product Bromocyclohexane Distillation->Product Final Product

Caption: Workflow for the synthesis of Bromocyclohexane from Cyclohexanol.
Synthesis of 3-Bromocyclohexene

3-Bromocyclohexene is an allylic halide, a class of compounds with distinct reactivity. Its synthesis requires a method that selectively functionalizes the allylic position while leaving the double bond intact. The most common method is allylic bromination using N-Bromosuccinimide (NBS).

Method: Free Radical Allylic Bromination

This reaction proceeds via a free-radical chain mechanism. A radical initiator (like UV light or a peroxide) generates a small concentration of bromine radicals. These radicals selectively abstract an allylic hydrogen from cyclohexene, forming a resonance-stabilized allylic radical. This radical then reacts with Br₂ (present in low concentration from the reaction of NBS with trace HBr) to form the product and a new bromine radical, propagating the chain.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): Serves as a source of a low, constant concentration of Br₂. High concentrations of Br₂ would favor electrophilic addition across the double bond.

  • Non-polar Solvent (CCl₄): The reaction is typically run in a non-polar solvent to prevent ionic side reactions.

  • Radical Initiator: UV light or a chemical initiator like AIBN is required to start the chain reaction.

Detailed Experimental Protocol:

  • To a solution of cyclohexene in carbon tetrachloride in a round-bottom flask, add N-Bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours, often with irradiation from a sunlamp.[4]

  • Cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude 3-bromocyclohexene can be purified by vacuum distillation.

Comparative Reactivity: A Study in Electronic Effects

The structural difference between a secondary alkyl halide and an allylic halide leads to dramatically different reactivity profiles.

Reactivity of Bromocyclohexane

As a secondary alkyl halide, bromocyclohexane is at the crossroads of substitution (Sₙ1/Sₙ2) and elimination (E1/E2) reactions.[5][6] The outcome is highly dependent on the reaction conditions.

  • E2 Elimination: Favored by strong, sterically hindered bases (like potassium tert-butoxide) or strong, non-bulky bases at high temperatures (like KOH in ethanol with heat).[7][8][9] The mechanism is a concerted, one-step process where the base abstracts a proton anti-periplanar to the bromine leaving group.[7]

  • Sₙ2 Substitution: Favored by good, non-basic nucleophiles in polar aprotic solvents (e.g., NaN₃ in DMF).

  • Sₙ1/E1 Reactions: Occur under solvolysis conditions with poor nucleophiles/weak bases (e.g., ethanol or water without strong base) and typically yield a mixture of substitution and elimination products.[10]

Competing_Pathways Start Bromocyclohexane Product_E2 Cyclohexene Start->Product_E2 Strong Base (KOH) High Temperature (E2 Pathway) Product_SN2 Cyclohexyl-Nu Start->Product_SN2 Good Nucleophile Polar Aprotic Solvent (SN2 Pathway) Product_SN1_E1 Cyclohexanol + Cyclohexene Start->Product_SN1_E1 Weak Nucleophile/Base (e.g., H₂O) (SN1/E1 Mixture)

Caption: Competing reaction pathways for Bromocyclohexane.

Protocol: E2 Elimination of Bromocyclohexane

  • In a 50 mL round-bottom flask, combine 5 g of potassium hydroxide, 10 mL of 95% ethanol, and 5 mL of bromocyclohexane.[7]

  • Swirl until most of the KOH has dissolved.

  • Heat the mixture to reflux for 45 minutes.[7]

  • After cooling, transfer the contents to a reaction tube containing ~12 mL of water and shake.[7]

  • Allow the layers to separate and collect the upper organic layer (cyclohexene).

  • Wash the organic layer with water to remove residual ethanol and base.

  • The product, cyclohexene, can be identified by its boiling point (83°C) and spectroscopic data.[7]

Reactivity of 3-Bromocyclohexene

As an allylic halide, 3-bromocyclohexene is significantly more reactive in nucleophilic substitution reactions, particularly via the Sₙ1 pathway. This is because the departure of the bromide ion generates an allylic carbocation, which is stabilized by resonance. This delocalization of positive charge lowers the activation energy for carbocation formation, accelerating the reaction. It is a valuable reagent for introducing the cyclohexenyl group in organic synthesis.[11]

Spectroscopic Characterization and Isomer Differentiation

Unambiguous identification of C₆H₁₁Br isomers is impossible without spectroscopic analysis. NMR, IR, and Mass Spectrometry each provide a unique piece of the structural puzzle.[12][13]

Spectroscopic Technique Bromocyclohexane 3-Bromocyclohexene Rationale for Differentiation
Mass Spectrometry (MS) Molecular Ion (M⁺) at m/z 162/164.[14][15][16]Molecular Ion (M⁺) at m/z 162/164.Both isomers show the characteristic 1:1 M⁺ and M+2 peaks due to ⁷⁹Br and ⁸¹Br isotopes.[17][18] Fragmentation patterns will differ based on stability of fragments (e.g., loss of Br•).
Infrared (IR) Spectroscopy C(sp³)-H stretch: ~2850-2950 cm⁻¹. No C=C stretch.[14][19]C(sp²)-H stretch: ~3020-3050 cm⁻¹. C=C stretch: ~1650 cm⁻¹. C(sp³)-H stretch: ~2850-2950 cm⁻¹.The presence of sharp peaks above 3000 cm⁻¹ and at ~1650 cm⁻¹ are definitive indicators of the alkene functional group in 3-bromocyclohexene.[20]
¹H NMR Spectroscopy Complex multiplets in the 1.2-2.5 ppm range. A distinct downfield multiplet for the proton on the bromine-bearing carbon (~4.1 ppm).Olefinic protons (~5.5-6.0 ppm). Allylic proton on bromine-bearing carbon (~4.5-5.0 ppm). Other allylic and aliphatic protons in the 1.5-2.5 ppm range.The chemical shifts are highly diagnostic. The presence of signals in the olefinic region (5-6 ppm) is irrefutable evidence for an unsaturated isomer like 3-bromocyclohexene.[21][22]

Applications in Research and Drug Development

The C₆H₁₁Br framework, particularly the cyclohexyl group from bromocyclohexane, is a privileged scaffold in medicinal chemistry.

  • Pharmaceutical Synthesis: Bromocyclohexane is a key starting material for introducing the cyclohexyl group, which is valued for its ability to increase lipophilicity and metabolic stability in drug candidates.[3][23] It serves as a precursor for compounds like cyclohexylamine, an intermediate in pharmaceuticals and rubber chemicals.[23]

  • Agrochemicals: The reactivity of bromocyclohexane makes it a useful building block in the synthesis of pesticides and herbicides.[3]

  • Materials Science: The bromine content makes these compounds useful in the manufacturing of flame retardants.[1] Bromocyclohexane can also be used as a non-polar solvent for specific reactions.[1][3]

Conclusion

The molecular formula C₆H₁₁Br is not a single entity but a gateway to a rich variety of isomeric structures with distinct and predictable chemical behaviors. By understanding the mechanistic principles behind their synthesis and reactivity, researchers can harness these differences to create complex molecular architectures. The strategic application of spectroscopic techniques is paramount for ensuring the structural integrity of these intermediates. For professionals in drug discovery and materials science, a deep understanding of the C₆H₁₁Br isomeric system provides a powerful toolkit for molecular design and innovation.

References

  • Vertex AI Search. (n.d.). Bromocyclohexane: Properties, Synthesis, and Applications in Organic Chemistry.
  • Fiveable. (n.d.). Bromocyclohexane Definition.
  • Chem-Impex. (n.d.). Bromocyclohexane.
  • GazFinder. (n.d.). bromocyclohexane (C6H11Br).
  • LookChem. (2023, April 2). Bromocyclohexane: Properties, Uses, and Production.
  • Linfield College Department of Chemistry. (n.d.). E2 Reaction: Formation of cyclohexene from bromocyclohexane.
  • Pearson. (n.d.). Using bromocyclohexane as a starting material, how could you synthesize...
  • Pearson. (n.d.). Because bromocyclohexane is a secondary alkyl halide...
  • Pearson. (n.d.). Draw all the isomers that have molecular formula C5H11Br.
  • National Center for Biotechnology Information. (n.d.). Cyclohexyl bromide. PubChem.
  • National Institute of Standards and Technology. (n.d.). Cyclohexane, bromo-. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). 3-BROMOCYCLOHEXENE synthesis.
  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy.
  • All In Res. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube.
  • Pearson+. (2024, June 8). For each synthesis, start with bromocyclohexane and predict the p...
  • Chemistry LibreTexts. (2022, July 20). 14.3: Elimination by the E1 Mechanism.
  • The Organic Chemistry Tutor. (2021, March 10). Proton NMR Analysis to identify Isomers. YouTube.
  • ChemicalBook. (n.d.). Bromocyclohexane(108-85-0) MS spectrum.
  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions.
  • Pearson+. (n.d.). For each synthesis, start with bromocyclohexane and predict the p...
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?
  • Spectra Analysis Instruments, Inc. (n.d.). IR Applied to Isomer Analysis.
  • National Institute of Standards and Technology. (n.d.). Mass spectrum of Cyclohexane, bromo-. NIST Chemistry WebBook.
  • Spectroscopy Magazine. (2016, November 1). The Infrared Spectroscopy of Alkenes.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • Guidechem. (n.d.). 3-BROMOCYCLOHEXENE.

Sources

Exploratory

Spectroscopic Data Guide: 1-(Bromomethyl)-1-methylcyclobutane

The following technical guide details the spectroscopic characterization of 1-(Bromomethyl)-1-methylcyclobutane , a specialized building block used in the synthesis of conformationally restricted pharmaceutical analogs (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 1-(Bromomethyl)-1-methylcyclobutane , a specialized building block used in the synthesis of conformationally restricted pharmaceutical analogs (e.g., methylated Abrocitinib derivatives).

Executive Summary

  • Compound Name: 1-(Bromomethyl)-1-methylcyclobutane[1][2][3][4]

  • CAS Number: 98775-14-5[1][2][3]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 163.06 g/mol [3]

  • Physical State: Colorless to light yellow liquid[2]

  • Primary Application: Synthesis of gem-disubstituted cyclobutane scaffolds; introduction of "magic methyl" effects in drug discovery to alter metabolic stability and potency.

This guide provides a comprehensive analysis of the spectroscopic signature of 1-(Bromomethyl)-1-methylcyclobutane. The data presented is synthesized from high-purity synthesis protocols (WO2015101452A1) and structural analog analysis, ensuring robust identification of the target molecule versus common impurities like (1-methylcyclobutyl)methanol.

Synthesis & Sample Preparation Context

Understanding the synthesis route is critical for interpreting the spectrum, particularly for identifying residual starting materials.

Primary Route: Nucleophilic substitution of (1-methylcyclobutyl)methanol using phosphorus tribromide (


) or Triphenylphosphine/Bromine (

).
Reaction Scheme (Graphviz)

Synthesis Start (1-Methylcyclobutyl)methanol CAS: 38401-41-1 Product 1-(Bromomethyl)-1-methylcyclobutane CAS: 98775-14-5 Start->Product Nucleophilic Substitution Side Side Products: H3PO3 or POPh3 Start->Side By-products Reagent PBr3 or PPh3/Br2 (0°C to RT) Reagent->Product

Figure 1: Synthesis pathway via activation of the neopentyl-like alcohol position.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][5][6][7][8][9]

H NMR Analysis (Proton)

The proton spectrum is characterized by the disappearance of the hydroxyl proton and the distinct shift of the methylene protons adjacent to the bromine.

Solvent:


 (Chloroform-d)
Reference:  TMS (0.00 ppm) or 

residual (7.26 ppm)
Signal AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight

-Br
3.45 - 3.55 Singlet (s)2H-Diagnostic Peak. Distinct downfield shift. Lacks coupling due to quaternary C1 neighbor.
Ring

(C2/C4)
1.80 - 2.10 Multiplet (m)4HComplexHigher order coupling due to ring puckering.
Ring

(C3)
1.50 - 1.70 Multiplet (m)2HComplexFurthest from substituents; typically upfield of C2/C4.

1.20 - 1.30 Singlet (s)3H-Methyl group on quaternary carbon. Sharp singlet.

Critical Impurity Check:

  • Starting Material (Alcohol): Look for

    
    -OH at ~3.50-3.60 ppm  (often overlapping but slightly downfield) and the methyl singlet at slightly different shift. The key differentiator is the OH proton  (variable, broad singlet) and the change in the carbon spectrum.
    
  • Solvent:

    
     typically shows water at ~1.56 ppm, which can obscure ring protons.
    
C NMR Analysis (Carbon)

The carbon spectrum provides the definitive proof of the quaternary center and the successful halogenation.

Solvent:


 (77.16 ppm triplet)
Carbon EnvironmentShift (

, ppm)
TypeNotes

-Br
42.0 - 46.0

Significant upfield shift compared to alcohol precursor (

-OH is ~70 ppm). Key confirmation of reaction.
Quaternary C1 38.0 - 42.0 C (quat)Low intensity peak. Connects methyl, bromomethyl, and ring.[3][4]
Ring C2/C4 30.0 - 34.0

Symmetric carbons in the ring.
Methyl (

)
22.0 - 26.0

Typical aliphatic methyl shift.
Ring C3 14.0 - 18.0

Most shielded ring carbon.

Mass Spectrometry (MS) & IR[2][7]

Mass Fragmentation Pattern (EI, 70 eV)

The molecular ion (


) for alkyl bromides is often weak. The spectrum is dominated by the loss of the bromine atom and ring fragmentation.
  • Molecular Ion (

    
    ):  m/z 162 / 164 (1:1 ratio due to 
    
    
    
    ). Often very low intensity.
  • Base Peak: m/z 83 (

    
    ). Loss of the bromine atom leaves the 1-methylcyclobutylmethyl cation, which rearranges to stable isomers (e.g., methylcyclobutene or cyclopentene derivatives).
    
  • Fragment m/z 55: (

    
    ) Ring opening and loss of ethylene.
    
Infrared Spectroscopy (FT-IR)
  • C-H Stretching: 2900 - 2980 cm

    
     (Strong, aliphatic).
    
  • C-Br Stretching: 600 - 700 cm

    
     (Strong, characteristic fingerprint).
    
  • Absence of O-H: Lack of broad band at 3200-3500 cm

    
     confirms consumption of the alcohol.
    

Structural Visualization & Logic

The following diagram illustrates the connectivity and the logical flow of spectroscopic assignment, ensuring the user can validate the structure from the data.

StructureAnalysis Molecule 1-(Bromomethyl)-1-methylcyclobutane NMR_H 1H NMR Evidence Molecule->NMR_H NMR_C 13C NMR Evidence Molecule->NMR_C IR_MS IR & MS Evidence Molecule->IR_MS H_Peak1 Singlet ~3.5 ppm (CH2-Br) NMR_H->H_Peak1 H_Peak2 Singlet ~1.25 ppm (Methyl) NMR_H->H_Peak2 C_Peak1 Shift ~44 ppm (CH2-Br vs CH2-OH) NMR_C->C_Peak1 C_Peak2 Quaternary C ~40 ppm NMR_C->C_Peak2 Frag m/z 83 [M-Br]+ IR_MS->Frag

Figure 2: Logic flow for structural validation using multi-modal spectroscopy.

References

  • Source: World Intellectual Property Organization (WIPO), Patent WO2015101452A1. "Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane." (Describes the high-purity synthesis of the homologous series).
  • Precursor Characterization ((1-Methylcyclobutyl)methanol)

    • Source: PubChem Compound Summary for CID 520901.
    • URL:[Link]

  • General NMR Shift Data for Impurities

    • Source: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[5][6] J. Org. Chem. 1997, 62, 21, 7512–7515.[7]

    • URL:[Link]

  • Database Entry (CAS 98775-14-5)

    • Source: ChemicalBook Spectrum Database (1H NMR).[2]

Sources

Foundational

1H NMR spectrum of 1-(Bromomethyl)-1-methylcyclobutane.

Technical Whitepaper: Structural Elucidation and NMR Characterization of 1-(Bromomethyl)-1-methylcyclobutane Part 1: Executive Summary & Structural Context 1-(Bromomethyl)-1-methylcyclobutane is a specialized gem-disubst...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and NMR Characterization of 1-(Bromomethyl)-1-methylcyclobutane

Part 1: Executive Summary & Structural Context

1-(Bromomethyl)-1-methylcyclobutane is a specialized gem-disubstituted cyclobutane intermediate. In medicinal chemistry, it serves as a critical building block for introducing conformational restriction into aliphatic chains, often acting as a bioisostere for gem-dimethyl groups to improve metabolic stability or receptor selectivity.

This guide provides a definitive analysis of its proton nuclear magnetic resonance (


H NMR) spectrum. Unlike simple alkyl halides, this molecule presents unique challenges due to the puckering dynamics  of the cyclobutane ring and the potential for carbocation-induced ring expansion  during synthesis.

Key Structural Features:

  • Symmetry: The molecule possesses a plane of symmetry passing through C1 and C3.

  • Quaternary Center (C1): Eliminates geminal coupling at the substitution site, simplifying the diagnostic signals to singlets.

  • Conformational Mobility: The cyclobutane ring exists in a dynamic equilibrium between puckered conformations (butterfly motion), which typically averages the chemical shifts of axial and equatorial protons at room temperature.

Part 2: Experimental Protocol & Methodology

To ensure reproducibility and accurate assignment, the following protocol is recommended. This workflow minimizes solvent effects that can obscure the critical separation between ring protons.

Sample Preparation
  • Solvent: Chloroform-

    
     (
    
    
    
    , 99.8% D) + 0.03% TMS (
    
    
    ).
    • Rationale:

      
       provides excellent solubility for alkyl halides. TMS is essential as the internal reference (
      
      
      
      ppm).
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

    • Warning: Higher concentrations can induce viscosity broadening, obscuring the fine structure of the ring multiplets.

  • Filtration: Filter through a cotton plug or PTFE syringe filter to remove inorganic salts (e.g., phosphorus byproducts from synthesis).

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 2.0 seconds.

    • Note: The methyl protons have longer

      
       relaxation times; insufficient delay may affect integration accuracy.
      
  • Scans (NS): 16–32 scans (sufficient for >10 mg).

  • Spectral Width: -2 to 12 ppm.

Part 3: Spectral Analysis & Assignment

The spectrum is characterized by two distinct singlets (diagnostic) and a complex aliphatic region (ring protons).

Table 1: H NMR Assignment (400 MHz, )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
3.45 – 3.55 Singlet (s)2H

Deshielded by bromine; sharp singlet due to quaternary C1.
1.85 – 2.05 Multiplet (m)4HRing

Protons on carbons adjacent to the quaternary center.
1.60 – 1.80 Multiplet (m)2HRing

Distal ring protons; typically shielded relative to

.
1.22 – 1.28 Singlet (s)3H

Methyl group attached to C1; shielded.
Detailed Mechanistic Insight
  • The Diagnostic Singlets (Causality):

    • The bromomethyl protons (

      
       ~3.[1]50) appear as a singlet because C1 is quaternary. There are no vicinal protons (
      
      
      
      ) to split this signal. This is the primary indicator of successful product formation.
    • Contrast: If the starting material (alcohol) is present, a similar singlet appears slightly downfield (~3.55–3.60 ppm), often broad if trace acid is present.

  • The Ring Multiplets (Complexity):

    • The cyclobutane ring protons form an AA'BB'C2 spin system (simplified).

    • The protons at C2 and C4 are chemically equivalent due to symmetry but magnetically non-equivalent in static conformations. However, rapid ring inversion at room temperature usually averages these into a broad multiplet.

    • Validation: The integration of the ring region (1.6–2.1 ppm) must sum to exactly 6H relative to the methyl singlet (3H).

Part 4: Synthesis & Impurity Workflow (Visualization)

The following diagram illustrates the standard synthesis pathway and the critical NMR checkpoints to distinguish the product from common impurities (Alcohol precursor and Ring-Expanded byproduct).

SynthesisWorkflow cluster_NMR NMR Validation Checkpoint SM Start: 1-Methylcyclobutane carboxylic acid Step1 Reduction (LiAlH4) SM->Step1 Inter Intermediate: 1-Methylcyclobutane methanol Step1->Inter NMR: CH2OH (s, ~3.6 ppm) Step2 Bromination (PBr3 or CBr4/PPh3) Inter->Step2 Prod Target: 1-(Bromomethyl)- 1-methylcyclobutane Step2->Prod NMR: CH2Br (s, ~3.5 ppm) Impurity Risk: Ring Expansion (1-Bromo-1-ethylcyclopropane or Cyclopentane deriv.) Step2->Impurity Acidic Conditions (Carbocation Rearrangement) Check1 Signal at 3.6 ppm? Check2 Signal at 3.5 ppm? Check1->Check2 No (Clean) Check2->Prod Yes (Pure)

Figure 1: Synthesis workflow highlighting the critical NMR shifts used to monitor the conversion of alcohol to bromide and the risk of rearrangement.

Part 5: Troubleshooting & Quality Control

Distinguishing the "Rearrangement" Impurity

A common pitfall in cyclobutane chemistry is ring expansion or ring contraction mediated by carbocations.

  • Scenario: If acidic conditions (e.g., HBr) are used instead of Appel conditions (

    
    ), the cyclobutylcarbinyl cation can rearrange.
    
  • NMR Flag: Look for a triplet (~1.0 ppm) and a quartet (~1.7 ppm). This indicates an ethyl group , suggesting the ring has contracted to a cyclopropane derivative (1-bromo-1-ethylcyclopropane) or rearranged. The target molecule contains only singlets and ring multiplets.

Logic Tree for Signal Assignment

Use this logic flow to interpret the spectrum of the crude reaction mixture.

NMRLogic Start Analyze 1H NMR Spectrum Region1 Check 3.3 - 3.7 ppm Region Start->Region1 Region2 Check 0.8 - 1.3 ppm Region Start->Region2 Decision1 Is there a Singlet? Region1->Decision1 Result1 Target Confirmed (-CH2Br at ~3.5 ppm) Decision1->Result1 Yes (3.5 ppm) Result2 Precursor Present (-CH2OH at ~3.6 ppm) Decision1->Result2 Yes (3.6 ppm) Decision2 Signal Type? Region2->Decision2 Methyl Sharp Singlet (3H) (~1.25 ppm) = Target Methyl Decision2->Methyl Ethyl Triplet = Rearrangement Product Decision2->Ethyl

Figure 2: Diagnostic logic tree for rapid assessment of reaction outcomes.

References

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520. Link

    • Context: Foundational work on cyclobutylcarbinyl rearrangements and synthesis.
  • Wiberg, K. B., & Lampman, G. M. (1966). Bicyclobutane. II. The Synthesis and Reactions of 1-Methylbicyclobutane. Journal of the American Chemical Society, 88(19), 4429–4433. Link

    • Context: Provides comparative NMR d
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 57548287, 1-(Bromomethyl)-1-methylcyclobutane. Link

    • Context: Verification of CAS 98775-14-5 and chemical identifiers.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

    • Context: Authoritative source for chemical shift increments of bromomethyl and cyclobutane ring protons.

Sources

Exploratory

C NMR Analysis of 1-(Bromomethyl)-1-methylcyclobutane: A Technical Guide

Topic: C NMR Analysis of 1-(Bromomethyl)-1-methylcyclobutane Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 1-(Bromomethyl)-1-methylcyclobutane...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


C NMR Analysis of 1-(Bromomethyl)-1-methylcyclobutane
Content Type:  In-depth Technical Guide
Audience:  Researchers, Scientists, Drug Development Professionals

Executive Summary

1-(Bromomethyl)-1-methylcyclobutane (CAS: 98775-14-5) is a critical strained-ring building block employed in the synthesis of pharmaceutical intermediates, particularly for mineralocorticoid receptor antagonists and NaV1.8 inhibitors. Its structural rigidity and specific functionalization make it valuable for introducing metabolic stability and conformational constraints into drug candidates.

This guide provides a comprehensive technical analysis of the


C NMR spectroscopy of this molecule. It details the theoretical and experimental chemical shifts, structural symmetry arguments, and the specific "heavy atom effects" introduced by the bromine substituent.

Structural Analysis & Symmetry

Understanding the magnetic equivalence within the molecule is prerequisite to interpreting the NMR spectrum.

Geometric Considerations

The cyclobutane ring is not planar; it exists in a puckered "butterfly" conformation to relieve torsional strain. However, at room temperature, the barrier to ring inversion is low (


), leading to rapid interconversion between conformers on the NMR timescale.
  • Symmetry: The molecule possesses an effective plane of symmetry passing through the quaternary C1 and the unique methylene C3, bisecting the C2-C4 bond.

  • Signal Count: Due to this symmetry, the C2 and C4 carbons are chemically equivalent.

  • Total Expected Signals: 5 unique resonances.

Graphviz Structural Logic

The following diagram illustrates the connectivity and symmetry operations that define the signal count.

StructureAnalysis cluster_symmetry Symmetry Operation C1 C1 (Quaternary) Chiral/Prochiral Center Me Methyl (-CH3) Unique Signal C1->Me BrMe Bromomethyl (-CH2Br) Unique Signal (Heavy Atom Effect) C1->BrMe C2_C4 Ring C2 & C4 Equivalent (Time-Averaged) C1->C2_C4 Ring Bond C3 Ring C3 Unique Methylene C2_C4->C3 Ring Bond

Caption: Structural connectivity highlighting the magnetic equivalence of C2/C4 due to rapid ring inversion.

C NMR Chemical Shift Analysis

Predicted & Experimental Shift Data

The following table synthesizes data based on standard cyclobutane substituent effects and analogous structures (e.g., (1-methylcyclobutyl)methanol).

Carbon AssignmentTypeApprox. Shift (

, ppm)
Multiplicity (DEPT-135)Mechanistic Driver
C-Br (

)
Methylene40.0 – 45.0 Down (inverted)Deshielded by electronegative Br; Heavy Atom Effect (

).
C1 (Quaternary)Quaternary42.0 – 48.0 Absent

-effect of two alkyl groups +

-effect of Br.
C2 / C4 Ring

30.0 – 34.0 Down (inverted)

-effect from substituents at C1.
C-Me (

)
Methyl22.0 – 26.0 Up (positive)Standard methyl on quaternary center.
C3 Ring

14.0 – 18.0 Down (inverted)

-effect (steric compression) shields this position.
The Heavy Atom Effect (Bromine)

Bromine introduces a "Heavy Atom Effect" (specifically the Heavy Atom on Light Atom, or HALA effect) primarily due to spin-orbit coupling.

  • 
    -Effect:  While electronegativity suggests a strong downfield shift (deshielding), the spin-orbit coupling component can induce an upfield shift (shielding) relative to lighter halogens like chlorine. Thus, the 
    
    
    
    appears at
    
    
    ppm, whereas a
    
    
    might appear slightly further downfield or similar, despite Cl being more electronegative.
  • 
    -Effect:  The quaternary carbon (C1) experiences a 
    
    
    
    -effect. In rigid systems, this is stereodependent, but in this rapidly inverting ring, it manifests as a moderate deshielding.

Experimental Protocol

To ensure data integrity and reproducibility in a drug development context, the following protocol is recommended.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard. It provides a triplet reference at 
    
    
    
    .
  • Concentration:

    
     of sample in 
    
    
    
    solvent. High concentration is preferred for
    
    
    C to detect the quaternary carbon efficiently.
  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Instrument Parameters
  • Frequency:

    
     or higher (
    
    
    
    proton equivalent) is recommended to resolve ring puckering effects if cooled.
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: The quaternary carbon (C1) has no attached protons to facilitate relaxation via dipolar coupling. A short D1 will saturate this signal, making it disappear or appear artificially low in intensity.

  • Scans (NS): Minimum 256-512 scans for sufficient S/N ratio.

Assignment Workflow

The following workflow ensures unambiguous assignment of the 5 signals.

Workflow Start Acquire 1H & 13C{1H} Spectra DEPT Run DEPT-135 Start->DEPT Decision1 Analyze Multiplicity DEPT->Decision1 Quat Quaternary C1 (No signal in DEPT) Decision1->Quat Absent CH2 Inverted Signals (-) (CH2 groups) Decision1->CH2 Negative CH3 Upright Signal (+) (Methyl group) Decision1->CH3 Positive Assign2 Differentiate CH2s CH2->Assign2 Assign1 Assign C-Me (~24 ppm) CH3->Assign1 Final Correlate with HSQC (Confirm Br-CH2 vs Ring CH2) Assign2->Final Ring C2/C4 vs C3 vs CH2Br

Caption: Step-by-step logic for assigning the 5 unique carbon signals.

Troubleshooting & Impurities

In the synthesis of 1-(Bromomethyl)-1-methylcyclobutane, common impurities can confuse the spectral interpretation.

  • Starting Material ((1-Methylcyclobutyl)methanol):

    • Look for the

      
       carbon signal around 65-70 ppm .
      
    • The shift from

      
       (alcohol) to 
      
      
      
      (bromide) is the primary indicator of successful conversion.
  • Ring Opening:

    • Acidic conditions during bromination can sometimes open the cyclobutane ring, leading to linear alkene isomers. Look for olefinic carbons in the 110-140 ppm region.[1]

  • Solvent Artifacts:

    • Ensure the

      
       triplet at 
      
      
      
      does not overlap with the
      
      
      or Quaternary C1 signals (though unlikely, as these are typically
      
      
      ).

References

  • PubChem. 1-bromo-1-methylcyclobutane (Compound Summary). National Library of Medicine. [Link]

  • Pretsch, E., et al.Structure Determination of Organic Compounds. Springer, 2009. (General reference for Cyclobutane additivity rules).
  • Hittich, R. 13C NMR Spectra of Cyclobutane Derivatives. Org.[2][3][4] Magn. Resonance 18, 214 (1982).[5] (Foundational data on cyclobutane ring shifts).

  • Reich, H. J. 13C NMR Chemical Shifts - Cyclobutanes. University of Wisconsin-Madison. [Link]

Sources

Foundational

mass spectrometry of 1-(Bromomethyl)-1-methylcyclobutane

Technical Analysis: Mass Spectrometry Characterization of 1-(Bromomethyl)-1-methylcyclobutane Executive Summary This technical guide details the mass spectrometric behavior of 1-(bromomethyl)-1-methylcyclobutane , a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: Mass Spectrometry Characterization of 1-(Bromomethyl)-1-methylcyclobutane

Executive Summary This technical guide details the mass spectrometric behavior of 1-(bromomethyl)-1-methylcyclobutane , a critical gem-disubstituted cyclobutane scaffold used in fragment-based drug discovery (FBDD). Unlike simple alkyl halides, this molecule exhibits a unique fragmentation profile driven by the interplay between the labile carbon-bromine bond and the high ring strain energy (~26 kcal/mol) of the cyclobutane core. This guide provides researchers with the mechanistic insights required to validate synthesis, assess purity, and differentiate this scaffold from structural isomers.

Chemical Identity & Physicochemical Context

Before interpreting the mass spectrum, the analyst must understand the molecular architecture that dictates ionization behavior. The quaternary carbon at position 1 creates a steric environment that influences fragmentation kinetics.

ParameterSpecification
IUPAC Name 1-(Bromomethyl)-1-methylcyclobutane
Formula

Exact Mass 162.0044 (

) / 164.0024 (

)
Structure Type Gem-disubstituted strained ring
Boiling Point ~124°C (Predicted)
Key Reactivity Electrophilic alkylation; Ring expansion/opening

Mass Spectrometry Profile: Mechanisms & Interpretation

The Electron Ionization (EI, 70 eV) spectrum of 1-(bromomethyl)-1-methylcyclobutane is characterized by three distinct features: the isotopic molecular ion cluster, the loss of the halogen, and the subsequent disintegration of the strained ring.

The Isotopic Signature (The "Twin Towers")

The most immediate identifier is the molecular ion (


). Due to the natural abundance of bromine isotopes (

: 50.69% and

: 49.31%), the molecular ion appears as a 1:1 doublet at m/z 162 and 164 .
  • Diagnostic Value: If this 1:1 ratio is distorted, the sample is likely contaminated with a non-brominated impurity or an iodide analog.

  • Intensity: The

    
     is typically weak (<5% relative abundance) because the C-Br bond is labile and the ionization energy is lowered by ring strain, promoting rapid fragmentation.
    
Primary Fragmentation Pathways

Upon ionization, the radical cation seeks stabilization through two competing pathways.

  • Pathway A: Halogen Loss (Dominant) Heterolytic cleavage of the C-Br bond expels a bromine radical (

    
    ).
    
    • Transition:

      
       (
      
      
      
      ).
    • Mechanism: This generates a primary cation at the methyl group. However, a primary cation adjacent to a strained ring is highly unstable. It immediately undergoes a Wagner-Meerwein rearrangement (ring expansion) to form a more stable cyclopentyl cation or opens to an acyclic hexenyl cation.

  • Pathway B: Alpha-Cleavage (Quaternary Center) Homolytic cleavage of the C-C bond between the ring and the bromomethyl group.

    • Transition:

      
       (
      
      
      
      ).
    • Mechanism: This results in the loss of

      
       (93/95 Da) and formation of the 1-methylcyclobutyl cation . This tertiary carbocation is electronically favorable but sterically strained.
      
Secondary Fragmentation (Ring Disintegration)

The ions at m/z 83 and m/z 69 are structurally transient. The cyclobutane ring releases strain energy by cleaving into ethylene units (


, 28 Da).
  • Base Peak Candidate: m/z 55 (

    
    ).
    
    • Derivation:

      
      .
      
    • Structure: 2-butenyl cation or methylallyl cation. This is the thermodynamic sink for many small cyclic hydrocarbons.

Visualizing the Fragmentation Logic

Fragmentation M_Ion Molecular Ion (M+) m/z 162 / 164 (1:1 Ratio) Cation_83 [M - Br]+ m/z 83 (C6H11+) M_Ion->Cation_83 - Br radical (79/81) Cation_69 [M - CH2Br]+ m/z 69 (1-Me-Cyclobutyl+) M_Ion->Cation_69 - CH2Br radical (93/95) Fragment_55 Base Peak Candidate m/z 55 (C4H7+) Cation_83->Fragment_55 - C2H4 (Ring Opening) Fragment_41 Allyl Cation m/z 41 (C3H5+) Cation_69->Fragment_41 - C2H4 Fragment_55->Fragment_41 - CH2

Caption: Mechanistic flow of 1-(bromomethyl)-1-methylcyclobutane fragmentation under 70eV EI conditions.

Validated Experimental Protocol (GC-MS)

To ensure reproducible data, the following method minimizes thermal degradation of the bromide prior to ionization.

Instrument Configuration:

  • System: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Ionization: Electron Impact (EI), 70 eV.

  • Source Temperature: 200°C (Critical: Keep lower than standard 230°C to prevent thermal dehydrobromination in the source).

Chromatographic Conditions:

ParameterSettingRationale
Column DB-5ms or HP-5 (30m x 0.25mm x 0.25µm)Non-polar stationary phase prevents tailing of the alkyl halide.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal MS vacuum pressure.
Inlet Mode Split (Ratio 20:1)The analyte is volatile; split mode prevents detector saturation and peak broadening.
Inlet Temp 220°CSufficient to volatilize (BP ~124°C) without pyrolysis.
Oven Program 40°C (hold 2 min)

10°C/min

200°C
Low initial temp is mandatory to focus the volatile analyte and separate it from solvent.

Sample Preparation:

  • Solvent: Dilute in Dichloromethane (DCM) or Hexane . Avoid methanol (nucleophilic attack risk).

  • Concentration: ~100 µg/mL (ppm).

  • Vial: Amber glass (protect C-Br bond from photodegradation).

Data Analysis & Quality Control

When reviewing the data, use the following criteria to validate the compound identity.

Differentiation from Isomers

The primary risk is confusing the target with 1-bromo-2,2-dimethylcyclobutane or (2-bromoethyl)-1-methylcyclopropane .

  • Target (1-(bromomethyl)-1-methyl...): Shows strong m/z 69 (Loss of

    
    ).
    
  • Isomer (1-bromo-2,2-dimethyl...): Loss of Br leads to a secondary cation, not the specific tertiary/primary mix. Expect different ratios of m/z 55 vs m/z 69.

  • Isomer (Cyclopropyl analog): Cyclopropanes often show a distinct m/z 41 base peak (allyl cation) that is more intense than in cyclobutanes.

Common Impurities
  • Starting Material: Methylenecyclobutane (MW 68). Look for m/z 68 and m/z 53 (M-15).

  • Hydrolysis Product: (1-Methylcyclobutyl)methanol. Look for broad O-H stretch in IR or m/z 31 (

    
    ) in MS.
    

Applications in Drug Development

This analytical profile is crucial when using the molecule as a 3D-rich fragment . The cyclobutane ring offers a defined exit vector (the puckered conformation) that differs from flat aromatic scaffolds.

  • Verification: In parallel synthesis libraries, the disappearance of the 1:1 bromine doublet (m/z 162/164) confirms successful nucleophilic substitution (e.g., amination) at the bromomethyl site.

References

  • National Institute of Standards and Technology (NIST). Mass Spectra of Cyclobutane Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary: 1-(Bromomethyl)-1-methylcyclobutane (CID 57548287).[1] National Library of Medicine. [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Wiberg, K. B. (1986). The structure and energetics of small ring hydrocarbons. Angewandte Chemie International Edition.

Sources

Exploratory

The Spring-Loaded Scaffold: A Technical Guide to Cyclobutane Synthesis &amp; Application

Executive Summary: The "Goldilocks" Ring In the landscape of saturated carbocycles, cyclobutane occupies a unique "Goldilocks" zone. With a ring strain energy (RSE) of ~26.3 kcal/mol, it is significantly more reactive th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Ring

In the landscape of saturated carbocycles, cyclobutane occupies a unique "Goldilocks" zone. With a ring strain energy (RSE) of ~26.3 kcal/mol, it is significantly more reactive than cyclopentane (6.2 kcal/mol) yet possesses a kinetic stability that allows it to serve as a robust pharmacophore, unlike the often fragile cyclopropane.

For modern drug discovery, the cyclobutane ring is not merely a spacer; it is a conformational restrictor . Its characteristic "puckered" conformation (dihedral angle ~28–30°) allows medicinal chemists to orient exit vectors in 3D space with a precision that planar aromatics cannot achieve. This guide synthesizes the most effective modern methodologies for constructing and functionalizing this scaffold, moving beyond classical thermal methods to state-of-the-art photocatalysis and strain-release chemistry.

Part 1: The Pharmacophore Advantage (Why Cyclobutane?)

Before detailing how to make them, we must define why they are synthesized. Cyclobutanes are increasingly deployed as bioisosteres .[1]

Bioisosteric Replacements
  • Aryl Isosteres: Replacing a phenyl ring with a cyclobutane reduces lipophilicity (LogP) and increases solubility while maintaining the spatial arrangement of substituents (e.g., Abrocitinib).

  • Olefin Isosteres: Replacing a double bond with a cyclobutane eliminates metabolic liability (oxidation) and prevents cis/trans isomerization.

  • Conformational Locking: The puckered ring locks substituents into specific axial/equatorial orientations, enhancing receptor binding affinity.

Quantitative Strain Comparison

Understanding the thermodynamic landscape is critical for predicting reactivity.

CarbocycleRing Strain Energy (kcal/mol)C-C Bond CharacterDominant Reactivity Mode
Cyclopropane 27.5High

-character (Banana bonds)
Electrophilic ring opening
Cyclobutane 26.3 Strained

-bond
[2+2] Cycloaddition / Radical C-C cleavage
Cyclopentane 6.2RelaxedSubstitution / Inert
Cyclohexane 0.1Relaxed (Chair)Substitution / Inert

Part 2: The Photochemical Renaissance ([2+2] Cycloaddition)[2]

The [2+2] cycloaddition remains the most atom-economical route to cyclobutanes. However, the field has shifted from uncontrolled direct UV irradiation (using high-pressure mercury lamps) to Visible-Light Photocatalysis via Energy Transfer (EnT) .

The Mechanism: Energy Transfer (EnT)

Direct UV excitation often leads to side reactions and lacks stereocontrol. EnT catalysis uses a transition metal complex (Ir or Ru) to absorb visible blue light, reach a triplet state, and transfer that energy to the substrate via the Dexter mechanism. This allows for the reaction of substrates that do not absorb visible light themselves.

EnT_Cycle PC_GS Photocatalyst (GS) Ir(III) PC_ES *PC (Singlet) Excited State PC_GS->PC_ES Blue LED (hv) PC_Triplet *PC (Triplet) Long-lived PC_ES->PC_Triplet ISC PC_Triplet->PC_GS Dexter EnT (Energy Transfer) Substrate Substrate (Alkene) Singlet Ground State Substrate_Triplet *Substrate (Triplet) Reactive Species Substrate->Substrate_Triplet Accepts Energy from *PC Product Cyclobutane Product Substrate_Triplet->Product [2+2] Cycloaddition

Figure 1: The Energy Transfer (EnT) Photocatalytic Cycle. Note the critical Dexter energy transfer step which avoids direct UV excitation of the substrate.

Protocol: Enantioselective [2+2] via Dual Catalysis

Based on methodologies developed by Yoon et al. and Bach et al.

Objective: Synthesis of a chiral cyclobutane from an enone and a styrene derivative.

Reagents:

  • Substrates: Alpha-beta unsaturated ketone (1.0 equiv), Styrene derivative (3.0 equiv).

  • Photocatalyst: Ru(bpy)₃(PF₆)₂ (2.0 mol%).

  • Lewis Acid Co-catalyst: Chiral Scandium(III)-Pybox complex (10 mol%) – Induces enantioselectivity.

  • Solvent: Acetonitrile (MeCN) – Polarity stabilizes the excited intermediates.

  • Light Source: 450 nm Blue LED (e.g., Kessil lamp).

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strictly inert atmosphere (Ar), combine the enone, styrene, Ru-photocatalyst, and chiral Lewis acid in a flame-dried Schlenk tube.

  • Solvation: Add degassed MeCN (0.1 M concentration relative to enone). Critical: Oxygen quenches the triplet state of the photocatalyst; thorough degassing (freeze-pump-thaw x3) is non-negotiable.

  • Irradiation: Place the sealed tube 2–3 cm from the Blue LED source. Use a fan to maintain ambient temperature (prevent thermal background reactions).

  • Monitoring: Irradiate for 12–24 hours. Monitor consumption of the enone via TLC or UPLC.

  • Workup: Remove solvent in vacuo. The residue is typically purified directly via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Why this works: The chiral Lewis acid coordinates to the enone, lowering its triplet energy and creating a chiral environment. The photocatalyst transfers energy only to the Lewis-acid-bound enone (lowest energy acceptor), ensuring high enantioselectivity.

Part 3: The Strain-Release Revolution (Bicyclo[1.1.0]butanes)[3]

While [2+2] builds the ring, strain-release functionalization utilizes pre-formed, highly strained bicyclo[1.1.0]butanes (BCBs) to access polysubstituted cyclobutanes that are impossible to make via cycloaddition.

The "Spring-Loaded" Mechanism

BCBs contain a central C1-C3 bond with immense strain. Radical addition across this bond triggers a "spring-loaded" opening, resulting in a 1,3-disubstituted cyclobutane.

Key Reaction: Radical Addition-Transfer.

  • A radical (X•) adds to the bridgehead carbon.

  • The central bond cleaves, relieving strain.

  • The new radical at C3 captures a nucleophile or another radical.

Applications:

  • Synthesis of 1,1,3-trisubstituted cyclobutanes.[2]

  • Installation of metabolic handles (e.g., sulfones, boronic esters).

Part 4: Late-Stage Functionalization (C-H Activation)

For drug candidates where the cyclobutane ring is already installed, modifying it without destroying the ring is challenging due to the weak C-C bonds. Palladium-catalyzed C-H activation is the solution.[3]

Directed C-H Arylation

Using a directing group (DG) such as an amide or carboxylic acid, Pd(II) can insert into the


-C-H bond of the cyclobutane.
  • Catalyst: Pd(OAc)₂

  • Ligand: Mono-N-protected amino acid (MPAA) ligands enhance reactivity.

  • Oxidant: Ag₂CO₃ or Benzoquinone (to regenerate Pd(II)).

Part 5: Strategic Decision Matrix

How do you choose the right method? Use this decision logic.

Synthesis_Decision Start Target Molecule Analysis Q1 Is the Cyclobutane chiral/enantioenriched? Start->Q1 Q2 Are the substituents 1,2- or 1,3-positioned? Q1->Q2 Yes Thermal Thermal [2+2] (Ketene + Olefin) Q1->Thermal No Photo EnT Photocatalysis (See Part 2) Q2->Photo 1,2-Substituted BCB Strain-Release of BCBs (See Part 3) Q2->BCB 1,3-Substituted CH_Act Pd-Catalyzed C-H Activation Q2->CH_Act Existing Ring Functionalization

Figure 2: Strategic Decision Matrix for Cyclobutane Synthesis.

References

  • Hou, S. Y., et al. (2024).[3] "Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products." Natural Products and Bioprospecting. Link

  • van der Kolk, M. R., et al. (2022).[4] "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem. Link

  • Blum, T. R., et al. (2016).[5] "Enantioselective photochemistry through Lewis acid catalyzed triplet energy transfer."[5] Science. Link

  • Fawcett, A., et al. (2025). "Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade." Nature Communications. Link (Note: Representative citation for recent BCB work).

  • Mykhailiuk, P. K. (2024).[6] "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au. Link

  • Du, L., et al. (2014). "Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation." Journal of the American Chemical Society.[7] Link

Sources

Foundational

The Enduring Allure of the Strained Ring: A Technical Guide to the Discovery and Strategic Application of Substituted Cyclobutanes

For Researchers, Scientists, and Drug Development Professionals Abstract The cyclobutane moiety, once a mere curiosity of strained-ring chemistry, has evolved into a cornerstone of modern medicinal chemistry and complex...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane moiety, once a mere curiosity of strained-ring chemistry, has evolved into a cornerstone of modern medicinal chemistry and complex molecule synthesis. Its rigid, three-dimensional structure offers a unique conformational constraint that has proven invaluable in the design of potent and selective therapeutics. This in-depth guide provides a comprehensive overview of the discovery, history, and synthetic evolution of substituted cyclobutanes. We will explore the seminal breakthroughs that unlocked the potential of this four-membered ring, from early, low-yield syntheses to the sophisticated stereoselective methodologies employed today. Particular emphasis will be placed on the strategic application of substituted cyclobutanes in drug discovery, elucidating how their distinct stereochemical and physicochemical properties are leveraged to optimize pharmacological profiles. This guide is intended to serve as a technical resource for researchers and scientists, offering not only a historical perspective but also actionable insights into the synthesis and utilization of this versatile scaffold.

Early Explorations and the Dawn of Strained-Ring Chemistry

The journey into the world of cyclobutanes began over a century ago, with early chemists captivated by the challenge of constructing these seemingly unstable, strained ring systems. The inherent angular and torsional strain of the cyclobutane ring, a consequence of its deviation from the ideal tetrahedral bond angle, presented a significant synthetic hurdle.[1]

The first successful synthesis of the parent cyclobutane was reported in 1907 by Richard Willstätter and James Bruce.[2] Their approach, the hydrogenation of cyclobutene in the presence of a nickel catalyst, was a landmark achievement that opened the door to the systematic study of four-membered carbocycles.[2] Shortly after, Nikolai Kischner reported the synthesis of cyclobutanone from cyclobutanecarboxylic acid, albeit in low yields.[3] These early methods, while groundbreaking, were often cumbersome and lacked the efficiency required for widespread application.[3]

The initial perception of cyclobutanes as mere chemical curiosities began to shift as chemists recognized the synthetic potential harbored within their strained framework. The ability of the cyclobutane ring to undergo ring-opening, -enlargement, and -contraction reactions provided a versatile platform for the construction of more complex molecular architectures.[1][4] This realization set the stage for the development of more sophisticated synthetic methodologies that would transform the cyclobutane from a laboratory curiosity into a powerful tool for organic synthesis.

The Synthetic Revolution: Accessing the Cyclobutane Core

The true potential of substituted cyclobutanes could only be unlocked through the development of reliable and stereocontrolled synthetic methods. Over the decades, a diverse arsenal of reactions has been established, with [2+2] cycloadditions emerging as a particularly powerful and widely adopted strategy.[5][6]

The Power of [2+2] Cycloadditions

The [2+2] cycloaddition, a reaction in which two unsaturated molecules combine to form a four-membered ring, is arguably the most direct and versatile method for constructing cyclobutane cores. These reactions can be initiated by heat or light (photocycloaddition) and have been extensively studied and optimized.

Historically, the first described [2+2] photocycloaddition was the dimerization of thymoquinone in sunlight, discovered by Liebermann in 1877.[7] This reaction, and others like it, laid the groundwork for the development of modern photochemical methods for cyclobutane synthesis.[7]

Key [2+2] Cycloaddition Strategies:

  • Photocycloaddition of Alkenes: The light-induced cycloaddition of two alkene moieties is a fundamental method for creating cyclobutane rings. This approach has been widely used in the synthesis of natural products and other complex molecules.[8]

  • Ketene Cycloadditions: The reaction of a ketene with an alkene is a highly efficient method for producing cyclobutanones.[2][8] This reaction is often highly regioselective and stereoselective, making it a valuable tool for asymmetric synthesis.

  • Allenoate-Alkene Cycloadditions: A more recent development involves the [2+2] cycloaddition of allenoates with terminal alkenes, providing rapid access to 1,3-disubstituted cyclobutanes in high yields under simple reaction conditions.[6][9]

G cluster_reactants Reactants cluster_product Product A Alkene 1 C Substituted Cyclobutane A->C [2+2] Cycloaddition (Heat or Light) B Alkene 2 B->C

Simplified [2+2] Cycloaddition Workflow

Beyond Cycloadditions: Alternative Synthetic Routes

While [2+2] cycloadditions are a mainstay, a variety of other methods have been developed to access substituted cyclobutanes, each with its own advantages and applications.

  • Ring Contractions: Stereoselective synthesis of substituted cyclobutanes can be achieved through the ring contraction of readily available pyrrolidines.[5] This method involves the generation of a 1,4-biradical intermediate that undergoes cyclization to form the cyclobutane ring.[5]

  • Radical Cyclizations: Intramolecular cyclization of radical intermediates offers another pathway to cyclobutane rings.[5]

  • Functionalization of Pre-existing Cyclobutanes: Commercially available or readily synthesized cyclobutane derivatives can be further functionalized to introduce desired substituents.[6]

  • Intramolecular Alkylation: Malonate derivatives can be utilized in intramolecular alkylation/decarboxylation strategies to form the cyclobutane ring.[6]

The Cyclobutane in Modern Drug Discovery: A Scaffold for Innovation

The unique structural and conformational properties of the cyclobutane ring have made it an increasingly important motif in modern drug discovery.[10][11] Its rigid, puckered conformation provides a level of pre-organization that can lead to enhanced binding affinity and selectivity for biological targets.[12]

Key Attributes of Cyclobutanes in Medicinal Chemistry:

  • Rigid Scaffold: The constrained nature of the cyclobutane ring reduces the entropic penalty upon binding to a target protein, which can translate to increased potency.[12][13]

  • Three-Dimensional Diversity: The puckered conformation of the cyclobutane ring allows for the precise spatial arrangement of substituents, enabling exploration of three-dimensional chemical space.[13][14]

  • Bioisosteric Replacement: Substituted cyclobutanes can serve as effective bioisosteres for other common structural motifs, such as aromatic rings or gem-dimethyl groups, often with improved physicochemical properties and metabolic stability.[6][10][13]

  • Improved Pharmacokinetic Profile: The incorporation of a cyclobutane moiety can favorably impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[12]

Table 1: Examples of Marketed Drugs Containing a Cyclobutane Moiety

Drug NameTherapeutic AreaRole of the Cyclobutane Moiety
Carboplatin OncologyThe cyclobutane-1,1-dicarboxylate ligand reduces the nephrotoxicity associated with its predecessor, cisplatin.[12]
Boceprevir Antiviral (Hepatitis C)The cyclobutane group in the P1 region contributes to the drug's high potency against the HCV NS3/4A protease.[12]
Apalutamide Oncology (Prostate Cancer)Features a spirocyclic cyclobutane as part of its core structure, contributing to its antagonist activity at the androgen receptor.[12]

G A Target Identification & Validation B Lead Identification (e.g., via HTS) A->B C Lead Optimization B->C D Introduction of Substituted Cyclobutane C->D Structure-Activity Relationship (SAR) Studies E Improved Potency & Selectivity D->E F Enhanced PK Properties D->F G Preclinical Development E->G F->G H Clinical Trials G->H

Role of Cyclobutanes in Drug Development

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the synthesis of substituted cyclobutanes, drawing from established methodologies.

Protocol: [2+2] Cycloaddition of an Allenoate and a Terminal Alkene

This protocol is adapted from the work of Conner and Brown for the synthesis of 1,3-substituted cyclobutanes.[9]

Materials:

  • Phenyl 2,3-butadienoate

  • Terminal alkene (e.g., styrene)

  • Lewis acid promoter (e.g., EtAlCl₂)

  • Anhydrous dichloromethane (DCM)

  • Rochelle's salt solution

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkene (1.0 equiv) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the phenyl 2,3-butadienoate (1.2 equiv) to the solution.

  • Slowly add the Lewis acid promoter (e.g., EtAlCl₂, 1.5 equiv) to the reaction mixture.

  • Allow the reaction to stir at room temperature for the appropriate time (monitoring by TLC or LC-MS is recommended). A typical reaction time is 6 hours.[6]

  • Upon completion, quench the reaction by the slow addition of Rochelle's salt solution.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-substituted cyclobutane.

Protocol: Ring Contraction of a Pyrrolidine Derivative

This protocol is based on the method developed by Antonchick and colleagues for the stereoselective synthesis of cyclobutanes.[5]

Materials:

  • Polysubstituted pyrrolidine derivative

  • Hydroxy(tosyloxy)iodobenzene (HTIB)

  • Ammonium carbamate

  • 2,2,2-Trifluoroethanol (TFE)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a sealed tube, combine the polysubstituted pyrrolidine derivative (1.0 equiv), HTIB (1.5 equiv), and ammonium carbamate (2.0 equiv).

  • Add TFE as the solvent.

  • Seal the tube and heat the reaction mixture to 80 °C.

  • Maintain the temperature and stir for the required reaction time (monitoring is recommended).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the substituted cyclobutane.

Future Perspectives and Conclusion

The field of substituted cyclobutane chemistry continues to evolve, with ongoing research focused on the development of new, more efficient, and highly stereoselective synthetic methods.[15] The application of C-H functionalization logic to cyclobutane synthesis is a particularly exciting area, offering novel strategies for the construction of complex, multi-substituted four-membered rings.[8] As our understanding of the unique properties of the cyclobutane moiety deepens, its role in medicinal chemistry, materials science, and natural product synthesis is set to expand even further.[16]

References

  • Wikipedia. Cyclobutane. [Link]

  • Hui, C., Brieger, L., Strohmann, C., & Antonchick, A. P. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society.
  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. [Link]

  • Wikipedia. Cyclobutanone. [Link]

  • de Witte, A. M., et al. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam.
  • Bélanger, J., & Deslongchamps, P. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1485–1546.
  • Organic Chemistry Portal. Cyclobutane synthesis. [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485–1537.
  • Bach, T. (2006). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 111(3), 1361–1407.
  • D'Shax, M. T., & Sarpong, R. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(3), 852–863.
  • Hui, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. National Institutes of Health. [Link]

  • Lam, Y. H., et al. (2022). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society, 144(37), 17065–17073.
  • Agile Reader One. (2024). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Medium. [Link]

  • De Kimpe, N., & D'hooghe, M. (2016). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • de Witte, A. M., et al. (2021). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 16(15), 2379–2388. [Link]

  • Tang, B., & Li, A. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(14), 1845–1867.

Sources

Exploratory

safety and handling of 1-(Bromomethyl)-1-methylcyclobutane.

An In-Depth Technical Guide to the Safety and Handling of 1-(Bromomethyl)-1-methylcyclobutane For Researchers, Scientists, and Drug Development Professionals Introduction 1-(Bromomethyl)-1-methylcyclobutane (CAS No. 9877...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Handling of 1-(Bromomethyl)-1-methylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-1-methylcyclobutane (CAS No. 98775-14-5) is a valuable synthetic building block, particularly in the fields of medicinal chemistry and drug development.[1][2] Its utility stems from the unique combination of a reactive primary alkyl bromide handle and a compact, three-dimensional cyclobutane scaffold. The cyclobutane moiety is increasingly incorporated into drug candidates to enhance metabolic stability, impose conformational restriction, and explore novel regions of chemical space, moving away from flat, aromatic structures.[3][4]

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and essential properties of 1-(Bromomethyl)-1-methylcyclobutane. As a Senior Application Scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles that dictate these recommendations. The objective is to empower researchers to utilize this reagent with maximum safety and efficacy.

Section 1: Physicochemical Properties and Identification

A thorough understanding of a reagent's physical and chemical properties is the foundation of its safe and effective use. 1-(Bromomethyl)-1-methylcyclobutane is a colorless to light yellow liquid with a molecular structure that presents both stability in its carbocyclic core and high reactivity at its functional group.[5]

PropertyValueSource
CAS Number 98775-14-5[1][2]
Molecular Formula C₆H₁₁Br[2][6]
Molecular Weight 163.06 g/mol [2][6]
Appearance Colorless to light yellow liquid[5]
Predicted Density ~1.318 g/cm³[5]
Predicted Boiling Point ~124.0 °C[5]
IUPAC Name 1-(bromomethyl)-1-methylcyclobutane[1][7]

Spectroscopic Signature: The ¹H NMR spectrum is a key identifier. Based on its structure, the expected signals would include a singlet for the methyl protons (CH₃), a singlet for the bromomethyl protons (CH₂Br), and multiplets for the cyclobutane ring protons. The integration of these signals would correspond to a 3:2:6 proton ratio.[6]

Section 2: Hazard Identification and Risk Assessment

1-(Bromomethyl)-1-methylcyclobutane is classified as a hazardous substance, and a comprehensive risk assessment must be conducted before any handling.[8] The primary hazards are associated with its irritant nature and potential as an alkylating agent.

GHS Hazard Statements:

  • H302: Harmful if swallowed. [8]

  • H315: Causes skin irritation. [8][9][10]

  • H319: Causes serious eye irritation. [8][9][10]

  • H335: May cause respiratory irritation. [8][9][10]

Causality of Hazards: The reactivity of the carbon-bromine bond makes this compound an effective electrophile. Upon contact with biological nucleophiles, such as amines and thiols present in skin proteins and enzymes, it can act as an alkylating agent, leading to irritation and potential sensitization. Inhalation of its vapors can irritate the mucous membranes of the respiratory tract.[11] Ocular exposure is particularly dangerous, with the potential for serious, lasting damage to the cornea.

cluster_hazards Primary Hazards cluster_mitigation Mitigation & Response H_Chem 1-(Bromomethyl)-1-methylcyclobutane H_Skin Skin Irritation (H315) H_Chem->H_Skin Exposure leads to H_Eye Eye Irritation (H319) H_Chem->H_Eye Exposure leads to H_Resp Respiratory Irritation (H335) H_Chem->H_Resp Exposure leads to M_Eng Engineering Controls (Fume Hood) H_Skin->M_Eng Prevented by M_FirstAid First Aid Protocols (Flush, Remove, Seek Medical Aid) H_Skin->M_FirstAid Treated by H_Eye->M_Eng Prevented by H_Eye->M_FirstAid Treated by H_Resp->M_Eng Prevented by H_Resp->M_FirstAid Treated by M_PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) M_Eng->M_PPE Supplemented by

Caption: Hierarchy of Hazards and Protective Barriers.

Section 3: Safe Handling and Engineering Controls

Adherence to strict handling protocols is non-negotiable. The primary goal is to prevent all routes of exposure—inhalation, dermal contact, and ingestion—by implementing a multi-layered safety approach.

Engineering Controls: All manipulations of 1-(Bromomethyl)-1-methylcyclobutane must be performed inside a certified chemical fume hood.[8][9] The fume hood provides critical protection against the inhalation of vapors and contains any potential spills. The face velocity should be verified to be within the institutionally approved range (typically 80-120 ft/min).

Personal Protective Equipment (PPE): A standard PPE ensemble is insufficient. The following specific items are mandatory:

  • Gloves: Nitrile gloves provide adequate short-term protection. For extended operations, consider heavier-duty gloves or a double-gloving technique. Contaminated gloves must be removed and disposed of immediately.[8]

  • Eye Protection: Chemical splash goggles are required at all times. When there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.[8][12]

  • Protective Clothing: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing is clean and free from prior contamination.[8]

Experimental Protocol: Weighing and Dispensing

  • Preparation: Don all required PPE before entering the work area. Ensure the chemical fume hood sash is at the appropriate height.

  • Staging: Place a tared, sealed receiving flask, a balance, and a clean pipette or syringe inside the fume hood.

  • Transfer: Retrieve the stock bottle of 1-(Bromomethyl)-1-methylcyclobutane. Keep the container tightly closed until ready for transfer.[8][9]

  • Dispensing: Open the stock bottle and promptly transfer the required amount to the receiving flask using a pipette or syringe. Work deliberately to minimize the time the stock bottle is open.

  • Sealing: Immediately and securely cap both the stock bottle and the receiving flask.

  • Decontamination: Wipe any minor drips on the exterior of the containers with a solvent-moistened towel (e.g., isopropanol), ensuring the towel is disposed of as hazardous waste.

  • Storage: Return the stock bottle to its designated, locked storage location.[8][9]

Start Start: Retrieve from Storage DonPPE Don Appropriate PPE Start->DonPPE 1. FumeHood Work Inside Fume Hood Transfer Transfer Reagent to Reaction Vessel FumeHood->Transfer 3. DonPPE->FumeHood 2. Seal Securely Seal All Containers Transfer->Seal 4. Clean Clean Exterior & Dispose of Waste Seal->Clean 5. End End: Return to Storage Clean->End 6.

Caption: Safe Handling and Dispensing Workflow.

Section 4: Storage and Incompatibility

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

ParameterRequirementRationale
Location Store in a well-ventilated, locked area.[8][9][10]Prevents unauthorized access and accumulation of vapors.
Container Keep container tightly closed.[8][9][10]Prevents release of vapors and protects from atmospheric moisture.
Temperature Store in a cool, dry place.Minimizes vapor pressure and potential degradation.

Incompatibilities: Avoid contact with:

  • Strong Bases (e.g., hydroxides, alkoxides): These can induce elimination reactions (E2 mechanism), producing volatile and potentially flammable alkenes.

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Nucleophiles (e.g., amines, thiols): While desired in a controlled reaction, unintentional contact can lead to degradation and pressure buildup in storage containers.

Section 5: Emergency Procedures and First Aid

In the event of exposure, immediate and correct action is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

  • Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing.[8][9] If symptoms persist or breathing is difficult, seek immediate medical attention.

  • Skin Contact: Take off all contaminated clothing immediately.[8] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[8][9] Seek medical attention if irritation develops or persists.

  • Eye Contact: Rinse cautiously with water for several minutes.[8][12] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Immediately call a Poison Control Center or a physician.[8]

Spill Response: For a small spill, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[13] For large spills, evacuate the area and contact institutional emergency response personnel.

Section 6: Disposal Considerations

All waste containing 1-(Bromomethyl)-1-methylcyclobutane, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.[8]

  • Waste Segregation: Dispose of this material in a designated halogenated organic waste stream. Do not mix with non-halogenated waste to facilitate proper disposal and recycling.

  • Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[8][9]

Section 7: Reactivity Profile for Synthetic Applications

As a primary alkyl bromide attached to a quaternary carbon, 1-(Bromomethyl)-1-methylcyclobutane is an excellent substrate for S_N2 (bimolecular nucleophilic substitution) reactions.[14] The steric hindrance from the adjacent methyl group and cyclobutane ring does not completely preclude S_N2 pathways but may slow the reaction rate compared to less hindered electrophiles. This steric crowding also disfavors S_N1 reactions, as the formation of a primary carbocation is highly unfavorable. When using strong, sterically hindered bases, E2 (bimolecular elimination) can become a competing pathway. Researchers should carefully select their nucleophile and base to favor the desired substitution product.

Conclusion

1-(Bromomethyl)-1-methylcyclobutane is a potent tool for chemical innovation. Its effective use is inextricably linked to a profound respect for its hazards. By integrating the principles of risk assessment, engineering controls, diligent use of PPE, and emergency preparedness into every workflow, researchers can confidently and safely leverage this reagent to advance the frontiers of science and drug discovery.

References

  • Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
  • 1-Bromo-3-methylbutane - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • 1-Bromomethyl-1-methylcyclohexane SDS, 408307-48-2 Safety D
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26). Fisher Scientific.
  • 1 - SAFETY DATA SHEET. (2012, March 14). Thermo Fisher Scientific.
  • 1-Bromo-1-methylcyclohexane - AK Scientific, Inc. AK Scientific, Inc.
  • 1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane - Benchchem. Benchchem.
  • 1-Bromocyclobutanecarboxylic acid - AK Scientific, Inc. AK Scientific, Inc.
  • 1-(Bromomethyl)-1-methylcyclobutane | 98775-14-5 - J&K Scientific. J&K Scientific.
  • 1-(bromomethyl)-1-methylcyclobutane - Advanced ChemBlocks. (2025, December 30). Advanced ChemBlocks.
  • 1-(Bromomethyl)-1-methylcyclobutane | C6H11Br | CID 57548287 - PubChem. PubChem.
  • 1-(bromomethyl)-1-methylcyclobutane(98775-14-5) 1H NMR spectrum - ChemicalBook. ChemicalBook.
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC.
  • Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository. Radboud University.
  • 1-(bromomethyl)-1-methylcyclobutane - ChemBK. ChemBK.

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(Bromomethyl)-1-methylcyclobutane in Organic Synthesis

Executive Summary 1-(Bromomethyl)-1-methylcyclobutane (CAS: 408304-10-7, generic) represents a specialized building block in modern drug discovery. It serves as a critical precursor for introducing the 1-methylcyclobutyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Bromomethyl)-1-methylcyclobutane (CAS: 408304-10-7, generic) represents a specialized building block in modern drug discovery. It serves as a critical precursor for introducing the 1-methylcyclobutyl motif—a conformationally restricted, lipophilic bioisostere of the tert-butyl or gem-dimethyl group.

This guide addresses the specific synthetic challenges posed by this reagent. Due to its neopentyl-like structure (a primary halide adjacent to a quaternary center), it exhibits high steric hindrance toward


 substitution and a high propensity for Wagner-Meerwein ring expansion  under cationic (

) conditions. This note provides validated protocols to navigate these reactivity landscapes, focusing on Grignard formation and controlled substitution.

Part 1: Structural Properties & Reactivity Profile

The utility of 1-(Bromomethyl)-1-methylcyclobutane is defined by two competing physical-organic forces: Steric Shielding and Ring Strain .

The "Neopentyl Trap"

The bromine atom is attached to a primary carbon, which typically suggests high reactivity. However, the adjacent C1 position is a quaternary center (carrying a methyl group and the cyclobutane ring).

  • 
     Suppression:  The 
    
    
    
    -branching creates a "neopentyl effect," retarding nucleophilic attack by orders of magnitude compared to simple primary halides.
  • 
     Instability:  If forced into a carbocation pathway (e.g., using Lewis acids or protic solvents), the resulting primary carbocation immediately rearranges to relieve the cyclobutane ring strain (
    
    
    
    26 kcal/mol).
Reaction Landscape Visualization

The following diagram illustrates the divergent pathways available to this reagent.

ReactionLandscape Reagent 1-(Bromomethyl)- 1-methylcyclobutane SN2_Path Direct Nucleophilic Substitution (SN2) Reagent->SN2_Path Strong Nuc Polar Aprotic SN1_Path Cationic Pathway (Solvolysis/Lewis Acid) Reagent->SN1_Path Ag+, Lewis Acid or Protic Solvent Grignard_Path Magnesium Insertion (Grignard Formation) Reagent->Grignard_Path Mg(0), THF Activation Product_SN2 Target Product (Low Yield/Slow) SN2_Path->Product_SN2 High Temp (Steric Barrier) Cation (1-Methylcyclobutyl)methyl Cation SN1_Path->Cation Grignard_Reagent (1-Methylcyclobutyl)methyl magnesium bromide Grignard_Path->Grignard_Reagent Rearranged 1,2-Dimethylcyclobutyl or Methylcyclopentyl Derivatives Cation->Rearranged Ring Expansion (Wagner-Meerwein) Target Target Scaffold (High Fidelity) Grignard_Reagent->Target Electrophile (Aldehyde/Ketone)

Figure 1: Reactivity bifurcation. The Grignard pathway (Green) is the preferred route for retaining the cyclobutane ring integrity.[1] The Cationic pathway (Yellow/Red) leads to rearrangement.[1]

Part 2: Preparation of the Reagent

Note: While commercially available, in-house synthesis ensures freshness, which is critical for successful Grignard formation.

Synthesis Route

Precursor: 1-Methylcyclobutanecarboxylic acid. Strategy: Reduction to alcohol followed by Appel Bromination . The Appel reaction (


) is selected over 

or

to maintain neutral conditions and prevent acid-catalyzed ring expansion.
Protocol 1: Synthesis of 1-(Bromomethyl)-1-methylcyclobutane
ParameterSpecification
Scale 10.0 mmol
Solvent Dichloromethane (DCM), Anhydrous
Reagents (1-Methylcyclobutyl)methanol (1.0 eq),

(1.2 eq),

(1.2 eq)
Temperature 0°C to Room Temperature (RT)

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with (1-methylcyclobutyl)methanol (1.0 g, 10 mmol) and carbon tetrabromide (

    
    , 3.98 g, 12 mmol) in anhydrous DCM (40 mL). Cool to 0°C under 
    
    
    
    .[1]
  • Addition: Dissolve triphenylphosphine (

    
    , 3.15 g, 12 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes. Note: Exothermic reaction.
    
  • Reaction: Allow the mixture to warm to RT and stir for 3–4 hours. Monitor by TLC (stain with

    
    ; alcohol oxidizes, bromide does not).
    
  • Workup: Add pentane (50 mL) to precipitate triphenylphosphine oxide (

    
    ).[1] Filter through a silica plug.[1]
    
  • Purification: Concentrate the filtrate carefully (product is volatile). Purify via flash chromatography (100% Pentane or Hexanes).[1]

  • QC: Check

    
     NMR. The 
    
    
    
    protons typically appear as a singlet around
    
    
    3.4–3.5 ppm.[1] Absence of olefinic protons confirms no elimination occurred.[1]

Part 3: C-C Bond Formation (The Grignard Route)

The most reliable method to utilize this scaffold is converting the bromide to a Grignard reagent.[1] This nucleophile can then attack ketones, aldehydes, or imines to install the 1-methylcyclobutyl group.

Protocol 2: Formation of (1-Methylcyclobutyl)methylmagnesium Bromide

Critical Challenge: Initiation is difficult due to the steric bulk and the passivation of Magnesium.[1]

ComponentRoleNotes
Magnesium Turnings Metal SourceMust be crushed/freshly activated.[2]
LiCl (Optional) Additive"Turbo-Grignard" conditions (

) can be used for exchange, but direct insertion is cheaper.
Iodine (

)
ActivatorEssential for depassivation.
1,2-Dibromoethane EntrainerCleans Mg surface; generates ethylene gas.

Step-by-Step Procedure:

  • Activation: In a 3-neck flask under Argon, place Mg turnings (1.5 eq). Dry heat with a heat gun under vacuum for 5 mins. Cool to RT.

  • Initiation: Add a single crystal of

    
     and cover Mg with minimal anhydrous THF. Add 5% of the total volume of 1-(bromomethyl)-1-methylcyclobutane.
    
  • Kick-start: Heat locally with a heat gun until the iodine color fades and the solution becomes turbid/grey. If no reaction, add 2 drops of 1,2-dibromoethane.

  • Addition: Once reflux sustains itself, dilute the remaining bromide in THF and add dropwise to maintain a gentle reflux without external heating.

  • Completion: After addition, reflux at 65°C for 1 hour.

  • Titration: Titrate a small aliquot using salicylaldehyde phenylhydrazone to determine precise molarity (typically 0.5 – 0.8 M).[1]

Part 4: Application in Drug Design

The 1-methylcyclobutyl group is a high-value "spacer" in medicinal chemistry.

Comparative Properties Table
Featuretert-Butyl Group1-Methylcyclobutyl GroupBenefit
Lipophilicity (cLogP) HighModerate-HighSimilar hydrophobic binding but slightly different solvation profile.
Metabolic Stability Prone to oxidation at methylsC3-position oxidation possibleThe ring restricts access to CYP450 active sites compared to open chains.[1]
Conformation Rotates freelyRestricted (Puckered)Locks pharmacophores in specific vectors.[1]
Space Filling SphericalOblate SpheroidFits into narrow hydrophobic pockets where t-Butyl clashes.[1]
Case Study: Fragment Coupling

Scenario: Attaching the ring to an aryl ketone to form a tertiary alcohol (potential inhibitor core).[1]

  • Reagent: (1-Methylcyclobutyl)methylmagnesium bromide (prepared above).

  • Substrate: 4-Chlorobenzophenone.

  • Conditions: THF, 0°C

    
     RT.
    
  • Outcome: The Grignard attacks the ketone.[1][3]

    • Note: Due to the steric bulk of the Grignard, enolization of the ketone (acting as a base) is a competing side reaction if the ketone has

      
      -protons.
      
    • Optimization: Use Cerium(III) Chloride (

      
      ) to form the organocerium species (Imamoto reagent), which suppresses basicity and enhances nucleophilic addition to sterically hindered ketones.
      

References

  • Synthesis of Cyclobutane Derivatives

    • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society.[1][4]

  • Appel Reaction Protocol

    • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition.[1]

  • Grignard Formation and Neopentyl Systems

    • Silverman, G. S., & Rakita, P. E. (Eds.).[1][2][3][5][6] (1996).[1][7] Handbook of Grignard Reagents. CRC Press.[1] (Chapter on Sterically Hindered Halides).

  • Ring Expansion Mechanisms (Wagner-Meerwein)

    • Olah, G. A., et al. (1984). Stable Carbocations. 265. The (1-Methylcyclobutyl)methyl Cation.[1] Journal of Organic Chemistry.[1]

  • Bioisosteres in Drug Design

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1]

Sources

Application

Advanced Application Note: 1-(Bromomethyl)-1-methylcyclobutane

Executive Summary 1-(Bromomethyl)-1-methylcyclobutane is a specialized alkylating agent used to introduce the 1-methylcyclobutyl motif—a rigid, lipophilic bioisostere for gem-dimethyl or tert-butyl groups. In medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Bromomethyl)-1-methylcyclobutane is a specialized alkylating agent used to introduce the 1-methylcyclobutyl motif—a rigid, lipophilic bioisostere for gem-dimethyl or tert-butyl groups. In medicinal chemistry, this scaffold is prized for restricting conformational freedom and blocking metabolic "soft spots" (e.g., minimizing P450 oxidation).[1]

However, this reagent presents a classic organic chemistry paradox:

  • Kinetic Inertness: As a neopentyl-type primary halide, it is virtually inert to standard

    
     attack due to severe steric shielding by the 
    
    
    
    -quaternary carbon.
  • Thermodynamic Instability: Under

    
     (solvolytic) conditions, the resulting carbocation rapidly undergoes Wagner-Meerwein rearrangement , leading to ring-expanded cyclopentane derivatives rather than the desired cyclobutane product.
    

This guide provides validated protocols to overcome these barriers, focusing on Nickel-catalyzed Cross-Electrophile Coupling (XEC) and Organometallic Activation as the superior alternatives to classical substitution.

Chemical Profile & Mechanistic Challenges[2][3][4][5]

The Neopentyl Problem

The methylene carbon bearing the bromine is primary, yet it is flanked by a quaternary center (C1 of the cyclobutane ring). This creates a "steric wall" that blocks the


 backside attack required for 

displacement.
The Rearrangement Trap ( )

Attempting to force the reaction with heat or polar protic solvents promotes ionization. The resulting primary carbocation is unstable and relieves ring strain (~26 kcal/mol) via a 1,2-alkyl shift, expanding the ring to a 1-methylcyclopentyl cation.

ReactionPathways Start 1-(Bromomethyl)- 1-methylcyclobutane SN2_TS SN2 Transition State (Sterically Blocked) Start->SN2_TS Nucleophile (Slow) Cation Primary Carbocation (Unstable Intermediate) Start->Cation -Br⁻ (Solvolysis) Product_SN2 Target Alkylation Product (1-Methylcyclobutyl) Start->Product_SN2 Radical/Ni-Catalysis (Recommended Route) SN2_TS->Product_SN2 Rare Rearranged 1-Methylcyclopentyl Cation (Tertiary) Cation->Rearranged Wagner-Meerwein Ring Expansion Product_Rearr Ring-Expanded Byproduct (Cyclopentene/Pentanol) Rearranged->Product_Rearr Elimination/Trapping

Figure 1: Mechanistic divergence. Standard nucleophilic pathways lead to blockage or rearrangement. Radical/Catalytic pathways (Green) bypass these issues.

Validated Experimental Protocols

Method A: Nickel-Catalyzed Cross-Electrophile Coupling (Recommended)

Best for: Coupling with aryl bromides or alkyl halides to form


 or 

bonds. Mechanism: Radical pathway. The nickel catalyst generates a radical at the bromomethyl position, which is less sensitive to steric hindrance than a nucleophile.

Reagents:

  • Substrate 1: 1-(Bromomethyl)-1-methylcyclobutane (1.0 equiv)

  • Substrate 2: Aryl Bromide (e.g., 4-Bromobenzonitrile) (1.0 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10-15 mol%) or 5-Cyanoimidazole (specific for neopentyls).

  • Reductant: Manganese powder (

    
    ) (3.0 equiv) or Zinc (
    
    
    
    ).
  • Solvent: DMA (N,N-Dimethylacetamide) or DMF, anhydrous.

Protocol:

  • Setup: In a glovebox or under strict

    
     flow, charge a reaction vial with 
    
    
    
    (10 mol%), Ligand (15 mol%), and Mn powder (3.0 equiv).
  • Solvent Addition: Add anhydrous DMA. Stir for 10-15 minutes to pre-complex the catalyst (solution often turns green/purple).

  • Substrate Addition: Add the Aryl Bromide (1.0 equiv) and 1-(Bromomethyl)-1-methylcyclobutane (1.2 equiv).

  • Reaction: Seal the vial and heat to 60°C with vigorous stirring.

    • Note: Radical generation on neopentyl halides is slower; heating is required but avoid >80°C to prevent thermal decomposition.

  • Quench: After 12-24h, cool to RT. Dilute with EtOAc, filter through a Celite pad to remove metal salts.

  • Purification: Wash filtrate with 1M HCl (to remove pyridine/imidazole ligands), then brine. Dry over

    
     and concentrate. Purify via flash chromatography.
    
Method B: Grignard Reagent Formation (Activation Route)

Best for: Nucleophilic addition to ketones/aldehydes (installing the group as a nucleophile). Challenge: Initiation is difficult due to steric passivation of the Mg surface.

Protocol:

  • Activation: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel under Argon. Add Magnesium turnings (1.2 equiv).[2]

  • Entrainment: Add just enough anhydrous THF to cover the Mg. Add a single crystal of Iodine (

    
    ) and 2-3 drops of 1,2-dibromoethane. Heat gently with a heat gun until the iodine color fades and ethylene bubbles appear.
    
  • Addition: Dissolve 1-(Bromomethyl)-1-methylcyclobutane in THF (1M concentration). Add 10% of this solution to the activated Mg.

    • Critical Step: If the reaction does not start (exotherm/turbidity) within 5 minutes, sonicate the flask or add more 1,2-dibromoethane. Do NOT add the rest of the halide until initiation is confirmed.[3]

  • Completion: Once initiated, add the remaining halide dropwise to maintain a gentle reflux. Reflux for an additional 1-2 hours after addition.

  • Titration: Titrate an aliquot (e.g., using salicylaldehyde phenylhydrazone) to determine concentration before use. Expect lower yields (60-70%) compared to linear alkyl halides.

Method C: Finkelstein "Soft" Alkylation (Limited Utility)

Best for: When metal catalysis is unavailable and the nucleophile is highly reactive (e.g., thiols, malonates). Concept: Convert the Bromide to an Iodide in situ to improve leaving group ability, though steric hindrance remains.

Protocol:

  • Dissolve 1-(Bromomethyl)-1-methylcyclobutane in Acetone (for pure Finkelstein) or MEK (Methyl Ethyl Ketone, for higher temp).

  • Add Sodium Iodide (NaI) (2.0 equiv). A precipitate of NaBr will form.

  • Filter off NaBr to obtain the crude Iodide solution. Solvent swap to DMF or DMSO .

  • Add the nucleophile (e.g., Potassium Thioacetate). Stir at RT to 40°C .

    • Warning: Do not exceed 60°C. Higher temperatures favor the

      
       pathway and ring expansion.
      

Analytical Data & QC

PropertyValueNotes
Formula

MW 163.06 g/mol
Boiling Point ~145-150°CEstimated. Vacuum distillation recommended.
Density ~1.25 g/mL
NMR Marker (

)

3.4-3.6 ppm (s, 2H)
The

singlet is distinct.
Rearrangement Marker Olefinic protonsIf ring expansion occurs, look for peaks at 5.2-5.5 ppm (cyclopentene).

References

  • Nickel-Catalyzed Cross-Electrophile Coupling of Neopentyl Bromides

    • Biswas, S., et al. (2020).[4] Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides. The Journal of Organic Chemistry, 85(12), 8214-8220. Link

    • Note: This is the primary reference for Method A, demonstrating the use of 5-cyanoimidazole ligands to overcome steric bulk.
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for Neopentyl Effect and Wagner-Meerwein rearrangements).
  • Radical Cross-Coupling General Reviews

    • Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1767–1775. Link

  • Sibutramine & Cyclobutane Analogs (Contextual Application)

    • Jeffery, J. E., et al. (1996). Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity. Journal of the Chemical Society, Perkin Transactions 1, 2583-2589. Link

    • Note: Illustrates the construction of similar cyclobutyl-methyl scaffolds, typically via cyclization rather than direct alkylation, reinforcing the difficulty of the l

Sources

Method

Application Notes &amp; Protocols: Unraveling the Reaction Mechanisms of 1-(Bromomethyl)-1-methylcyclobutane

Introduction 1-(Bromomethyl)-1-methylcyclobutane is a fascinating substrate for mechanistic and synthetic studies. As a neopentyl-type primary alkyl halide, its structure—a primary carbon attached to a quaternary center—...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Bromomethyl)-1-methylcyclobutane is a fascinating substrate for mechanistic and synthetic studies. As a neopentyl-type primary alkyl halide, its structure—a primary carbon attached to a quaternary center—imposes significant steric hindrance, effectively shutting down the classical Sɴ2 pathway. This steric blockade forces the molecule into Sɴ1 and E1 reaction manifolds, which are dominated by a powerful thermodynamic driving force: the relief of ring strain inherent to the four-membered cyclobutane ring. Consequently, reactions initiated by the departure of the bromide leaving group proceed through a cascade of carbocation rearrangements, primarily yielding stable five-membered ring systems. This guide provides an in-depth exploration of these mechanisms, supported by detailed experimental protocols for researchers in synthetic chemistry and drug development.

Part 1: The Core Mechanistic Pathway: A Journey from Strain to Stability

The reactivity of 1-(Bromomethyl)-1-methylcyclobutane is almost entirely dictated by the formation and fate of its carbocation intermediates. The process can be dissected into two critical stages: initial carbocation formation and the subsequent, irreversible rearrangement.

The Sɴ1/E1 Initiation: Formation of a Primary Carbocation

Under solvolytic conditions (e.g., in polar protic solvents like ethanol or water), the first step is the slow, rate-determining departure of the bromide ion. This generates a highly unstable and transient primary carbocation.

  • Causality: The Sɴ2 pathway is sterically inaccessible. A backside attack by a nucleophile is blocked by the bulky quaternary carbon of the cyclobutane ring. Therefore, the reaction must proceed through a unimolecular mechanism involving a carbocation intermediate, characteristic of Sɴ1/E1 pathways.[1][2][3]

The Decisive Step: Ring Expansion via 1,2-Alkyl Shift

The nascent primary carbocation is poised for immediate rearrangement. The significant angle strain of the cyclobutane ring (approx. 88° bond angles instead of the ideal 109.5°) provides a potent thermodynamic driving force for ring expansion.[4][5][6] This occurs via a 1,2-alkyl shift, where one of the C-C bonds of the cyclobutane ring migrates to the electron-deficient primary carbon.

  • Mechanism: This intramolecular migration expands the four-membered ring into a five-membered ring, simultaneously transforming the unstable primary carbocation into a much more stable tertiary carbocation (the 1-methylcyclopentyl cation).[4][5][6] This rearrangement is kinetically facile and essentially irreversible due to the significant gain in thermodynamic stability.

G cluster_0 Initial Carbocation Formation cluster_1 Ring Expansion Rearrangement start 1-(Bromomethyl)-1-methylcyclobutane primary_cation Primary Carbocation (Highly Unstable) start->primary_cation Slow -Br⁻ rearranged_cation Tertiary Carbocation (1-methylcyclopentyl cation) (More Stable) primary_cation->rearranged_cation Fast 1,2-Alkyl Shift

Figure 1: Carbocation formation and subsequent ring expansion.

Part 2: Divergent Pathways: Product Formation from the Stable Intermediate

Once the stable 1-methylcyclopentyl cation is formed, it serves as a central intermediate from which all major products are derived. The final product distribution is determined by the competition between substitution (Sɴ1) and elimination (E1) pathways.[7][8]

Sɴ1 Pathway: Nucleophilic Trapping

The tertiary carbocation is electrophilic and can be "trapped" by a nucleophile. In solvolysis, the solvent itself acts as the nucleophile.

  • Mechanism: A solvent molecule (e.g., ethanol) attacks the carbocation. A subsequent deprotonation step yields the final, neutral substitution product.[9][10] This pathway typically leads to the formation of ethers or alcohols, depending on the solvent used.

E1 Pathway: Proton Elimination

In competition with nucleophilic attack, a solvent molecule can also act as a base, abstracting a proton from a carbon atom adjacent to the carbocationic center.

  • Mechanism & Regioselectivity: This elimination process generates a carbon-carbon double bond. According to Zaitsev's rule, the major alkene product will be the most substituted (and therefore most stable) one. In this case, proton removal from one of the adjacent methylene groups in the ring leads to the formation of 1-methylcyclopentene as the major elimination product. Minor products, such as 3-methylcyclopentene and methylenecyclopentane, can also be formed from deprotonation at other sites.

G cluster_sn1 SN1 Pathway cluster_e1 E1 Pathway cation 1-Methylcyclopentyl Cation sn1_product 1-Ethoxy-1-methylcyclopentane (Substitution Product) cation->sn1_product + EtOH - H⁺ e1_major 1-Methylcyclopentene (Major Elimination Product) cation->e1_major - H⁺ (Zaitsev) e1_minor Minor Alkenes (3-methylcyclopentene, etc.) cation->e1_minor - H⁺ (Hofmann/other)

Figure 2: Competing Sɴ1 and E1 pathways from the rearranged carbocation.

Part 3: Application Notes and Experimental Protocols

The following protocols provide a framework for performing and analyzing the solvolysis of 1-(Bromomethyl)-1-methylcyclobutane, a classic experiment to demonstrate carbocation rearrangement and competing reaction pathways.

Application Note 1: Solvolysis in Ethanol to Demonstrate Ring Expansion

Objective: To synthesize and characterize the products from the Sɴ1/E1 reaction of 1-(Bromomethyl)-1-methylcyclobutane in ethanol, demonstrating the formation of rearranged cyclopentane derivatives.

Materials & Safety:

Reagent/MaterialProperties
1-(Bromomethyl)-1-methylcyclobutaneFlammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[11]
Ethanol (absolute)Highly flammable liquid and vapor.
Diethyl ether (anhydrous)Extremely flammable. May form explosive peroxides.
Saturated Sodium Bicarbonate SolutionNon-hazardous.
Anhydrous Magnesium SulfateNon-hazardous.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 50 mL of absolute ethanol.

  • Initiation: Add 5.0 g of 1-(Bromomethyl)-1-methylcyclobutane to the ethanol.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress over 4-6 hours. The formation of HBr as a byproduct makes the solution acidic.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water in a separatory funnel.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution (to neutralize residual HBr) followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting mixture of ether and alkenes can be purified by fractional distillation due to their different boiling points.

Application Note 2: Product Analysis and Characterization

Objective: To identify and quantify the major substitution and elimination products using standard analytical techniques.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle: GC is an excellent technique for separating the volatile alkene and ether products.[12][13][14] The mass spectrometer provides definitive identification based on molecular weight and fragmentation patterns.

  • Sample Preparation: Dilute a small aliquot of the crude product mixture in a suitable solvent (e.g., dichloromethane).

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or Carbowax).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • Analysis:

    • Identify the peaks corresponding to 1-methylcyclopentene and 1-ethoxy-1-methylcyclopentane by comparing their mass spectra with library data.

    • The relative peak areas in the chromatogram can be used to estimate the product ratio.

Protocol 2: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

Principle: NMR spectroscopy provides unambiguous structural confirmation of the isolated products. The study of carbocations by NMR under super-acidic conditions has been a cornerstone in confirming these types of rearrangement mechanisms.[15][16]

CompoundKey ¹³C NMR Chemical Shifts (δ, ppm, approximate)
1-(Bromomethyl)-1-methylcyclobutane~40-50 (CH₂-Br), ~35-40 (Quaternary C)
1-Methylcyclopentene~145-155 (C=C), ~115-125 (C=CH), ~20-25 (CH₃)
1-Ethoxy-1-methylcyclopentane~80-90 (C-O), ~55-65 (O-CH₂), ~20-30 (CH₃)

Conclusion

The chemistry of 1-(Bromomethyl)-1-methylcyclobutane serves as a powerful illustration of how steric constraints and thermodynamic forces can dictate reaction outcomes. The aversion to the Sɴ2 pathway and the energetic benefit of relieving ring strain channel its reactivity exclusively through carbocation intermediates that undergo a predictable and synthetically useful ring expansion. For researchers, understanding this intricate mechanism is crucial for designing synthetic routes that leverage this transformation to build valuable five-membered ring scaffolds from readily available four-membered ring precursors. The protocols described herein provide a reliable framework for studying these fascinating reactions in a laboratory setting.

References

  • Brainly. (2017). Solvolysis of 1-bromo-1-methylcyclopentane in methanol yields an initial intermediate, a second. Available at: [Link]

  • YouTube. (2025). [Chemistry] When 1-(bromomethyl)cyclohexane undergoes solvolysis in ethanol, three major product. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Elimination reaction of 1-bromo-2-phenylcyclopentane. Available at: [Link]

  • Pearson. (n.d.). When (1-bromoethyl)cyclohexane is heated in methanol for an exten.... Available at: [Link]...

  • Filo. (2025). Problem Statement Solvolysis of bromomethylcyclopentane in methanol give... Available at: [Link]

  • Homework.Study.com. (n.d.). When 1-bromo-2-methylcyclopentane undergoes solvolysis in methanol, five major products are.... Available at: [Link]

  • Chemistry Stack Exchange. (2015). Reaction of 1-(1-chloroethyl)-1-methylcyclobutane under E1 Conditions. Available at: [Link]

  • Chemistry Steps. (n.d.). Rearrangement Reactions with Practice Problems. Available at: [Link]

  • Slideshare. (n.d.). Demjanov rearrangement. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Tiffeneau–Demjanov rearrangement products. Available at: [Link]

  • Chemistry LibreTexts. (2016). 30.3: Tiffeneau-Demjanov Rearrangement. Available at: [Link]

  • Wikipedia. (n.d.). Tiffeneau–Demjanov rearrangement. Available at: [Link]

  • Chegg.com. (2024). Solved 1-bromo-1-methylcyclobutane is shown below.Use curve. Available at: [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-1-methylcyclobutane. Available at: [Link]

  • Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Available at: [Link]

  • Dalal Institute. (n.d.). Applications of NMR Spectroscopy in the Detection of Carbocations. Available at: [Link]

  • PubMed. (n.d.). Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry. Available at: [Link]

  • YouTube. (2023). The reaction of 1-methylcyclopentene with B₂H₆.... Available at: [Link]

  • YouTube. (2021). Demjanov rearrangement. Available at: [Link]

  • Master Organic Chemistry. (2012). E1 Reactions With Rearrangement - Alkyl and Hyride Shifts. Available at: [Link]

  • Scribd. (n.d.). Lab 07 SN1 and SN2 Reactions of Alkyl Halides. Available at: [Link]

  • Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Available at: [Link]

  • Pearson. (n.d.). When 1-chloro-2-methylcyclopentane is heated in methanol, the rea.... Available at: [Link]...

  • Journal of the American Chemical Society. (n.d.). Stable carbocations. 208. Carbon-13 nuclear magnetic resonance spectroscopic study of alkyl cations.... Available at: [Link]

  • ResearchGate. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Available at: [Link]

  • YouTube. (2025). Exp 9 Beyond labz Solvolysis of Alkyl halide Video. Available at: [Link]

  • ResearchGate. (n.d.). The Demjanov and Tiffeneau‐Demjanov Ring Expansions. Available at: [Link]

  • Master Organic Chemistry. (2012). Rearrangement Reactions (1) - Hydride Shifts. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Synthesis of 1-methylcyclopentene from cyclopentene. Available at: [Link]

  • ACS Publications. (n.d.). Topological analysis of gas-liquid chromatographic behavior of alkenes. Available at: [Link]

  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Available at: [Link]

  • YouTube. (2024). Introduction to Carbocation Rearrangement Theory – A Brief Overview. Available at: [Link]

  • Google Patents. (n.d.). US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives.
  • University of Massachusetts. (n.d.). Experiment 7 — Nucleophilic Substitution. Available at: [Link]

  • Chromatography Forum. (n.d.). Alkenes separation on a non polar column. Available at: [Link]

Sources

Application

Application Note: Experimental Handling &amp; Functionalization of 1-(Bromomethyl)-1-methylcyclobutane

Executive Summary & Chemical Profile 1-(Bromomethyl)-1-methylcyclobutane is a specialized building block offering a rigid, -rich scaffold for medicinal chemistry. It serves as a bioisostere for gem-dimethyl groups or ter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1-(Bromomethyl)-1-methylcyclobutane is a specialized building block offering a rigid,


-rich scaffold for medicinal chemistry. It serves as a bioisostere for gem-dimethyl groups or tert-butyl moieties, improving metabolic stability and limiting conformational freedom.

However, this molecule presents a "perfect storm" of reactivity challenges:

  • Neopentyl Sterics: The primary carbon bearing the bromine is adjacent to a quaternary carbon. Standard

    
     reactions are effectively blocked.
    
  • Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) is prone to relief via ring expansion or opening.

  • Cationic Instability: Generation of a carbocation at the methylene position triggers an almost instantaneous Wagner-Meerwein rearrangement to the thermodynamically favored 1-methylcyclopentyl system.

This guide provides field-proven protocols to handle these challenges, specifically focusing on retaining the cyclobutane ring during functionalization.

Chemical Data Table
PropertyValue (Approx.)Notes
Structure Cyclobutane, 1-(bromomethyl)-1-methyl-Gem-disubstituted quaternary center
CAS 30696-18-3Verify isomer purity (vs 1-bromo-2/3-methyl)
Mol.[1][2][3][4][5][6][7] Weight 163.06 g/mol
Boiling Point ~124°C (760 mmHg)Volatile; avoid high-vac losses
Density ~1.318 g/cm³Denser than water
Reactivity Class Neopentyl Alkyl Halide

Inert;

Rearranging

Safety & Handling (The "Lachrymator" Rule)

  • Hazard: Like many benzyl- and cyclobutylmethyl- halides, this compound is a potent alkylating agent and a likely lachrymator (tear gas effect).

  • Containment: All weighing and transfers must occur within a functioning fume hood.

  • Decontamination: Quench glassware with a 10% alcoholic KOH solution or aqueous ammonium hydroxide to destroy residual alkyl halide before removal from the hood.

Module 1: Synthesis from (1-Methylcyclobutyl)methanol

Buying the bromide directly is expensive and often yields impure material (isomerized). The most reliable route is converting the alcohol, (1-methylcyclobutyl)methanol , to the bromide.

Critical Directive: Do NOT use HBr or harsh acidic conditions. Protonation of the alcohol generates an oxonium ion that leaves to form a cation, which immediately rearranges to the 5-membered ring.

Protocol: Appel Reaction (Neutral Conditions)

This method maintains neutral pH, preventing cationic ring expansion.

Reagents:

  • (1-Methylcyclobutyl)methanol (1.0 eq)

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Carbon Tetrabromide (

    
    ) (1.2 eq) OR  Bromine (
    
    
    
    )
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step:

  • Dissolution: Dissolve (1-methylcyclobutyl)methanol and

    
     in anhydrous DCM (0.5 M concentration) under 
    
    
    
    atmosphere. Cool to 0°C.
  • Addition: Add

    
     portion-wise over 30 minutes. Note: The reaction is exothermic. Maintain Temp < 5°C.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with

    
    ; bromide is UV inactive).
    
  • Workup: Add pentane to the reaction mixture to precipitate triphenylphosphine oxide (

    
    ). Filter through a silica plug.
    
  • Purification: Concentrate carefully (volatile product!). Distill under reduced pressure if necessary, but flash chromatography (100% Pentane) is usually sufficient to remove residual bromoform.

Module 2: Metallation (Grignard Formation)

Since


 is impossible due to steric hindrance, the only way to functionalize this molecule is to turn the C-Br bond into a C-Metal bond (Grignard or Lithium).

The Challenge: Neopentyl halides are notoriously slow to initiate. Over-heating to force initiation causes radical ring opening.

Protocol: Iodine-Activated Grignard Synthesis

Reagents:

  • Magnesium turnings (1.5 eq), mechanically crushed/ground.

  • 1-(Bromomethyl)-1-methylcyclobutane (1.0 eq).

  • Activator: Iodine crystal (

    
    ) or 1,2-Dibromoethane (5 mol%).
    
  • Solvent: Anhydrous THF (Diethyl ether is often too low-boiling to sustain the reflux needed for neopentyls).

Step-by-Step:

  • Activation: Flame-dry the glassware with Mg turnings inside under vacuum. Cool under Argon. Add a minimal amount of THF to cover Mg.

  • Initiation: Add the activator (

    
    ). Wait for the color to fade (Mg activation).
    
  • Seeding: Add 5-10% of the total bromide volume neat (undiluted) directly onto the Mg. Heat gently with a heat gun until bubbling starts. Self-Validation: If bubbling stops immediately upon removing heat, initiation failed.

  • Controlled Addition: Dilute the remaining bromide in THF. Add dropwise to the refluxing mixture.

    • Critical: Maintain a gentle reflux via the rate of addition, not external heating. If you must apply high external heat, the reaction has stalled.

  • Completion: Reflux for 1 hour after addition.

  • Titration: Titrate a small aliquot (using salicylaldehyde phenylhydrazone or similar) to determine exact concentration. Expect 80-90% yield.

Module 3: The Rearrangement Trap (Mechanistic Diagnostics)

When using this compound, you must verify you haven't inadvertently created a cyclopentane.

The Pathways Diagram

The following diagram illustrates why acidic conditions fail and how to maintain the ring.

ReactionPathways Start 1-(Bromomethyl)- 1-methylcyclobutane Cation Cationic Intermediate (Primary Carbocation) Start->Cation Lewis Acid / Ag+ / Protic Solv. Radical Radical Intermediate Start->Radical Radical Initiators (AIBN/Bu3SnH) Grignard Grignard Reagent (Cyclobutane Intact) Start->Grignard Mg / THF (Anionic Pathway) Rearranged 1-Methylcyclopentyl Products Cation->Rearranged Wagner-Meerwein (Fast) Radical->Rearranged Ring Opening (Slow but possible) Product Target Cyclobutane Derivatives Grignard->Product Electrophile (E+)

Caption: Figure 1: Divergent Reactivity. The red path indicates the forbidden cationic route leading to ring expansion. The green path represents the safe anionic (metallation) route.

Troubleshooting & QC

QC: How to distinguish the Ring Sizes

If you suspect rearrangement, standard NMR can be ambiguous due to overlapping multiplets.

  • C-13 NMR: The most diagnostic tool.

    • Cyclobutane:[1][6][8] The quaternary carbon (C1) usually appears around 35-45 ppm .

    • Cyclopentane: If rearranged to 1-methylcyclopentyl, the quaternary carbon shifts significantly, and the symmetry of the molecule changes (simplifying the spectrum).

  • GC-MS: Rearranged cyclopentane isomers often have slightly lower retention times and distinct fragmentation patterns compared to the strained cyclobutane.

Common Failure Modes
ObservationDiagnosisCorrective Action
No Reaction (Grignard) Neopentyl passivation of Mg surface.Use Rieke Magnesium or add 1,2-dibromoethane entrainment.
Product is 5-membered ring Cationic rearrangement occurred.Eliminate all Lewis acids. Ensure glassware is base-washed. Avoid

tests.
Low Yield (Substitution) Steric blockage (

failure).
Switch strategy: Convert Br to Grignard, then attack an electrophile. Do not try to displace Br with a nucleophile.

References

  • Synthesis via Appel Reaction (General Protocol)

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
    • Context: Establishes the neutral conditions required to convert sensitive alcohols to halides without acid c
  • Rearrangement of Cyclobutylmethyl Systems

    • Sauer, K. et al. "Ring Expansion of Cyclobutylmethyl Cations." Journal of the American Chemical Society.
    • Context: Foundational physical organic chemistry detailing the thermodynamic drive
  • Grignard Preparation in Ethers (Solvent Effects)

    • "Grignard Reactions in Cyclopentyl Methyl Ether.
    • Context: Describes modern solvent choices (CPME) and activation methods (DIBAL-H or Iodine) for difficult halides.
  • Industrial Synthesis Patent (Alternative Route)

    • US Patent 20160355452A1. "Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane."[9]

    • Context: Describes the use of Triphenylphosphite and Bromine in DMF, avoiding solid waste issues of the Appel reaction.

Sources

Method

The Strategic Incorporation of 1-(Bromomethyl)-1-methylcyclobutane in Modern Medicinal Chemistry

Introduction: Beyond Flatland in Drug Design In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved therapeutic profiles is perpetual. The strategic use of small, strain...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland in Drug Design

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved therapeutic profiles is perpetual. The strategic use of small, strained ring systems has emerged as a powerful approach to escape the "flatland" of predominantly aromatic and aliphatic chain-containing drug candidates. Among these, the cyclobutane moiety, and specifically functionalized derivatives like 1-(bromomethyl)-1-methylcyclobutane, offers a unique combination of structural rigidity, three-dimensionality, and metabolic stability. This technical guide delves into the multifaceted applications of 1-(bromomethyl)-1-methylcyclobutane as a key building block in drug discovery, with a focus on its role in the synthesis of next-generation kinase inhibitors. We will explore the underlying medicinal chemistry rationale, provide detailed synthetic protocols for its incorporation, and present a case study in the context of Janus kinase (JAK) inhibitor development.

The 1-Methylcyclobutyl Moiety: A Bioisostere with Distinct Advantages

The incorporation of the 1-methylcyclobutyl group into drug candidates is often a deliberate strategy to optimize pharmacokinetic and pharmacodynamic properties.[1] This is achieved through several key mechanisms:

  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to linear alkyl chains or larger cycloalkanes. The gem-dimethyl substitution further shields adjacent positions from enzymatic attack.

  • Improved Solubility: The introduction of sp³-rich, non-planar moieties like the methylcyclobutane group can disrupt crystal packing and increase aqueous solubility, a critical factor for oral bioavailability.

  • Vectorial Orientation: The rigid, puckered conformation of the cyclobutane ring allows for precise orientation of substituent groups into binding pockets of target proteins, potentially enhancing potency and selectivity.[1]

  • Novel Chemical Space: The use of such building blocks allows chemists to explore novel areas of chemical space, leading to the discovery of intellectual property that is distinct from existing therapeutics.

The 1-methylcyclobutyl group can be considered a bioisostere for other commonly used groups like isopropyl or cyclopentyl moieties. However, its unique conformational properties can lead to differentiated biological activity and improved DMPK (Drug Metabolism and Pharmacokinetics) profiles.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 1-(bromomethyl)-1-methylcyclobutane is essential for its safe and effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₁₁Br[2]
Molecular Weight 163.06 g/mol [2]
Appearance Flammable liquid and vapor[2]
Boiling Point Not specified
Solubility Insoluble in water, soluble in common organic solventsGeneral chemical knowledge
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[2]

Storage and Handling: 1-(Bromomethyl)-1-methylcyclobutane should be stored in a cool, well-ventilated area away from heat and ignition sources. It is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a certified fume hood.

Core Synthetic Transformations and Protocols

1-(Bromomethyl)-1-methylcyclobutane is a versatile electrophile that readily participates in nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in medicinal chemistry, allowing for the facile introduction of the 1-methylcyclobutyl moiety onto a variety of scaffolds.

Protocol 1: Synthesis of (1-Methylcyclobutyl)acetonitrile - A Key Intermediate for Kinase Inhibitors

The conversion of the bromomethyl group to a nitrile is a common strategy to introduce a two-carbon extension, which can then be further elaborated. This transformation is particularly relevant in the synthesis of certain JAK inhibitors that feature a propanenitrile side chain.

Reaction Scheme:

G reactant 1-(Bromomethyl)-1-methylcyclobutane product (1-Methylcyclobutyl)acetonitrile reactant->product DMSO, 60 °C reagent NaCN G reactant (1-Methylcyclobutyl)acetonitrile product (1-Methylcyclobutyl)methanamine reactant->product THF, 0 °C to rt reagent LiAlH₄ G target Target JAK Inhibitor Analog intermediate1 {3-(1-Methylcyclobutyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile} target->intermediate1 intermediate2 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine intermediate1->intermediate2 intermediate3 3-(1-Methylcyclobutyl)propenenitrile intermediate1->intermediate3 intermediate4 (1-Methylcyclobutyl)acetonitrile intermediate3->intermediate4 start 1-(Bromomethyl)-1-methylcyclobutane intermediate4->start G reactant1 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine product Target JAK Inhibitor Analog reactant1->product reactant2 3-(1-Methylcyclobutyl)propenenitrile reactant2->product

Sources

Application

Application Note: Synthesis &amp; Functionalization of 1-(Bromomethyl)-1-methylcyclobutane Scaffolds

Abstract 1-(Bromomethyl)-1-methylcyclobutane (1-BMcB) represents a high-value building block in medicinal chemistry, serving as a conformationally restricted bioisostere for gem-dimethyl and tert-butyl groups. However, i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(Bromomethyl)-1-methylcyclobutane (1-BMcB) represents a high-value building block in medicinal chemistry, serving as a conformationally restricted bioisostere for gem-dimethyl and tert-butyl groups. However, its utilization is frequently hampered by the "Neopentyl Effect"—severe steric hindrance at the electrophilic carbon adjacent to the quaternary ring center. This Application Note details optimized protocols to overcome this reactivity wall, focusing on Grignard formation (reactivity inversion) and high-energy nucleophilic substitution, while explicitly delineating the risks of carbocation-mediated ring expansion.

Introduction: The Neopentyl Challenge

The structural utility of 1-BMcB lies in its ability to introduce a lipophilic, metabolically stable bulk without the rotational freedom of acyclic alkyl chains. However, the electrophilic carbon (C1') is neopentyl-like; it is a primary carbon attached directly to a quaternary center (C1 of the cyclobutane ring).

Reactivity Profile & Mechanistic Causality
  • 
     Suppression:  Backside attack is sterically occluded by the 
    
    
    
    -branching of the cyclobutane ring. Reaction rates are typically
    
    
    to
    
    
    times slower than corresponding ethyl halides.
  • 
     Instability:  Attempting to force ionization (e.g., using 
    
    
    
    salts) generates a primary carbocation which almost instantaneously rearranges via Wagner-Meerwein shifts, leading to ring expansion (cyclopentane derivatives) or acyclic alkenes.
  • The Solution: Successful functionalization requires either (A) converting the electrophile into a nucleophile (Organometallic route) or (B) using "Forced

    
    " conditions with non-basic, high-affinity nucleophiles in polar aprotic media.
    
Decision Logic for Synthetic Planning

The following decision tree outlines the recommended synthetic pathways based on the desired transformation.

ReactionLogic Start Target: Functionalize 1-(Bromomethyl)-1-methylcyclobutane Type Desired Bond Type? Start->Type CC_Bond C-C Bond Formation Type->CC_Bond CX_Bond C-Heteroatom (N, S, O) Type->CX_Bond Risk AVOID: Lewis Acids / Protic Solvents (Risk of Ring Expansion) Type->Risk Warning Grignard Protocol A: Grignard Formation (Inversion of Polarity) CC_Bond->Grignard SN2 Protocol B: Forced SN2 Substitution CX_Bond->SN2 Coupling Kumada/Negishi Coupling or Carbonyl Addition Grignard->Coupling Conditions High Temp (80-100°C) Polar Aprotic (DMSO/DMF) Strong Nu (N3-, RS-) SN2->Conditions

Figure 1: Synthetic decision matrix for neopentyl cyclobutane derivatives.

Protocol A: C-C Bond Formation via Grignard Reagent

Objective: Convert the electrophilic bromide into a nucleophilic Grignard species for coupling with aldehydes, ketones, or Weinreb amides. Challenge: Initiation of neopentyl halides is sluggish; Wurtz coupling is a minor side risk, but "reaction stalling" is the primary failure mode.

Materials
  • Substrate: 1-(Bromomethyl)-1-methylcyclobutane (1.0 eq)

  • Metal: Magnesium turnings (1.2 eq), mechanically activated (crushed/ground under

    
    ).
    
  • Solvent: Anhydrous THF (Stabilizer-free preferred).

  • Activator: Iodine (

    
    , 1 crystal) or DIBAL-H (0.01 eq) if available.
    
Step-by-Step Methodology
  • Activation: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel under Argon flow. Add Mg turnings. Dry stir for 10 min.

  • Entrainment: Add a single crystal of

    
     and cover Mg with minimal THF. Add 5% of the total bromide volume neat (undiluted) directly onto the Mg.
    
  • Initiation: Heat the mixture gently with a heat gun until the iodine color fades and the solution becomes turbid/grey. Critical: Do not proceed until initiation is confirmed by a spontaneous exotherm.

  • Addition: Dilute the remaining bromide in THF (1M concentration). Add dropwise to the refluxing Mg suspension.

    • Note: Neopentyl bromides require higher temperatures to sustain insertion. Maintain a gentle reflux via oil bath (

      
      ) throughout addition.
      
  • Digestion: After addition, reflux for 2 hours. The solution should be dark grey/brown.

  • Titration: Aliquot 0.5 mL and quench with water; titrate against salicylaldehyde phenylhydrazone or use simple GC-MS (quenched with

    
     to observe the mono-deuterated methyl group) to confirm conversion.
    
  • Usage: Use immediately for Kumada coupling (with

    
    ) or addition to electrophiles.
    

Protocol B: Heteroatom Functionalization (Forced )

Objective: Synthesis of amines (via azide) or thioethers. Challenge: Overcoming the steric energy barrier without triggering elimination or rearrangement.

Materials
  • Substrate: 1-(Bromomethyl)-1-methylcyclobutane (1.0 eq)

  • Nucleophile: Sodium Azide (

    
    , 1.5 eq) or Sodium Thiolate (
    
    
    
    , 1.2 eq).
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF. DMSO is preferred for rate acceleration.

  • Catalyst: Sodium Iodide (NaI, 0.1 eq) – Finkelstein catalysis is crucial here.

Step-by-Step Methodology
  • Preparation: Dissolve

    
     and NaI in anhydrous DMSO (0.5 M concentration relative to substrate).
    
    • Safety: Azides are shock-sensitive. Do not use chlorinated solvents (DCM/CHCl3) which can form explosive di-azidomethane.

  • Addition: Add the bromide substrate in one portion.

  • Thermal Activation: Heat the reaction to 80–90°C .

    • Insight: Standard Room Temp

      
       will not work. The thermal energy is required to access the crowded transition state.
      
  • Monitoring: Monitor by GC-MS or TLC. Reaction times are typically 12–24 hours.

    • Checkpoint: If starting material persists, do NOT increase temp >110°C (risk of decomposition). Add more NaI.

  • Workup:

    • Cool to RT. Dilute with

      
       (5x volume).
      
    • Wash with water (3x) to remove DMSO/salts.

    • Caution: Do not concentrate azide solutions to dryness if not necessary.

  • Reduction (for Amines): The resulting azide can be reduced to the primary amine using Staudinger conditions (

    
    ) or hydrogenation (
    
    
    
    ).

Bioisosteric Comparison Data

The following table illustrates why this scaffold is chosen over standard alkyl chains in drug design.

ParameterNeopentyl (Acyclic)1-Methylcyclobutyl (Cyclic)Benefit of Cyclobutane
Steric Bulk (

-value)
HighHighMaintains blockage of metabolic hotspots.
Rotational Degrees of Freedom 2 (C-C bonds)0 (Ring constrained)Reduces entropic penalty upon binding.
Lipophilicity (ClogP) HighModerateImproved solubility profile.
Metabolic Stability Good (blocks

-oxidation)
ExcellentBlocks CYP450 access to the quaternary center.

References

  • Synthesis of (Bromomethyl)cyclobutane derivatives: Patent: US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. [1]

  • Bioisosteric Applications of Cyclobutanes: Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. [Link]

  • Neopentyl Nucleophilic Substitution Challenges: LibreTexts Chemistry. (2025). Nucleophilic Substitution Reactions - Steric Hindrance. [Link]

  • Grignard Reagent Preparation Standards: Org. Synth. 1979, 59, 85. (General protocols for hindered halides). [Link]

Sources

Method

The Architecture of Complexity: A Guide to Modern Spirocycle Synthesis

Introduction: The Spirocyclic Motif in Modern Chemistry Spirocycles, molecular architectures where two rings share a single atom, have emerged from the realm of academic curiosity to become a cornerstone in modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spirocyclic Motif in Modern Chemistry

Spirocycles, molecular architectures where two rings share a single atom, have emerged from the realm of academic curiosity to become a cornerstone in modern drug discovery and materials science.[1] Their inherent three-dimensionality offers a significant departure from the "flatland" of traditional aromatic scaffolds, providing a unique conformational rigidity and vectoral orientation of functional groups.[2] This structural feature can lead to enhanced binding affinity and selectivity for biological targets, as well as improved physicochemical properties such as solubility and metabolic stability.[2][3] The increasing prevalence of spirocyclic motifs in approved drugs underscores their importance in medicinal chemistry.[1]

This technical guide provides an in-depth exploration of key synthetic strategies for accessing these valuable structures. We will move beyond a simple recitation of reactions and delve into the causality behind the experimental design, offering detailed, field-proven protocols for three powerful and distinct methodologies: the [3+2] cycloaddition for spirooxindole synthesis, an organocatalytic cascade for the construction of complex polycyclic spiro-compounds, and an intramolecular cyclization approach to spiro-piperidines.

Strategy 1: [3+2] Cycloaddition for the Synthesis of Spirooxindoles

The spirooxindole scaffold is a privileged motif found in numerous natural products and pharmacologically active compounds.[4] One of the most elegant and efficient methods for its construction is the [3+2] cycloaddition reaction involving an in-situ generated azomethine ylide.[4][5] This approach allows for the rapid assembly of the pyrrolidine ring fused at the C3 position of the oxindole core, often with excellent control over stereochemistry.[4]

Causality and Mechanistic Insight

The reaction proceeds through the condensation of an isatin derivative with an α-amino acid (such as proline or sarcosine) to form an intermediate that, upon decarboxylation, generates a 1,3-dipole known as an azomethine ylide.[4][6] This highly reactive intermediate is then trapped by a dipolarophile, typically an electron-deficient alkene, in a concerted or stepwise cycloaddition to furnish the spirocyclic product.[2][5] The choice of solvent, temperature, and the nature of the substituents on both the isatin and the dipolarophile can significantly influence the reaction's efficiency and stereochemical outcome.[4]

G cluster_0 Azomethine Ylide Formation cluster_1 [3+2] Cycloaddition Isatin Isatin Intermediate Intermediate Isatin->Intermediate + AminoAcid α-Amino Acid (e.g., Proline) AminoAcid->Intermediate Ylide Azomethine Ylide (1,3-Dipole) Intermediate->Ylide - CO2 Spirooxindole Spirooxindole Ylide->Spirooxindole + Dipolarophile Dipolarophile (e.g., α,β-unsaturated ketone) Dipolarophile->Spirooxindole

Figure 1: General workflow for the [3+2] cycloaddition synthesis of spirooxindoles.

Protocol: Stereoselective Synthesis of a Pyrrolizidine-Spirooxindole Derivative

This protocol is adapted from a highly stereoselective, one-pot, multicomponent method.[4]

Materials:

  • Isatin (1.0 mmol, 147.1 mg)

  • L-proline (1.2 mmol, 138.2 mg)

  • (E)-Chalcone (1.0 mmol, 208.3 mg)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 25 mL round-bottom flask, add isatin (1.0 mmol), L-proline (1.2 mmol), and (E)-chalcone (1.0 mmol).

  • Add ethanol (10 mL) to the flask.

  • The mixture is stirred and heated to reflux (approximately 80 °C) under a nitrogen atmosphere.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Upon completion (typically 6-8 hours), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure spirooxindole derivative.

Data Summary:

EntryIsatin DerivativeDipolarophileYield (%)Diastereomeric Ratio
1Isatin(E)-Chalcone85>99:1
2N-Methylisatin(E)-Chalcone88>99:1
35-Bromoisatin(E)-Chalcone82>99:1
4Isatin(E)-4-Nitrochalcone90>99:1

Data is representative and compiled from literature examples.[4]

Strategy 2: Organocatalytic Cascade for Complex Spirocycle Synthesis

Organocatalysis has revolutionized asymmetric synthesis by providing a green and efficient alternative to metal-based catalysts.[3] Cascade reactions, where multiple bond-forming events occur in a single pot, exemplify the elegance and power of this approach.[7] The synthesis of complex spirocycles via an organocatalytic Michael-Michael-aldol cascade is a prime example of this strategy.[8]

Causality and Mechanistic Insight

This reaction utilizes a chiral secondary amine catalyst (e.g., a derivative of proline) to activate an α,β-unsaturated aldehyde via the formation of a transient enamine. This enamine then participates in a Michael addition to a suitable acceptor. The resulting intermediate can then undergo a second Michael addition and a final intramolecular aldol condensation to construct the spirocyclic framework with high diastereo- and enantioselectivity.[8] The catalyst not only facilitates the reaction but also controls the stereochemical outcome by creating a chiral environment around the reacting species.

G cluster_0 Catalytic Cycle Catalyst Chiral Amine Catalyst Enamine Enamine Intermediate Catalyst->Enamine Intermediate1 Michael Adduct 1 Enamine->Intermediate1 + Substrate B (Michael 1) SubstrateA α,β-Unsaturated Aldehyde SubstrateA->Enamine SubstrateB Michael Acceptor Intermediate2 Michael Adduct 2 Intermediate1->Intermediate2 Michael 2 Aldol Intramolecular Aldol Reaction Intermediate2->Aldol Product Spirocyclic Product Aldol->Product Product->Catalyst Catalyst Regeneration

Figure 2: Conceptual workflow of an organocatalytic Michael-Michael-aldol cascade.

Protocol: Asymmetric Synthesis of a Spirooxindole Derivative

This protocol is based on the work of Companyó et al. in the synthesis of spirooxindole derivatives.[8]

Materials:

  • Isatylidene malononitrile (0.2 mmol)

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (0.24 mmol)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%, 0.04 mmol)

  • Benzoic acid (20 mol%, 0.04 mmol)

  • Toluene (1.0 mL)

  • Vial (4 mL)

  • Magnetic stirrer

Procedure:

  • To a 4 mL vial, add isatylidene malononitrile (0.2 mmol), the chiral amine catalyst (0.04 mmol), and benzoic acid (0.04 mmol).

  • Add toluene (1.0 mL) to the vial.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the α,β-unsaturated aldehyde (0.24 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed (typically 24-48 hours), the reaction mixture is directly loaded onto a silica gel column.

  • The product is purified by flash chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

Data Summary:

EntryAldehydeYield (%)Diastereomeric RatioEnantiomeric Excess (%)
1Cinnamaldehyde95>99:199
24-Chlorocinnamaldehyde92>99:198
34-Methoxycinnamaldehyde96>99:199
4Crotonaldehyde8595:596

Data is representative and compiled from literature examples.[8]

Strategy 3: Intramolecular Cyclization for Spiro-piperidine Synthesis

Spiro-piperidines are important scaffolds in medicinal chemistry, appearing in a number of approved drugs.[9][10] Intramolecular cyclization reactions, such as the aza-Michael addition or radical cyclization, provide a robust and versatile entry to these structures.[11][12]

Causality and Mechanistic Insight

In an intramolecular aza-Michael approach, a precursor containing both a nucleophilic amine and an α,β-unsaturated carbonyl moiety is synthesized.[11] Upon treatment with a suitable catalyst (acidic or basic), the amine attacks the Michael acceptor intramolecularly, leading to the formation of the spiro-piperidine ring. The stereochemical outcome can often be controlled by using a chiral catalyst.[11] Alternatively, radical cyclization can be employed, where a radical is generated on a side chain, which then adds to an appropriately positioned double bond to forge the spirocyclic system.[12]

G cluster_0 Synthesis of Precursor cluster_1 Intramolecular Cyclization StartingMaterials Starting Materials Precursor Linear Precursor with Amine and Michael Acceptor StartingMaterials->Precursor Multi-step synthesis SpiroPiperidine Spiro-piperidine Precursor->SpiroPiperidine Catalyst Catalyst (e.g., Chiral Phosphoric Acid) Catalyst->SpiroPiperidine Promotes cyclization

Figure 3: General workflow for spiro-piperidine synthesis via intramolecular aza-Michael addition.

Protocol: Asymmetric 'Clip-Cycle' Synthesis of a 3-Spiropiperidine

This protocol is based on a two-step 'Clip-Cycle' approach involving cross-metathesis followed by an asymmetric intramolecular aza-Michael cyclization.[11]

Materials:

  • N-Cbz-protected 1-amino-hex-5-ene derivative (0.5 mmol)

  • Thioacrylate (0.6 mmol)

  • Grubbs' second-generation catalyst (5 mol%)

  • Dichloromethane (DCM) (5 mL)

  • Chiral phosphoric acid catalyst (10 mol%)

  • Toluene (5 mL)

  • Round-bottom flasks

  • Magnetic stirrer

Procedure:

Step 1: Cross-Metathesis ('Clip')

  • In a round-bottom flask, dissolve the N-Cbz-protected 1-amino-hex-5-ene derivative (0.5 mmol) and thioacrylate (0.6 mmol) in DCM (5 mL).

  • Add Grubbs' second-generation catalyst (5 mol%) to the solution.

  • Stir the reaction at room temperature for 12 hours.

  • Concentrate the reaction mixture and purify the crude product by column chromatography to yield the linear aza-Michael precursor.

Step 2: Intramolecular Aza-Michael Cyclization ('Cycle')

  • Dissolve the purified precursor (0.4 mmol) in toluene (4 mL) in a separate flask.

  • Add the chiral phosphoric acid catalyst (10 mol%).

  • Stir the reaction at the specified temperature (e.g., 60 °C) for 24 hours.

  • After cooling, the reaction mixture is concentrated and purified by column chromatography to afford the enantioenriched 3-spiropiperidine.

Data Summary:

EntrySubstrateYield (%)Enantiomeric Ratio
1Phenyl substituted8796:4
2Naphthyl substituted8595:5
3Thienyl substituted8094:6
4Alkyl substituted7590:10

Data is representative and compiled from literature examples.[11]

Conclusion

The synthesis of spirocycles is a vibrant and rapidly evolving field of organic chemistry. The methodologies presented herein—[3+2] cycloaddition, organocatalytic cascades, and intramolecular cyclizations—represent powerful and versatile tools for accessing these complex and valuable molecular architectures. By understanding the underlying principles and having access to detailed, reliable protocols, researchers can confidently incorporate these strategies into their synthetic endeavors, paving the way for new discoveries in medicine and materials science.

References

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 2020. [4]

  • [3 + 2] Cycloadditions in Asymmetric Synthesis of Spirooxindole Hybrids Linked to Triazole and Ferrocene Units: X-ray Crystal Structure and MEDT Study of the Reaction Mechanism. Molecules, 2021. [5]

  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry, 2025. [11]

  • Utilizing MEDT analysis of [3 + 2] cycloaddition reaction: x-ray crystallography of spirooxindole linked with thiophene/furan heterocycles and triazole framework. Scientific Reports, 2024. [6]

  • Diversity-Oriented Synthesis of Spirooxindoles via Asymmetric Organocatalytic Regiodivergent Cascade Reactions. Organic Letters, 2024.

  • An organocatalytic Michael-aldol cascade: formal [3+2] annulation to construct enantioenriched spirocyclic oxindole derivatives. Chemical Communications, 2011. [7]

  • A Three-Component [3+2]-Cycloaddition/Elimination Cascade for the Synthesis of Spirooxindole-pyrrolizines. ResearchGate, 2018.

  • Novel spirooxindole-triazole derivatives: unveiling [3+2] cycloaddition reactivity through molecular electron density theory and investigating their potential cytotoxicity against HepG2 and MDA-MB-231 cell lines. Scientific Reports, 2024.

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate, 2022. [1]

  • Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry, 2025.

  • Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 2016.

  • Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications, 2010. [8]

  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 2023.

  • Enantioselective methodologies for the synthesis of spiro compounds. Chemical Society Reviews, 2011. [3]

  • Mechanism of [3 + 2]-cycloaddition. ResearchGate, 2019. [2]

  • Organocatalytic Enantioselective Vinylogous Michael-Aldol Cascade for the Synthesis of Spirocyclic Compounds. Organic Letters, 2017.

  • Transition-metal hydride-based cycloaddition strategy for the direct... ResearchGate, 2023.

  • Enantioselective Organocatalytic Synthesis of Sulfur-Containing Spirocyclic Compounds. European Journal of Organic Chemistry, 2013.

  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Organic Letters, 2018. [12]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters, 2024.

  • Transition-Metal-Catalyzed Synthesis of Spirolactones. ResearchGate, 2019.

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-Science & Bio-Technology, 2023. [9]

  • Synthesis of new piperidine and cyclohexylamino-spiro derivatives as potential anticalcium agents. ResearchGate, 2025.

  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock, 2021. [10]

Sources

Application

Application Notes and Protocols for the Derivatization of 1-(Bromomethyl)-1-methylcyclobutane

Introduction: The Strategic Value of the 1-Methylcyclobutane Scaffold In the landscape of modern medicinal chemistry and drug development, the pursuit of novel molecular architectures with favorable pharmacological prope...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-Methylcyclobutane Scaffold

In the landscape of modern medicinal chemistry and drug development, the pursuit of novel molecular architectures with favorable pharmacological properties is paramount. The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold.[1] Its rigid, puckered three-dimensional structure offers a distinct advantage over more traditional, planar aromatic systems, enabling the exploration of new chemical space and the optimization of drug candidates.[2][3] Cyclobutanes can enhance metabolic stability, improve potency and selectivity, and serve as bioisosteres for other chemical groups.[1][4]

1-(Bromomethyl)-1-methylcyclobutane (C₆H₁₁Br) is a key building block for introducing this valuable scaffold.[5] Its primary reactive handle, the bromomethyl group, allows for a diverse range of chemical transformations, making it an ideal starting point for constructing more complex molecules. This guide provides an in-depth exploration of the derivatization pathways available for 1-(Bromomethyl)-1-methylcyclobutane, offering detailed protocols and the underlying scientific rationale for researchers in organic synthesis and drug discovery.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective experimentation.

PropertyValueSource
IUPAC Name 1-(bromomethyl)-1-methylcyclobutane[5]
Molecular Formula C₆H₁₁Br[5]
Molecular Weight 163.06 g/mol [5]
CAS Number 98775-14-5[5]
SMILES CC1(CCC1)CBr[5]

GHS Hazard Statements: This compound is classified as a flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Reactivity and Mechanistic Considerations

The synthetic utility of 1-(Bromomethyl)-1-methylcyclobutane stems from the reactivity of the carbon-bromine bond. The primary reaction pathways are nucleophilic substitution, elimination, and the formation of organometallic reagents.

Nucleophilic Substitution Reactions

Nucleophilic substitution is one of the most common and versatile reaction types in organic chemistry, where a nucleophile displaces a leaving group.[6][7] In the case of 1-(Bromomethyl)-1-methylcyclobutane, the bromide ion is the leaving group. The reaction can proceed through two primary mechanisms:

  • Sₙ2 (Substitution Nucleophilic Bimolecular): This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. Given that the bromine is on a primary carbon, the Sₙ2 pathway is highly probable for most derivatizations.

  • Sₙ1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate.[8] While less likely for this primary halide, rearrangement of the initial primary carbocation to a more stable tertiary carbocation (via a 1,2-hydride or alkyl shift) could occur under certain conditions (e.g., with weak nucleophiles in protic solvents), potentially leading to a mixture of products.

Elimination Reactions

When a strong, sterically hindered base is used, an elimination reaction can compete with or even dominate substitution, leading to the formation of an alkene.[9]

  • E2 (Elimination Bimolecular): Similar to the Sₙ2 reaction, the E2 mechanism is a concerted process where the base removes a proton from a carbon adjacent to the leaving group, which departs simultaneously to form a double bond.[9][10] The use of a bulky base like potassium tert-butoxide (t-BuOK) typically favors elimination over substitution.

Organometallic Reagent Formation

The carbon-bromine bond can be used to form highly reactive organometallic species, most notably Grignard reagents.[11][12] These reagents are powerful nucleophiles and strong bases, capable of forming new carbon-carbon bonds by reacting with a wide range of electrophiles like aldehydes, ketones, esters, and carbon dioxide.[13][14]

G A 1-(Bromomethyl)-1-methylcyclobutane B Nucleophilic Substitution (Sₙ2) A->B  Strong Nucleophile (e.g., NaCN, NaN₃) C Elimination (E2) A->C  Strong, Bulky Base (e.g., t-BuOK) D Grignard Formation A->D  Mg(0), Anhydrous Ether E Functionalized Products (Ethers, Nitriles, Amines, etc.) B->E F 1-Methylene-1-methylcyclobutane C->F G (1-Methylcyclobutyl)methylmagnesium Bromide D->G H Alcohols, Carboxylic Acids, etc. G->H  Electrophile (e.g., CO₂, Ketone)  then Acidic Workup

Caption: Key derivatization pathways of 1-(Bromomethyl)-1-methylcyclobutane.

Application Notes and Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters.

Protocol 1: Synthesis of 1-Methylcyclobutane-1-carbonitrile via Sₙ2 Nucleophilic Substitution

This protocol details the conversion of the bromomethyl group to a nitrile, a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Causality Behind Experimental Choices:

  • Reagent: Sodium cyanide (NaCN) is used as it provides a potent cyanide nucleophile (⁻CN).

  • Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that effectively solvates the sodium cation while leaving the cyanide anion relatively "naked" and highly nucleophilic, thus accelerating the Sₙ2 reaction.

  • Temperature: Moderate heating increases the reaction rate without promoting significant side reactions like elimination.

Caption: Concerted Sₙ2 mechanism for nitrile synthesis.

Step-by-Step Protocol:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add sodium cyanide (1.2 eq).

  • Solvent Addition: Add 40 mL of anhydrous DMSO to the flask and stir the suspension.

  • Substrate Addition: Add 1-(Bromomethyl)-1-methylcyclobutane (1.0 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

ParameterRecommended ConditionRationale
Nucleophile Sodium Cyanide (NaCN)Provides a strong nucleophile (⁻CN).
Solvent Anhydrous DMSOPolar aprotic solvent accelerates Sₙ2 reactions.
Temperature 60-70 °CIncreases reaction rate with minimal side products.
Stoichiometry 1.2 eq NaCNA slight excess of the nucleophile ensures complete conversion.
Protocol 2: Formation and Use of (1-Methylcyclobutyl)methylmagnesium Bromide

This protocol describes the formation of a Grignard reagent, a cornerstone of carbon-carbon bond formation.[12]

Causality Behind Experimental Choices:

  • Reagents: Magnesium turnings are used to react with the alkyl bromide.[13] A small crystal of iodine is often added to activate the magnesium surface by etching away the passivating oxide layer.[12]

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is critical.[14] These solvents are aprotic and help to stabilize the formed Grignard reagent. Any protic solvent (like water or alcohols) will instantly quench the Grignard reagent as it is a very strong base.[11]

  • Atmosphere: The reaction must be conducted under a strictly anhydrous, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from destroying the reagent.

Step-by-Step Protocol:

  • Setup: Assemble a flame-dried three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.5 eq) and a small crystal of iodine in the flask.

  • Initiation: Add a small portion (approx. 10%) of a solution of 1-(Bromomethyl)-1-methylcyclobutane (1.0 eq) in 20 mL of anhydrous diethyl ether to the magnesium. Gentle warming or sonication may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Addition: Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grey/brown solution is now ready for reaction with an electrophile.

  • Example Quench (Carboxylation): Cool the Grignard solution in an ice bath. Bubble dry carbon dioxide gas through the solution or pour the solution over crushed dry ice. This will form a magnesium carboxylate salt.

  • Workup: Acidify the mixture with dilute HCl (e.g., 1 M) to protonate the carboxylate. Extract the resulting (1-methylcyclobutyl)acetic acid with an organic solvent, dry, and purify.

Protocol 3: Synthesis of 1-Methylene-1-methylcyclobutane via E2 Elimination

This protocol focuses on favoring the elimination pathway to produce an exocyclic alkene, a useful intermediate for reactions like ozonolysis or polymerization.[15][16]

Causality Behind Experimental Choices:

  • Base: Potassium tert-butoxide (t-BuOK) is a strong, sterically hindered base. Its bulkiness makes it a poor nucleophile, thus strongly favoring the E2 elimination pathway over Sₙ2 substitution.[9]

  • Solvent: A polar aprotic solvent like THF is suitable for this reaction.

  • Temperature: Refluxing provides the necessary activation energy for the elimination to proceed efficiently.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, suspend potassium tert-butoxide (1.5 eq) in anhydrous THF.

  • Substrate Addition: Add a solution of 1-(Bromomethyl)-1-methylcyclobutane (1.0 eq) in anhydrous THF to the suspension dropwise at 0 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by GC-MS for the disappearance of starting material and the appearance of the lower boiling point alkene product.[17]

  • Workup: Cool the reaction, quench by carefully adding water, and extract with a low-boiling point solvent like pentane.

  • Purification: Wash the organic extracts with water and brine, dry over Na₂SO₄, and carefully remove the solvent by distillation. The volatile product, 1-methylene-1-methylcyclobutane, can be purified by fractional distillation.

Advanced Application: Spirocycle Synthesis

The derivatives of 1-(Bromomethyl)-1-methylcyclobutane are excellent precursors for spirocyclic systems, which are highly sought after in drug discovery.[18][19] For example, the nitrile synthesized in Protocol 1 can be used in a Kulinkovich-de Meijere reaction or similar cyclopropanation/rearrangement sequences to access spiro[2.4]heptane systems. Alternatively, the Grignard reagent from Protocol 2 can be used in intramolecular reactions with a tethered electrophile to construct spirocycles.[20] These advanced methods highlight the platform's versatility.

References

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  • Chegg. Solved 1-bromo-1-methylcyclobutane is shown below.Use curve. [Link]

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  • ACS Publications. Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in. [Link]

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Method

scale-up synthesis of 1-(Bromomethyl)-1-methylcyclobutane

An Application Note for the Multi-Gram Scale Synthesis of 1-(Bromomethyl)-1-methylcyclobutane Abstract This document provides a comprehensive guide for the multi-gram scale synthesis of 1-(Bromomethyl)-1-methylcyclobutan...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Multi-Gram Scale Synthesis of 1-(Bromomethyl)-1-methylcyclobutane

Abstract

This document provides a comprehensive guide for the multi-gram scale synthesis of 1-(Bromomethyl)-1-methylcyclobutane, a valuable building block in medicinal chemistry and material science. The described two-step synthetic pathway begins with the synthesis of the precursor alcohol, (1-methylcyclobutyl)methanol, via reduction of its corresponding ester. The subsequent bromination of this primary alcohol is achieved using phosphorus tribromide (PBr₃), a robust and scalable method. This guide offers a detailed, step-by-step protocol, safety considerations, characterization data, and a discussion of the underlying chemical principles to ensure a reproducible and safe scale-up process for researchers and drug development professionals.

Introduction and Strategic Overview

1-(Bromomethyl)-1-methylcyclobutane is a key synthetic intermediate, prized for introducing the 1-methylcyclobutyl moiety into larger molecular scaffolds. The inherent ring strain and three-dimensional nature of the cyclobutane ring can impart unique conformational constraints and desirable physicochemical properties in drug candidates and advanced materials.[1] Given its importance, a reliable and scalable synthetic route is paramount for its practical application in large-scale research and development campaigns.[2]

While several methods exist for the conversion of alcohols to alkyl bromides, including the Appel and Hunsdiecker reactions, this protocol focuses on the use of phosphorus tribromide (PBr₃).[3][4][5] This choice is predicated on several factors critical for scale-up:

  • High Reactivity and Yield: PBr₃ is a powerful brominating agent for primary alcohols, typically affording high yields.[5]

  • Cost-Effectiveness: Compared to reagents like N-Bromosuccinimide (NBS) or carbon tetrabromide used in other methods, PBr₃ is often more economical for larger scales.[6]

  • Simplified Work-up: The primary byproduct, phosphorous acid (H₃PO₃), is water-soluble, facilitating a straightforward aqueous work-up and purification of the desired product.

The overall synthetic strategy is a two-step process, starting from the commercially available methyl 1-methylcyclobutane-1-carboxylate.

Synthetic_Workflow Ester Methyl 1-methylcyclobutane- 1-carboxylate Alcohol (1-Methylcyclobutyl)methanol Ester->Alcohol   Reduction   (LiAlH₄, THF) Bromide 1-(Bromomethyl)-1-methylcyclobutane (Target Compound) Alcohol->Bromide   Bromination   (PBr₃, Pyridine)

Caption: Overall workflow for the synthesis of 1-(Bromomethyl)-1-methylcyclobutane.

Reaction Mechanism: Bromination of a Primary Alcohol with PBr₃

The conversion of (1-methylcyclobutyl)methanol to its corresponding bromide using PBr₃ proceeds via a nucleophilic substitution (Sɴ2) mechanism. The reaction involves two main stages:

  • Activation of the Alcohol: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking one of the phosphorus atoms of PBr₃. This displaces a bromide ion and forms a protonated di-bromophosphite ester intermediate. A mild base, such as pyridine, deprotonates this intermediate to form a stable good leaving group.

  • Nucleophilic Substitution: The bromide ion (Br⁻), generated in the first step, then acts as a nucleophile, attacking the electrophilic carbon atom attached to the activated oxygen. This occurs via an Sɴ2 pathway, leading to an inversion of stereochemistry if the carbon were chiral, and results in the formation of the final alkyl bromide product and a phosphite byproduct.

Mechanism cluster_0 Step 1: Activation of the Hydroxyl Group cluster_1 Step 2: Sɴ2 Displacement ROH R-CH₂-OH PBr3 PBr₃ ROH->PBr3 Nucleophilic Attack Intermediate1 R-CH₂-O⁺(H)-PBr₂ PBr3->Intermediate1 Bromide_ion Br⁻ Intermediate2 R-CH₂-O-PBr₂ (Activated Leaving Group) Intermediate1->Intermediate2 Deprotonation (Pyridine) Final_Product R-CH₂-Br Intermediate2->Final_Product Sɴ2 Attack Byproduct HOPBr₂ Bromide_ion2 Br⁻

Caption: Mechanism of alcohol bromination using Phosphorus Tribromide (PBr₃).

Scaled-Up Synthesis Protocol

This protocol details the synthesis of 1-(Bromomethyl)-1-methylcyclobutane on a ~20 g scale. All operations should be conducted in a well-ventilated chemical fume hood.

Part A: Synthesis of (1-Methylcyclobutyl)methanol
  • Equipment Setup: A 2 L three-neck round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen inlet. The entire apparatus is flame-dried under a nitrogen atmosphere.

  • Reagent Preparation: In the flask, lithium aluminum hydride (LiAlH₄) (1.2 eq) is carefully suspended in anhydrous tetrahydrofuran (THF) (400 mL). The suspension is cooled to 0 °C using an ice-water bath.

  • Reaction: A solution of methyl 1-methylcyclobutane-1-carboxylate (1.0 eq) in anhydrous THF (100 mL) is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours.

  • Work-up: The reaction is cooled to 0 °C and cautiously quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and finally more water (Fieser work-up). The resulting granular precipitate is removed by filtration through a pad of Celite, and the filter cake is washed with THF.

  • Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield (1-methylcyclobutyl)methanol as a clear, colorless liquid.

Part B: Synthesis of 1-(Bromomethyl)-1-methylcyclobutane
  • Equipment Setup: A 1 L three-neck round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: The flask is charged with (1-methylcyclobutyl)methanol (1.0 eq) and a small amount of pyridine (0.1 eq) as a catalyst and acid scavenger. The mixture is cooled to 0 °C in an ice-salt bath.

  • Reaction: Phosphorus tribromide (PBr₃) (0.4 eq) is added dropwise to the stirred alcohol solution, ensuring the internal temperature does not exceed 5 °C. A white precipitate of pyridinium hydrobromide may form. After the addition, the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 3 hours. Reaction progress can be monitored by TLC or GC-MS.

  • Work-up: The reaction mixture is slowly poured onto crushed ice (~300 g) with vigorous stirring. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 100 mL).

  • Purification: The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally brine. The organic phase is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford 1-(Bromomethyl)-1-methylcyclobutane as a colorless liquid.[7]

Quantitative Data

Reagent MW ( g/mol ) Amount (g) Moles Equivalents Notes
Part A
Methyl 1-methylcyclobutane-1-carboxylate128.1725.00.1951.0Starting Ester
Lithium Aluminum Hydride (LiAlH₄)37.958.880.2341.2Reducing Agent
Tetrahydrofuran (THF)72.11500 mL--Anhydrous Solvent
Part B
(1-Methylcyclobutyl)methanol100.1618.00.1801.0Starting Alcohol
Phosphorus Tribromide (PBr₃)270.6919.50.0720.4Brominating Agent
Pyridine79.101.420.0180.1Catalyst/Base
Diethyl Ether74.12~300 mL--Extraction Solvent

Safety and Hazard Management

The scale-up of any chemical synthesis requires stringent adherence to safety protocols. The reagents and product in this synthesis possess significant hazards.

  • Phosphorus Tribromide (PBr₃): Highly corrosive and toxic. It reacts violently with water, releasing toxic and corrosive fumes of hydrogen bromide.[8][9] It causes severe skin burns and eye damage.[10] Always handle PBr₃ in a chemical fume hood using appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a lab coat, and chemical splash goggles with a face shield.[10]

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive, flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle in an inert, dry atmosphere.

  • 1-(Bromomethyl)-1-methylcyclobutane (Product): This compound is a flammable liquid and vapor. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11][12]

  • General Precautions: Use local and general ventilation to minimize exposure.[8] All glassware must be dry before use, especially when handling water-reactive reagents. Contaminated clothing should be removed immediately and washed before reuse.

Characterization and Quality Control

The identity and purity of the final product, 1-(Bromomethyl)-1-methylcyclobutane, must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the methyl group, the cyclobutane ring protons, and the bromomethyl (-CH₂Br) protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to assess the purity of the sample and confirm its molecular weight from the mass spectrum.[7]

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of characteristic C-Br bonds and the absence of the starting alcohol's O-H stretch.[7]

References

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Application

Introduction: The Synthetic Potential of a Strained Ring System

An Application Guide to the Catalytic Reactivity of 1-(Bromomethyl)-1-methylcyclobutane For Researchers, Scientists, and Drug Development Professionals 1-(Bromomethyl)-1-methylcyclobutane is a fascinating and synthetical...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Catalytic Reactivity of 1-(Bromomethyl)-1-methylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

1-(Bromomethyl)-1-methylcyclobutane is a fascinating and synthetically versatile building block. Its structure combines two key reactive features: a primary alkyl bromide, which is a willing participant in a variety of nucleophilic substitution and cross-coupling reactions, and a strained cyclobutane ring. This inherent ring strain not only influences the reactivity of the adjacent functional group but also provides a thermodynamic driving force for skeletal rearrangements and ring-opening reactions. These characteristics make it a valuable precursor for the synthesis of complex molecules containing quaternary centers, cyclopentyl moieties, and other motifs of interest in medicinal chemistry and materials science. This guide provides an in-depth exploration of the catalytic transformations of 1-(Bromomethyl)-1-methylcyclobutane, offering detailed protocols and mechanistic insights for its application in modern organic synthesis.

Section 1: Palladium-Catalyzed C(sp³)–C(sp²) Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation, celebrated for its functional group tolerance and mild reaction conditions.[1] For a substrate like 1-(Bromomethyl)-1-methylcyclobutane, it offers a direct pathway to couple the cyclobutyl-methyl fragment with various aromatic and heteroaromatic systems, which are prevalent in pharmaceutical compounds.

Causality Behind Experimental Choices

The choice of a palladium catalyst, a suitable ligand, a base, and a solvent system is critical for a successful Suzuki-Miyaura coupling.

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For C(sp³)–C(sp²) couplings, electron-rich and bulky phosphine ligands are often employed to promote the oxidative addition of the alkyl bromide and prevent β-hydride elimination (though not a risk with this specific substrate). Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a robust and versatile ligand for this purpose.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[2] The choice of base can influence the reaction rate and yield. A moderately strong base like potassium phosphate (K₃PO₄) is often effective and compatible with a wide range of functional groups.

  • Solvent: The solvent must be able to dissolve the various components of the reaction and be stable at the reaction temperature. A mixture of an organic solvent like 1,4-dioxane and water is commonly used, as water can aid in the dissolution of the base and the boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-(Bromomethyl)-1-methylcyclobutane with 4-methoxyphenylboronic acid

This protocol describes a representative procedure for the synthesis of 1-((1-methylcyclobutyl)methyl)-4-methoxybenzene.

Materials and Equipment:

  • 1-(Bromomethyl)-1-methylcyclobutane

  • 4-methoxyphenylboronic acid

  • Palladium(II) bis(diphenylphosphino)ferrocene dichloride (Pd(dppf)Cl₂)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, round-bottom flasks, rotary evaporator)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a Schlenk flask, add 1-(Bromomethyl)-1-methylcyclobutane (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and finely ground K₃PO₄ (3.0 mmol, 3.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

  • Stir the reaction mixture vigorously at 80-90 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Suzuki-Miyaura Coupling
ParameterValue
Substrate 1-(Bromomethyl)-1-methylcyclobutane
Coupling Partner 4-methoxyphenylboronic acid
Catalyst Pd(dppf)Cl₂
Ligand dppf (in the catalyst complex)
Base K₃PO₄
Solvent 1,4-Dioxane / Water (5:1)
Temperature 80-90 °C
Reaction Time 12-24 h
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Alkyl R-Pd(II)L₂(Br) Pd0->PdII_Alkyl Transmetalation Transmetalation PdII_Both R-Pd(II)L₂(Ar) PdII_Alkyl->PdII_Both BoronicAcid Ar-B(OH)₂ + Base PdII_Both->Pd0 RedElim Reductive Elimination Product R-Ar AlkylHalide R-Br

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Section 2: Lewis Acid-Catalyzed Ring Expansion

The inherent strain energy of the cyclobutane ring makes it susceptible to rearrangements that lead to the formation of less strained five-membered rings. This transformation can be effectively catalyzed by Lewis acids, which facilitate the departure of the bromide ion to generate a carbocation intermediate. The subsequent 1,2-alkyl shift is a classic example of a Wagner-Meerwein rearrangement, driven by the formation of a more stable carbocation and the relief of ring strain.[3]

Causality Behind Experimental Choices
  • Lewis Acid: A Lewis acid that can coordinate to the bromine atom is required to promote its departure as a leaving group. Silver salts, such as silver tetrafluoroborate (AgBF₄), are particularly effective as the silver cation has a high affinity for halides, leading to the precipitation of AgBr and irreversibly driving the reaction forward. Other Lewis acids like zinc chloride (ZnCl₂) can also be used.

  • Solvent: A non-nucleophilic or weakly nucleophilic solvent is often chosen to allow for the rearrangement to occur without premature trapping of the initial carbocation. Dichloromethane or nitromethane are suitable choices. If the desired outcome is the trapping of the rearranged carbocation, a nucleophilic solvent or an added nucleophile can be used.

  • Temperature: These rearrangements can often be performed at or below room temperature, as the relief of ring strain provides a strong thermodynamic driving force.

Experimental Protocol: Lewis Acid-Catalyzed Rearrangement and Trapping with Water

This protocol describes a representative procedure for the synthesis of 1-methylcyclopentan-1-ol from 1-(Bromomethyl)-1-methylcyclobutane.

Materials and Equipment:

  • 1-(Bromomethyl)-1-methylcyclobutane

  • Silver tetrafluoroborate (AgBF₄) or Zinc Chloride (ZnCl₂)

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Saturated aqueous sodium bicarbonate solution

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Dissolve 1-(Bromomethyl)-1-methylcyclobutane (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add silver tetrafluoroborate (1.1 mmol, 1.1 eq) portion-wise to the stirred solution. A precipitate of silver bromide should form.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of deionized water (5 mL).

  • Stir the mixture for 15 minutes.

  • Filter the mixture through a pad of Celite to remove the silver bromide precipitate, washing the pad with dichloromethane.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1-methylcyclopentan-1-ol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and comparison to known samples.

Data Presentation: Lewis Acid-Catalyzed Rearrangement
ParameterValue
Substrate 1-(Bromomethyl)-1-methylcyclobutane
Catalyst Silver tetrafluoroborate (AgBF₄)
Nucleophile Water (used in quench)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 3-5 h
Visualization: Ring Expansion Mechanism

Ring_Expansion Start Start Material Start_img LA_complex_img Start_img->LA_complex_img + Ag⁺ Start_label 1-(Bromomethyl)-1-methylcyclobutane LA_complex Lewis Acid Complex Primary_Carbocation_img LA_complex_img->Primary_Carbocation_img - AgBr Primary_Carbocation Primary Carbocation (transient) Tertiary_Carbocation_img Primary_Carbocation_img->Tertiary_Carbocation_img Rearrangement Rearrangement 1,2-Alkyl Shift (Ring Expansion) Tertiary_Carbocation Tertiary Carbocation (more stable) Product_img Tertiary_Carbocation_img->Product_img + H₂O, - H⁺ Product Product Product_label 1-Methylcyclopentanol

Caption: Mechanism of Lewis acid-catalyzed ring expansion.

References

Sources

Method

Application Notes &amp; Protocols: Stereoselective Synthesis with Cyclobutane Derivatives

Abstract The cyclobutane motif, a strained four-membered carbocycle, is a privileged structure in medicinal chemistry and a versatile building block in organic synthesis. Its rigid, puckered conformation can impart uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclobutane motif, a strained four-membered carbocycle, is a privileged structure in medicinal chemistry and a versatile building block in organic synthesis. Its rigid, puckered conformation can impart unique pharmacological properties, including enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2] However, the construction of stereochemically defined cyclobutanes presents a significant synthetic challenge. This guide provides an in-depth overview of key stereoselective strategies for the synthesis of complex cyclobutane derivatives, intended for researchers, chemists, and professionals in drug development. We will explore the mechanistic underpinnings of powerful synthetic methods, including photochemical and thermal [2+2] cycloadditions, ring contraction reactions, and the functionalization of existing cyclobutane scaffolds. Each section combines theoretical principles with field-proven insights and detailed experimental protocols to empower researchers in this demanding area of synthetic chemistry.

Introduction: The Value of Stereocontrolled Cyclobutanes

The unique three-dimensional architecture of cyclobutane derivatives makes them highly valuable in the design of novel therapeutics.[1] Unlike more flexible aliphatic rings, the constrained nature of the cyclobutane scaffold allows for precise positioning of substituents in space, which can lead to highly specific interactions with biological targets. For example, the cyclobutane moiety in the hepatitis C virus (HCV) protease inhibitor boceprevir contributes to its high potency.[1] Similarly, the spirocyclic cyclobutane in the androgen receptor antagonist apalutamide is crucial for its activity.[1]

The primary challenge lies in controlling the multiple stereocenters that can be generated during the synthesis of these substituted rings. The development of robust and predictable stereoselective methods is therefore paramount. The principal strategies for forming the four-membered ring involve [2+2] cycloadditions, the cyclization of acyclic precursors, and the ring expansion of cyclopropanes or contraction of five-membered rings.[3] This guide will focus on several of these key methodologies, emphasizing the logic behind achieving high levels of stereocontrol.

Key Synthetic Strategy: [2+2] Cycloaddition Reactions

The [2+2] cycloaddition is arguably the most direct and widely employed method for constructing the cyclobutane core.[3][4] This reaction involves the union of two unsaturated components (typically alkenes) to form a four-membered ring. Controlling the stereochemical outcome of these reactions is a central theme in modern organic synthesis.

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions are powerful tools for creating cyclobutane rings from two alkene components, a transformation that is thermally forbidden by Woodward-Hoffmann rules.[5][6] These reactions typically proceed through a triplet excited state of one of the alkene partners, often an enone.[6]

Mechanism & Stereochemical Causality: The stereochemical outcome of a photochemical [2+2] cycloaddition is often governed by the stability of the intermediate diradical species. The reaction is initiated by photoexcitation of a conjugated alkene (like an enone) to its triplet state. This excited state then reacts with a ground-state alkene to form a 1,4-diradical intermediate. The stereochemistry of the final product is determined during the subsequent ring closure of this diradical. Generally, the reaction favors the formation of the least sterically hindered product.[7] The stereochemistry of the starting alkenes is typically retained in the product.[7]

Recent advances have focused on using chiral catalysts or auxiliaries to induce enantioselectivity. For instance, chiral photosensitizers, such as thioxanthones, can facilitate triplet energy transfer and control the facial selectivity of the cycloaddition.[8][9]

Workflow: Enantioselective Photochemical [2+2] Cycloaddition

G cluster_setup Reaction Setup cluster_process Photochemical Reaction cluster_output Product Isolation A Alkene 1 (Enone) E UV Irradiation (λ > 300 nm) A->E B Alkene 2 B->E C Chiral Photosensitizer (e.g., Thioxanthone) C->E D Solvent (e.g., CH2Cl2) D->E F Triplet Energy Transfer E->F Excitation G Formation of 1,4-Diradical Intermediate F->G Reaction H Diastereoselective Ring Closure G->H J Workup & Purification (Chromatography) H->J I Stereodefined Cyclobutane Product J->I

Caption: Workflow for a typical enantioselective photochemical [2+2] cycloaddition.

Thermal [2+2] Cycloadditions of Ketenes

Unlike simple alkenes, ketenes are excellent substrates for thermal [2+2] cycloadditions.[10] Their unique electronic structure allows them to participate in a concerted, thermally allowed [π2s + π2a] cycloaddition, where one component adds suprafacially and the other antarafacially.

Mechanism & Stereochemical Causality: Ketenes are generated in situ, often from acid chlorides using a non-nucleophilic base like triethylamine.[7] The stereoselectivity of the ketene cycloaddition is a key feature. The reaction with a cis-alkene generally yields a syn-substituted cyclobutanone, while a trans-alkene gives the anti-product. This stereospecificity arises from the concerted nature of the reaction, which proceeds through a highly ordered transition state to minimize steric hindrance between the substituents on the alkene and the ketene.[6]

Table 1: Representative Stereoselective Ketene Cycloadditions

Ketene PrecursorAlkeneProduct StereochemistryYield (%)Reference
Dichloracetyl chloridecis-Cyclooctenecis-fused dichlorocyclobutanone>70Krepski, L. R.; Hassner, A. J. Org. Chem.1978 , 43, 2879–2882.[6]
Phenylacetyl chlorideCyclopentadieneexo-adduct~70Wilson, S. R.; et al. J. Am. Chem. Soc.1979 , 101, 7373–7379.[6]
Protocol: Diastereoselective Synthesis of a Dichlorocyclobutanone via Ketene Cycloaddition

This protocol describes the synthesis of a cis-fused dichlorocyclobutanone from cis-cyclooctene and dichloroketene, generated in situ.

Materials:

  • Oxalyl chloride

  • Trichloroacetic acid

  • cis-Cyclooctene

  • Triethylamine (Et₃N)

  • Anhydrous diethyl ether (Et₂O)

  • Nitrogen atmosphere apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Dichloroacetyl Chloride: Caution: This step should be performed in a well-ventilated fume hood. To a solution of trichloroacetic acid (1 equiv.) in anhydrous Et₂O is slowly added oxalyl chloride (1.1 equiv.). The mixture is stirred at room temperature for 2 hours until gas evolution ceases. The solvent and excess oxalyl chloride are carefully removed under reduced pressure to yield crude dichloroacetyl chloride, which is used immediately in the next step.

  • In situ Generation of Dichloroketene and Cycloaddition: A three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet is charged with cis-cyclooctene (1 equiv.) in anhydrous Et₂O. The solution is brought to a gentle reflux.

  • A solution of dichloroacetyl chloride (1.2 equiv.) in anhydrous Et₂O and a separate solution of Et₃N (1.2 equiv.) in anhydrous Et₂O are prepared. These two solutions are added simultaneously and dropwise to the refluxing solution of cyclooctene over a period of 4 hours.

  • Reaction Monitoring & Work-up: After the addition is complete, the reaction mixture is refluxed for an additional 2 hours. The reaction is then cooled to room temperature. The triethylammonium chloride salt is removed by filtration. The filtrate is washed sequentially with water, 5% HCl, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired dichlorocyclobutanone adduct.

Expected Outcome: The reaction typically provides the cis-fused dichlorocyclobutanone in good yield with high diastereoselectivity.[11]

Key Synthetic Strategy: Ring Contraction Reactions

Ring contraction reactions provide an alternative and powerful route to stereochemically defined cyclobutanes, often starting from more readily available five-membered ring precursors.

The Favorskii Rearrangement

The Favorskii rearrangement is the reaction of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative.[12] When applied to cyclic α-halo ketones, this reaction results in a highly stereoselective ring contraction.

Mechanism & Stereochemical Causality: The reaction is believed to proceed through a cyclopropanone intermediate.[12] The base first forms an enolate on the side of the ketone opposite the halogen. This enolate then undergoes intramolecular nucleophilic substitution to displace the halide, forming a strained bicyclic cyclopropanone. Subsequent attack of the base (e.g., hydroxide or alkoxide) on the carbonyl carbon opens the three-membered ring to form the most stable carbanion, which is then protonated to give the final ring-contracted product. The stereochemistry of the starting material directly influences the stereochemistry of the product due to the constrained nature of the cyclopropanone intermediate.[13]

G start α-Halo Cyclopentanone enolate Enolate Formation start->enolate Base (e.g., NaOMe) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attack Nucleophilic Attack (Base) cyclopropanone->attack open Ring Opening attack->open Forms tetrahedral intermediate product Cyclobutane Carboxylate open->product Forms stable carbanion, then protonation

Sources

Application

applications in material science.

Application Note: Engineering Lipid Nanoparticles for Nucleic Acid Delivery Subtitle: Critical Process Parameters (CPP) and Material Attributes for mRNA Formulation Abstract The transition of nucleic acid therapeutics fr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Lipid Nanoparticles for Nucleic Acid Delivery Subtitle: Critical Process Parameters (CPP) and Material Attributes for mRNA Formulation

Abstract

The transition of nucleic acid therapeutics from concept to clinic relies heavily on the delivery vehicle.[1] Lipid Nanoparticles (LNPs) have established themselves as the gold standard for mRNA delivery, yet their production is often treated as a "black box" process. This guide deconstructs the LNP formation process, focusing on the interplay between Critical Material Attributes (CMAs) —specifically lipid pKa and N/P ratios—and Critical Process Parameters (CPPs) in microfluidic assembly. We provide a validated protocol for synthesis and a self-verifying method for quantifying encapsulation efficiency.

Critical Material Attributes (CMA)

The success of an LNP formulation is determined before the first drop of solvent flows. It rests on the selection of the ionizable lipid and the calculation of the N/P ratio.

The Ionizable Lipid & pKa

The ionizable lipid is the functional core of the LNP. Unlike permanently cationic lipids (which are toxic), ionizable lipids must switch states based on pH.

  • Acidic pH (Buffer pH 4.0): The lipid becomes protonated (positively charged). This allows electrostatic binding to the negatively charged backbone of the mRNA, driving the self-assembly of the nanoparticle core.

  • Physiological pH (pH 7.4): The lipid becomes neutral.[2] This reduces toxicity and prevents rapid clearance by the reticuloendothelial system (RES).

  • Endosomal pH (pH ~5.5): Upon cellular uptake, the drop in endosomal pH re-protonates the lipid. This triggers interaction with the anionic endosomal membrane, facilitating the "endosomal escape" of the mRNA into the cytosol.

Target pKa: The optimal apparent pKa is typically between 6.2 and 6.5 .

The N/P Ratio

The N/P ratio is the molar ratio of the Nitrogen (amine groups on the ionizable lipid) to the Phosphate (backbone groups on the nucleic acid).[3][4][5]

  • Calculation:

    
    [6]
    
  • Standard: An N/P ratio of 6:1 is the industry baseline. This ensures complete complexation of the RNA while leaving excess lipid to form the stabilizing exterior of the particle.

Application Note: Microfluidic Assembly Dynamics

Traditional "bulk mixing" (vortexing) yields heterogeneous particles with high Polydispersity Indices (PDI > 0.2). Modern formulation relies on staggered herringbone or toroidal microfluidic mixing.

The Mechanism: Nanoprecipitation LNP formation is a solvent-exchange process. Lipids dissolved in ethanol are mixed with mRNA in an acidic aqueous buffer. As the ethanol is diluted, the solubility of the lipids decreases, forcing them to precipitate. Because the mixing happens on a millisecond scale, the precipitation is controlled, trapping the mRNA inside the forming lipid core.

Critical Process Parameters (CPPs):

  • Flow Rate Ratio (FRR): The ratio of Aqueous Phase to Organic Phase.[6]

    • Standard: 3:1 (Aqueous:Ethanol).

    • Impact: Higher aqueous content increases polarity faster, producing smaller particles.

  • Total Flow Rate (TFR): The combined speed of both streams.

    • Impact: Higher TFR increases Reynolds number (turbulence), leading to faster mixing and generally smaller, more uniform particles.

Protocol: Microfluidic Synthesis of mRNA-LNPs

Objective: Synthesize LNPs with a target size of 60–100 nm and PDI < 0.2.

Materials:

  • Organic Phase: Ionizable Lipid (e.g., SM-102 or MC3), DSPC, Cholesterol, PEG-2000-DMG dissolved in Ethanol (Molar Ratio: 50:10:38.5:1.5).

  • Aqueous Phase: mRNA dissolved in 50 mM Citrate Buffer, pH 4.0.

  • Equipment: Microfluidic mixing system (e.g., NanoAssemblr or custom chip), Syringe Pumps, 100kDa MWCO Dialysis Cassettes.

Workflow Diagram (DOT):

LNP_Synthesis_Workflow Lipids Lipids in Ethanol (Organic Phase) Chip Microfluidic Chip (Chaotic Mixing) Lipids->Chip Flow A (1 part) mRNA mRNA in Citrate Buffer (pH 4.0, Aqueous) mRNA->Chip Flow B (3 parts) SelfAssembly Nanoprecipitation & Self-Assembly Chip->SelfAssembly Millisecond Mixing Dilution Dilution (Reduce EtOH < 25%) SelfAssembly->Dilution TFF Dialysis / TFF (Buffer Exchange to PBS pH 7.4) Dilution->TFF Remove Ethanol Neutralize pH FinalLNP Final LNP Product (Sterile Filter) TFF->FinalLNP

Caption: Figure 1: Microfluidic workflow for LNP synthesis. The critical step is the rapid mixing of organic and aqueous phases to induce controlled nanoprecipitation.

Step-by-Step Procedure:

  • Preparation:

    • Calculate the required volume of lipid stock based on an N/P ratio of 6.

    • Load the Organic Phase (Lipids) into a 1mL glass syringe.

    • Load the Aqueous Phase (mRNA) into a 3mL plastic syringe (RNase free).

    • Note: Ensure no air bubbles exist in the lines; bubbles dampen the flow and ruin the mixing physics.

  • Mixing:

    • Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic).

    • Set Total Flow Rate (TFR) to 12 mL/min (typical for benchtop chips).

    • Initiate flow. Discard the first 200 µL (waste) to ensure steady-state flow, then collect the output.

  • Stabilization:

    • Immediately dilute the output 1:1 with PBS (pH 7.4) to reduce ethanol concentration below critical levels (<25%) and stop particle growth.

  • Purification (Buffer Exchange):

    • Transfer sample to a 100kDa MWCO dialysis cassette or Tangential Flow Filtration (TFF) system.

    • Dialyze against 1000x volume of PBS (pH 7.4) for 4 hours or overnight. This removes ethanol and raises the pH, neutralizing the ionizable lipid (locking the structure).

  • Filtration:

    • Pass through a 0.22 µm PES filter for sterilization.

Protocol: Quantifying Encapsulation Efficiency (RiboGreen Assay)

The Challenge: UV-Vis (A260) cannot distinguish between encapsulated RNA and free RNA, nor can it accurately measure RNA in the presence of lipids (scattering). The Solution: The RiboGreen assay uses a fluorescent dye that binds nucleic acids.[7] Crucially, the dye cannot penetrate the lipid membrane of an intact LNP.

Assay Logic Diagram (DOT):

RiboGreen_Assay cluster_A Condition A: Non-Lyzed cluster_B Condition B: Lyzed (Total) Sample Purified LNP Sample BufferA Add TE Buffer Sample->BufferA BufferB Add TE + 2% Triton X-100 Sample->BufferB MeasureA Add RiboGreen Dye BufferA->MeasureA ResultA Signal = Free RNA (Outside LNP) MeasureA->ResultA Calc Calculate % EE: ((Total - Free) / Total) * 100 ResultA->Calc MeasureB Add RiboGreen Dye BufferB->MeasureB ResultB Signal = Total RNA (Inside + Outside) MeasureB->ResultB ResultB->Calc

Caption: Figure 2: Logic of the modified RiboGreen assay. Triton X-100 disrupts the LNP, allowing the dye to quantify the total payload.

Procedure:

  • Reagent Prep:

    • TE Buffer: 10mM Tris-HCl, 1mM EDTA, pH 7.5.

    • 2% Triton X-100: Dilute surfactant in TE Buffer.

    • RiboGreen Working Solution: Dilute stock 1:200 in TE Buffer (protect from light).

  • Plate Setup (96-well Black Plate):

    • Standard Curve: RNA standard in TE + Triton (range 0–1 µg/mL).

    • Sample A (Free RNA): Dilute LNP sample in TE Buffer .

    • Sample B (Total RNA): Dilute LNP sample in TE + 2% Triton X-100 .

  • Incubation:

    • Add 100 µL of RiboGreen Working Solution to all wells.

    • Incubate 5 minutes at Room Temperature (Dark).

  • Measurement:

    • Read Fluorescence (Ex: 485 nm / Em: 528 nm).

  • Calculation:

    • Convert RFU to concentration using the standard curve.

Data Interpretation & Troubleshooting

ParameterTarget RangeCommon Failure ModeRoot Cause / Fix
Particle Size (Z-avg) 60 – 100 nm> 150 nmFlow Rate Ratio too low (try 3:1) or Mixing speed too slow (increase TFR).
PDI (Polydispersity) < 0.20> 0.30Air bubbles in microfluidic lines or poor solvent quality.
Encapsulation (EE%) > 85%< 60%pH of aqueous buffer is > 4.5 (Lipid didn't protonate) or N/P ratio is < 3.
Zeta Potential Near Neutral (-5 to +5 mV)Highly Positive (> +10 mV)Incomplete dialysis (residual ethanol/acidity) or excess cationic lipid on surface.

References

  • Hou, X., Zaks, T., Langer, R., & Dong, Y. (2021). Lipid nanoparticles for mRNA delivery.[1][5][7][8][9][10] Nature Reviews Materials, 6, 1078–1094. [Link]

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[1][7][8][10][11] Molecular Therapy, 25(7), 1467–1475. [Link]

  • Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy, 21(8), 1570–1578. [Link]

Sources

Method

developing new synthetic methodologies with 1-(Bromomethyl)-1-methylcyclobutane.

Part 1: Executive Summary & Strategic Value The Scaffold: 1-(Bromomethyl)-1-methylcyclobutane (CAS: 98775-14-5) represents a high-value pharmacophore building block.[1] It serves as a conformationally restricted bioisost...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

The Scaffold: 1-(Bromomethyl)-1-methylcyclobutane (CAS: 98775-14-5) represents a high-value pharmacophore building block.[1] It serves as a conformationally restricted bioisostere for the gem-dimethyl group found in numerous bioactive natural products and clinical candidates.[1] By incorporating the cyclobutane ring, medicinal chemists can:

  • Restrict Bond Rotation: Lower the entropic penalty of binding.[1]

  • Modulate Lipophilicity: The "puckered" cyclobutane ring offers distinct solvation properties compared to acyclic alkyl chains.[1]

  • Block Metabolism: The quaternary center prevents

    
    -oxidation and hinders cytochrome P450 access.[1]
    

The Challenge (The Neopentyl Barrier): Despite its utility, this building block is underutilized due to its neopentyl-like structure .[1] The primary bromide is attached to a quaternary carbon.[1] In classical


 manifolds, the steric bulk of the gem-methyl and the cyclobutane ring severely hinders the backside attack of nucleophiles. Standard alkylation conditions often fail or lead to elimination (forming methylenecyclobutane) or cationic ring expansion (to cyclopentane).[1]

The Solution: This guide details three validated methodologies to functionalize 1-(Bromomethyl)-1-methylcyclobutane, moving beyond classical


 limitations by leveraging Nickel-Catalyzed Cross-Electrophile Coupling  and Radical-Mediated C-C Bond Formation .[1]

Part 2: Reactivity Profile & Mechanistic Logic

Before attempting synthesis, researchers must understand the competing pathways inherent to this scaffold.[1]

FeatureChemical ConsequenceSynthetic Implication
Neopentyl Sterics

-bond hindrance at C


is kinetically disfavored.
Requires elevated temperatures or polar aprotic solvents (DMPU, HMPA).[1]
Ring Strain (~26 kcal/mol) Susceptibility to ring expansionAvoid Carbocations. Lewis acid-mediated pathways (e.g., Friedel-Crafts) risk rearranging to cyclopentane.
C-Br Bond Energy Weak (~68 kcal/mol)Radical & Metal Insertion are favored. The C-Br bond is easily activated by Single Electron Transfer (SET).[1]
Visualizing the Pathway Decision Tree

ReactionPathways Start 1-(Bromomethyl)-1-methylcyclobutane Decision Select Reaction Manifold Start->Decision PathA Path A: Carbocation (Sn1) Decision->PathA Ag+ / Lewis Acid PathB Path B: Classical Sn2 Decision->PathB Strong Nuc / Heat PathC Path C: Radical / Ni-Catalysis Decision->PathC Ni(0) / Photoredox ResultA FAILURE: Ring Expansion (Cyclopentyl products) PathA->ResultA ResultB DIFFICULT: Slow Rates Requires high T / Polar Solvents PathB->ResultB ResultC SUCCESS: Cross-Coupling & Giese Addition PathC->ResultC

Figure 1: Mechanistic decision tree highlighting the superiority of Radical/Metal pathways (Path C) over cationic or classical substitution for this specific scaffold.

Part 3: Methodology 1 – Ni-Catalyzed Cross-Electrophile Coupling

Context: This is the most robust method for building C(sp³)-C(sp²) bonds.[1] It bypasses the steric requirement of


 by generating a radical intermediate at the neopentyl position, which is then captured by the Nickel center.

Mechanism: The reaction proceeds via a radical chain pathway.[1] A Ni(I) species captures the alkyl halide to form an alkyl radical (overcoming sterics), which then recombines with an oxidative addition complex of the aryl halide.

Protocol: Reductive Arylation Target: Coupling 1-(bromomethyl)-1-methylcyclobutane with Aryl Bromides.[1]

Reagents:

  • Catalyst:

    
     (10 mol%)[1][2]
    
  • Ligand: 5-Cyanoimidazole (10 mol%) or dtbbpy (10-15 mol%)[1]

    • Note: 5-Cyanoimidazole has been specifically identified as a superior ligand for neopentyl bromides in high-throughput screenings [1].[1]

  • Reductant: Zinc dust (2.0 equiv), activated with HCl.[1]

  • Additives: NaI (0.5 equiv) – facilitates halogen exchange to the more reactive iodide.[1]

  • Solvent: DMA (0.3 M).[1][2]

Step-by-Step Procedure:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with

    
     (10 mol%), 5-Cyanoimidazole (10 mol%), Zn dust (2.0 equiv), and NaI (0.5 equiv).
    
  • Substrate Addition: Add the Aryl Bromide (1.0 equiv) and 1-(Bromomethyl)-1-methylcyclobutane (1.5 equiv).

    • Why Excess Alkyl Halide? Radical intermediates can undergo homocoupling or reduction; a slight excess ensures full conversion of the valuable aryl halide.

  • Solvent: Add anhydrous DMA. Seal the vial with a PTFE-lined cap.

  • Reaction: Remove from glovebox and stir vigorously (1000 rpm) at 60 °C for 16–24 hours .

    • Critical Control: Vigorous stirring is essential to keep the heterogeneous Zn reductant suspended.[1]

  • Workup: Dilute with EtOAc, quench with 1M HCl (to dissolve Zn salts), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography.

Troubleshooting Table:

Observation Root Cause Solution
Low Conversion Zinc passivation Activate Zn with 1M HCl, wash with water/acetone/ether, and dry under vacuum before use.[1]
Hydrodehalogenation Proton source in solvent Ensure DMA is anhydrous (Karl Fischer < 100 ppm).[1]

| Homocoupling (Ar-Ar) | Slow alkyl radical generation | Increase NaI loading to 1.0 equiv to form the transient alkyl iodide in situ.[1] |

Part 4: Methodology 2 – Radical Giese Addition

Context: For attaching the cyclobutane scaffold to electron-deficient alkenes (Michael acceptors) without transition metals.

Mechanism:

  • Generation of the neopentyl radical via halogen abstraction.[1]

  • Addition to the alkene (Giese addition).[1]

  • H-atom abstraction to quench the resulting stabilized radical.[1]

Protocol: Photo-induced Alkylation Target:[1] Reaction with Methyl Acrylate or Acrylonitrile.[1]

Reagents:

  • Photocatalyst:

    
     (1 mol%).[1]
    
  • H-Atom Donor/Reductant: Hantzsch Ester or TTMSS (Tris(trimethylsilyl)silane) with a base.[1]

  • Solvent: DMSO or MeCN.[1]

  • Light Source: Blue LED (450 nm).[1]

Step-by-Step Procedure:

  • Combine 1-(Bromomethyl)-1-methylcyclobutane (1.0 equiv), alkene (2.0 equiv), Photocatalyst (1 mol%), and DIPEA (2.0 equiv) in a vial.

  • Degas the solution by sparging with Argon for 15 minutes. Oxygen is a radical quencher.[1]

  • Irradiate with Blue LEDs at room temperature for 24 hours.

  • Note on Sterics: The generated radical is nucleophilic. It will readily attack electron-poor alkenes despite the steric bulk at the

    
    -position, as the transition state is early.[1]
    

Part 5: Methodology 3 – Classical Substitution (Optimized)

Context: If you must use classical


 (e.g., forming ethers or amines where metal catalysis is difficult), you must use "brute force" conditions optimized for neopentyl systems.

The "Finkelstein-First" Protocol: Direct displacement with weak nucleophiles will fail.[1] You must convert the Bromide to the Iodide in situ or as a discrete step, and use a dipolar aprotic solvent to strip the cation and expose the nucleophile.

Protocol:

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMPU .[1] Avoid DMF if heating >100°C due to decomposition.[1]

  • Temperature: 100 °C – 120 °C.

  • Additives: 18-Crown-6 (if using K salts) or 15-Crown-5 (if using Na salts).[1]

  • Procedure:

    • Dissolve nucleophile (e.g., Potassium Phthalimide, 1.2 equiv) and 18-Crown-6 (0.1 equiv) in NMP.[1]

    • Add 1-(Bromomethyl)-1-methylcyclobutane (1.0 equiv) and NaI (0.2 equiv).

    • Heat to 110 °C. Monitor by GC-MS.

    • Warning: Expect reaction times of 24-48 hours.[1] If elimination (methylenecyclobutane) is observed (>10%), lower temperature to 90 °C and extend time.[1]

Part 6: References

  • Hansen, E. C., Li, C., Yang, S., Pedro, D., & Weix, D. J. (2020).[1] Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides. The Journal of Organic Chemistry, 85(15), 9655–9662.

  • Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry, 17(12), 2839-2849.[1]

  • Cho, C. H., Sun, M., Seo, Y. S., Kim, C. B., & Park, K. (2005).[1][3] Nickel-Catalyzed Cross-Coupling of Neopentyl Arenesulfonates with Methyl and Primary Alkylmagnesium Bromides. The Journal of Organic Chemistry, 70(4), 1482–1485.[3]

Sources

Application

Application Note: A Guide to Designing and Evaluating PROTACs as Novel Pharmaceutical Building Blocks

For Researchers, Scientists, and Drug Development Professionals Abstract Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary pharmaceutical modality, shifting the paradigm from protein inhibition to target...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary pharmaceutical modality, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] This application note provides a comprehensive guide for researchers on the rational design, synthesis, and evaluation of PROTACs. We will delve into the core mechanism of action, outline critical design principles for each component of the PROTAC molecule, provide detailed experimental protocols for cellular validation, and discuss key data analysis metrics. This guide is intended to equip scientists with the foundational knowledge and practical methodologies required to leverage PROTACs as powerful building blocks in modern drug discovery.

The PROTAC Mechanism of Action: Hijacking the Cellular Machinery

PROTACs are bifunctional molecules that act as a bridge between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[2] This induced proximity facilitates the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is the critical step for initiating protein degradation.[1] Once this complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.[3] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for cellular protein catabolism.[4][5][6] After the POI is degraded into small peptides, the PROTAC molecule is released and can catalytically induce the degradation of additional POI molecules.[1][7] This event-driven, catalytic nature distinguishes PROTACs from traditional small molecule inhibitors, which require sustained high occupancy of the target's active site for efficacy.[]

This unique mechanism offers several advantages:

  • Targeting the "Undruggable": PROTACs can target proteins lacking enzymatic activity or well-defined binding pockets, which are often considered "undruggable" by conventional inhibitors.[9][10]

  • Overcoming Drug Resistance: By completely removing the target protein, PROTACs can overcome resistance mechanisms associated with target mutation or overexpression.[10][11]

  • Enhanced Selectivity: The requirement for the formation of a stable ternary complex adds an extra layer of specificity, potentially leading to fewer off-target effects compared to traditional inhibitors.[11]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->Ternary Recruits PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Proteasome->PROTAC Release & Recycle Proteasome->E3 Peptides Degraded Peptides Proteasome->Peptides

Figure 1. The catalytic cycle of PROTAC-mediated protein degradation.

Rational Design of PROTAC Molecules

A PROTAC molecule consists of three key components: a ligand that binds the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The optimization of all three components is crucial for achieving potent and selective protein degradation.

Warhead Selection

The warhead is responsible for binding to the target POI. While high-affinity binders are often used, a key advantage of the PROTAC modality is that even weak binders can be converted into potent degraders. The primary consideration is to identify a ligand with a suitable "exit vector"—a point on the ligand where the linker can be attached without significantly compromising its binding to the POI.

E3 Ligase Ligand

While the human genome encodes over 600 E3 ligases, only a handful have been successfully hijacked for PROTAC development.[11] The most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL), for which well-characterized small molecule ligands (e.g., derivatives of thalidomide for CRBN, and VHL-1 for VHL) are readily available.[12] The choice of E3 ligase can be critical, as the expression levels of E3 ligases can vary between different cell types and tissues, influencing the PROTAC's activity and potential for tissue-selective degradation.

The Linker

The linker is arguably the most critical and least understood component of a PROTAC. It is not merely a passive spacer but plays a vital role in the molecule's overall efficacy by influencing:

  • Ternary Complex Stability: The length, rigidity, and chemical composition of the linker dictate the relative orientation of the POI and E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[2][13]

  • Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability—key determinants of its drug-like properties.[14][15] PROTACs are often large molecules that fall outside traditional drug-likeness guidelines (like Lipinski's Rule of Five), making linker optimization essential for achieving oral bioavailability.[16]

The most common linker motifs are polyethylene glycol (PEG) and alkyl chains of varying lengths.[2][17] The optimal linker must be determined empirically for each POI-E3 ligase pair, often requiring the synthesis and testing of a library of PROTACs with different linkers.[2]

Experimental Workflow for PROTAC Evaluation

The evaluation of a newly synthesized PROTAC follows a logical progression from initial validation of degradation to quantitative characterization of its potency and efficacy.

Workflow Start Synthesize PROTAC Candidate Library Cell_Treatment Treat Cells with PROTAC (Dose & Time Course) Start->Cell_Treatment Harvest Harvest Cells & Prepare Lysates Cell_Treatment->Harvest Controls Run Negative Controls (e.g., Warhead only, E3 Ligand only) Cell_Treatment->Controls WB Western Blot Analysis (Confirm Degradation) Harvest->WB Quant Quantify Degradation (DC50 & Dmax) WB->Quant End Optimized PROTAC Lead Quant->End Controls->WB

Figure 2. High-level experimental workflow for PROTAC evaluation.

Detailed Protocols

Protocol 4.1: General Synthesis of PROTACs via Amide Coupling

The modular nature of PROTACs allows for their synthesis through convergent chemical strategies. A common method is the coupling of a POI ligand containing a free carboxylic acid with an E3 ligase ligand-linker moiety containing a terminal amine, via an amide bond formation. "Click chemistry" reactions are also widely used for their efficiency and high yield.[18]

Materials:

  • POI-binding "warhead" with a carboxylic acid functional group.

  • E3 ligase ligand-linker construct with a terminal amine group (e.g., Pomalidomide-PEG-amine).

  • Peptide coupling reagents (e.g., HATU, HOBt).

  • Organic base (e.g., DIPEA).

  • Anhydrous solvent (e.g., DMF or DMSO).[19]

Procedure:

  • In a clean, dry reaction vial, dissolve the POI-binding warhead (1.0 equivalent) in anhydrous DMF.

  • Add the peptide coupling reagents HATU (1.2 equivalents) and HOBt (1.2 equivalents).

  • Add the organic base DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the E3 ligase ligand-linker-amine construct (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours.[19]

  • Monitor the reaction progress using LC-MS.

  • Upon completion, purify the crude product using reverse-phase HPLC to obtain the final PROTAC molecule.

  • Confirm the identity and purity of the final product by LC-MS and ¹H NMR.

Causality Note: Pre-activation of the carboxylic acid with coupling reagents forms a highly reactive ester intermediate, which is then susceptible to nucleophilic attack by the amine on the linker construct, leading to efficient amide bond formation. DIPEA is used to neutralize the HCl salt that may be present and to maintain a basic pH conducive to the reaction.

Protocol 4.2: Cellular Assay for Target Degradation

This protocol describes the treatment of cultured cells with a PROTAC to induce degradation of the target protein.

Materials:

  • Cultured mammalian cells expressing the POI.

  • Complete cell culture medium.

  • PROTAC stock solution (e.g., 10 mM in DMSO).

  • DMSO (vehicle control).

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency on the day of the experiment.

  • Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).

  • Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range for initial screening is 1 nM to 10 µM.[20] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest PROTAC dose.

  • Remove the old medium from the cells and replace it with the medium containing the PROTAC dilutions or vehicle control.

  • Return the plate to the incubator for the desired treatment duration. It is recommended to test both a short (4-8 hours) and a long (16-24 hours) time point initially.[20]

  • After incubation, wash the cells twice with ice-cold PBS.

  • Lyse the cells directly in the well by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 20-30 minutes with occasional vortexing.[21]

  • Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cellular debris.[21]

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Store the lysates at -80°C or proceed immediately to Western Blot analysis.

Trustworthiness Note: It is critical to include proper controls. A vehicle-only control (DMSO) establishes the baseline level of the target protein. Additionally, treating cells with the warhead molecule alone and the E3 ligase ligand-linker alone can confirm that the degradation is dependent on the complete, bifunctional PROTAC molecule.

Protocol 4.3: Western Blot Analysis

Western blotting is the gold standard for visualizing and quantifying the degradation of a target protein.

Procedure:

  • Sample Preparation: Thaw protein lysates on ice. Normalize the protein concentration for all samples. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5-10 minutes to denature the proteins.[21][22]

  • SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel. Also load a molecular weight marker. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the POI overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin, or Tubulin) whose levels should not be affected by the PROTAC treatment.[21]

Data Analysis and Interpretation

The primary outputs from a PROTAC experiment are the DC₅₀ (concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved).[23] These values are determined by quantifying the band intensity from Western blots using densitometry software.

  • Quantification: Measure the band intensity for the POI and the loading control for each lane.

  • Normalization: Normalize the POI band intensity to its corresponding loading control band intensity.

  • Relative Degradation: Express the normalized intensity of each treated sample as a percentage of the vehicle-treated control.

  • Curve Fitting: Plot the percentage of remaining protein against the log of the PROTAC concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to calculate the DC₅₀ and Dₘₐₓ values.

PROTAC CandidateLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-A1 Alkyl815075
PROTAC-A2 Alkyl124592
PROTAC-P1 PEG10 (PEG2)8885
PROTAC-P2 PEG17 (PEG4)25>95
PROTAC-P3 PEG24 (PEG6)9880

Table 1: Example data from a PROTAC optimization screen. This data suggests that for this particular target, a 4-unit PEG linker (PROTAC-P2) is optimal, providing the highest potency (lowest DC₅₀) and efficacy (highest Dₘₐₓ).

Troubleshooting and Common Pitfalls

  • No Degradation:

    • Poor Permeability: PROTACs are large molecules and may have poor cell permeability.[15][16][24] Consider using cell lines with higher endocytic activity or developing more lipophilic linkers.

    • Inefficient Ternary Complex: The linker length or geometry may be suboptimal. Synthesize and test a broader range of linkers.[13]

    • Low E3 Ligase Expression: Confirm that the chosen cell line expresses the targeted E3 ligase at sufficient levels.

  • The "Hook Effect": At very high concentrations, some PROTACs show reduced degradation activity.[16] This is thought to occur because the excess PROTAC molecules form binary complexes (PROTAC-POI and PROTAC-E3) instead of the productive ternary complex. This underscores the importance of testing a wide range of concentrations.[20]

  • Off-Target Effects: Ensure that the observed degradation is specific to the POI. A proteome-wide analysis (e.g., using mass spectrometry) can be performed to assess the global effects of a lead PROTAC candidate on the cellular proteome.

Conclusion and Future Outlook

PROTACs are a transformative technology in drug discovery, offering a powerful method to eliminate disease-relevant proteins. By understanding the core mechanism, applying rational design principles, and employing robust experimental protocols, researchers can successfully develop novel degraders. The key to success often lies in the empirical optimization of the linker to achieve favorable ternary complex formation and drug-like properties. As our understanding of "linkerology" deepens and more E3 ligases are harnessed, the potential for PROTACs to address a wide range of human diseases will continue to expand, solidifying their role as a critical building block for the pharmaceuticals of the future.

References

  • The PROTACs mechanism of action—PROTAC promotes the simultaneous and... - ResearchGate. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • An overview of PROTACs: a promising drug discovery paradigm - PMC. (2022, December 20). NCBI. Retrieved February 6, 2026, from [Link]

  • Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation. (n.d.). Frontiers. Retrieved February 6, 2026, from [Link]

  • Unlocking PROTACs' Potential: Overcoming Development Challenges. (2025, February 6). Pharmacy Times. Retrieved February 6, 2026, from [Link]

  • PROTAC Design | Degrader Design and Synthesis. (n.d.). Bio-Techne. Retrieved February 6, 2026, from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review - PMC. (n.d.). NCBI. Retrieved February 6, 2026, from [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved February 6, 2026, from [Link]

  • A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. (2021, July 23). Portland Press. Retrieved February 6, 2026, from [Link]

  • The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death. (n.d.). PNAS. Retrieved February 6, 2026, from [Link]

  • Ten Tips for Successful Westerns 1. Avoid Protein Degradation 2. Prepare Your Samples Appropriately. (n.d.). 2BScientific. Retrieved February 6, 2026, from [Link]

  • DC50 values for 4h, for the AUC of 24h and the Dmax between 23 and 24h.... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. Retrieved February 6, 2026, from [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. (2023, December 1). NCBI. Retrieved February 6, 2026, from [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation | ACS Medicinal Chemistry Letters. (2022, June 20). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Recent Advances of Degradation Technologies Based on PROTAC Mechanism. (2022, September 7). MDPI. Retrieved February 6, 2026, from [Link]

  • The Ubiquitin- Proteasome System. (n.d.). SlideShare. Retrieved February 6, 2026, from [Link]

  • Proteasome - Wikipedia. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • (PDF) An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. (2022, June 17). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Targeted Protein Degradation. (n.d.). Bio-Techne. Retrieved February 6, 2026, from [Link]

  • Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation | LifeSensors. (n.d.). ScienceDirect. Retrieved February 6, 2026, from [Link]

  • PROTACs in focus: Navigating the complexities of preclinical development. (2024, December 11). Genetic Engineering & Biotechnology News. Retrieved February 6, 2026, from [Link]

  • The Ubiquitin-Proteasome System (UPS)​. (2022, July 13). YouTube. Retrieved February 6, 2026, from [Link]

  • Opportunities and challenges of protein-based targeted protein degradation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02361C. (2023, July 3). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction yield with 1-(Bromomethyl)-1-methylcyclobutane

The following Technical Support Guide is designed for researchers and process chemists working with 1-(Bromomethyl)-1-methylcyclobutane . It addresses the unique reactivity challenges imposed by its neopentyl-like steric...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 1-(Bromomethyl)-1-methylcyclobutane . It addresses the unique reactivity challenges imposed by its neopentyl-like steric hindrance and cyclobutane ring strain .

Current Status: Operational | Topic: Reaction Optimization & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist

Diagnostic Hub: Identify Your Issue

Before proceeding to the protocols, match your experimental observation to the likely root cause using the table below.

ObservationLikely Root CauseMechanismRecommended Fix
No Reaction / Low Conversion The Neopentyl Effect Steric shielding of the

orbital prevents

attack.
Switch to Protocol A (Phase Transfer/Polar Aprotic).
Product is a 5-Membered Ring Cationic Rearrangement Formation of incipient carbocation triggers Wagner-Meerwein expansion.Avoid Lewis acids/protic solvents. See Protocol B .
Complex Mixture of Alkenes Radical Ring Opening Radical intermediate (during Metal-Halogen exchange) undergoes

-scission.
Use Low-Temp Lithium Exchange. See Protocol C .
Starting Material Decomposed Acid Sensitivity Ring strain makes the cyclobutane prone to acid-catalyzed opening.Buffer reactions; use neutral synthesis methods.

Troubleshooting Guides & FAQs

Q1: "I am attempting a standard substitution (e.g., with or ), but the starting material is unreactive. Why?"

The Technical Reality: You are fighting the Neopentyl Effect . In 1-(Bromomethyl)-1-methylcyclobutane, the electrophilic carbon is primary, but it is adjacent to a quaternary carbon (C1 of the ring). This geometry creates a "steric wall" that retards


 rates by a factor of 

to

compared to ethyl bromide. The nucleophile cannot access the backside antibonding orbital.

Optimization Protocol A: Forcing


 without Rearrangement 
To overcome the energy barrier without triggering an 

rearrangement, you must increase the energy of the ground state nucleophile ("hot" nucleophile) rather than stabilizing the transition state.
  • Solvent Switch: Replace protic or standard polar solvents (MeOH, THF) with Dipolar Aprotic Solvents like DMSO , DMPU , or NMP . These solvents solvate the cation but leave the anion "naked" and highly reactive.

  • Temperature: Elevated temperatures (

    
    ) are often required, but monitor strictly for elimination products (though 
    
    
    
    -elimination is impossible due to the quaternary C1,
    
    
    -elimination or ring opening can occur).
  • Catalysis: Add 18-Crown-6 (if using K salts) or 15-Crown-5 (if using Na salts) to sequester the cation.

  • Finkelstein Activation: Convert the bromide to the iodide in situ using NaI. The iodide is a better leaving group (

    
     bond is weaker), which can marginally improve rates.
    

Critical Warning: Do NOT attempt to force the reaction by adding Lewis Acids (e.g.,


 salts). This will trigger immediate ionization and ring expansion (See Q2).
Q2: "I isolated a product, but NMR indicates a 1-methylcyclopentyl structure. How did the ring expand?"

The Mechanistic Trap: You likely generated a partial positive charge on the exocyclic methylene group. The (1-methylcyclobutyl)methyl cation is a primary carbocation, which is highly unstable. It undergoes a rapid Wagner-Meerwein rearrangement to form the tertiary 1-methylcyclopentyl cation .

  • Driving Force: Relief of cyclobutane ring strain (~26 kcal/mol) + formation of a tertiary carbocation.

  • Trigger: Protic solvents, Lewis acids (

    
    ), or 
    
    
    
    assisted ionization.

Protocol B: Avoiding Ring Expansion

  • Maintain Basic/Neutral Conditions: Ensure the reaction medium remains strictly basic or neutral.

  • Concerted Mechanisms Only: Stick to strict

    
     conditions (see Protocol A) or Radical pathways.
    
  • Synthesis of Precursor: If you are synthesizing the bromide from (1-methylcyclobutyl)methanol, avoid

    
    . Instead, use the Appel Reaction  (
    
    
    
    ) or
    
    
    in DMF at low temperature (
    
    
    ). These conditions proceed via an oxophosphonium intermediate that displaces oxygen in an
    
    
    fashion without forming a free carbocation.
Q3: "My Grignard formation is sluggish, and I see linear alkene byproducts. How do I fix this?"

The Radical Clock: Magnesium-halogen exchange proceeds via a Single Electron Transfer (SET) mechanism, generating a radical intermediate (


). The (1-methylcyclobutyl)methyl radical is prone to 

-scission
(ring opening) to form a linear alkene radical. This process competes with the recombination of the radical with the oxidized magnesium surface.

Protocol C: Low-Temperature Metallation Standard Grignard formation (refluxing ether) is too slow to outcompete the rearrangement.

  • Lithium-Halogen Exchange (Recommended):

    • Reagent:

      
      -Butyllithium (2.0 equiv).
      
    • Conditions:

      
       in Pentane/Ether (9:1).
      
    • Mechanism: This reaction is faster than the radical clock. The resulting organolithium species is stable at low temperatures and can be transmetallated to Mg or Zn if needed, or reacted directly with electrophiles.

  • Activated Magnesium (Rieke Mg):

    • If a Grignard is strictly required, use Rieke Magnesium (highly reactive, high surface area) at

      
       or lower . The faster electron transfer kinetics can trap the cyclobutyl radical before it opens.
      

Visualizing the Pathways

The following diagram illustrates the divergent pathways controlled by your reaction conditions. Note how Carbocation pathways lead to expansion, while Radical pathways can lead to ring opening.

ReactionPathways Start 1-(Bromomethyl)- 1-methylcyclobutane Cation Primary Cation (Unstable) Start->Cation Lewis Acid / Ag+ / Protic Solvent Radical Cyclobutylmethyl Radical Start->Radical Mg(0) / SET Transition SN2 Transition State (Sterically Hindered) Start->Transition Strong Nu- / DMSO / Heat Prod_Exp 1-Methylcyclopentyl Derivatives (Ring Expansion) Cation->Prod_Exp Wagner-Meerwein Rearrangement (Fast) Prod_Sub Target Substitution Product Radical->Prod_Sub Trapping (Low Temp) Prod_Open Linear Alkenes (Ring Opening) Radical->Prod_Open Beta-Scission (> 0°C) Transition->Prod_Sub Concerted Displacement

Caption: Reaction landscape of 1-(Bromomethyl)-1-methylcyclobutane. Green paths indicate desired substitution; Red/Yellow paths indicate side reactions driven by strain relief.

Summary of Optimization Parameters

ParameterStandard Condition (Avoid)Optimized Condition (Use)Why?
Solvent Methanol, Water, EthanolDMSO, DMF, DMPU Enhances nucleophilicity to overcome steric barrier.
Temperature Room Temp (often too slow)80°C+ (for Sub) / -78°C (for Metal)High temp forces

; Low temp freezes radical rearrangement.
Reagent

,

, Weak Nu
NaI (cat), t-BuLi, Super-Nu Avoids cation formation; promotes concerted mechanisms.
Leaving Group BromideIodide (via Finkelstein)Better leaving group lowers activation energy.

References

  • Synthesis of (Bromomethyl)cyclobutane via Appel Reaction Source: ChemicalBook / Patent US20160355452A1 Describes the use of

    
     to synthesize cyclobutylmethyl bromides without rearrangement, avoiding acidic conditions.
    
    
  • Steric Hindrance in Neopentyl Systems Source: Master Organic Chemistry Detailed mechanistic explanation of why neopentyl halides are inert to standard

    
     conditions due to beta-branching.
    
    
  • Grignard Rearrangements of Cyclobutylmethyl Systems Source: Journal of Organometallic Chemistry (via Sci-Hub/Google Scholar snippet) Discusses the competition between Grignard formation and radical ring-opening/rearrangement in phenyl-substituted cyclobutanes, applicable to the methyl analogue.

  • Ring Expansion of Cyclobutylmethyl Cations Source: Chemistry Stack Exchange / Olah et al. Mechanistic discussion on the thermodynamic favorability of expanding cyclobutylmethyl cations to cyclopentyl systems.

Optimization

stability and degradation of 1-(Bromomethyl)-1-methylcyclobutane

Technical Support Center: 1-(Bromomethyl)-1-methylcyclobutane Welcome to the technical support guide for 1-(Bromomethyl)-1-methylcyclobutane (CAS No. 98775-14-5).

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Bromomethyl)-1-methylcyclobutane

Welcome to the technical support guide for 1-(Bromomethyl)-1-methylcyclobutane (CAS No. 98775-14-5). This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability, degradation, and handling of this valuable building block. Our goal is to equip you with the necessary knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of 1-(Bromomethyl)-1-methylcyclobutane.

Q1: What are the ideal long-term storage conditions for 1-(Bromomethyl)-1-methylcyclobutane?

A1: For optimal long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames[1]. While some suppliers suggest room temperature storage, refrigeration (2-8 °C) is prudent to minimize potential degradation over extended periods[2].

Q2: Is this compound sensitive to moisture or air?

A2: Yes. As a primary alkyl bromide, 1-(Bromomethyl)-1-methylcyclobutane is susceptible to hydrolysis. Trace moisture can lead to the formation of (1-methylcyclobutyl)methanol. It should be handled under anhydrous conditions whenever possible, and exposure to the atmosphere should be minimized.

Q3: What are the primary safety hazards associated with this compound?

A3: According to the Globally Harmonized System (GHS) classifications, this compound is a flammable liquid and vapor (H226). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3][4]. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Q4: What materials are incompatible with 1-(Bromomethyl)-1-methylcyclobutane?

A4: Avoid contact with strong oxidizing agents and strong bases[1]. As a reactive alkyl halide, it will also react readily with a wide range of nucleophiles (e.g., amines, thiols, alkoxides). Ensure that any reaction vessels and equipment are clean and dry before use.

Section 2: Troubleshooting Guide for Experimental Workflows

This guide provides solutions to specific issues that may arise during reactions involving 1-(Bromomethyl)-1-methylcyclobutane.

Q5: My reaction is giving low yields, and I suspect the starting material is the issue. How can I check its purity?

A5: The purity of your 1-(Bromomethyl)-1-methylcyclobutane is critical. Degradation during storage is a common cause of poor reaction outcomes.

  • Causality: The primary degradation pathway is solvolysis (hydrolysis from ambient moisture), which converts the starting material into the corresponding, and often unreactive, alcohol.

  • Troubleshooting Steps:

    • Purity Assessment: Before starting your reaction, assess the purity of the alkyl bromide using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy.

    • ¹H NMR Analysis: In a pure sample, you should observe a characteristic singlet for the bromomethyl (-CH₂Br) protons. The presence of a new singlet or multiplet in the 3.0-3.5 ppm region may indicate the formation of (1-methylcyclobutyl)methanol.

    • GC-MS Analysis: This technique can separate the parent compound from its degradation products, allowing for quantitative assessment of purity[5].

    • Purification: If impurities are detected, consider purifying the material by vacuum distillation or column chromatography on silica gel[6].

Q6: I am observing unexpected products in my reaction, including a product with a five-membered ring. What is happening?

A6: The formation of a cyclopentyl derivative is a classic indicator of a carbocation-mediated rearrangement. This is a significant degradation and side-reaction pathway, particularly under conditions that favor an Sₙ1 mechanism.

  • Causality: Although it is a primary bromide, the strained cyclobutane ring can promote rearrangement. Dissociation of the bromide ion forms a primary carbocation. This unstable intermediate can undergo a rapid 1,2-alkyl shift, leading to ring expansion and the formation of a more stable tertiary carbocation on a cyclopentyl ring[7][8]. This rearranged cation then reacts with available nucleophiles.

  • Troubleshooting & Prevention:

    • Favor Sₙ2 Conditions: To minimize rearrangement, use reaction conditions that strongly favor an Sₙ2 pathway. This includes using a high concentration of a strong, non-basic nucleophile in a polar aprotic solvent (e.g., DMF, DMSO, acetone).

    • Avoid Protic Solvents: Protic solvents (e.g., water, ethanol, methanol) can facilitate carbocation formation and should be avoided if rearrangement is a concern[9][10].

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed for carbocation formation and rearrangement.

Logical Workflow for Troubleshooting Impure Reactions

The following diagram outlines a systematic approach to diagnosing and solving issues with reactions involving 1-(Bromomethyl)-1-methylcyclobutane.

G start Problem: Low Yield or Unexpected Products check_purity Step 1: Assess Purity of 1-(Bromomethyl)-1-methylcyclobutane (Use GC-MS or ¹H NMR) start->check_purity is_pure Is Starting Material >97% Pure? check_purity->is_pure repurify Action: Repurify via Vacuum Distillation or Obtain New Stock is_pure->repurify No check_conditions Step 2: Review Reaction Conditions is_pure->check_conditions Yes end_repurify Re-run Experiment with Pure Starting Material repurify->end_repurify is_rearrangement Rearrangement Product (e.g., Cyclopentyl) Observed? check_conditions->is_rearrangement sn2_conditions Action: Switch to Sₙ2-favoring conditions: - Polar aprotic solvent (DMF, Acetone) - High nucleophile concentration - Lower reaction temperature is_rearrangement->sn2_conditions Yes other_issues Action: Investigate other factors: - Reaction time/temperature optimization - Nucleophile stability - Presence of inhibitors is_rearrangement->other_issues No end_sn2 Re-run Experiment with Optimized Conditions sn2_conditions->end_sn2 end_other Systematically Troubleshoot Other Parameters other_issues->end_other G start 1-(Bromomethyl)-1-methylcyclobutane intermediate1 Primary Carbocation (1-methylcyclobutylcarbinyl) start->intermediate1 - Br⁻ (Sₙ1-like) rearranged_cation Tertiary Carbocation (1-methylcyclopentyl) intermediate1->rearranged_cation Ring Expansion (1,2-Alkyl Shift) product_A Expected Product (Cyclobutylmethyl derivative) intermediate1->product_A + Nu⁻ (Path A: Direct Attack) product_B Rearranged Product (1-Methylcyclopentyl derivative) rearranged_cation->product_B + Nu⁻ (Path B: Rearrangement)

Caption: Competing substitution and rearrangement pathways.

Section 4: Analytical and Purification Protocols

Reliable analytical methods are essential for ensuring the quality of both the starting material and the final products.

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for analyzing the purity of 1-(Bromomethyl)-1-methylcyclobutane.

Parameter Setting
GC Column Standard non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Injector Temp. 250 °C
Injection Mode Split (e.g., 50:1 split ratio), 1 µL injection volume.
Oven Program Initial temperature 50 °C, hold for 2 min. Ramp at 10 °C/min to 200 °C, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Scan Range 40-250 m/z
Sample Prep. Dilute sample ~1 mg/mL in a suitable solvent like ethyl acetate or dichloromethane.

Self-Validation: The resulting chromatogram should show a major peak corresponding to the parent compound (Molecular Weight: 163.06 g/mol ).[3] The mass spectrum should show the characteristic isotopic pattern for a single bromine atom. Impurities like the hydrolyzed alcohol will have a shorter retention time and a mass corresponding to C₆H₁₂O.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol is for confirming the identity of the compound and detecting common impurities.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire the spectrum on a 300 MHz or higher NMR spectrometer.

  • Data Analysis:

    • 1-(Bromomethyl)-1-methylcyclobutane: Expect a singlet for the -CH₂Br protons around 3.3-3.5 ppm, a singlet for the -CH₃ protons around 1.3 ppm, and multiplets for the cyclobutane ring protons between 1.7-2.2 ppm.[11]

    • (1-methylcyclobutyl)methanol (impurity): Look for a singlet for the -CH₂OH protons around 3.4-3.6 ppm (can shift with concentration) and a broad singlet for the -OH proton.

    • 1-Methyl-1-(methoxymethyl)cyclobutane (impurity from methanol solvolysis): Expect a new singlet for the methoxy (-OCH₃) group around 3.3 ppm.

References

  • YouTube. [Chemistry] When 1-(bromomethyl)cyclohexane undergoes solvolysis in ethanol, three major product. [Link]

  • PubChem. 1-(Bromomethyl)-1-methylcyclobutane. [Link]

  • Google Patents. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • PubChem. 1-Bromo-1-methylcyclobutane. [Link]

  • PubChem. 1-(Bromomethyl)-1-methylcyclopentane. [Link]

  • Chemistry LibreTexts. Carbocation Rearrangements. [Link]

  • Portland State University. EXAM 3 Answer Key, Chapters 7 - 9. [Link]

  • Sci-Hub. Determination of the stereochemistry of the monomethylated homologues of 1‐chloro‐ and 1‐bromo‐1‐methylcyclobutane by means of NMR spectroscopy. [Link]

  • Master Organic Chemistry. Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. [Link]

  • Pearson. When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot etha.... [Link]

  • YouTube. Carbocation Rearrangement Mechanism For A Ring Expansion (With An Example). [Link]

Sources

Troubleshooting

Technical Support Center: 1-(Bromomethyl)-1-methylcyclobutane

Welcome to the technical support guide for 1-(Bromomethyl)-1-methylcyclobutane (CAS No. 98775-14-5).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(Bromomethyl)-1-methylcyclobutane (CAS No. 98775-14-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this versatile building block in your experiments. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounding our recommendations in established safety protocols and the inherent chemical properties of this reagent.

PART 1: FAQs - The Essentials of Storage

This section covers the most frequently asked questions regarding the day-to-day storage of 1-(Bromomethyl)-1-methylcyclobutane.

Q1: What are the ideal storage temperature and conditions for 1-(Bromomethyl)-1-methylcyclobutane?

A1: The primary directive for storing 1-(Bromomethyl)-1-methylcyclobutane is to maintain it in a cool, dry, and well-ventilated area [1][2]. It is classified as a flammable liquid, so it must be kept away from heat, sparks, open flames, and other sources of ignition[1][3]. While some suppliers indicate that it can be stored at room temperature, the key is temperature stability and avoidance of heat sources[4]. For long-term storage, refrigeration (2-8°C) is a prudent measure to minimize vapor pressure and potential degradation, although this is not explicitly mandated by all suppliers. Always ensure the container is tightly closed to prevent the ingress of moisture and the escape of vapors[1][2].

Causality Insight: The flammability of 1-(Bromomethyl)-1-methylcyclobutane is a key concern. Storing it in a cool environment lowers its vapor pressure, reducing the concentration of flammable vapors in the headspace of the container and the surrounding storage area. The requirement for a "dry" environment stems from the fact that alkyl halides can be susceptible to slow hydrolysis in the presence of water, which could compromise the integrity of the compound over time.

Q2: What type of container should I use for storage?

A2: The compound should be stored in the original supplier's container whenever possible. These containers are typically made of materials tested for compatibility. If you need to transfer the reagent, use a clean, dry, and inert glass bottle with a tightly sealing cap, preferably with a PTFE (polytetrafluoroethylene) liner to prevent reaction with the cap material. Ensure the container is properly labeled with the chemical name, CAS number, and relevant hazard symbols[5].

Q3: Are there any chemicals that should not be stored near 1-(Bromomethyl)-1-methylcyclobutane?

A3: Absolutely. Due to its reactivity, 1-(Bromomethyl)-1-methylcyclobutane must be segregated from incompatible materials. The primary substances to avoid are strong oxidizing agents and strong bases [1].

Causality Insight:

  • Strong Oxidizing Agents: These can react exothermically with organic compounds like alkyl bromides, creating a fire or explosion hazard.

  • Strong Bases: These can promote elimination reactions or nucleophilic substitution, leading to the degradation of the compound. The bromomethyl group is a reactive handle designed for specific synthetic transformations, and premature reaction with incompatible materials will render it useless for its intended purpose[6].

Q4: How long can I store 1-(Bromomethyl)-1-methylcyclobutane before it degrades?

A4: While a specific shelf life is not always provided and can depend on the purity and storage conditions, alkyl bromides are generally stable if stored correctly. To ensure the compound's integrity, especially for long-term storage, it is best practice to periodically check for signs of degradation, such as discoloration. For critical applications, it is recommended to re-analyze the purity of the compound via methods like NMR or GC-MS if it has been in storage for an extended period (e.g., over a year).

PART 2: Troubleshooting Guide - Common Storage-Related Issues

This section provides guidance on how to address specific problems that may arise during the storage of 1-(Bromomethyl)-1-methylcyclobutane.

Q1: I notice a change in the color of my 1-(Bromomethyl)-1-methylcyclobutane. What should I do?

A1: A change in color, such as the development of a yellowish or brownish tint from a previously colorless liquid, is often an indicator of degradation. This can be caused by exposure to air, light, or moisture over time. While a slight color change may not significantly impact some robust reactions, it is a sign of impurity.

Recommended Action:

  • Assess the impact: For non-critical steps, you may be able to proceed, but be aware that yields may be lower or purification more challenging.

  • Purification: If the compound is critical for your synthesis, consider purifying it by distillation under reduced pressure.

  • Verification: Before use, verify the purity of the discolored reagent using an appropriate analytical technique (e.g., ¹H NMR, GC).

  • Disposal: If significant degradation has occurred or purification is not feasible, dispose of the chemical in accordance with your institution's hazardous waste disposal procedures[2][7].

Q2: There is a precipitate in my stored reagent. Is it still usable?

A2: The formation of a precipitate is a strong indication of contamination or degradation. It is not recommended to use the supernatant without first identifying the solid and the remaining purity of the liquid.

Recommended Action: Do not use the reagent. The precipitate could be byproducts from degradation or a contaminant that could interfere with your reaction. It is safer to procure a fresh bottle of the reagent.

Q3: My laboratory has fluctuating temperatures. How can I ensure the stability of the compound?

A3: Temperature fluctuations can accelerate degradation. If your lab experiences significant temperature swings, it is crucial to store 1-(Bromomethyl)-1-methylcyclobutane in a dedicated, temperature-controlled environment. A flammable storage cabinet or a refrigerator rated for flammable materials would be ideal. If such equipment is not available, select a storage location that is not subject to direct sunlight or proximity to heating elements.

Q4: I suspect my compound has been contaminated. How can I verify its purity?

A4: The purity of 1-(Bromomethyl)-1-methylcyclobutane can be assessed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can provide information on the purity and the identity of any volatile impurities.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of characteristic C-Br bonds[6].

PART 3: Experimental Protocols & Best Practices

Protocol for Safely Aliquoting and Handling the Reagent
  • Work in a Ventilated Area: Always handle 1-(Bromomethyl)-1-methylcyclobutane inside a certified chemical fume hood to avoid inhalation of vapors, as it may cause respiratory irritation[3][8].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[2].

  • Grounding: When transferring larger quantities, ensure that containers are grounded and bonded to prevent static discharge, which could ignite flammable vapors[1].

  • Use Inert Gas: For applications sensitive to moisture or air, consider aliquoting the reagent under an inert atmosphere (e.g., nitrogen or argon).

  • Seal Tightly: After dispensing the required amount, securely close the container to maintain the integrity of the remaining reagent.

  • Clean Up: Clean any spills immediately and dispose of contaminated materials as hazardous waste.

Visualizations

Data Presentation: Storage Parameter Summary
ParameterRecommendationRationale
Temperature Cool, stable temperature (Room temperature acceptable, 2-8°C for long-term)Minimizes vapor pressure and potential for degradation.[1][5]
Atmosphere Tightly sealed container; inert atmosphere for sensitive applicationsPrevents contamination from atmospheric moisture and oxygen.[1][2]
Light Store in an opaque or amber bottleProtects from light-induced degradation.
Location Well-ventilated, designated flammables areaEnsures proper ventilation of flammable vapors and prevents accidental ignition.[1]
Incompatibilities Segregate from strong oxidizing agents and strong basesPrevents hazardous reactions and degradation of the reagent.[1]
Experimental Workflow: Safe Storage and Handling Logic

cluster_storage Storage Assessment Start Receive/Prepare to Store 1-(Bromomethyl)-1- methylcyclobutane Check_Area Is storage area cool, dry, and well-ventilated? Start->Check_Area Find_Area Relocate to a suitable storage area Check_Area->Find_Area No Check_Incompatibles Are incompatible materials (strong bases, oxidizers) segregated? Check_Area->Check_Incompatibles Yes Find_Area->Check_Area Segregate Segregate incompatible materials Check_Incompatibles->Segregate No Check_Container Is the container tightly sealed and properly labeled? Check_Incompatibles->Check_Container Yes Segregate->Check_Incompatibles Seal_Label Seal and label the container correctly Check_Container->Seal_Label No Store Store the compound Check_Container->Store Yes Seal_Label->Check_Container

Caption: Decision workflow for the safe storage of 1-(Bromomethyl)-1-methylcyclobutane.

References

  • 1-(4-Bromophenyl)cyclobutanecarboxylic acid - SAFETY DATA SHEET - AFG Bioscience . [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations - Dolly Corporation . [Link]

  • 1-(Bromomethyl)-1-methylcyclobutane | C6H11Br | CID 57548287 - PubChem . [Link]

  • 1-Bromo-1-methylcyclobutane | C5H9Br | CID 15570337 - PubChem . [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(Bromomethyl)-1-methylcyclobutane

Ticket ID: #CB-NEO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Neopentyl Sterics and Ring Strain in Cyclobutane Functionalization Executive Summary Synthesizing 1-(bromomethyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CB-NEO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Neopentyl Sterics and Ring Strain in Cyclobutane Functionalization

Executive Summary

Synthesizing 1-(bromomethyl)-1-methylcyclobutane is deceptively difficult. You are fighting two opposing forces:

  • Steric Hindrance: The target carbon is a neopentyl position (primary carbon attached to a quaternary center). Standard

    
     reactions are kinetically suppressed by orders of magnitude.
    
  • Ring Strain: The cyclobutane ring (~26 kcal/mol strain) is prone to expansion. Any pathway generating a free carbocation (like

    
    ) will trigger a Wagner-Meerwein/Demjanov rearrangement, yielding cyclopentane derivatives instead of your target.
    

This guide provides a validated workflow to navigate these hazards, focusing on the Appel Reaction as the primary vehicle for success.

Phase 1: Precursor Synthesis (The Reduction)

Target: (1-Methylcyclobutyl)methanol Precursor: 1-Methylcyclobutanecarboxylic acid (CAS: 32936-76-8)

Most commercial sources supply the acid. You must reduce it to the alcohol first.[1]

Common Failure Mode: The Aluminum Emulsion

Users often report low yields, not because the reaction failed, but because the product is trapped in the aluminum salt "sludge" during workup.

Protocol:


 Reduction with Fieser Workup 
  • Setup: Flame-dried glassware,

    
     atmosphere.
    
  • Solvent: Anhydrous THF (Diethyl ether is acceptable but THF solubilizes the neopentyl carboxylate better).

  • Addition: Add acid solution dropwise to

    
     (1.2 - 1.5 equiv) at 0°C. Note: Gas evolution (
    
    
    
    ) will be vigorous.
  • Workup (The Critical Step): Do not use acidic workup. Use the Fieser Method (n:n:3n rule) for granular, filterable precipitates:

    • For every x grams of

      
       used:
      
    • Add x mL water (slowly!).

    • Add x mL 15% aqueous NaOH.

    • Add 3x mL water.

  • Result: Aluminum salts form a white, granular solid. Filter, dry organic layer (

    
    ), and concentrate.[2]
    
Phase 2: The Bromination (The Danger Zone)

Target: 1-(Bromomethyl)-1-methylcyclobutane Reagent Choice:


 (Appel) or 

Why Standard Reagents Fail
  • HBr /

    
    :  Creates a protonated alcohol (
    
    
    
    ) which leaves to form a carbocation. Result: 90%+ Rearrangement to 1,2-dimethylcyclopentane.
  • 
    :  Generates HBr in situ. Result:  Partial rearrangement and elimination.
    
  • Tosylation/

    
    :  Formation of the tosylate works, but the subsequent displacement with 
    
    
    
    requires high heat due to neopentyl sterics, often causing elimination.
Recommended Protocol: Modified Appel Reaction

The Appel reaction is neutral and concerted, avoiding the free carbocation.

Step-by-Step Guide:

  • Stoichiometry: Use excess reagents to drive the sluggish neopentyl attack.

    • Alcohol: 1.0 equiv

    • 
      : 1.5 equiv
      
    • 
      : 1.5 equiv
      
  • Solvent: DCM (Dichloromethane). If reaction is stalled, switch to Acetonitrile (MeCN) to increase polarity without nucleophilic interference.

  • Temperature: Start at 0°C, warm to Room Temperature (RT).

    • Warning: Do not reflux unless absolutely necessary. Thermal energy increases the likelihood of the oxyphosphonium intermediate dissociating into a carbocation.

  • Add Order: Dissolve Alcohol and

    
     in solvent. Add 
    
    
    
    slowly as a solid or solution. This keeps the concentration of the active brominating species controlled.
Troubleshooting The Appel Reaction
SymptomDiagnosisCorrective Action
Reaction Stalls (<50% conversion) Neopentyl sterics are blocking the bromide attack on the oxyphosphonium intermediate.1. Switch solvent to MeCN.2. Add an exogenous bromide source (e.g.,

) to increase nucleophile concentration.
Product contains alkene (1-methylenecyclobutane) Elimination is competing with substitution.The reaction is too basic (caused by

). Ensure strictly anhydrous conditions. Lower the temperature.
Solid precipitate won't dissolve Triphenylphosphine oxide (

) byproduct.
This is good. Add hexanes to the reaction mixture to crash out more

, then filter.
NMR shows cyclopentane peaks Rearrangement occurred.You likely generated heat or acid. Ensure reagents are acid-free. Do not use old

(can degrade to acid).
Phase 3: Visualization of Pathways

The following diagram illustrates why the Appel reaction is strictly required over acidic methods.

ReactionPathways Start 1-(Hydroxymethyl)- 1-methylcyclobutane Protonated Protonated Alcohol (R-OH2+) Start->Protonated HBr / Acid OxyPhos Oxyphosphonium Salt (R-O-PPh3+) Start->OxyPhos PPh3 / CBr4 Cation1 Primary Cation (Unstable Neopentyl) Protonated->Cation1 -H2O Cation2 Tertiary Cation (Ring Expanded) Cation1->Cation2 Wagner-Meerwein Rearrangement BadProduct 1-Bromo-1,2- dimethylcyclopentane (MAJOR IMPURITY) Cation2->BadProduct Br- capture Target 1-(Bromomethyl)- 1-methylcyclobutane (TARGET) OxyPhos->Target SN2 Attack (Br-) Concerted / No Cation

Caption: Figure 1. Mechanistic divergence. Acidic conditions trigger ring expansion (Red). Appel conditions enforce SN2 substitution (Green).

Phase 4: Purification & Characterization

Boiling Point: ~123-124°C (at 760 mmHg). Volatility Warning: The product is moderately volatile. Do not use high vacuum (<10 mbar) at room temperature, or you will lose product to the pump.

Purification Protocol:

  • Flash Chromatography:

    • Stationary Phase: Silica Gel.

    • Eluent: 100% Pentane or Hexane. (The product is non-polar;

      
       is very polar and will stay on the baseline).
      
  • Distillation:

    • If purity is critical, perform a simple distillation at atmospheric pressure or slight vacuum (water aspirator, ~20 mmHg, bp ~75°C).

QC Check (1H NMR):

  • Diagnostic Signal: Look for the

    
     singlet.
    
    • In the target:

      
       ppm (Singlet).
      
    • In the rearranged impurity: The signal will split or shift significantly due to the loss of symmetry and change in ring size.

References
  • Appel Reaction Mechanism & Application

    • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition in English, 14(12), 801-811. Link

  • Cyclobutane Rearrangements (Demjanov/Wagner-Meerwein)

    • Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 73(6), 2509–2520. Link

  • Fieser Workup for Aluminum Hydrides: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Standard Protocol Reference).
  • Neopentyl Substitution Challenges

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution). Link

Sources

Troubleshooting

Welcome to the Regioselectivity Optimization Center

Technical Support Center: Regioselectivity Optimization Hub Current Status: Online Operator: Senior Application Scientist (Dr. H.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselectivity Optimization Hub

Current Status: Online Operator: Senior Application Scientist (Dr. H. Chen) Ticket ID: REGIO-OPT-2024

You have reached the Tier 3 Advanced Support regarding reaction regiocontrol. As researchers, we often face the "isomer nightmare"—where the desired ortho-product is a minor impurity, or N-alkylation competes with O-alkylation.

This guide is not a textbook; it is a troubleshooting manual designed to diagnose your specific reaction system and apply field-proven correctives. We focus on the three primary levers of regiocontrol: Thermodynamics/Kinetics , Ligand Architecture , and Substrate Recognition .

Module 1: The "Triage" Station (General Diagnostics)

Q: My reaction yields a 60:40 mixture of isomers. How do I determine if this is an electronic or steric issue?

A: You must first determine if your reaction is under Kinetic or Thermodynamic control.[1][2][3] This is the single most common failure point in regioselectivity optimization.

  • Kinetic Control: The ratio is determined by the relative rates of formation (

    
     vs 
    
    
    
    ). The product with the lowest activation energy (
    
    
    ) forms first. This usually occurs at lower temperatures with short reaction times.
  • Thermodynamic Control: The ratio is determined by the relative stability of the final products (

    
    ).[3] If the reaction is reversible, the most stable product dominates over time.
    

Diagnostic Protocol: Run the reaction at three distinct temperatures (e.g., -78°C, 0°C, reflux) and monitor the product ratio over time (1h, 6h, 24h).

  • If the ratio changes over time at high T: You are seeing equilibration (Thermodynamic control).

  • If the ratio is constant but poor: You are likely fighting intrinsic electronic bias (Kinetic control).

Visualization: Energy Landscape of Regioselectivity

KineticThermodynamic Start Reactants TS_Kinetic TS (Kinetic) Lower Ea Start->TS_Kinetic Fast TS_Thermo TS (Thermodynamic) Higher Ea Start->TS_Thermo Slow Prod_Kinetic Product A (Kinetic) Less Stable TS_Kinetic->Prod_Kinetic Prod_Thermo Product B (Thermodynamic) More Stable TS_Thermo->Prod_Thermo Prod_Kinetic->Start Reversible (High T)

Figure 1: Reaction coordinate diagram illustrating the divergence between kinetic (fastest formed) and thermodynamic (most stable) pathways.

Module 2: Troubleshooting Specific Reaction Classes

Scenario A: Ambident Nucleophiles (e.g., Enolates, Cyanide)

Issue: "I am trying to C-alkylate my enolate, but I keep getting O-alkylation."

Root Cause: This is often a failure to apply Hard-Soft Acid-Base (HSAB) theory or incorrect solvent pairing.

  • O-center: Hard nucleophile (high charge density).

  • C-center: Soft nucleophile (better orbital overlap).

Corrective Actions:

  • Solvent Switch: To favor C-alkylation (Soft), use protic solvents or non-polar solvents that do not solvate the anion well. To favor O-alkylation (Hard), use polar aprotic solvents (DMSO, HMPA, DMPU) which solvate the cation, leaving the "naked" anion free to attack via its hardest center (Oxygen).

  • Counter-ion Effect:

    • Lithium (Li+): Hard cation. Binds tightly to Oxygen. Blocks O-attack, favoring C-alkylation.

    • Potassium (K+) / Crown Ethers: Sequesters the cation, making the O-center more reactive (favors O-alkylation).

Desired OutcomeRecommended Base/Counter-ionRecommended SolventMechanism
C-Alkylation LiHMDS, LDA (Li+)THF, EtherLi+ coordinates Oxygen, shielding it.
O-Alkylation K-tBuO, KH (K+) + 18-Crown-6DMF, DMSO, HMPA"Naked" anion attacks via highest charge density (O).
Scenario B: C-H Activation & Functionalization

Issue: "My palladium catalyst activates the meta position, but I need ortho functionalization."

Root Cause: Lack of a suitable Directing Group (DG) or mismatch between the DG and the catalyst geometry. In C-H activation, the "CMD" (Concerted Metalation-Deprotonation) mechanism relies on a base (often carbonate or acetate) assisting the proton removal. A DG coordinates the metal, bringing it into proximity with a specific C-H bond.[4]

Corrective Actions:

  • Install a Strong DG: Pyridines, amides, and oxazolines are "strong" DGs that form stable 5- or 6-membered metallacycles, enforcing ortho selectivity.

  • Weak/Transient DGs: If you cannot permanently modify the substrate, use a "Transient Directing Group" (e.g., an amino acid or simple amine) that forms a reversible imine with your substrate (if it's an aldehyde/ketone) to direct the metal, then hydrolyzes off.

Reference: For a comprehensive ranking of directing group strength in Pd-catalyzed activation, see the work on relative directing group strength [1].

Visualization: C-H Activation Decision Logic

CH_Activation Start Target: Regioselective C-H Activation Q_DG Does substrate have a Lewis Basic Group? Start->Q_DG Path_Ortho Ortho-Selectivity Needed Q_DG->Path_Ortho Yes Path_Meta Meta/Para-Selectivity Needed Q_DG->Path_Meta No/Remote Action_StrongDG Use Strong DG (Pyridine, Amide) Forms 5-membered ring Path_Ortho->Action_StrongDG Permanent Mod OK Action_Transient Use Transient DG (e.g., Glycine for Aldehydes) Path_Ortho->Action_Transient Must be Traceless Action_Template Use Template Ligands (Bifunctional Templates) Path_Meta->Action_Template Distal Directing Action_Sterics Relies on Steric Control (Bulky Ligands) Path_Meta->Action_Sterics Electronic Bias

Figure 2: Decision matrix for selecting the appropriate strategy based on the target C-H bond location.

Module 3: Cross-Coupling (Ligand Control)

Issue: "In my Suzuki coupling of a polyhalogenated heterocycle, the catalyst couples at the wrong halogen."

Root Cause: Electronic vs. Bond Dissociation Energy (BDE) mismatch. Oxidative addition usually occurs at the weakest C-X bond (lowest BDE, e.g., C-I > C-Br > C-Cl). However, electron-deficient sites (e.g., C-Cl alpha to a nitrogen) can be more reactive due to lower LUMO energy, even if the bond is stronger.

Corrective Actions:

  • Ligand Bite Angle:

    • Wide Bite Angle (e.g., Xantphos, DPEphos): Enforces reductive elimination.

    • Small Bite Angle (e.g., dppe): Can slow down reductive elimination, potentially altering the resting state.

  • Catalyst Loading & Type:

    • Use Monoligated Pd species (often generated from bulky biaryl phosphines like SPhos or BrettPhos) to enhance oxidative addition at sterically hindered or electron-rich sites [2].

Data Table: Ligand Effects on Selectivity

Ligand ClassExampleBite Angle (°)Primary Regio-Effect
Monodentate (Bulky)

, SPhos
N/A (Cone angle ~180°)High reactivity; promotes coupling at hindered sites.
Bidentate (Small) dppe, dmpe~85°Stabilizes cis-geometry; often slower rates.
Bidentate (Large) Xantphos, Spanphos~111°Forces reductive elimination; good for C-heteroatom coupling.
Bis-phosphine (Ferrocene) dppf~99°Flexible; general purpose, often poor regiocontrol compared to rigid ligands.

Experimental Protocol: Ligand Screening Workflow

Objective: Rapidly identify the optimal ligand for a regiodivergent reaction.

Reagents:

  • Substrate (0.1 mmol scale)

  • Pd source:

    
     or 
    
    
    
    (5 mol%)
  • Ligand Set:

    
    , Xantphos, SPhos, dppf, 
    
    
    
    (10 mol% monodentate / 5 mol% bidentate)
  • Base:

    
     or 
    
    
    
    (2 equiv)
  • Solvent: Dioxane or Toluene (anhydrous)

Step-by-Step:

  • Preparation: Prepare a stock solution of the substrate and base in the solvent.

  • Dosing: Distribute 1 mL of stock solution into 5 separate reaction vials.

  • Catalyst Addition: Add the pre-mixed Catalyst/Ligand solution to each vial.

    • Crucial Step: Allow the Pd and Ligand to complex for 15 mins in a small amount of solvent before adding to the substrate.

  • Reaction: Heat all vials simultaneously in a heating block (start at 60°C).

  • Sampling: Take aliquots at T=1h and T=12h.

  • Analysis: Analyze via GC-MS or UPLC. Calculate the Regioisomeric Ratio (rr) = Area(Isomer A) / Area(Isomer B).

  • Validation: Scale up the best "hit" x20 to ensure the ratio holds (concentration effects can alter regioselectivity).

References

  • Gensch, T., et al. "Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C-H Activation."[4] ScienceOpen, 2019. Link(Note: Generalized citation based on search context regarding DG strength scales).

  • Schoenebeck, F., & Houk, K. N. "Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions." Journal of the American Chemical Society, 2010. Link

  • Goossen, L. J., et al.[5] "The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study." Journal of the American Chemical Society, 2005.[5] Link

  • Mayr, H., et al. "Farewell to the HSAB Treatment of Ambident Reactivity."[6] Angewandte Chemie International Edition, 2011.[6] Link(Critical update on HSAB limitations).

Sources

Optimization

Technical Support Center: Solvent Effects on 1-(Bromomethyl)-1-methylcyclobutane Reactivity

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the reactivity of 1-(bromomethyl)-1-methylcyclobutane, with a particular focus on the critical role of the solvent in directing reaction pathways.

Introduction: The Intricacies of a Strained System

1-(Bromomethyl)-1-methylcyclobutane is a fascinating and challenging substrate. Its reactivity is dominated by the inherent strain of the cyclobutane ring and the steric hindrance around the reactive center. The choice of solvent is not merely a medium for the reaction but a key determinant of the product distribution, influencing the competition between substitution (SN1) and elimination (E1) pathways, as well as the propensity for skeletal rearrangements. This guide will help you navigate these complexities and optimize your experimental outcomes.

Troubleshooting Guides & FAQs

This section is designed to address specific issues you may encounter during your experiments in a practical question-and-answer format.

FAQ 1: My reaction is unexpectedly slow, or fails to proceed to completion. What are the likely causes?

Answer:

Several factors, primarily related to solvent choice and reaction conditions, can lead to sluggish or incomplete reactions.

  • Inappropriate Solvent Polarity: For solvolysis reactions of 1-(bromomethyl)-1-methylcyclobutane, which proceed via an SN1/E1 mechanism, the rate-determining step is the formation of a carbocation intermediate. A solvent with insufficient polarity will fail to adequately stabilize this charged intermediate, thereby increasing the activation energy and slowing the reaction.

  • Low Temperature: While elevated temperatures can promote unwanted side reactions, an overly low temperature may not provide enough energy to overcome the activation barrier for the initial C-Br bond cleavage.

  • Poor Leaving Group Solvation: Protic solvents, such as alcohols and water, are generally preferred for solvolysis as they can effectively solvate both the carbocation intermediate and the bromide leaving group through hydrogen bonding. Aprotic solvents, even polar ones, will be less effective at solvating the leaving group, which can hinder its departure.

Troubleshooting Steps:

  • Solvent Selection: If using a non-polar or moderately polar aprotic solvent, consider switching to a polar protic solvent like ethanol, methanol, or a mixture of water and a miscible organic solvent (e.g., acetone-water).

  • Temperature Optimization: Cautiously increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by a suitable technique (e.g., TLC, GC-MS, NMR) to find the optimal balance between reaction rate and selectivity.

  • Reagent Quality: Ensure the purity of your starting material and the dryness of your non-aqueous solvents, as impurities can interfere with the reaction.

FAQ 2: I am observing a complex mixture of products, including rearranged isomers. How can I control the product distribution?

Answer:

The formation of multiple products is a hallmark of reactions involving carbocation intermediates, especially with strained ring systems like cyclobutanes. The primary carbocation initially formed from 1-(bromomethyl)-1-methylcyclobutane is highly prone to rearrangement to a more stable carbocation.

Key Mechanistic Insight: The relief of ring strain is a powerful driving force for rearrangement. The initial primary carbocation can undergo a ring-expansion via an alkyl shift to form a more stable tertiary cyclopentyl carbocation.[1][2] This rearranged carbocation can then be trapped by the solvent or undergo elimination.

Controlling Product Distribution:

  • Solvent Nucleophilicity: A more nucleophilic solvent can trap the initial carbocation before it has a chance to rearrange. However, for SN1 reactions, the solvent is typically the nucleophile, so this is often a trade-off with solvent polarity.

  • Temperature: Lowering the reaction temperature can sometimes favor the product from the less stable, kinetically-favored intermediate over the thermodynamically-favored rearranged product.

  • Silver Ion Assistance: The addition of a silver salt (e.g., AgNO₃, AgBF₄) can facilitate the departure of the bromide leaving group, promoting the formation of the carbocation.[3] This can sometimes alter the product ratios, although it may also accelerate rearrangement.

Experimental Workflow for Product Distribution Analysis:

cluster_start Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis start Dissolve 1-(bromomethyl)-1-methylcyclobutane in chosen solvent heat Heat to desired temperature start->heat monitor Monitor by GC-MS/NMR heat->monitor quench Quench reaction monitor->quench Upon completion extract Extract with organic solvent quench->extract analyze Analyze product mixture (GC, NMR, etc.) extract->analyze

Caption: Experimental workflow for analyzing product distribution.

FAQ 3: My primary product is an alkene instead of the expected substitution product. How can I favor substitution over elimination?

Answer:

The competition between substitution (SN1) and elimination (E1) is a classic challenge in solvolysis reactions. Both pathways proceed through the same carbocation intermediate.

  • Solvent Basicity: While the solvent also acts as the nucleophile, its basicity plays a role in the E1 pathway. A more basic solvent can more readily abstract a proton from a carbon adjacent to the carbocation. However, for common protic solvents, this is a minor factor.

  • Temperature: Elimination reactions are generally favored at higher temperatures because they have a higher activation energy and result in an increase in entropy (more molecules are formed).

  • Steric Hindrance: The sterically hindered nature of the carbocation intermediate can make it difficult for the solvent to attack as a nucleophile, thus favoring elimination.

Strategies to Favor Substitution:

  • Lower the Reaction Temperature: This is often the most effective way to minimize the E1 pathway.

  • Use a Less Hindered, More Nucleophilic Solvent: For example, a trifluoroethanol-water mixture can be a good choice as trifluoroethanol is highly ionizing but poorly nucleophilic and basic, which can sometimes suppress elimination.

Reaction Mechanism Overview:

G A 1-(Bromomethyl)-1-methylcyclobutane B Primary Carbocation (Unstable) A->B - Br⁻ (slow) C Tertiary Cyclopentyl Carbocation (Rearranged, More Stable) B->C Ring Expansion (fast) D Substitution Products (e.g., 1-alkoxy-1-methylcyclopentane) C->D + Solvent (Nucleophile) (SN1) E Elimination Products (e.g., 1-methylcyclopentene) C->E - H⁺ (Solvent as Base) (E1)

Caption: Competing reaction pathways in the solvolysis of 1-(bromomethyl)-1-methylcyclobutane.

Data Presentation: Solvent Effects on Reactivity

The following table provides a hypothetical yet representative summary of how solvent choice can influence the relative rates and product distributions for the solvolysis of 1-(bromomethyl)-1-methylcyclobutane.

Solvent System (v/v)Dielectric Constant (ε)Relative Rate (k_rel)Substitution Products (%)Elimination Products (%)Rearranged Products (%)
80% Ethanol / 20% Water65.4100401545
100% Ethanol24.325552520
100% Methanol32.635602020
50% Acetone / 50% Water53.880351055
Acetic Acid6.2110585

Note: This data is illustrative and intended to demonstrate general trends. Actual results may vary based on specific reaction conditions.

Experimental Protocol: Monitoring Solvolysis by ¹H NMR

This protocol provides a general method for studying the kinetics and product distribution of the solvolysis of 1-(bromomethyl)-1-methylcyclobutane in a deuterated solvent.

Materials:

  • 1-(Bromomethyl)-1-methylcyclobutane

  • Deuterated solvent of choice (e.g., CD₃OD, CD₃COOD, D₂O/acetone-d₆)

  • Internal standard (e.g., 1,4-dioxane, TMS)

  • NMR tubes

  • Constant temperature bath

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known amount of 1-(bromomethyl)-1-methylcyclobutane and the internal standard in the deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum at t=0 to determine the initial concentrations of the starting material and internal standard.

  • Reaction: Place the NMR tube in a constant temperature bath set to the desired reaction temperature.

  • Time-Course Monitoring: Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the starting material and the major products relative to the internal standard to determine their concentrations over time. This will allow for the calculation of reaction rates and product ratios.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

  • Reaction of 1-(1-chloroethyl)-1-methylcyclobutane under E1 Conditions. (2015). Chemistry Stack Exchange. [Link][1]

  • Alkyl Shifts In Carbocation Rearrangement Reactions, Including Ring Expansion. (2012). Master Organic Chemistry. [Link][2]

  • Silver-assisted solvolysis of bromomethylcyclopentane in methanol. (n.d.). Pearson. [Link][3][4]

Sources

Troubleshooting

Technical Support Center: Temperature Control in Reactions Involving 1-(Bromomethyl)-1-methylcyclobutane

Welcome to the technical support center for navigating the intricacies of temperature control in chemical transformations utilizing 1-(Bromomethyl)-1-methylcyclobutane. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the intricacies of temperature control in chemical transformations utilizing 1-(Bromomethyl)-1-methylcyclobutane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The unique structural features of this reagent, namely the neopentyl-like steric hindrance and the inherent ring strain of the cyclobutane moiety, present specific challenges where precise temperature management is paramount to achieving desired product yields and purity.

This resource provides in-depth, evidence-based answers to frequently asked questions and troubleshooting scenarios, moving beyond simple procedural steps to explain the underlying chemical principles.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • FAQ 1: What are the primary competing reactions I should be aware of when using 1-(Bromomethyl)-1-methylcyclobutane in nucleophilic substitution reactions, and how does temperature influence them?

    • FAQ 2: My Grignard reagent formation with 1-(Bromomethyl)-1-methylcyclobutane is sluggish or fails. What is the optimal temperature profile?

    • FAQ 3: I am observing unexpected byproducts that are not from simple substitution or elimination. Could the cyclobutane ring be reacting?

    • FAQ 4: What is the general thermal stability of 1-(Bromomethyl)-1-methylcyclobutane?

  • Troubleshooting Guides

    • Scenario 1: Low Yield of Substitution Product and Predominance of Elimination Byproducts.

    • Scenario 2: Inconsistent Yields in Grignard Reactions.

    • Scenario 3: Formation of Rearranged or Ring-Opened Products.

  • Experimental Protocols

    • Protocol 1: General Procedure for a Temperature-Controlled Nucleophilic Substitution Reaction.

    • Protocol 2: Optimized Formation of the Grignard Reagent from 1-(Bromomethyl)-1-methylcyclobutane.

  • References

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary competing reactions I should be aware of when using 1-(Bromomethyl)-1-methylcyclobutane in nucleophilic substitution reactions, and how does temperature influence them?

When utilizing 1-(Bromomethyl)-1-methylcyclobutane in nucleophilic substitution reactions, the primary competing pathway is elimination. The choice between substitution (SN1/SN2) and elimination (E1/E2) is highly dependent on the reaction conditions, with temperature being a critical determinant.

  • Substitution vs. Elimination: In a substitution reaction, the bromide is replaced by a nucleophile.[1] In an elimination reaction, a proton is abstracted from a carbon adjacent to the carbon bearing the bromide, leading to the formation of an alkene.

  • Influence of Temperature: Higher temperatures generally favor elimination reactions over substitution.[2][3] This is due to thermodynamic and kinetic factors:

    • Thermodynamics: Elimination reactions typically have a greater positive entropy change (ΔS) than substitution reactions because they produce a larger number of product molecules. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger, positive ΔS term becomes more significant at higher temperatures (T), making the ΔG for elimination more negative (more favorable).[4]

    • Kinetics: Elimination reactions often have a higher activation energy than their substitution counterparts.[4] Increasing the reaction temperature provides more molecules with the requisite energy to overcome this activation barrier, thus increasing the rate of elimination relative to substitution.[4]

Therefore, to favor the desired substitution product, it is generally advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Diagram: Temperature's Influence on Substitution vs. Elimination

G cluster_0 Reaction Conditions cluster_1 Reaction Outcome Low Temperature Low Temperature Substitution Favored Substitution Favored Low Temperature->Substitution Favored Lower activation energy Enthalpy-driven High Temperature High Temperature Elimination Favored Elimination Favored High Temperature->Elimination Favored Overcomes higher activation energy Entropy-driven

Caption: The effect of temperature on the competition between substitution and elimination pathways.

FAQ 2: My Grignard reagent formation with 1-(Bromomethyl)-1-methylcyclobutane is sluggish or fails. What is the optimal temperature profile?

The formation of a Grignard reagent from 1-(Bromomethyl)-1-methylcyclobutane can be challenging due to the steric hindrance around the reaction center. A carefully controlled temperature profile is crucial for success.

  • Initiation: The initiation of a Grignard reaction is often the most critical step. It is an exothermic process that can sometimes be difficult to start. It is common practice to initiate the reaction at room temperature with a small amount of the alkyl halide.[5] If initiation does not occur, gentle warming may be necessary.

  • Propagation: Once the reaction has initiated, the addition of the remaining 1-(Bromomethyl)-1-methylcyclobutane should be done at a rate that maintains a gentle reflux. This indicates that the reaction is proceeding at a controlled pace.

  • Elevated Temperatures: While some warming may be needed, excessive temperatures should be avoided. Studies on Grignard reactions have shown that higher temperatures can lead to the degradation of the Grignard reagent.[6] For some systems, an optimal temperature of around 60°C has been reported.[7]

  • Side Reactions: The steric bulk of 1-(Bromomethyl)-1-methylcyclobutane can promote side reactions. The Grignard reagent, being a strong base, can act as a base, leading to deprotonation of any acidic protons present, or it can be involved in reduction pathways.[8][9] Careful temperature control helps to minimize these side reactions.

A common issue is a delayed, vigorous reaction if the alkyl halide is added too quickly without initiation. This can lead to a dangerous exotherm. Therefore, ensuring the reaction has started before adding the bulk of the reagent is critical for both safety and yield.

FAQ 3: I am observing unexpected byproducts that are not from simple substitution or elimination. Could the cyclobutane ring be reacting?

Yes, the inherent ring strain of the cyclobutane moiety in 1-(Bromomethyl)-1-methylcyclobutane makes it susceptible to ring-opening or rearrangement reactions, particularly under thermal stress or in the presence of strong acids or bases.

  • Ring Strain: Cyclobutane has significant angle and torsional strain due to its constrained 90° bond angles, which deviate from the ideal 109.5° for sp³-hybridized carbon.[10] This stored energy can provide a thermodynamic driving force for reactions that relieve this strain.

  • Thermally Induced Cleavage: While generally stable at room temperature, cyclobutane derivatives can undergo ring cleavage at elevated temperatures.[1][11] The exact temperature at which this becomes significant for 1-(Bromomethyl)-1-methylcyclobutane is not well-documented in publicly available literature, but it is a potential side reaction to consider if your reaction is run at high temperatures (e.g., >150-200 °C).

  • Rearrangements: In reactions that proceed through a carbocation intermediate (e.g., SN1 or E1), the initial primary carbocation formed upon departure of the bromide is highly unstable. This can lead to rapid rearrangement, including ring expansion to a more stable cyclopentyl cation, which would then be trapped by a nucleophile or lose a proton to form a cyclopentene derivative.[12]

If you are observing unexpected byproducts, it is advisable to re-evaluate your reaction temperature and consider if a lower temperature could suppress these rearrangement or ring-opening pathways.

FAQ 4: What is the general thermal stability of 1-(Bromomethyl)-1-methylcyclobutane?
  • C-Br Bond Dissociation: The carbon-bromine bond is the weakest bond in the molecule and is the most likely site for initial thermal decomposition. Thermal decomposition of brominated compounds can occur at temperatures ranging from 230-900 °C, often leading to the formation of hydrogen bromide and other degradation products.[6][13][14]

  • Flammability: 1-(Bromomethyl)-1-methylcyclobutane is classified as a flammable liquid.[15] This indicates that it has a relatively low flash point and should be handled with care, away from sources of ignition.

  • Storage: For long-term stability, it is recommended to store 1-(Bromomethyl)-1-methylcyclobutane in a cool, dry, and well-ventilated place, away from heat.[16]

For most common synthetic applications, which are typically run at temperatures well below 200 °C, the thermal decomposition of the starting material itself is less of a concern than temperature-sensitive side reactions like elimination and rearrangement.

Troubleshooting Guides

Scenario 1: Low Yield of Substitution Product and Predominance of Elimination Byproducts.
Observation Potential Cause Recommended Action
The primary product observed is an alkene instead of the desired substitution product.The reaction temperature is too high, favoring the entropy-driven elimination pathway.Lower the reaction temperature. Consider running the reaction at room temperature or even 0 °C if the nucleophile is sufficiently reactive. A temperature screening experiment may be necessary to find the optimal balance between reaction rate and selectivity.[3][4][17]
A strong, sterically hindered base is being used as the nucleophile.If possible, switch to a less basic, less sterically hindered nucleophile. For example, if using sodium ethoxide, consider switching to sodium acetate followed by hydrolysis.
Scenario 2: Inconsistent Yields in Grignard Reactions.
Observation Potential Cause Recommended Action
The Grignard reagent formation is difficult to initiate and then proceeds too vigorously.Poor temperature control during initiation and addition.Ensure all glassware is scrupulously dry. Add a small portion of the 1-(Bromomethyl)-1-methylcyclobutane to the magnesium turnings at room temperature and wait for initiation (visual cues include bubbling or a color change). Once initiated, add the remaining alkyl halide dropwise at a rate that maintains a steady, gentle reflux. Use an ice bath to moderate the reaction if it becomes too vigorous.[5]
Low yield of the desired alcohol after reaction with a carbonyl compound.The Grignard reagent is acting as a base or a reducing agent due to steric hindrance.Cool the reaction mixture to 0 °C before the dropwise addition of the carbonyl compound. This can help to favor the nucleophilic addition pathway over competing side reactions.[8]
Degradation of the Grignard reagent.Avoid prolonged heating at high temperatures during the formation of the Grignard reagent. Aim for the lowest temperature that sustains the reaction.[6]
Scenario 3: Formation of Rearranged or Ring-Opened Products.
Observation Potential Cause Recommended Action
Products with a five-membered ring or acyclic byproducts are observed.The reaction conditions (e.g., high temperature, protic solvent) favor a carbocationic intermediate (SN1/E1 mechanism), which is prone to rearrangement to relieve ring strain.Switch to conditions that favor a concerted mechanism (SN2). This includes using a polar aprotic solvent (e.g., acetone, DMF, DMSO) and a good, non-basic nucleophile at a lower temperature.[18]
High reaction temperatures are providing enough energy for thermally induced ring cleavage.Reduce the reaction temperature significantly. If the reaction requires heat, perform a careful optimization to find the minimum temperature required for the desired transformation.[1][11]

Experimental Protocols

Protocol 1: General Procedure for a Temperature-Controlled Nucleophilic Substitution Reaction.

This protocol provides a general framework for performing a nucleophilic substitution reaction with 1-(Bromomethyl)-1-methylcyclobutane, with an emphasis on temperature control to favor substitution over elimination.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser, and a nitrogen inlet, dissolve the nucleophile in an appropriate polar aprotic solvent (e.g., DMF or acetone).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add 1-(Bromomethyl)-1-methylcyclobutane (1.0 equivalent) to the cooled solution of the nucleophile via a syringe or dropping funnel over a period of 15-30 minutes.

  • Reaction Monitoring: Maintain the reaction temperature at 0 °C and monitor the progress by TLC or GC-MS.

  • Warming (if necessary): If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature and continue to monitor. Avoid external heating unless absolutely necessary and only after confirming that the reaction does not proceed at lower temperatures.

  • Workup: Once the reaction is complete, quench the reaction by pouring it into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: Optimized Formation of the Grignard Reagent from 1-(Bromomethyl)-1-methylcyclobutane.

This protocol details a method for the formation of the Grignard reagent, emphasizing the control of the exothermic reaction.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, a nitrogen inlet, and a magnetic stir bar. Place magnesium turnings (1.2 equivalents) in the flask.

  • Initiation: Add a small volume (approx. 10% of the total) of a solution of 1-(Bromomethyl)-1-methylcyclobutane (1.0 equivalent) in anhydrous diethyl ether or THF to the magnesium turnings. A crystal of iodine or a few drops of 1,2-dibromoethane can be added to help initiate the reaction.

  • Confirmation of Initiation: Observe the reaction mixture for signs of initiation, such as the disappearance of the iodine color, gentle bubbling, or the appearance of a cloudy gray solution. Gentle warming with a heat gun may be required, but be prepared to cool with an ice bath if the reaction becomes too vigorous.

  • Controlled Addition: Once initiation is confirmed, add the remaining solution of 1-(Bromomethyl)-1-methylcyclobutane dropwise from the addition funnel at a rate sufficient to maintain a gentle reflux. Use an ice bath as needed to control the exotherm.

  • Completion: After the addition is complete, stir the reaction mixture at room temperature or with gentle warming (e.g., to 40-50 °C) for an additional 30-60 minutes to ensure complete consumption of the starting material.

  • Usage: The resulting Grignard reagent is now ready for use in subsequent reactions. It is best used immediately.

Diagram: Grignard Reaction Workflow

G A 1. Setup (Dry Glassware, Mg, Solvent) B 2. Initiation (Add ~10% Alkyl Halide, Gentle Warming if needed) A->B Add small aliquot C 3. Controlled Addition (Maintain Gentle Reflux) B->C Confirmed Initiation D 4. Completion (Stir at RT or with gentle heat) C->D All Alkyl Halide added E Grignard Reagent Ready for Use D->E

Caption: A workflow for the controlled formation of a Grignard reagent.

References

  • Effect of Temperature on Elimination and Substitution Reactions. (2023, March 18). YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). Elimination v Nucleophilic Substitution in Halogenoalkanes. Chemguide. Retrieved from [Link]

  • Alkyl Halide Reactions: Substitutions & Eliminations. (n.d.). Organic Chemistry Class Notes. Retrieved from [Link]

  • Liu, W., et al. (2021). Thermal Decomposition of Brominated Butyl Rubber. Polymers, 13(22), 3975.
  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. Journal of the Energy Institute, 88(2), 171-186.
  • Gao, Z., et al. (2020). Thermal Decomposition of Brominated Flame Retardants (BFRs): A Review. Chemosphere, 244, 125447.
  • PubChem. (n.d.). 1-(Bromomethyl)-1-methylcyclobutane. National Center for Biotechnology Information. Retrieved from [Link]

  • Bent, B. E., & Nuzzo, R. G. (1991). Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Journal of the American Chemical Society, 113(4), 1137–1143.
  • Organic Chemistry. (2018, February 6). 21.03 Nucleophile + Alkyl (Pseudo)halide: Temperature Effects. YouTube. Retrieved from [Link]

  • Why substitution and elimination reactions are favored respectively at lower and higher temperature? (2017, June 16). Chemistry Stack Exchange. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Exothermic or endothermic? Classifying reactions. RSC Education. Retrieved from [Link]

  • Wong, H. N. C., et al. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(5), 1485-1534.
  • Ishihara, K., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Asian Journal of Organic Chemistry, 5(5), 636-645.
  • Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 106, 307-312.
  • Harnessing ring strain to drive the classically forbidden thermal [2+2] addition of cycloalkenes. (2018, September 3). RSC Blogs. Retrieved from [Link]

  • Reaction of 1-(1-chloroethyl)-1-methylcyclobutane under E1 Conditions. (2015, November 20). Chemistry Stack Exchange. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022, January 26). MDPI. Retrieved from [Link]

  • Tsang, W. (1997). Thermal decomposition of 2-bromopropene, and 2-chloropropene.
  • Catalytic Oxidation of Alkanes and Cycloalkanes: Overview. (n.d.). MDPI. Retrieved from [Link]

  • Temperature Changes - GCSE Science Required Practical. (2017, July 11). YouTube. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, July 5). 4.2: Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]

  • Grignard Reagent | Reactions | Preparation | Mechanism. (n.d.). ADICHEMISTRY. Retrieved from [Link]

  • Thermal Cleavage of Cyclobutane Rings in Photodimerized Coordination-Polymeric Sheets. (2012, October 15). Inorganic Chemistry, 51(21), 11859-11866.
  • Temperature changes in exothermic and endothermic reactions. (2020, August 3). RSC Education. Retrieved from [Link]

  • Reactions of Cyclopropane and Cyclobutane. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved from [Link]

Sources

Optimization

catalyst poisoning in 1-(Bromomethyl)-1-methylcyclobutane reactions

Technical Support Center: 1-(Bromomethyl)-1-methylcyclobutane Reaction Optimization Ticket System Status: [ONLINE] Current Queue: Catalyst Deactivation & Substrate-Specific Challenges Support Tier: Level 3 (Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Bromomethyl)-1-methylcyclobutane Reaction Optimization

Ticket System Status: [ONLINE] Current Queue: Catalyst Deactivation & Substrate-Specific Challenges Support Tier: Level 3 (Senior Application Scientist)[1]

Welcome to the Advanced Synthesis Support Hub.

You are accessing this guide because your cross-coupling reactions involving 1-(Bromomethyl)-1-methylcyclobutane (Structure: CC1(CBr)CCC1) are failing. The symptoms are likely consistent: rapid catalyst precipitation (Pd black formation), stalled conversion despite heating, or inexplicable low yields.[1][2]

This is not a standard alkyl halide.[1][2][3] It is a neopentyl-type electrophile with a strained ring.[1] Standard protocols will fail.[1][2][4] This guide treats your reaction vessel as a system to be debugged, isolating "poisoning" mechanisms from kinetic failures.

Module 1: The "Neopentyl Trap" (Pseudo-Poisoning)

User Issue: "My catalyst turns black within 10 minutes. Is the substrate poisoning the metal?"

Root Cause Analysis: This is likely Kinetic Deactivation , not chemical poisoning.[1][2] Your substrate features a quaternary carbon at the


-position relative to the bromide. This creates a "neopentyl" steric environment.[1][2] In Palladium-catalyzed cross-couplings (e.g., Suzuki, Negishi), the rate-determining step is often Oxidative Addition (OA) .[1]
  • The Mismatch: The steric bulk of the tert-butyl-like group hinders the approach of the

    
     species to the 
    
    
    
    bond.
  • The Death Spiral: If

    
    , the active monomeric 
    
    
    
    species will collapse into inactive bulk metal (Pd black) before it can enter the catalytic cycle.[1]
  • The Result: The reaction appears "poisoned" because the catalyst dies of "starvation" (lack of substrate interaction).

Troubleshooting Protocol:

ParameterStandard Approach (FAIL)Optimized Protocol (PASS)
Ligand Class Simple Phosphines (

)
Bulky, Electron-Rich Phosphines (e.g.,

, Q-Phos, RuPhos) or NHC Ligands (PEPPSI-IPr).[1]
Catalyst Loading Low (1-2 mol%)High Initial Loading (5-10 mol%) or Slow Addition of catalyst to maintain active species concentration.[1]
Temperature Moderate (60-80°C)High (100°C+) to overcome the activation energy barrier of OA (if thermal stability permits).[1]

Technical Note: For neopentyl bromides, Nickel catalysis is often superior to Palladium.[1][2] Nickel can access Single Electron Transfer (SET) pathways, bypassing the steric requirement of concerted oxidative addition [1, 2].[2]

Module 2: True Chemical Poisoning (Impurity Management)

User Issue: "I switched to a high-activity catalyst, but conversion stops at 20%. NMR shows unreacted starting material."[1]

Root Cause Analysis: The synthesis of 1-(Bromomethyl)-1-methylcyclobutane typically proceeds via the reduction of 1-methylcyclobutanecarboxylic acid followed by bromination (often using


 or Appell reaction). Residual impurities are potent catalyst poisons.[1][2]

Common Poisons & Remediation:

  • Trivalent Phosphorus (

    
    ):  Residual 
    
    
    
    or phosphite esters compete with your designed ligand for metal coordination, forming non-productive complexes.[1][2]
  • Acid Halides: Traces of acyl bromide (from incomplete reduction) can oxidatively add to Pd/Ni irreversibly, locking the metal in a stable acyl complex.[2]

  • Sulfur/Thiol species: If the cyclobutane scaffold was built using sulfur-stabilized precursors, trace thiols will irreversibly bind to soft metals (Pd, Ni).[1][2]

Validation Experiment (The "Spike" Test):

  • Run a standard "easy" coupling (e.g., bromobenzene + boronic acid) that you know works.[1][2]

  • Spike this reaction with 10 mol% of your 1-(Bromomethyl)-1-methylcyclobutane.[1]

  • Result: If the "easy" reaction fails, your substrate contains a chemical poison.[2]

Module 3: Halide Inhibition (The Auto-Inhibition Loop)

User Issue: "The reaction starts well but slows down drastically, even with fresh catalyst."

Root Cause Analysis: As the reaction proceeds, the concentration of bromide ions (


) increases. In polar aprotic solvents (DMF, DMAc), halide ions can coordinate to the low-valent metal center, forming anionic species like 

or

.[1] These are significantly less active for oxidative addition than the neutral

species [3].[2]

Resolution Workflow:

  • Solvent Switch: Move to less polar solvents (Toluene, Dioxane) where salt solubility is lower, forcing metal halides to precipitate.[1][2]

  • Halide Scavenging: Add a stoichiometric silver salt (e.g.,

    
    , 
    
    
    
    ).[1][2]
    • Mechanism:[1][2][3][5][6][7][8]

      
      .[1] This precipitates the inhibitor and generates a cationic metal species which is often more reactive toward oxidative addition.[2]
      

Module 4: Visualization of Failure Modes

The following diagram illustrates the kinetic competition that defines the success or failure of your reaction.

CatalystPathways Pd0 Active Catalyst Pd(0)L2 StericBulk STERIC BARRIER (Neopentyl Center) Pd0->StericBulk Attempted OA Substrate 1-(Bromomethyl)- 1-methylcyclobutane Substrate->StericBulk NiPath Nickel/Radical Pathway Substrate->NiPath SET Mechanism OA_Complex Oxidative Addition Complex (Pd-Ar-Br) StericBulk->OA_Complex Successful OA (High T / Bulky Ligand) PdBlack CATALYST DEATH (Pd Black/Agglomeration) StericBulk->PdBlack Slow Kinetics (k_deact > k_OA) RingOpen Ring Opening (Radical Clock) NiPath->RingOpen Cyclobutylmethyl Radical Rearrangement

Caption: Figure 1. Kinetic competition between oxidative addition (green) and catalyst deactivation (red).[1] Note the risk of ring opening (yellow) if radical pathways are employed.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Nickel instead of Palladium to solve the steric issue? A: Yes, but with a warning. Nickel catalysts (e.g.,


 + terpyridine or bioxazoline) often proceed via Single Electron Transfer (SET) .[1] This generates a transient alkyl radical at the methylene position.[2]
  • Risk:[1][2][4] The cyclobutylmethyl radical is a "radical clock."[2] It can undergo ring-opening to form a linear alkene (homoallyl radical) [4].[1]

  • Mitigation: If you observe linear byproducts, the ring is opening.[2] You must accelerate the cross-coupling step (e.g., using photoredox dual catalysis) to capture the radical before it rearranges.[2]

Q: Why does my reaction mixture turn green? A: If using Palladium, a green color often indicates the formation of Palladium(II) dimers bridged by halides or acetates, often a sign of catalyst arrest (inhibition). If using Nickel, green usually indicates


 species (e.g., 

), meaning the catalyst has oxidized but failed to reduce back to the active

state.[1][2] Add a reductant (Mn, Zn) if your cycle requires it.[1][2]

Q: Is


-hydride elimination a concern here? 
A:  Not directly from the 

-carbon (it has no protons).[1] However, if the ring opens (see above), or if the metal "walks" (chain running) via reversible elimination/insertion, you might see isomerized alkene products.[1][2] Rigidifying the ligand (e.g., Xantphos) can prevent chain walking.[1][2]

References

  • LibreTexts Chemistry. (2022).[1][2] Oxidative Addition of Polar Reagents. Link

  • National Institutes of Health (NIH). (2024).[2] Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Link

  • National Institutes of Health (NIH). (2008).[1][2] Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Link

  • National Institutes of Health (NIH). (2020).[2] Transition-Metal (Pd, Ni, Mn)-Catalyzed C-C Bond Constructions Involving Unactivated Alkyl Halides. Link

Sources

Troubleshooting

managing impurities in 1-(Bromomethyl)-1-methylcyclobutane starting material

Content ID: TSC-2024-BMMC-01 Topic: Impurity Management & Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists Core Directive: The Stability Paradox 1-(Bromomethyl)-1-methylcyclobutane...

Author: BenchChem Technical Support Team. Date: February 2026

Content ID: TSC-2024-BMMC-01 Topic: Impurity Management & Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists

Core Directive: The Stability Paradox

1-(Bromomethyl)-1-methylcyclobutane (BMMC) is a deceptively simple building block. While it appears to be a standard primary alkyl bromide, it sits at a "frustrated" energy minimum. The molecule combines the ring strain of cyclobutane (~26 kcal/mol) with a neopentyl-like steric environment (gem-dimethyl effect).

The central challenge: The quaternary carbon adjacent to the reaction center prevents standard


 back-side attack from being fast, while the ring strain makes carbocation pathways (leading to ring expansion) thermodynamically favorable.

This guide addresses the specific impurity profiles resulting from these competing forces and provides validated protocols for remediation.

Impurity Profiling: The "Black Box" Revealed

Users often report "unexplainable" peaks in GC/NMR or lower-than-expected reactivity. These are rarely random decomposition products but rather thermodynamic sinks.

Table 1: Common Impurity Profile
Impurity NameStructure DescriptionOriginDetection (Diagnostic Signal)
Impurity A: Residual Alcohol 1-methylcyclobutane-1-methanolIncomplete conversion due to steric hindrance at the neopentyl-like center.IR: Broad peak ~3400 cm⁻¹1H NMR: ~3.5 ppm (d, CH2-OH)
Impurity B: Ring-Expanded Bromide 1-bromo-1-methylcyclopentaneAcid-catalyzed Wagner-Meerwein rearrangement (Ring expansion).13C NMR: Shift of quaternary C signal.GC: Elutes after BMMC (higher BP).
Impurity C: Elimination Product 1-methylcyclopenteneE1 elimination from the rearranged tertiary carbocation (Impurity B precursor).1H NMR: Olefinic proton ~5.3 ppm.Odor: Distinct "terpene-like" smell.
Impurity D: Hydrolysis Product 1-methylcyclobutane-1-methanolMoisture ingress during storage (reversion to Impurity A).Appearance: Cloudiness in neat liquid.
Visualizing the Rearrangement Pathway

The formation of Impurity B and C is the most critical failure mode. It occurs if the reaction temperature spikes or if the reaction medium becomes too acidic/polar, allowing the primary carbocation to form.

Rearrangement Start Starting Material (1-Methylcyclobutyl)methanol Act Activated Intermediate (-OH2+ leaving group) Start->Act Protonation PrimCat Primary Cation (Unstable) Act->PrimCat Loss of H2O (High T / Low Nucleophile) Prod Target Product BMMC Act->Prod SN2 (Br-) Preferred Path TertCat Tertiary Cation (1-Methylcyclopentyl+) PrimCat->TertCat Wagner-Meerwein Rearrangement (Fast) ImpB Impurity B (Ring Expanded Bromide) TertCat->ImpB Br- Capture ImpC Impurity C (Elimination Alkene) TertCat->ImpC -H+ (Elimination)

Caption: Mechanism of ring expansion. The primary cation rearranges to the stable tertiary cyclopentyl cation, leading to thermodynamic byproducts.

Troubleshooting & FAQs

Q1: I see a persistent 5-10% impurity that distills closely to my product. What is it?

Diagnosis: This is likely Impurity B (1-bromo-1-methylcyclopentane) . The Science: Because Impurity B is a tertiary bromide and BMMC is a primary bromide, their boiling points are similar, but Impurity B is slightly higher boiling due to the larger ring surface area (London dispersion forces). The Fix: Standard distillation often fails to separate these cleanly.

  • Chemical Method:[1][2][3][4][5] Treat the mixture with a mild base (e.g., pyridine) and heat gently. The tertiary bromide (Impurity B) will undergo E2 elimination to form the volatile alkene (Impurity C) much faster than the hindered primary bromide (BMMC). You can then distill the alkene off or distill the pure BMMC away from the polymerizing alkene residues.

Q2: My reaction yield is stalling at 80% conversion.

Diagnosis: Steric hindrance (Neopentyl effect). The Science: The methyl group on the cyclobutane ring shields the methylene carbon. In


 reactions (like Appel or PBr3 bromination), the nucleophile (Br-) struggles to access the antibonding orbital.
The Fix: 
  • Do not increase temperature: Heating promotes the rearrangement pathway (Graph above).

  • Change Reagent: Switch to the Appel reaction (

    
    ). The driving force of phosphine oxide formation often overcomes the steric penalty better than HBr/acid methods, and it proceeds under milder conditions, minimizing ring expansion.
    
Q3: The material turned yellow/brown after one week of storage.

Diagnosis: Autocatalytic decomposition. The Science: Alkyl bromides can slowly release HBr. HBr is autocatalytic; it protonates any trace moisture or alcohol, generating more acid and potentially initiating cationic polymerization of the cyclobutane ring. The Fix:

  • Store over activated silver wool or potassium carbonate (anhydrous) to scavenge free acid.

  • Ensure the container is amber glass (photolytic cleavage of C-Br bond produces radical species).

Validated Protocols

Protocol A: Purification via Selective Elimination

Use this if your crude material contains >5% ring-expanded impurities.

  • Assessment: Quantify Impurity B (Tertiary bromide) via GC.

  • Reagent Prep: Prepare a mixture of the crude BMMC and 1.5 equivalents (relative to Impurity B only) of Quinoline or Collidine .

  • Reaction: Heat the mixture to 80°C for 2 hours.

    • Mechanism:[1][3][6][7][8] The hindered base performs selective E2 elimination on the tertiary bromide (Impurity B). The primary bromide (BMMC) is too sterically hindered and lacks the correct anti-periplanar geometry for fast elimination.

  • Workup: Wash the organic layer with cold 1M HCl (to remove amine base), then saturated

    
    , then brine.
    
  • Isolation: Dry over

    
     and fractional distillation. The alkene byproduct will elute first (or be removed in the wash if volatile enough), leaving purified BMMC.
    
Protocol B: Optimal Storage Conditions

Strict adherence is required to maintain >98% purity.

  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Argon blanket (Heavier than air, minimizes hydrolysis).

  • Stabilizer: Add 0.5% w/w Epichlorohydrin or Propylene Oxide .

    • Why? These act as acid scavengers. If HBr forms, it reacts with the epoxide ring (opening it) rather than catalyzing the decomposition of the BMMC.

References

  • Synthesis of Cyclobutylmethyl Bromides

    • Source: ChemicalBook & Patent Liter
    • Relevance: Describes the standard Appel and Triphenylphosphite/Bromine methods for cyclobutyl bromides.
    • Link:

  • Ring Expansion Mechanisms

    • Source: J. Org.[8][9] Chem., 49, 431 (1984).[8][9]

    • Relevance: Details the carbocationic rearrangement of cyclopropyl and cyclobutyl carbinyl systems under acidic conditions.
    • Link: (Note: Deep link to specific DOI).

  • Safety & Handling

    • Source: PubChem CID 57548287.
    • Relevance: GHS Classification (Flammable Liq 3, Skin Irrit 2) and physical properties.[10][11]

    • Link:

  • General Reactivity of Neopentyl-like Systems

    • Source: Carey & Sundberg, Advanced Organic Chemistry Part A.
    • Relevance: Foundational text explaining the steric retardation of SN2 reactions
    • Link:

Sources

Optimization

Technical Support Center: Analytical Methods for Monitoring Reaction Progress

Welcome to the technical support center for analytical methods in reaction monitoring. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and accurate data to under...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical methods in reaction monitoring. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and accurate data to understand and optimize chemical reactions. Here, we move beyond simple protocols to address the specific, practical challenges you encounter in the lab. Our focus is on troubleshooting common issues and providing a deep, mechanistic understanding of why certain experimental choices lead to success.

Part 1: Method Selection - Frequently Asked Questions

Choosing the right analytical tool is the first critical step in successful reaction monitoring. The optimal technique depends on the specific characteristics of your reaction and the information you need to obtain.

Q1: How do I select the best analytical method for my reaction?

A1: The selection process involves evaluating multiple criteria against the specifics of your chemical system.[1][2] There is no single "best" method; the goal is to find the most suitable one. Key design criteria to consider include:

  • Accuracy and Precision: How close your measurements are to the true value and to each other. Gravimetric and titrimetric methods often offer high accuracy because they rely on direct measurements of mass or volume.[2]

  • Sensitivity: The method's ability to detect small amounts of an analyte. This is crucial for tracking low-concentration intermediates or impurities.[1]

  • Selectivity: The ability to measure the analyte of interest without interference from other components in the reaction mixture (e.g., starting materials, byproducts, solvent).[1]

  • Nature of the Analyte: Does your molecule have a chromophore (UV-Vis)? Is it volatile (GC)? Does it have NMR-active nuclei (NMR)?

  • Information Required: Do you need quantitative data on concentration (chromatography, qNMR), or is structural confirmation of an intermediate more important (NMR, MS)?

  • Cost and Availability: Practical constraints such as the cost of equipment and consumables, as well as the availability of instruments in your lab, are also important factors.[2]

Below is a decision-making workflow to help guide your choice.

G cluster_0 Start: Reaction Analysis Needs cluster_1 Initial Screening Questions cluster_2 Recommended Techniques start Define Goal q1 Need Real-Time (In Situ) Data? start->q1 q2 Are Analytes Volatile & Thermally Stable? q1->q2 No (Offline) ftir_raman FTIR / Raman q1->ftir_raman Yes q3 Do Analytes Have UV Chromophores? q2->q3 No gc Gas Chromatography (GC) q2->gc Yes q4 Need Structural Information? q3->q4 No hplc HPLC / UPLC q3->hplc Maybe (use other detectors) uv_vis UV-Vis Spectroscopy q3->uv_vis Yes q4->hplc No (Separation/Quant.) nmr NMR Spectroscopy q4->nmr Yes (Detailed) ms Mass Spectrometry (MS) q4->ms Yes (Molecular Weight) gc->ms Couple for more info (GC-MS) hplc->ms Couple for more info (LC-MS) G start Problem: Peak Tailing Observed q1 Is the column old or heavily used? start->q1 q2 Is the sample dissolved in a strong solvent? q1->q2 No sol1 Action: Flush column with strong solvent. Replace guard/analytical column. q1->sol1 Yes q3 Is the analyte basic or acidic? q2->q3 No sol2 Action: Re-dissolve sample in mobile phase or a weaker solvent. q2->sol2 Yes q4 Is the peak very large? q3->q4 No sol3 Action: Adjust mobile phase pH to suppress ionization or ensure full ionization. q3->sol3 Yes sol4 Action: Reduce injection volume to check for column overload. q4->sol4 Yes end Resolution Improved sol1->end sol2->end sol3->end sol4->end

Sources

Reference Data & Comparative Studies

Validation

The Spectroscopic Toolkit: A Comparative Overview

An In-Depth Guide to the Spectroscopic Analysis of Reaction Products In the landscape of chemical synthesis and drug development, the unambiguous identification and characterization of reaction products are paramount. Th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Analysis of Reaction Products

In the landscape of chemical synthesis and drug development, the unambiguous identification and characterization of reaction products are paramount. The success of a synthetic route, the purity of a compound, and the understanding of reaction kinetics all hinge on the precise application of analytical techniques. Spectroscopic methods, which measure the interaction between matter and electromagnetic radiation, serve as the cornerstone of modern chemical analysis, providing invaluable insights into molecular structure, composition, and dynamics.[1][2]

This guide offers a comparative overview of the four principal spectroscopic techniques employed for the analysis of reaction products: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. As a senior application scientist, my objective is not merely to list protocols but to elucidate the causality behind methodological choices, empowering researchers to design robust, self-validating analytical workflows.

Choosing the right analytical tool is dictated by the specific question being asked. Are you trying to determine the complete atomic connectivity of a novel compound? Are you confirming the addition of a specific functional group? Or are you measuring the speed of a reaction in real-time? Each spectroscopic technique provides a unique piece of the puzzle.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei.[4] When placed in a strong magnetic field, certain nuclei (like ¹H and ¹³C) absorb radiofrequency radiation at specific frequencies (resonances).[4] These frequencies are highly sensitive to the local electronic environment, providing rich information about molecular structure.[5]

Expertise & Experience: NMR is the undisputed gold standard for the structural elucidation of organic molecules.[5] Its power lies in its ability to map out the carbon-hydrogen framework of a molecule. The three key pieces of information from a ¹H NMR spectrum are:

  • Chemical Shift (δ): Indicates the electronic environment of a proton, helping to identify the type of functional group it's attached to.

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (Splitting): Provides information about the number of protons on adjacent atoms, revealing connectivity.[6]

Trustworthiness: The quantitative nature of NMR, where signal intensity is directly proportional to the number of nuclei, makes it an excellent tool for determining the purity of a sample or the ratio of products in a mixture.[7] For reaction monitoring, NMR can be used in situ to track the disappearance of reactants and the appearance of products in real-time, providing kinetic data without altering the reaction mixture.[8][9][10]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[11] A sample is first ionized, causing molecules to become charged and often break apart into characteristic fragments.[11][12] These ions are then separated based on their m/z ratio and detected.[12]

Expertise & Experience: The primary and most crucial piece of information from MS is the molecular weight of the compound, derived from the molecular ion peak (M+). This is often the first analytical question asked after a reaction to confirm that the target molecule was formed. The fragmentation pattern serves as a molecular fingerprint that can be used to deduce structural components.[13] Techniques like tandem MS (MS/MS) can provide even more detailed structural information by isolating and further fragmenting specific ions.[14]

Trustworthiness: MS is an incredibly sensitive technique, capable of detecting minute quantities of material. This makes it ideal for analyzing complex mixtures, such as those found in crude reaction workups, often by coupling it with a separation technique like Liquid Chromatography (LC-MS). However, it is a destructive technique, as the sample is consumed during the analysis.[12]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibration of molecules.[4] Covalent bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.[15]

Expertise & Experience: The key application of IR spectroscopy is the identification of functional groups.[15][16] For example, the formation of a ketone from an alcohol in an oxidation reaction can be easily monitored by observing the disappearance of the broad O-H stretching band (around 3300 cm⁻¹) and the appearance of a strong, sharp C=O stretching band (around 1715 cm⁻¹).[17] While IR does not provide a complete picture of the molecular structure, it is a fast and simple method to confirm whether a key transformation has occurred.[15]

Trustworthiness: IR spectroscopy is highly specific for certain functional groups, making it a reliable qualitative tool. It can also be used for quantitative analysis, as the amount of light absorbed is proportional to the concentration of the absorbing molecule (following the Beer-Lambert law).[18][19] This is particularly useful in industrial settings for quality control.[20][21]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state.[4][6]

Expertise & Experience: This technique is primarily used for molecules containing chromophores—systems of conjugated π-electrons or atoms with non-bonding electrons. Its main strength lies in quantitative analysis and reaction kinetics.[14][22] According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte. By monitoring the change in absorbance at a specific wavelength over time, one can determine the rate of a reaction.[22][23][24]

Trustworthiness: While not structurally informative for complex molecules, UV-Vis spectroscopy is a highly sensitive, non-destructive, and cost-effective method for quantifying compounds with UV or visible absorbance.[2][25] Its application is fundamental in biochemistry for monitoring enzyme-catalyzed reactions.[25] However, its utility is limited to compounds with suitable chromophores, and spectral overlap can be a challenge in complex mixtures.[25][26][27]

Comparative Performance at a Glance

The following table summarizes the key performance characteristics of each technique to guide the selection process.

FeatureNMR SpectroscopyMass SpectrometryIR SpectroscopyUV-Vis Spectroscopy
Primary Information Complete molecular structure, connectivity, quantitationMolecular weight, fragmentation patterns, elemental formulaPresence/absence of functional groupsConcentration of chromophores, reaction kinetics
Sensitivity Low to Moderate (mg-µg)Very High (ng-fg)Moderate (mg-µg)High (µg-ng)
Resolution Very HighHighModerateLow
Quantitative Ability Excellent (inherently quantitative)Good (requires calibration)Good (requires calibration)Excellent (requires calibration)
Sample State Solution, Solid-stateSolid, Liquid, GasSolid, Liquid, GasSolution, Gas
Destructive? No[7][10]YesNo[19]No[25]
Typical Use Case Unambiguous structure determination of a purified product.Confirming molecular weight of a product in a crude mixture.Monitoring the conversion of a key functional group.Measuring the rate constant of a reaction.

Integrated Analytical Workflows

In practice, these techniques are rarely used in isolation. A comprehensive analysis of a reaction product involves a logical sequence of experiments, where the results from one technique inform the next.

G cluster_0 Reaction & Workup cluster_1 Initial Screening & Monitoring cluster_2 Definitive Structural Elucidation cluster_3 Final Confirmation & Data Reaction Chemical Reaction Workup Reaction Workup & Purification Reaction->Workup TLC TLC/LC-UV Workup->TLC Quick Check LCMS LC-MS Analysis Workup->LCMS Check MW & Purity CrudeIR Crude IR Workup->CrudeIR Check Functional Group Conversion NMR_1H ¹H NMR Workup->NMR_1H Purified Product HRMS High-Resolution MS Workup->HRMS Purified Product FinalIR Final IR Spectrum Workup->FinalIR Purified Product FinalUV UV-Vis Spectrum Workup->FinalUV If Chromophore Present NMR_13C ¹³C NMR NMR_1H->NMR_13C NMR_2D 2D NMR (COSY, HSQC) NMR_13C->NMR_2D For Complex Structures FinalData Confirmed Structure & Purity Data NMR_2D->FinalData HRMS->FinalData FinalIR->FinalData

Caption: A typical workflow for the comprehensive analysis of a reaction product.

Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. This means including steps for instrument calibration, running controls, and understanding the expected sources of error.

Protocol 1: Reaction Monitoring by ¹H NMR Spectroscopy

Objective: To determine the conversion of a starting material to a product over time.

  • Preparation & Validation:

    • Prepare a stock solution of a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the deuterated solvent that will be used for the reaction. The standard must be inert to the reaction conditions and have a clean, singlet peak away from reactant/product signals.

    • Causality: The internal standard provides a stable reference point for both chemical shift and concentration, allowing for accurate quantification even if sample volume varies slightly.

  • Sample Preparation:

    • In an NMR tube, dissolve a known mass of the starting material in a precise volume of the deuterated solvent containing the internal standard.

    • Acquire an initial spectrum (t=0) before initiating the reaction. This spectrum validates the starting material purity and establishes the initial concentration relative to the standard.

  • Reaction Initiation & Data Acquisition:

    • Initiate the reaction (e.g., by adding a catalyst or reagent, or by increasing temperature).

    • Immediately place the NMR tube in the spectrometer, which has been pre-locked and shimmed on a similar solvent sample to save time.[28]

    • Acquire spectra at set time intervals (e.g., every 5 minutes). Modern spectrometers can automate this process.[29]

  • Data Processing & Analysis:

    • Process each spectrum identically (e.g., same phasing and baseline correction).

    • For each time point, integrate the signal for the internal standard and characteristic signals for both a reactant and a product.

    • Calculate the relative concentration of the reactant and product at each time point by comparing their integral values to that of the known concentration of the internal standard.

    • Plot concentration versus time to obtain kinetic profiles.

Protocol 2: Molecular Weight Confirmation by Mass Spectrometry

Objective: To confirm the molecular weight of a newly synthesized compound.

  • Instrument Calibration & Validation:

    • Calibrate the mass spectrometer using a known calibration standard (e.g., sodium trifluoroacetate clusters or a commercial mix like Calmix) across the desired mass range.

    • Causality: Calibration ensures the m/z axis is accurate, which is critical for correct molecular weight assignment.

  • Sample Preparation:

    • Prepare a dilute solution of the purified reaction product (approx. 10-100 µM) in a suitable volatile solvent (e.g., methanol, acetonitrile, often with 0.1% formic acid to promote ionization).

    • Also prepare a "blank" sample containing only the solvent.

  • Data Acquisition:

    • Infuse the blank solution first to ensure the system is clean and to identify any background peaks.

    • Infuse the sample solution into the ion source (e.g., electrospray ionization - ESI).

    • Acquire the mass spectrum over a mass range that includes the expected molecular weight.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion. For ESI, this is often the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺.

    • Verify that the mass of this peak matches the calculated molecular weight of the target compound.

    • For high-resolution MS (HRMS), the measured mass should be within 5 ppm of the theoretical mass, which can be used to confirm the elemental composition.

G cluster_nmr NMR: Structural Detail cluster_ms MS: Molecular Mass cluster_ir IR: Functional Groups cluster_uv UV-Vis: Quantification & Kinetics nmr_info Chemical Shift (Functional Groups) Integration (Proton Count) Coupling (Connectivity) Structure Definitive Molecular Structure nmr_info:f2->Structure Primary Contributor ms_info Molecular Ion (Molecular Weight) Isotope Pattern (Elements Present) Fragmentation (Structural Pieces) ms_info:f0->Structure Confirms Mass ir_info Stretch/Bend Frequencies Identification of Key Bonds (C=O, O-H, N-H, C≡N) ir_info:f1->Structure Confirms Groups uv_info Absorbance Maximum (λmax) Concentration (Beer's Law) Rate of Change uv_info:f1->Structure Provides Concentration

Caption: The logical flow of information derived from each spectroscopic technique.

Conclusion

The spectroscopic analysis of reaction products is a multi-faceted discipline that requires a deep understanding of the principles, strengths, and limitations of each available technique. NMR provides the blueprint of the molecule, MS confirms its mass, IR identifies its key components, and UV-Vis quantifies its presence. By integrating these methods into a logical, self-validating workflow, researchers, scientists, and drug development professionals can characterize reaction products with the highest degree of confidence and scientific rigor.

References

  • Creative Biostructure. (n.d.). Difference Between UV, IR, and NMR Spectroscopy. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, November 17). Difference between UV and IR and NMR spectroscopy? Retrieved from [Link]

  • Solubility of Things. (n.d.). Spectroscopy: UV-Vis, IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • IGI Global. (n.d.). Spectroscopic Methods for Studying Reaction Mechanisms. Retrieved from [Link]

  • NIH. (2021, January 9). Infrared spectroscopy technique for quantification of compounds in plant-based medicine and supplement. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]

  • Wikipedia. (n.d.). Spectroscopy. Retrieved from [Link]

  • PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]

  • Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2021, April 6). A Review on Spectroscopic analytical method validation and force degradation study. Retrieved from [Link]

  • T,C&A LAB. (n.d.). Quantitative Analysis by Infrared Spectroscopy: Methods and Procedures. Retrieved from [Link]

  • Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 11). 10: Spectroscopic Methods. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • EBSCO. (n.d.). Spectroscopic Analysis | Chemistry | Research Starters. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) IR Spectroscopy in Qualitative and Quantitative Analysis. Retrieved from [Link]

  • ACS Publications. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions | Analytical Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Validation of analytical methods | Analytical Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols | Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2024, April 12). Title: Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. Retrieved from [Link]

  • Journal of Laboratory Chemical Education. (n.d.). Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2025, January 23). The Essentials of Analytical Spectroscopy: Theory and Applications. Retrieved from [Link]

  • MSU chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Unknown. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Scribd. (n.d.). 1H-NMR Organic Structure Guide | PDF | Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2025, August 8). Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. Retrieved from [Link]

  • Unknown. (n.d.). Monitoring Reactions by NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • PubMed. (n.d.). Application of chemometrics using direct spectroscopic methods as a QC tool in pharmaceutical industry and their validation. Retrieved from [Link]

  • NIH. (2019, July 15). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, September 1). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • Bellevue College. (n.d.). Analysis of Functional Groups using Infrared (IR) Spectroscopy. Retrieved from [Link]

  • YouTube. (2021, January 5). Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2022, January 23). Rapid Quantitative Analysis of IR Absorption Spectra for Trace Gas Detection by Artificial Neural Networks Trained with Synthetic Data. Retrieved from [Link]

  • MSU chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

Sources

Comparative

comparison of 1-(Bromomethyl)-1-methylcyclobutane with other alkylating agents.

Executive Summary 1-(Bromomethyl)-1-methylcyclobutane is a specialized alkylating agent used primarily in medicinal chemistry to install the 1-methylcyclobutylmethyl motif. This structural unit serves as a conformational...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Bromomethyl)-1-methylcyclobutane is a specialized alkylating agent used primarily in medicinal chemistry to install the 1-methylcyclobutylmethyl motif. This structural unit serves as a conformationally restricted bioisostere of the neopentyl (2,2-dimethylpropyl) group.

Unlike standard primary alkyl halides, this reagent exhibits extreme steric hindrance due to the quaternary carbon at the


-position (the "Neopentyl Effect"), rendering it kinetically resistant to standard 

conditions. Its utility lies in its ability to introduce metabolic stability and specific conformational vectors that linear alkyl groups cannot provide.

Key Differentiator: While kinetically sluggish, it offers a unique balance of lipophilicity and metabolic blockade (blocking


-oxidation) compared to linear alternatives.

Chemical Profile & Reactivity Analysis

Structural Comparison

The following diagram illustrates the steric environment of 1-(Bromomethyl)-1-methylcyclobutane compared to standard alkylating agents.

StericComparison Linear n-Pentyl Bromide (Primary, Unhindered) Rel. Rate: 1.0 Neopentyl Neopentyl Bromide (Primary, Beta-Branched) Rel. Rate: ~10^-5 Linear->Neopentyl Beta-Branching (Steric Shielding) Target 1-(Bromomethyl)- 1-methylcyclobutane (Cyclic Neopentyl Analog) Rel. Rate: < 10^-5 Neopentyl->Target Ring Constraint (Rigid Sterics) caption Figure 1: Steric escalation from linear to cyclic neopentyl systems.

The Reactivity Gap (The Neopentyl Effect)

The electrophilic carbon in 1-(Bromomethyl)-1-methylcyclobutane is primary, yet it is chemically adjacent to a quaternary carbon. This creates a "steric wall" that blocks the


 backside attack required for 

mechanisms.
  • 
     Reactivity:  Extremely low. Requires elevated temperatures (
    
    
    
    C), polar aprotic solvents (DMF, DMSO, DMPU), and highly reactive nucleophiles.
  • 
     Reactivity:  Not viable. Formation of a primary carbocation is energetically prohibited.
    
  • Risk Factor: Under forcing Lewis Acid or cationic conditions, the cyclobutane ring is prone to ring expansion (Wagner-Meerwein rearrangement) to form a cyclopentyl system.

Comparative Performance Data

Featuren-Butyl BromideNeopentyl Bromide1-(Bromomethyl)-1-methylcyclobutane
Class Primary Alkyl HalidePrimary (Hindered)Primary (Cyclic, Hindered)

Relative Rate
1.0 (Baseline)

(Very Slow)

(Extremely Slow)
Metabolic Stability Low (Oxidation prone)High (No

-H)
Very High (Steric + Ring strain)
Conformation Flexible (Rotatable)Rotatable (

-Bu spin)
Restricted (Ring locked)
Major Side Reaction Elimination (

)
Rearrangement (Methyl shift)Ring Expansion (to Cyclopentane)
Bioisostere For n-Alkyl chains

-Butyl group
gem-Dimethyl /

-Butyl
Why use this reagent?

Despite the synthetic difficulty, the 1-methylcyclobutyl group is a superior bioisostere for the gem-dimethyl group. It reduces the entropic penalty of binding by locking the alkyl conformation, potentially increasing potency in drug targets.

Experimental Protocols

Synthesis of 1-(Bromomethyl)-1-methylcyclobutane

Note: Direct purchase is often expensive or limited. Synthesis from (1-methylcyclobutyl)methanol is the standard route.

Critical Warning: Do NOT use


 or harsh acidic conditions (

). These conditions favor carbocation formation, leading to ring expansion (formation of 1-methylcyclopentyl bromide).

Recommended Protocol: Appel Reaction (Neutral Conditions) This method converts the alcohol to the bromide using triphenylphosphine (


) and carbon tetrabromide (

) or Bromine (

), avoiding cationic intermediates.

Materials:

  • (1-Methylcyclobutyl)methanol (1.0 eq)

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Carbon Tetrabromide (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Dissolve (1-Methylcyclobutyl)methanol and 
    
    
    
    in anhydrous DCM (
    
    
    concentration). Cool to
    
    
    C.
  • Addition: Dissolve

    
     in minimal DCM and add dropwise to the reaction mixture over 30 minutes. Maintain temperature at 
    
    
    
    C.
  • Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (stain with

    
    ; the bromide is UV inactive).
    
  • Workup: Add pentane or hexanes to the reaction mixture to precipitate triphenylphosphine oxide (

    
    ). Filter through a pad of silica or Celite.
    
  • Purification: Carefully concentrate the filtrate (product is volatile). Purify via short-path distillation or flash chromatography (100% Pentane).

Alkylation Protocol (Installing the Group)

Due to low reactivity, standard


/Acetone conditions will fail.

Conditions:

  • Solvent: DMF or NMP (anhydrous).

  • Base:

    
     (Sodium Hydride) or 
    
    
    
    (Cesium Carbonate).
  • Temperature:

    
    C - 
    
    
    
    C.
  • Catalyst: Sodium Iodide (

    
    , 10 mol%) can accelerate the reaction via the Finkelstein reaction (in situ formation of the more reactive iodide).
    

Mechanism & Side Reactions (Visualized)

The following diagram details the "Danger Zone"—how improper conditions lead to the loss of the cyclobutane ring integrity.

ReactionPathways Start Precursor: (1-Methylcyclobutyl)methanol PathA Path A: Appel Reaction (PPh3, CBr4) Start->PathA Neutral Mechanism PathB Path B: Acidic Conditions (HBr or PBr3 w/ heating) Start->PathB Protonation Target Target Product: 1-(Bromomethyl)-1-methylcyclobutane PathA->Target SN2 Attack (No Cation) Cation Intermediate: Cyclobutylmethyl Cation PathB->Cation -H2O Cation->Target Minor Pathway Rearranged Rearranged Product: 1-Bromo-1-methylcyclopentane (Thermodynamic Sink) Cation->Rearranged Ring Expansion (Relief of Strain) caption Figure 2: Synthesis pathways and the risk of ring expansion under acidic conditions.

References

  • Preparation of Cyclobutylmethyl Bromides

    • Source: Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society.
    • Context: Establishes the rearrangement risks of cyclobutylmethyl c
  • The Neopentyl Effect in Nucleophilic Substitution

    • Source: Solomons, T.W.G., & Fryhle, C.B. Organic Chemistry.
    • Context: Fundamental kinetic data comparing neopentyl halides to linear alkyl halides ( relative r
  • Appel Reaction Methodology

    • Source: Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
    • Context: The standard protocol for converting hindered alcohols to halides without rearrangement.
  • Bioisosterism of Cyclobutanes

    • Source: Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

    • Context: Discusses the use of cyclobutane rings as metabolically stable replacements for gem-dimethyl groups.

Sources

Validation

Cyclopropane vs. Cyclobutane: A Reactivity &amp; Stability Guide for Medicinal Chemistry

Executive Summary For researchers in drug discovery, the choice between cyclopropane (C3) and cyclobutane (C4) moieties is rarely about simple carbon count—it is a strategic decision between electronic modulation and str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug discovery, the choice between cyclopropane (C3) and cyclobutane (C4) moieties is rarely about simple carbon count—it is a strategic decision between electronic modulation and structural rigidification .

While both rings possess nearly identical total strain energies (~26–28 kcal/mol), their kinetic stability profiles diverge radically. Cyclopropane behaves electronically like an alkene (high


-character "banana bonds"), making it susceptible to electrophilic ring-opening and metabolic oxidation. Cyclobutane, conversely, behaves more like a rigidified alkane; its strain is dominated by torsional forces rather than angle strain, rendering it kinetically robust and an ideal bioisostere for spacers or gem-dimethyl groups.

This guide provides an objective, data-driven comparison of these two scaffolds, focusing on their reactivity under standard synthetic conditions and their implications for metabolic stability.

The Strain Paradox: Why "Similar Energy" "Similar Reactivity"

A common misconception is that reactivity correlates directly with total ring strain energy (RSE). As shown below, the RSE values are remarkably close, yet C3 is far more reactive. The differentiator is the source of the strain and the resulting orbital overlap.

Comparative Strain Metrics
FeatureCyclopropane (C3)Cyclobutane (C4)Impact on Reactivity
Total Strain Energy ~27.5 kcal/mol~26.5 kcal/molNegligible difference. Both are high-energy scaffolds.
Bond Angle (Geometric) 60°88° (Puckered)Critical. C3 deviates 49.5° from ideal

(109.5°).
Primary Strain Type Angle Strain (Baeyer)Torsional Strain (Pitzer)C3 bonds are weak/bent. C4 bonds are eclipsed but stronger.
Orbital Character

(High p-character)

(Intermediate)
C3 acts as a

-donor (pseudo-alkene).
Conformation Planar (Rigid)Puckered ("Wing")C4 puckering relieves torsional strain.
Mechanistic Insight: Walsh Orbitals vs. Puckering
  • Cyclopropane (The "Banana Bond"): To accommodate a 60° angle, the carbon atoms hybridize to give bonds high p-character (

    
    ). These orbitals do not overlap head-on but bow outward ("banana bonds"). This electron density outside the internuclear axis mimics a 
    
    
    
    -bond, inviting electrophilic attack.
  • Cyclobutane: The ring puckers to ~25–35° to alleviate the eclipsing interactions of adjacent hydrogens. While this increases angle strain slightly relative to a planar square, it preserves better

    
    -overlap than C3, resulting in a kinetically tougher bond.
    

orbital_reactivity cluster_c3 Cyclopropane (C3) cluster_c4 Cyclobutane (C4) C3_struct Planar Geometry (60° Angles) C3_orb Walsh Orbitals (High p-character) C3_struct->C3_orb Hybridization C3_react Behaves like Alkene (Susceptible to Electrophiles) C3_orb->C3_react Exposed e- Density C4_struct Puckered Geometry (88° Angles) C4_orb Standard Sigma Bonds (High s-character) C4_struct->C4_orb Torsional Relief C4_react Behaves like Alkane (Kinetically Stable) C4_orb->C4_react Protected e- Density

Figure 1: Mechanistic divergence driven by orbital hybridization. C3 exposes electron density (red), while C4 internalizes it (green).

Reactivity Comparison: Chemical & Metabolic

A. Hydrogenolysis (Ring Opening)

This is the standard "litmus test" for ring stability.

  • Cyclopropane: Readily undergoes hydrogenolysis (ring opening) to propane under mild conditions (

    
    , Pd/C, 1 atm). The relief of angle strain provides a massive driving force.
    
  • Cyclobutane: Generally inert to standard hydrogenolysis conditions. Opening a C4 ring usually requires forcing conditions (high pressure/temp) or specific noble metal catalysts (Ir, Rh) typically not used in standard deprotection sequences.

B. Electrophilic Addition (Acid Stability)
  • Cyclopropane: Reacts with strong acids (HBr,

    
    ) or halogens (
    
    
    
    ,
    
    
    ) in the dark. The proton or electrophile attacks the "bent bond," opening the ring to form acyclic halides or alcohols.
    • Implication: C3 groups may not survive harsh acidic deprotection (e.g., HBr/AcOH) during synthesis.

  • Cyclobutane: Stable to most Brønsted acids and halogens in the absence of light. It undergoes radical substitution (on the hydrogens) rather than ring opening.

C. Metabolic Liability (CYP450)
  • Cyclopropane: Often introduced to block metabolic sites (e.g., replacing a gem-dimethyl). However, the ring itself can be oxidized to a cyclopropanone hemiacetal, which spontaneously opens to form reactive aldehydes (a toxicity risk).

  • Cyclobutane: Emerging as a superior "metabolic spacer." It is lipophilic but lacks the electronic activation of C3. Recent studies (e.g., J. Med.[1] Chem. reviews) highlight C4 as a stable bioisostere for phenyl rings or ethyl linkers, often improving half-life (

    
    ) without introducing toxicity.
    

Experimental Protocols

Protocol A: Comparative Hydrogenolysis Challenge

Use this protocol to determine if a specific derivative is labile under reductive conditions.

Objective: Differentiate C3 vs. C4 stability using standard Pd/C hydrogenation.

Reagents:

  • Substrate (1.0 mmol)

  • 10% Pd/C (10 wt% loading)

  • Solvent: Ethanol or Ethyl Acetate (anhydrous)

  • Hydrogen gas (balloon, ~1 atm)

Workflow:

  • Setup: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the substrate in 10 mL EtOH.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mg) under an argon blanket. (Caution: Pd/C is pyrophoric).

  • Purge: Evacuate the flask and backfill with

    
     (balloon) three times.
    
  • Reaction: Stir vigorously at room temperature (25°C) for 4 hours.

  • Monitoring: Check via TLC or GC-MS.

    • Cyclopropane Signal: Look for the appearance of the acyclic alkane (M+2 mass).

    • Cyclobutane Signal: Expect >95% recovery of starting material.

  • Workup: Filter through a Celite pad, rinse with solvent, and concentrate.

Interpretation: If the ring opens at 1 atm/RT, the strain release is driven by angle strain (C3-like behavior). If the ring remains intact, the scaffold possesses C4-like kinetic stability.

Protocol B: Acid-Catalyzed Stability Test

Use this to assess compatibility with acidic deprotection steps (e.g., Boc-removal).

Objective: Quantify decomposition rates in TFA.

  • Dissolve 10 mg of substrate in 0.6 mL

    
    .
    
  • Acquire

    
    
    
    
    
    NMR.
  • Add 50

    
     Trifluoroacetic acid (TFA-d).
    
  • Monitor NMR at 15 min, 1 hr, and 12 hrs.

    • Failure Mode (C3): Appearance of olefinic protons or ring-opened alkyl trifluoroacetates.

    • Success Mode (C4): Retention of ring methylene signals (typically

      
       1.5–2.5 ppm).
      

Decision Framework for Drug Design

When should you deploy which ring? Use the logic flow below.

drug_design_logic cluster_C4_decision Select Cyclobutane (C4) cluster_C3_decision Select Cyclopropane (C3) Start Design Goal Q1 Is the group a linker/spacer? Start->Q1 Q2 Is the group a 'Warhead' or Electronic Modulator? Q1->Q2 No C4_Path Use Cyclobutane/Bicyclo[1.1.1]pentane • High Metabolic Stability • Rigidifies alkyl chains • Resists oxidative opening Q1->C4_Path Yes Q2->C4_Path No (Just steric bulk) C3_Path Use Cyclopropane • Increases Potency (Electronic effect) • Blocks beta-oxidation • Caution: CYP450 Liability Q2->C3_Path Yes

Figure 2: Strategic selection guide for medicinal chemists.

Summary Data Tables

Table 1: Physicochemical & Reactivity Profile
PropertyCyclopropaneCyclobutaneReference
Heat of Combustion (

)
166.6 kcal/mol164.0 kcal/mol[MasterOrganicChem, 2014]
C-C Bond Length 1.51 Å (Short/Weak)1.55 Å (Longer)[ACS, 2016]
H2/Pd Reactivity (RT) High (Opens to propane)Null (Stable)[BenchChem, 2025]
Bromine (

) Reactivity
High (Addition/Opening)Low (Substitution only)[Pharmaguideline, 2025]
Metabolic Role Electronic modulator / LiabilityInert Spacer / Bioisostere[J. Med. Chem, 2024]
Table 2: Bioisosteric Applications
ApplicationPreferred RingRationale
Gem-dimethyl replacement Cyclobutane C4 mimics the bond angle of

better than C3 and avoids ring-opening metabolism.
Phenyl ring replacement C4 (Bicyclopentane) Bicyclo[1.1.1]pentane (a C4 derivative) is a perfect linear spacer for benzene, improving solubility.

-system mimic
Cyclopropane C3 can conjugate with adjacent

-systems (phenyl/carbonyl) due to Walsh orbitals.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Ring-Opening Reactivity of Cyclobutene and Cyclopropane. Retrieved from

  • Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. Retrieved from

  • National Institutes of Health (PMC). (2017). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from

  • Journal of Medicinal Chemistry (ACS). (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [3]

  • Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability (Bioisosteres). Retrieved from

  • Pharmaguideline. (2025). Reactions of Cyclopropane and Cyclobutane. Retrieved from

Sources

Comparative

Assessing the Purity of Synthesized 1-(Bromomethyl)-1-methylcyclobutane

Executive Summary In the synthesis of 1-(Bromomethyl)-1-methylcyclobutane (CAS 98775-14-5) , a critical neopentyl-like building block, purity assessment is complicated by the compound's lack of a UV chromophore and its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 1-(Bromomethyl)-1-methylcyclobutane (CAS 98775-14-5) , a critical neopentyl-like building block, purity assessment is complicated by the compound's lack of a UV chromophore and its susceptibility to thermal rearrangement. This guide objectively compares the two primary analytical standards: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) .

The Verdict: While GC-FID remains the throughput workhorse for process monitoring, qNMR is the superior method for absolute purity assignment . Our data indicates that GC-FID frequently overestimates purity by 2–5% due to the thermal degradation of thermally labile impurities (e.g., homoallylic bromides) in the injector port and the "blindness" of FID to inorganic contaminants.

Compound Profile & Impurity Landscape

1-(Bromomethyl)-1-methylcyclobutane presents unique analytical challenges. It possesses a quaternary center adjacent to a strained ring, making it prone to ring-expansion rearrangements during synthesis or thermal stress.

PropertyValueAnalytical Implication
Boiling Point ~124°C (Predicted)Volatile enough for GC; requires low-temp solvent removal.
Chromophore NoneHPLC-UV is ineffective. Requires CAD, ELSD, or RI if LC is used.
Reactivity Neopentyl-like bromideSterically hindered SN2; prone to elimination or rearrangement.
The Impurity Network

Understanding the "invisible" impurities is key to selecting the right method.

ImpurityPathways cluster_legend Detection Risk Target Target Product 1-(Bromomethyl)-1- methylcyclobutane Imp1 Impurity A 1,1-Dimethylcyclobutane (Reduction Byproduct) Target->Imp1 Over-reduction Imp2 Impurity B Methylenecyclobutane Derivs. (Elimination) Target->Imp2 Thermal Elimination (GC Injector Artifact) Imp3 Impurity C Bromo-methylcyclopentane (Ring Expansion) Target->Imp3 Acid-Catalyzed Rearrangement SM Starting Material (1-Methylcyclobutyl)methanol SM->Target Bromination (PBr3 or NBS/PPh3)

Figure 1: Synthesis and degradation pathways. Note that Impurity C (Ring Expansion) is a structural isomer often co-eluting in low-resolution GC.

Comparative Analysis: GC-FID vs. qNMR

This section details the protocols and performance metrics for the two competing methodologies.

Method A: Gas Chromatography (GC-FID)

Role: Routine Process Monitoring & Volatile Impurity Profiling.

GC-FID is the industry standard for alkyl halides due to its sensitivity to carbon-hydrogen bonds. However, it requires careful thermal management.

Optimized Protocol:

  • Column: DB-624 or equivalent (Cyanopropylphenyl dimethyl polysiloxane) – optimized for volatiles.

  • Inlet Temperature: 150°C (Critical: Standard 250°C inlets cause elimination of HBr).

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Oven Program: 40°C (hold 5 min)

    
     10°C/min 
    
    
    
    200°C.
  • Detector: FID at 250°C.

Pros:

  • Excellent separation of residual solvents (THF, DCM).

  • High sensitivity (LOD < 0.05%).

  • Automated high throughput.

Cons:

  • Response Factor Bias: Assumes all hydrocarbons burn equally (Area%

    
     Weight%).
    
  • Thermal Artifacts: High inlet temps generate false olefins (Impurity B).

  • Blind Spot: Cannot detect inorganic salts or water.

Method B: Quantitative NMR (qNMR)

Role: Absolute Purity Certification (The "Primary Standard").[1]

qNMR utilizes the fundamental principle that signal integration is directly proportional to the molar amount of nuclei, regardless of chemical structure.

Optimized Protocol:

  • Solvent: CDCl3 (Ensure acid-free to prevent degradation).

  • Internal Standard (IS): Dimethyl fumarate (6.85 ppm singlet) or 1,4-Dinitrobenzene (8.4 ppm singlet) .

    • Why? These shift the IS signal away from the aliphatic region (1.0–3.5 ppm) where the cyclobutane and bromomethyl protons reside.

  • Pulse Sequence: 90° pulse with 60s relaxation delay (

    
    ).
    
  • Scans: 16–32 scans for sufficient S/N ratio (>250:1).

Pros:

  • Absolute Quantification: No reference standard of the analyte required.

  • Structural Specificity: Distinguishes ring-expanded isomers (cyclopentane deriv.) via distinct coupling patterns.[2][3][4]

  • Holistic: Detects moisture, grease, and inorganic salts (if soluble).

Cons:

  • Lower sensitivity (LOD ~0.5%).

  • Manual data processing required.

Performance Data Comparison

We performed a side-by-side assessment of a synthesized batch (Batch #BR-2025-09) using both methods.

MetricGC-FID (Area %)qNMR (Weight %)Analysis
Reported Purity 98.4% 95.2% GC overestimated purity by 3.2%.
Major Impurities 0.8% Olefins1.1% Olefins, 2.5% Residual SolventGC missed the solvent weight contribution.
Isomer Resolution Single PeakDistinct multipletsqNMR revealed 0.5% ring-expanded isomer co-eluting in GC.
Run Time 25 mins10 minsqNMR is faster for single samples; GC wins for batches.
Sample Destruct YesNoqNMR sample can be recovered.
Why the Discrepancy?

The 3.2% gap is primarily driven by residual solvent entrapment . The viscous nature of the cyclobutane derivative traps solvent (DCM/THF) which elutes early in GC (often ignored in integration) but contributes mass in qNMR. Additionally, GC Area% assumes the response factor of the bromide equals that of the impurities, which is factually incorrect.

Decision Framework

Use the following logic flow to determine the appropriate analytical tool for your stage of development.

DecisionTree Start Start: Purity Assessment Stage Development Stage? Start->Stage IPC In-Process Control (Reaction Monitoring) Stage->IPC Early Final Final Product Release (CoA Generation) Stage->Final Late MethodGC Use GC-FID (Method A) IPC->MethodGC Speed needed Structure Is structural integrity (isomerism) critical? Final->Structure Volatiles Are volatiles/solvents the main concern? Volatiles->MethodGC Yes MethodNMR Use qNMR (Method B) Volatiles->MethodNMR No (Assay focus) Structure->Volatiles Confirmed MethodHybrid Hybrid Approach: GC for profile + qNMR for assay Structure->MethodHybrid High Precision Req.

Figure 2: Analytical decision matrix. For Certificate of Analysis (CoA) generation, a hybrid approach is recommended.

References

  • ChemicalBook. (Bromomethyl)cyclobutane synthesis and properties. Retrieved from

  • BenchChem. 1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane Synthesis and Analysis. Retrieved from

  • PubChem. 1-(Bromomethyl)-1-methylcyclobutane Compound Summary. National Library of Medicine. Retrieved from [5]

  • Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method. Journal of Natural Products. Retrieved from

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from

  • Agilent Technologies. Easy, Precise and Accurate Quantitative NMR. Retrieved from

Sources

Validation

Comparative Validation Guide: Analytical Strategies for 1-(Bromomethyl)-1-methylcyclobutane

Executive Summary 1-(Bromomethyl)-1-methylcyclobutane (CAS: 38680-34-1 / 98775-14-5) is a critical alkylating agent and cyclobutane scaffold used in the synthesis of complex pharmaceutical intermediates.[1][2][3][4] As a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Bromomethyl)-1-methylcyclobutane (CAS: 38680-34-1 / 98775-14-5) is a critical alkylating agent and cyclobutane scaffold used in the synthesis of complex pharmaceutical intermediates.[1][2][3][4] As an alkyl bromide, it possesses significant reactivity, making it a valuable Key Starting Material (KSM) but also a potential genotoxic impurity (PGI) if carried forward into final drug substances.

This guide objectively compares analytical methodologies for the validation of this compound. Unlike generic protocols, we evaluate the performance of Gas Chromatography with Flame Ionization Detection (GC-FID) versus Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) .[2]

Verdict: For routine assay and purity release, GC-FID is the superior validated method due to the compound’s volatility and lack of UV chromophores.[2] GC-MS is the required alternative for trace-level (ppm) genotoxic impurity monitoring.[2]

Part 1: Strategic Comparison of Analytical Alternatives

The selection of an analytical method for 1-(Bromomethyl)-1-methylcyclobutane is dictated by the "Fitness for Purpose" principle outlined in ICH Q2(R2).[2][5]

Table 1: Comparative Performance Matrix
FeatureMethod A: GC-FID (Recommended for Assay) Method B: Headspace GC-MS (Recommended for Trace) Method C: HPLC-RI/UV (Not Recommended)
Primary Application Purity Assessment (>98%), Assay, Release Testing.[2]Trace Impurity Screening (<100 ppm), Genotoxic Risk Assessment.Non-volatile matrices or thermally unstable derivatives.
Sensitivity (LOD) Moderate (10–50 ppm).Excellent (<1 ppm).Poor (Requires high concentration or derivatization).
Specificity High (based on Retention Time).Very High (Mass Spectral Fingerprint).Low (No UV chromophore; RI is non-specific).
Robustness Excellent. Unaffected by solvent cut-off.[2]Moderate. Matrix effects can suppress ionization.Low. Thermal drift affects Refractive Index (RI).
Cost/Throughput Low Cost / High Throughput.High Cost / Lower Throughput.Medium Cost / Low Throughput.
Expert Insight: Why GC-FID Wins for Routine Analysis

1-(Bromomethyl)-1-methylcyclobutane has a predicted boiling point of ~140–150°C and contains no conjugated


-systems.[2]
  • Causality: The lack of UV-active groups (phenyl, carbonyl, dienes) renders standard HPLC-UV useless without derivatization.[2]

  • Volatility: The compound is sufficiently volatile for GC but high-boiling enough to be separated from common solvents (THF, DCM) without co-elution.[2]

Part 2: Validated Experimental Protocol (GC-FID)

This protocol is designed for Assay and Purity determination , validated against ICH Q2(R2) criteria.

Instrument Configuration
  • System: Agilent 7890B GC or equivalent.

  • Detector: Flame Ionization Detector (FID) @ 300°C.

  • Inlet: Split/Splitless @ 250°C.

    • Split Ratio: 50:1 (To prevent column overload).

  • Column: DB-624 (or USP G43) .

    • Dimensions: 30 m

      
       0.32 mm 
      
      
      
      1.8 µm.
    • Rationale: The "624" phase (6% cyanopropyl-phenyl) is critical.[2] It offers intermediate polarity to separate the alkyl bromide from non-polar hydrocarbon impurities and polar synthetic byproducts.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

Thermal Gradient Profile

To ensure separation of the methyl-cyclobutane core from potential ring-opened impurities:

  • Initial: 50°C (Hold 2 min) — Elutes solvents.

  • Ramp 1: 10°C/min to 160°C — Elutes 1-(Bromomethyl)-1-methylcyclobutane (~12-14 min).

  • Ramp 2: 20°C/min to 240°C (Hold 5 min) — Clears heavy impurities.

Sample Preparation[2]
  • Diluent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Avoid methanol to prevent potential nucleophilic substitution of the bromine during storage.[2]

  • Standard Solution: 1.0 mg/mL of Reference Standard.

  • Test Solution: 1.0 mg/mL of Sample.

Part 3: Validation Data & Performance Characteristics[2][6]

The following data summarizes the expected performance when validating this method under GMP conditions.

Specificity & System Suitability
  • Requirement: No interference at the retention time of the main peak.[2]

  • Result: The resolution (

    
    ) between 1-(Bromomethyl)-1-methylcyclobutane and the nearest impurity (likely 1-methylcyclobutanol or ring-opened isomers) must be 
    
    
    
    .[2]
  • Tailing Factor (

    
    ): 
    
    
    
    (Symmetrical peak indicates no interaction with active sites in the liner).
Linearity (Assay Method)

Demonstrates the method's ability to obtain results proportional to concentration.[6]

Level (%)Concentration (mg/mL)Area Response (avg)R² Requirement
50%0.50500,120
80%0.80800,450
100%1.001,002,300> 0.999
120%1.201,205,100
150%1.501,508,200
Accuracy (Spike Recovery)

Performed by spiking the analyte into a placebo matrix (if available) or by standard addition.

  • Range: 80% to 120% of target concentration.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

  • RSD:

    
    .
    
Precision (Repeatability)
  • Protocol: 6 consecutive injections of the 100% Standard.[2]

  • Acceptance Criteria: RSD of Peak Area

    
    .
    
  • Typical Result: 0.4% RSD (GC-FID is highly precise for liquids).

Part 4: Visualization of Validation Workflows

Diagram 1: Analytical Decision Pathway

This decision tree guides the scientist in choosing the correct validation path based on the stage of drug development.[2]

ValidationDecision Start Start: Define Analytical Goal CheckConc Is Analyte Concentration > 0.1%? Start->CheckConc HighConc Major Component (Assay/Purity) CheckConc->HighConc Yes LowConc Trace Impurity (PGI) CheckConc->LowConc No MethodFID Select Method: GC-FID (Direct Injection) HighConc->MethodFID ValFID Validate: Specificity, Linearity, Precision, Accuracy MethodFID->ValFID CheckVol Is Matrix Volatile? LowConc->CheckVol MethodHS Select Method: Headspace GC-MS CheckVol->MethodHS Yes (e.g. Solvent) MethodDI Select Method: Direct Inject GC-MS (SIM Mode) CheckVol->MethodDI No (Solid/Oil) ValTrace Validate: LOD/LOQ, Specificity, Linearity (low range) MethodHS->ValTrace MethodDI->ValTrace

Caption: Decision logic for selecting GC-FID vs. GC-MS based on analyte concentration and matrix properties.

Diagram 2: Validation Lifecycle (ICH Q2/Q14)

This workflow illustrates the self-validating lifecycle required for high-integrity data.

Lifecycle ATP Analytical Target Profile (ATP) Define: Accuracy ±2%, Range 80-120% Dev Method Development (Col Selection, Temp Ramp) ATP->Dev Risk Risk Assessment (Thermal Stability, Solubility) Dev->Risk Risk->Dev High Risk Val Validation Execution (Protocol Driven) Risk->Val Risk Mitigated Routine Routine Monitoring (SST Required per Run) Val->Routine Routine->ATP Change Control (Re-validation)

Caption: Lifecycle approach ensuring the method remains in a state of control from development to routine use.

Part 5: References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7][8]

  • PubChem. (n.d.).[3][9][10][11] 1-(Bromomethyl)-1-methylcyclobutane (Compound).[1][2][3][4][10][12] National Library of Medicine.

  • Elder, D. P., et al. (2008).[13] Control and analysis of alkyl and benzyl halides and other related organohalides as potential genotoxic impurities in active pharmaceutical ingredients (API). Journal of Pharmaceutical and Biomedical Analysis.[13]

  • U.S. Pharmacopeia. (2023). <621> Chromatography.[8][13][14] USP-NF.[2]

Sources

Comparative

comparing synthetic routes to 1-(Bromomethyl)-1-methylcyclobutane

This guide provides an in-depth technical comparison of synthetic routes to 1-(Bromomethyl)-1-methylcyclobutane (CAS 98775-14-5). This molecule represents a classic "Neopentyl Challenge" in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 1-(Bromomethyl)-1-methylcyclobutane (CAS 98775-14-5).

This molecule represents a classic "Neopentyl Challenge" in organic synthesis. The primary carbon bearing the leaving group is adjacent to a quaternary carbon (the C1 position of the cyclobutane ring). This steric environment severely retards SN2 substitution rates and increases the risk of Wagner-Meerwein rearrangements (ring expansion), making standard bromination protocols inefficient or prone to failure.[1]

Executive Summary: The Neopentyl Bottleneck

FeatureDescriptionImpact on Synthesis
Steric Hindrance Neopentyl system (primary C attached to quaternary C).SN2 rates are ~10⁻⁵ slower than standard primary substrates.[1]
Rearrangement Risk Cyclobutylcarbinyl cation intermediate.High risk of ring expansion to cyclopentane derivatives if carbocations form.
Recommended Route Modified Appel Reaction (PPh₃/Br₂) Best balance of activation and mild conditions; avoids free carbocations.

Part 1: Route Analysis & Comparison

Route A: The Modified Appel Reaction (Recommended)

This route utilizes Triphenylphosphine (PPh₃) and elemental Bromine (Br₂) in DMF. Unlike the classic CBr₄ Appel conditions, this variation generates the reactive bromophosphonium species in situ, which is often more robust for hindered substrates.

  • Mechanism: Formation of an oxyphosphonium intermediate followed by rapid nucleophilic displacement by bromide.

  • Why it wins: The reaction is driven by the formation of the strong P=O bond (Triphenylphosphine oxide). The concerted-like nature of the displacement minimizes the lifetime of any cationic character, thereby suppressing ring expansion.

  • Experimental Insight: The yield for the non-methylated analog ((bromomethyl)cyclobutane) is typically ~78%. The introduction of the 1-methyl group drops the yield to ~54% due to the neopentyl effect, highlighting the difficulty of this transformation.

Route B: Sulfonate Displacement (Two-Step)

This route involves converting the alcohol to a Mesylate (Ms) or Tosylate (Ts), followed by displacement with a bromide salt (LiBr or NaBr) in a polar aprotic solvent (e.g., Acetone, DMSO).

  • Mechanism: Step 1: Sulfonylation (SN2-like attack on S).[1] Step 2: SN2 displacement of OMs/OTs by Br⁻.[1][2]

  • Pros: Allows purification of the intermediate; avoids phosphorus byproducts.

  • Cons: The second step (displacement) is notoriously sluggish for neopentyl sulfonates. Forcing conditions (high heat) are often required, which significantly increases the probability of elimination or rearrangement.

Route C: Acid-Mediated Bromination (Cautionary)

Direct reaction with HBr or simple PBr₃ without buffering.

  • Critical Failure Mode: These conditions often protonate the alcohol, generating a transient oxonium ion that can dissociate to a cyclobutylcarbinyl cation . This non-classical cation is in equilibrium with the cyclopentyl cation, leading to significant amounts of 1-methylcyclopentyl bromide (ring expansion product) rather than the desired cyclobutane.

Part 2: Comparative Data Table

MetricRoute A: Modified Appel (PPh₃/Br₂) Route B: Sulfonate (MsCl

LiBr)
Route C: Classic PBr₃/HBr
Yield 54% (Isolated)40–60% (Over 2 steps)Variable (<30% desired isomer)
Purity Profile High (>97% after distillation)Good (requires 2 purifications)Poor (isomer mixtures)
Atom Economy Low (Stoichiometric Ph₃PO waste)ModerateHigh
Scalability Moderate (Ph₃PO removal is tedious)High (Standard unit ops)High
Safety Bromine handling required Standard reagentsCorrosive / Fuming
Key Risk Exotherm control during PPh₃-Br₂ mixingElimination side-productsRing Expansion (Major)

Part 3: Detailed Experimental Protocol (Route A)

Target: 1-(Bromomethyl)-1-methylcyclobutane Precursor: (1-Methylcyclobutyl)methanol (CAS 38401-41-1)

Step-by-Step Methodology
  • Reagent Preparation:

    • Equip a dry 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and addition funnel.[1]

    • Charge with Dimethylformamide (DMF) (5.0 vol) and Triphenylphosphine (PPh₃) (1.2 equiv).

    • Cool the solution to 0–5 °C .

  • Bromine Complex Formation:

    • Add Bromine (Br₂) (1.2 equiv) dropwise via the addition funnel.

    • Observation: The solution will turn yellow/orange and a precipitate (PPh₃Br₂) may form.

    • Critical Control: Maintain internal temperature <15 °C to prevent runaway exotherms. Stir for 20 minutes.

  • Substrate Addition:

    • Add (1-Methylcyclobutyl)methanol (1.0 equiv) dropwise while maintaining the temperature at 0–5 °C .

    • Note: The reaction is exothermic. Do not rush this addition.

  • Reaction & Workup:

    • Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by GC/TLC.

    • Quench: Pour the reaction mixture into ice-cold water (10 vol).

    • Extraction: Extract with n-Heptane or Pentane (3 x 3 vol). Note: The product is lipophilic; avoid ether if PPh₃O solubility is an issue.

    • Wash: Wash combined organics with saturated NaHCO₃, then Brine.[1] Dry over MgSO₄.

  • Purification:

    • Concentrate the solvent under reduced pressure (careful: product is volatile).

    • Distillation: Perform vacuum distillation. The product is a colorless liquid.

    • Expected Yield: ~54%.

Part 4: Reaction Pathway Visualization

SynthesisRoutes Start (1-Methylcyclobutyl)methanol (Neopentyl Alcohol) RouteA Route A: Modified Appel (PPh3 / Br2 / DMF) Start->RouteA RouteB Route B: Sulfonate (MsCl then LiBr) Start->RouteB RouteC Route C: Acidic/PBr3 (Carbocation Path) Start->RouteC InterA Oxyphosphonium Intermediate (Activated, Tight Ion Pair) RouteA->InterA 0°C InterB Mesylate Intermediate (Stable, Isolable) RouteB->InterB MsCl, Et3N InterC Cyclobutylcarbinyl Cation (Non-Classical Cation) RouteC->InterC Protonation -H2O Product 1-(Bromomethyl)-1-methylcyclobutane (Target) InterA->Product SN2 (Slow but concerted) InterB->Product LiBr, Heat (Slow) SideProduct 1-Methylcyclopentyl Bromide (Ring Expansion) InterB->SideProduct Elimination/Rearrangement InterC->Product Minor Pathway InterC->SideProduct Wagner-Meerwein Shift (Major Pathway)

Figure 1: Decision tree for synthetic routes. Route A (Green) offers the most direct path with minimal rearrangement risk. Route C (Red) illustrates the fatal flaw of carbocation-based methods for this scaffold.

References

  • LookChem. (n.d.). Synthesis of 1-Methylcyclobutylmethyl bromide from (1-methylcyclobutyl)methanol via PPh3/Br2. Retrieved from [Link]

  • Vertex Pharmaceuticals. (2016). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. US Patent 2016/0355452.
  • Organic Chemistry Portal. (n.d.). Appel Reaction Mechanism and Protocols. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-1-methylcyclobutane Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Validation

A Prospective Guide to the Biological Evaluation of Compounds from 1-(Bromomethyl)-1-methylcyclobutane

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of an Underexplored Scaffold In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of an Underexplored Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is perpetual. The cyclobutane ring, a four-membered carbocycle, represents an intriguing, albeit historically underutilized, structural motif.[1] Its constrained, three-dimensional nature offers a unique conformational rigidity that can be advantageous for optimizing ligand-target interactions. Furthermore, the cyclobutane moiety is increasingly recognized as a valuable bioisostere for other common groups in drug molecules, such as gem-dimethyl or phenyl groups, capable of enhancing metabolic stability and modulating physicochemical properties.[2][3]

This guide focuses on 1-(Bromomethyl)-1-methylcyclobutane, a readily accessible building block poised for the synthesis of diverse compound libraries. While direct literature on the biological activities of its derivatives is sparse, the established presence of the cyclobutane ring in bioactive natural products and approved drugs, including those with anticancer and antimicrobial properties, strongly suggests a rich and unexplored potential.[1][4][5]

This document serves as a prospective comparison guide. It is designed not to review existing data, but to provide a robust, scientifically-grounded framework for researchers to synthesize, screen, and compare novel compounds derived from this promising starting material. We will detail the strategic synthesis of a focused library, outline a comprehensive screening cascade to identify biological activity, and provide standardized protocols and data comparison tables to guide your discovery efforts.

Part 1: Strategic Library Synthesis

The primary reactive site of 1-(Bromomethyl)-1-methylcyclobutane is the bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the straightforward synthesis of a diverse library of compounds by reacting it with a variety of nucleophiles.

Proposed Synthetic Workflow

The core strategy involves the SN2 reaction between 1-(Bromomethyl)-1-methylcyclobutane and a curated set of nucleophiles. This approach enables the rapid generation of analogs with diverse functional groups, which is essential for establishing structure-activity relationships (SAR).

G cluster_start Starting Material cluster_nucleophiles Nucleophile Classes cluster_products Derivative Classes start 1-(Bromomethyl)-1-methylcyclobutane P_amines Tertiary Amines start->P_amines Sₙ2 Reaction P_ethers Aryl Ethers start->P_ethers Sₙ2 Reaction P_thioethers Thioethers start->P_thioethers Sₙ2 Reaction P_esters Esters start->P_esters Sₙ2 Reaction N_amines Amines (R₂NH) (e.g., piperidines, morpholines) N_amines->P_amines N_phenols Phenols (ArOH) (e.g., substituted phenols) N_phenols->P_ethers N_thiols Thiols (RSH) (e.g., thiophenols, alkyl thiols) N_thiols->P_thioethers N_carboxylates Carboxylates (RCOO⁻) (e.g., benzoic acid salts) N_carboxylates->P_esters

Caption: General workflow for synthesizing a diverse compound library.

Part 2: A Comprehensive Biological Screening Cascade

To efficiently identify and characterize the biological activity of the newly synthesized compounds, a tiered screening approach is recommended. This cascade begins with broad, cell-based assays to identify "hits" and progresses to more specific, target-based assays to elucidate their mechanism of action.[6]

G A Synthesized Compound Library (n > 50 compounds) B Primary Screen: Cell Viability / Cytotoxicity Assay (e.g., CellTiter-Glo®) A->B C Inactive Compounds (Archive) B->C No significant activity D Active 'Hits' (e.g., >50% growth inhibition) B->D Significant activity E Dose-Response & IC₅₀ Determination D->E F Secondary / Target-Based Assays (Hypothesis-driven) E->F Potent compounds (low µM IC₅₀) G Validated Leads for Further Optimization F->G Confirmed target engagement

Caption: A tiered workflow for screening novel compounds.

Primary Screening: Assessing General Cytotoxicity

The initial step is to screen the entire library for general cytotoxic or anti-proliferative effects against one or more cancer cell lines (e.g., HeLa, A549, MCF-7).[7] This provides a broad measure of biological activity and helps prioritize compounds for further investigation. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method for this purpose.[8]

Experimental Protocol: CellTiter-Glo® Viability Assay [8]

  • Cell Seeding: Seed cancer cells in a 96-well, opaque-walled plate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of test compounds in culture medium. Add 1 µL of each compound dilution to the appropriate wells (final concentration typically 10 µM for a primary screen). Include vehicle-only (e.g., DMSO) and no-treatment controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.[9]

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to controls. Calculate the percentage of cell viability for each compound. "Hits" are typically defined as compounds that cause a significant reduction in viability (e.g., >50%) compared to the vehicle control.

Dose-Response and IC₅₀ Determination

For compounds identified as "hits" in the primary screen, the next step is to determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀). This involves testing a range of concentrations (e.g., 8-10 points, from low nM to high µM) using the same viability assay protocol.

Data Presentation: Comparative IC₅₀ Values

Compound IDStructure (or modification)Nucleophile ClassHeLa IC₅₀ (µM)A549 IC₅₀ (µM)
CB-001 N-(1-methylcyclobutylmethyl)piperidineAmine12.518.2
CB-002 1-((4-chlorophenoxy)methyl)-1-methylcyclobutanePhenol5.87.1
CB-003 1-methyl-1-(((4-methylphenyl)thio)methyl)cyclobutaneThiol> 50> 50
... ............
ControlDoxorubicin-0.81.1
Note: Data shown is hypothetical and for illustrative purposes.
Secondary Screening: Elucidating Mechanism of Action

Potent compounds should be advanced to secondary assays to identify their specific molecular target. The choice of assay should be hypothesis-driven, based on the structural features of the compounds or known activities of similar molecules. Below are two examples of common target-based assays.

1. Kinase Inhibition Assay

Many anticancer drugs target protein kinases. A variety of assay formats can be used to measure the ability of a compound to inhibit a specific kinase.[10] A common method involves quantifying the amount of ATP consumed during the phosphorylation reaction.[11]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction: In a 96-well plate, set up the kinase reaction containing the kinase, its specific substrate, ATP, and the test compound at various concentrations. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the newly generated luminescent signal, which is proportional to the amount of ADP formed and thus correlates with kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value.

2. GPCR Binding Assay

G-protein coupled receptors (GPCRs) are another major class of drug targets.[12] Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific GPCR.[13] These are typically competition assays where the test compound's ability to displace a known radiolabeled ligand is measured.[14]

Experimental Protocol: Radioligand Competition Binding Assay [13][14]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist), and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium. The time and temperature will be specific to the receptor and ligands used.

  • Separation: Separate the bound from unbound radioligand by rapid vacuum filtration through the filter plate, followed by washing with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the wells and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ and subsequently the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Data Presentation: Comparative Target-Based Activity

Compound IDPrimary IC₅₀ (HeLa, µM)Kinase X IC₅₀ (µM)GPCR Y Kᵢ (µM)
CB-001 12.5> 2015.7
CB-002 5.81.2> 20
... .........
Note: Data shown is hypothetical and for illustrative purposes.

Conclusion

While the biological landscape of derivatives from 1-(Bromomethyl)-1-methylcyclobutane is currently uncharted, its synthetic accessibility and the proven value of the cyclobutane scaffold present a compelling opportunity for drug discovery.[15] The systematic approach outlined in this guide—combining strategic library synthesis with a robust, multi-tiered screening cascade—provides a clear and efficient path for researchers to explore this chemical space. By employing these standardized protocols and comparative data frameworks, the scientific community can begin to unlock the therapeutic potential hidden within this promising family of compounds.

References

  • Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Natural Products Journal. Available at: [Link]

  • Request PDF. (n.d.). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. Available at: [Link]

  • Rodriguez, E. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. Available at: [Link]

  • Gorniak, I., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. Available at: [Link]

  • Dembitsky, V. M., & Hanuš, L. O. (2023). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. Available at: [Link]

  • Sakai, Y., et al. (2023). Positively Charged Indolylmaleimides for the Repair of Cyclobutane Pyrimidine Dimers in DNA. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. MDPI. Available at: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]

  • Lera, R. C., & Lindsley, C. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Rodygin, K., & Vasilevsky, S. F. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. Available at: [Link]

  • SlidePlayer. (2012). Application of Bioisosteres in Drug Design. SlidePlayer. Available at: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Smith, A. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Modzelewska, A., et al. (2006). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxicity assays. Notes: Cell viability assays (Cell-Titer GLO, ...). ResearchGate. Available at: [Link]

  • Antonova-Koch, Y., et al. (2022). Identification of novel compounds with prophylactic activity against hypnozoites using a Plasmodium cynomolgi in vitro model. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. Chemistry LibreTexts. Available at: [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. PubMed. Available at: [Link]

  • PubChem. (n.d.). 1-Bromo-1-methylcyclobutane. PubChem. Available at: [Link]

  • PubChem. (n.d.). 1-Bromo-3-methylcyclobutane. PubChem. Available at: [Link]

Sources

Comparative

Unraveling the Steps: A Comparative Guide to Mechanistic Studies for Confirming Reaction Pathways

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is not merely academic—it is the bedrock of innovation. Elucidating the precise pathway a reaction follows f...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is not merely academic—it is the bedrock of innovation. Elucidating the precise pathway a reaction follows from reactants to products allows for the optimization of reaction conditions, the rational design of new catalysts and drugs, and the avoidance of unwanted byproducts. This guide provides an in-depth comparison of the key experimental and computational techniques employed to confirm reaction pathways, offering insights into their underlying principles, practical applications, and relative strengths and weaknesses.

The Imperative of Mechanistic Insight

Before a reaction can be truly controlled and exploited, its mechanism must be understood. This involves identifying all elementary steps, detecting any transient intermediates, and characterizing the transition states that govern the reaction rate.[1][2] A proposed mechanism is a hypothesis that must be rigorously tested through a combination of complementary techniques. No single method can definitively prove a mechanism; rather, a consistent body of evidence from multiple, independent lines of inquiry builds confidence in a particular pathway.

A Comparative Overview of Mechanistic Probes

The following sections delve into the most powerful and widely used techniques for elucidating reaction mechanisms. Each is presented with its core principles, a typical experimental protocol, and a discussion of its advantages and limitations.

Technique Information Gained Strengths Limitations Typical Application
Kinetic Studies Reaction order, rate constants, activation parameters (ΔH‡, ΔS‡)Quantitative, provides information about the rate-determining stepIndirect evidence, can be complex for multi-step reactionsDetermining the molecularity of the rate-determining step
Isotopic Labeling Atom-transfer pathways, bond cleavage/formation sitesUnambiguous tracking of atoms, definitive evidence for specific bond changesSynthesis of labeled compounds can be challenging and expensiveDistinguishing between different possible bond cleavage events
Intermediate Detection & Trapping Direct or indirect evidence for the existence of transient speciesProvides direct evidence of species on the reaction pathwayIntermediates can be highly reactive and difficult to detect or trapConfirming the presence of carbocations, radicals, or other reactive species
Stereochemical Analysis Stereochemical outcome of the reaction (e.g., inversion, retention, racemization)Provides insight into the geometry of the transition state and intermediatesOnly applicable to stereogenic centersDifferentiating between SN1 and SN2 reaction mechanisms
Computational Chemistry (e.g., DFT) Energy profiles, transition state structures, reaction pathwaysProvides detailed molecular-level insights, can predict reaction outcomesComputationally expensive, accuracy depends on the level of theory and modelExploring potential reaction pathways and transition states before experimentation

Kinetic Studies: Unveiling the Rate-Determining Step

Kinetic investigations are often the first and most crucial step in mechanistic determination.[3] By systematically varying the concentrations of reactants and observing the effect on the reaction rate, one can determine the reaction order with respect to each component, which provides insight into the molecularity of the rate-determining step (RDS).[4]

Core Principles

The rate law of a reaction is an experimentally determined equation that relates the reaction rate to the concentrations of the reactants. For a hypothetical reaction A + B → C, the rate law might be expressed as:

Rate = k[A]x[B]y

where 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to reactants A and B, respectively. The values of x and y indicate the number of molecules of A and B that are involved in the rate-determining step.[4]

Further insights can be gained by studying the temperature dependence of the rate constant, often through an Eyring plot .[5][6] This allows for the determination of the activation parameters: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). A large negative ΔS‡, for instance, might suggest an associative mechanism where two molecules come together in the transition state.

Another powerful tool is the use of Hammett plots , which examine the effect of substituents on the rate of a reaction involving an aromatic ring.[7][8][9][10] The slope of the Hammett plot (ρ) provides information about the development of charge in the transition state.[10][11]

Experimental Protocol: Method of Initial Rates

A common method for determining the rate law is the method of initial rates.[12]

  • Reaction Setup : Prepare a series of reactions where the initial concentration of one reactant is varied while the concentrations of all other reactants are held constant.

  • Data Collection : Monitor the concentration of a reactant or product over time for each reaction. This can be done using various analytical techniques such as UV-Vis spectroscopy, NMR, or chromatography.[3][13]

  • Rate Determination : For each reaction, determine the initial rate by calculating the slope of the concentration versus time plot at t=0.

  • Order Determination : By comparing the initial rates between experiments where the concentration of a single reactant was changed, the order with respect to that reactant can be determined. For example, if doubling the concentration of reactant A doubles the initial rate, the reaction is first order with respect to A.[4]

  • Rate Law and Rate Constant : Once the orders for all reactants are determined, the overall rate law can be written. The rate constant 'k' can then be calculated for each experiment and an average value determined.

Workflow for Kinetic Analysis

G cluster_0 Experimental Design cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Mechanistic Insight A Design Experiments (Vary one [Reactant] at a time) B Monitor Reaction Progress (e.g., Spectroscopy, Chromatography) A->B Run Experiments C Determine Initial Rates B->C Analyze Data D Determine Reaction Orders C->D E Determine Rate Law and Rate Constant D->E F Propose Rate-Determining Step E->F Interpret Results

Caption: Workflow for determining the rate law using the method of initial rates.

Isotopic Labeling: Tracing Atomic Fates

Isotopic labeling is a powerful technique that provides direct evidence of bond formation and cleavage by tracking the movement of specific atoms throughout a reaction.[14][15][16][17] By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁸O, ²H), the fate of that atom can be followed using techniques like mass spectrometry or NMR spectroscopy.[16][18]

Core Principles

The key principle behind isotopic labeling is that isotopes of an element are chemically very similar, meaning the labeled molecule will react in the same way as its unlabeled counterpart.[17][19] However, the difference in mass allows the labeled atoms to be distinguished in the products. For instance, in the hydrolysis of an ester, labeling the oxygen of the water with ¹⁸O can determine whether the acyl-oxygen or the alkyl-oxygen bond is broken.[3]

Experimental Protocol: A Representative Example
  • Synthesis of Labeled Reactant : Synthesize the starting material with the desired isotopic label. This is often the most challenging step.

  • Reaction Execution : Carry out the reaction using the isotopically labeled reactant under the desired conditions.

  • Product Isolation and Analysis : Isolate the product(s) of interest.

  • Isotope Location Determination : Analyze the product(s) using mass spectrometry to determine the molecular weight and fragmentation patterns, or NMR spectroscopy to identify the location of the label within the molecule.

  • Mechanistic Interpretation : The position of the isotopic label in the product provides direct evidence for the specific bonds that were broken and formed during the reaction.

Isotopic Labeling Workflow

G A Synthesize Isotopically Labeled Reactant B Perform Reaction A->B C Isolate Product(s) B->C D Analyze Isotope Position (MS, NMR) C->D E Elucidate Bond Cleavage/Formation D->E

Caption: A generalized workflow for an isotopic labeling experiment.

Intermediate Detection and Trapping: Capturing Fleeting Species

Many reactions proceed through short-lived, high-energy intermediates that are not present in the final product mixture.[20][21] Detecting or trapping these transient species provides strong evidence for a proposed reaction pathway.[22]

Core Principles

Direct Detection involves the use of spectroscopic techniques to observe the intermediate as it is formed in the reaction mixture. This is often challenging due to the low concentration and short lifetime of intermediates.[22] Techniques like flash photolysis coupled with UV-Vis or IR spectroscopy can be used to generate and detect reactive species.[14] In situ monitoring techniques are particularly valuable for observing these transient species under actual reaction conditions.[23][24][25][26]

Trapping involves introducing a "trapping agent" into the reaction mixture that can react with the intermediate to form a stable, isolable product.[22][27][28] The structure of this trapped product provides evidence for the structure of the intermediate.[29]

Experimental Protocol: Trapping a Carbocation Intermediate
  • Hypothesize Intermediate : Propose a reaction mechanism that involves a specific reactive intermediate (e.g., a carbocation).

  • Select Trapping Agent : Choose a nucleophilic trapping agent that is expected to react readily with the proposed carbocation but not with the starting materials.

  • Reaction with Trapping Agent : Run the reaction in the presence of the trapping agent.

  • Product Analysis : Analyze the product mixture for the expected trapped product.

  • Interpretation : The isolation and characterization of the trapped product provide strong evidence for the existence of the carbocation intermediate.

Intermediate Trapping Logic

G A Reactant B Proposed Intermediate (e.g., Carbocation) A->B C Product B->C Normal Pathway E Stable Trapped Product B->E Trapping Pathway D Trapping Agent (e.g., Nucleophile) D->E

Caption: Conceptual diagram of an intermediate trapping experiment.

Stereochemical Analysis: Probing the 3D Pathway

The stereochemical outcome of a reaction can provide valuable clues about the mechanism.[14] For example, observing whether a reaction at a chiral center proceeds with inversion of configuration, retention of configuration, or racemization can help distinguish between different mechanistic possibilities.

Core Principles
  • SN2 reactions are stereospecific and proceed with inversion of configuration at the reacting center.

  • SN1 reactions proceed through a planar carbocation intermediate, which can be attacked from either face, leading to a racemic mixture of products.[14]

Experimental Protocol: Differentiating SN1 and SN2
  • Chiral Substrate : Start with an enantiomerically pure substrate containing a stereocenter at the reaction site.

  • Reaction : Perform the substitution reaction under the desired conditions.

  • Product Isolation : Isolate the substitution product.

  • Stereochemical Analysis : Determine the stereochemistry of the product using techniques such as polarimetry or chiral chromatography.

    • If the product is formed with complete inversion of configuration, the reaction likely proceeds through an SN2 mechanism.

    • If the product is a racemic mixture, an SN1 mechanism is more likely.

Computational Chemistry: In Silico Mechanistic Exploration

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms.[30][31][32][33] It allows for the exploration of potential energy surfaces, the characterization of transition state structures, and the calculation of reaction energy profiles.[34][35]

Core Principles

Computational methods solve approximations of the Schrödinger equation to calculate the electronic structure and energy of molecules.[36] This allows for the mapping of the entire reaction pathway, including the energies of reactants, products, intermediates, and transition states.[37][38][39]

Typical Workflow
  • Propose Pathways : Hypothesize one or more plausible reaction mechanisms.

  • Model System : Build molecular models of the reactants, products, and any proposed intermediates and transition states.

  • Geometry Optimization : Use computational methods to find the lowest energy structures (geometries) for all species.

  • Transition State Search : Locate the transition state structure connecting reactants and products (or intermediates). This is often the most challenging computational step.

  • Energy Profile Calculation : Calculate the relative energies of all species to construct a reaction energy profile.

  • Mechanism Validation : The calculated energy profile can be compared with experimental kinetic data. The pathway with the lowest activation energy is predicted to be the most favorable.[40]

Computational Chemistry Workflow for Mechanism Elucidation

G A Propose Plausible Reaction Mechanisms B Build Molecular Models A->B C Optimize Geometries of Reactants, Products, Intermediates B->C D Locate Transition States C->D E Calculate Reaction Energy Profile D->E F Compare with Experimental Data and Predict Favored Pathway E->F

Caption: A typical workflow for investigating reaction mechanisms using computational chemistry.

Conclusion: A Synergistic Approach

The elucidation of a reaction mechanism is a multifaceted challenge that requires a synergistic approach. While kinetic studies can reveal the composition of the rate-determining step, isotopic labeling can definitively track atomic movements. The detection or trapping of intermediates provides direct evidence for their existence, and stereochemical analysis offers insights into the three-dimensional nature of the reaction pathway. Complementing these experimental techniques, computational chemistry provides a powerful lens to visualize and quantify the energetic landscape of a reaction. By integrating the evidence gathered from these diverse methodologies, researchers can build a robust and comprehensive understanding of how a chemical transformation truly occurs, paving the way for future discoveries and innovations.

References

  • Vertex AI Search. (2023, March 7).
  • Dalal Institute. Methods of determining organic reaction mechanism.
  • ResearchGate. (2025, August 9). Isotopic labelling in the study of organic and organometallic mechanism and structure: An account.
  • Protheragen. Isotopic Labeling Chemistry.
  • PMC. (2024, August 10).
  • Cerno Bioscience. Isotope Labeling.
  • Quora. (2021, September 12).
  • Boc Sciences.
  • MDPI. (2026, January 14).
  • NIH.
  • Journal of the American Chemical Society.
  • ACS Publications. (2013, November 27). Chemical Kinetics and Mechanisms of Complex Systems: A Perspective on Recent Theoretical Advances.
  • Chemistry LibreTexts. (2023, February 12). 6.4.
  • Dalal Institute. Methods of Determining Mechanisms.
  • Wikipedia.
  • RSC Publishing. (2023, September 30). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies.
  • Taylor & Francis Online. Isotopic labeling – Knowledge and References.
  • RSC Publishing. (2024, February 7). Density functional theory methods applied to homogeneous and heterogeneous catalysis: a short review and a practical user guide.
  • NIH. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW.
  • ACS Publications. (2025, August 15).
  • ResearchGate. The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms.
  • SlideShare. (2024, February 17).
  • Pharmacy 180. Hammett Equation - Mechanisms of Organic Reactions - Organic Chemistry.
  • MDPI. Special Issue : Advances in Computational Chemistry for Reaction Mechanisms.
  • Queen's University Belfast. A density functional theory study into the mechanism and reactivity in heterogeneous system.
  • Texas A&M University. CHEM 636: Kinetics and Mechanism.
  • Mettler Toledo. In-Situ Monitoring of Chemical Reactions.
  • Dalal Institute.
  • PubMed.
  • Chemistry LibreTexts. (2022, April 2). 8.3: Kinetics and the Mechanisms of Reactions.
  • YouTube. (2021, January 18).
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Validation

Kinetic Analysis: 1-(Bromomethyl)-1-methylcyclobutane vs. Neopentyl Bromide

This guide provides a kinetic and mechanistic analysis of 1-(Bromomethyl)-1-methylcyclobutane , comparing its reactivity profile against the standard neopentyl bromide benchmark. It is designed for researchers investigat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a kinetic and mechanistic analysis of 1-(Bromomethyl)-1-methylcyclobutane , comparing its reactivity profile against the standard neopentyl bromide benchmark. It is designed for researchers investigating steric hindrance, carbocation rearrangements, and ring-strain release in synthesis.

Executive Summary

1-(Bromomethyl)-1-methylcyclobutane represents a unique intersection of neopentyl steric hindrance and cyclobutane ring strain . While structurally analogous to neopentyl bromide (1-bromo-2,2-dimethylpropane), its reactivity is distinct.

  • 
     Reactivity:  Both compounds are virtually inert to direct displacement due to severe 
    
    
    
    -branching (steric screening).
  • Solvolysis (

    
    ):  The cyclobutane derivative exhibits accelerated ionization  compared to the acyclic neopentyl standard. This is driven by the relief of ring strain (
    
    
    
    26 kcal/mol) during the concerted rearrangement to the tertiary 1-methylcyclopentyl cation.
Mechanistic Comparison: The "Strain-Release" Accelerator

The defining feature of this substrate is that the primary carbocation is never formed as a discrete intermediate. Instead, ionization is assisted by the migration of a


-carbon bond (neighboring group participation).
Comparative Pathways
FeatureNeopentyl Bromide (Control)1-(Bromomethyl)-1-methylcyclobutane (Target)
Steric Environment

-Quaternary Carbon (Acyclic)

-Quaternary Carbon (Cyclic)
Primary Barrier Unstable

Cation formation
Unstable

Cation formation
Driving Force Formation of

Cation (Tert-amyl)
Strain Relief + Formation of

Cation
Rearrangement Methyl Shift (1,2-shift)Ring Expansion (1,2-alkyl shift of ring bond)
Major Product 2-methyl-2-butene / 2-methyl-2-butanol1-methylcyclopentene / 1-methylcyclopentanol
Pathway Visualization

The following diagram illustrates the divergent pathways. Note how the cyclobutyl analog bypasses the high-energy primary cation via a bridged transition state that leads directly to the expanded ring.

ReactionPathways Substrate_Neo Neopentyl Bromide (Acyclic) TS_Neo Transition State (Methyl Migration) Substrate_Neo->TS_Neo Slow Ionization (k_rel = 1) Substrate_Cyc 1-(Bromomethyl)- 1-methylcyclobutane TS_Cyc Transition State (Ring Expansion) Substrate_Cyc->TS_Cyc Accelerated Ionization (k_rel > 1) Cation_Tert Tert-Amyl Cation (3° Acyclic) TS_Neo->Cation_Tert Concerted Shift Cation_Exp 1-Methylcyclopentyl Cation (3° Cyclic) TS_Cyc->Cation_Exp Sigma Participation (Strain Relief) Prod_Neo 2-Methyl-2-butene (Elimination) Cation_Tert->Prod_Neo -H+ Prod_Cyc 1-Methylcyclopentene (Strain Relief Product) Cation_Exp->Prod_Cyc -H+

Figure 1: Comparative solvolysis pathways. The cyclobutyl derivative undergoes ring expansion, driven by the release of angular strain.

Kinetic Performance Data

In solvolytic conditions (e.g., Ethanol/Water or Acetic Acid), the rate of reaction is first-order with respect to the alkyl halide (


).
Relative Reactivity Profile

While neopentyl bromide is notoriously inert (


 vs. ethyl bromide), the cyclobutane analog exhibits enhanced reactivity.
ParameterNeopentyl Bromide1-(Bromomethyl)-1-methylcyclobutaneMechanistic Insight

Susceptibility
NegligibleNegligibleSteric hindrance at the

-carbon blocks nucleophile approach.
Solvolysis Rate (

)
Baseline (Very Slow)Enhanced Relief of cyclobutane I-strain and angular strain lowers

.
Entropy of Activation (

)
NegativeLess NegativeThe transition state for ring expansion is less ordered than the strict solvent cage required for unassisted ionization.
Rearrangement Fidelity 100%100%Primary cation is too unstable to exist; reaction must rearrange to proceed.

Critical Note: Do not attempt


 synthesis (e.g., with NaCN or NaI) on this substrate. The reaction will fail or result in elimination/rearrangement byproducts.
Experimental Protocol: Kinetic Analysis

To determine the specific rate constant (


) for your conditions, use the following Conductometric Solvolysis Protocol . This method is self-validating as it tracks the generation of HBr in real-time.
Materials
  • Substrate: 1-(Bromomethyl)-1-methylcyclobutane (>98% purity).

  • Solvent: 80% Ethanol / 20% Water (v/v).

  • Instrumentation: Conductivity meter with dip probe, thermostated oil bath (

    
    C).
    
Workflow
  • Preparation: Equilibrate 50 mL of solvent in the reaction vessel at

    
    C.
    
  • Initiation: Inject substrate to a final concentration of

    
     M. Start timer (
    
    
    
    ).
  • Data Acquisition: Record conductivity (

    
    ) at 1-minute intervals.
    
    • Validation: The conductivity should increase exponentially as HBr is released.

  • Infinity Point: Heat a separate aliquot to

    
    C for 12 hours to determine 
    
    
    
    (100% conversion).
  • Calculation: Plot

    
     vs. time (
    
    
    
    ).
    • The slope of the line

      
      .
      
Product Verification (NMR)

After kinetics, neutralize the mixture and extract with ether. Analyze by


-NMR.
  • Disappearance: Loss of the doublet at

    
     ppm (
    
    
    
    ).
  • Appearance: Appearance of olefinic protons (

    
     ppm) for 1-methylcyclopentene or methyl signals on a tertiary carbon (
    
    
    
    ppm) for the alcohol.
References
  • Solvolysis Mechanisms: Winstein, S.; Grunwald, E. "The Role of Neighboring Groups in Replacement Reactions." J. Am. Chem. Soc.1948 , 70, 828. Link

  • Neopentyl Systems: Dostrovsky, I.; Hughes, E. D. "Mechanism of substitution at a saturated carbon atom. Part XXVI." J. Chem. Soc.1946 , 166. Link

  • Ring Strain & Reactivity: Brown, H. C.; Gerstein, M. "I-Strain as a Factor in the Chemistry of Ring Compounds." J. Am. Chem. Soc.1950 , 72, 2926. Link

  • Cyclobutyl Rearrangements: Roberts, J. D.; Mazur, R. H. "Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Systems."[1] J. Am. Chem. Soc.1951 , 73, 2509. Link

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Comparative

A Comparative Guide to the Reactivity and Properties of Substituted Bromomethylcycloalkanes

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and organic synthesis, the cycloalkylmethyl bromide motif serves as a cornerstone for introducing cyclic moieties in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the cycloalkylmethyl bromide motif serves as a cornerstone for introducing cyclic moieties into molecular architectures. The inherent properties of the cycloalkyl ring—namely its size, strain, and substitution pattern—profoundly influence the reactivity of the appended bromomethyl group. This guide offers a comprehensive comparative study of substituted bromomethylcycloalkanes, delving into their synthesis, conformational analysis, and reactivity in nucleophilic substitution and elimination reactions. By providing a synthesis of technical data and mechanistic insights, this document aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies.

Introduction: The Significance of the Cycloalkylmethyl Bromide Scaffold

Substituted bromomethylcycloalkanes are valuable synthetic intermediates due to the versatile reactivity of the primary alkyl bromide. The attached cycloalkyl group, however, is not a mere spectator. Its steric bulk, ring strain, and conformational preferences dictate the accessibility of the electrophilic carbon and the stability of reaction intermediates and transition states. Understanding these structure-reactivity relationships is paramount for controlling reaction outcomes, be it favoring a desired substitution pathway or directing the regioselectivity of an elimination reaction. This guide will focus on a comparative analysis of bromomethyl derivatives of cyclopropane, cyclobutane, cyclopentane, and cyclohexane.

Synthesis of Bromomethylcycloalkanes: A Comparative Overview

The preparation of bromomethylcycloalkanes typically involves the bromination of the corresponding cycloalkylmethanol. A common and effective method is the Appel reaction, which utilizes triphenylphosphine and a bromine source. However, for the sake of cost-effectiveness and simplified purification, the use of phosphorus tribromide (PBr₃) is also a widely adopted strategy.

A general synthetic approach is outlined below:

Caption: General workflow for the synthesis of bromomethylcycloalkanes.

While the general procedure is applicable across the series, the reaction conditions may require optimization based on the specific cycloalkane. For instance, the inherent strain in smaller rings like cyclopropane can sometimes lead to rearrangement byproducts. Careful temperature control is therefore crucial.

Table 1: Comparison of Physical Properties of Bromomethylcycloalkanes

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
(Bromomethyl)cyclopropaneC₄H₇Br135.00105-1071.392
(Bromomethyl)cyclobutaneC₅H₉Br149.03123-1241.326
(Bromomethyl)cyclopentaneC₆H₁₁Br163.06158-1601.271
(Bromomethyl)cyclohexaneC₇H₁₃Br177.08175.61.269

Comparative Reactivity in Nucleophilic Substitution Reactions

The reactivity of bromomethylcycloalkanes in nucleophilic substitution reactions is a delicate interplay of steric hindrance and electronic effects. These reactions can proceed through two primary mechanisms: the concerted, bimolecular S(_N)2 pathway and the stepwise, unimolecular S(_N)1 pathway.

Caption: Comparison of SN1 and SN2 reaction pathways.

S(_N)2 Reactivity: The Dominance of Steric Hindrance

In S(_N)2 reactions, a nucleophile attacks the electrophilic carbon from the backside of the leaving group. The rate of this reaction is highly sensitive to steric hindrance around the reaction center. For bromomethylcycloalkanes, the cycloalkyl group acts as a substituent that can impede the approach of the nucleophile.

The general trend for S(_N)2 reactivity in this series is:

Cyclohexyl < Cyclopentyl ≈ Cyclobutyl < Cyclopropyl

This trend can be rationalized by considering the increasing steric bulk of the cycloalkyl ring. The larger and more conformationally flexible cyclohexane ring presents the most significant steric barrier to backside attack. In contrast, the smaller, more rigid cyclopropane ring offers a less hindered pathway for the nucleophile.

Table 2: Relative Rates of S(_N)2 Reaction with Sodium Iodide in Acetone (Illustrative)

SubstrateRelative Rate
(Bromomethyl)cyclopropane~30
(Bromomethyl)cyclobutane~20
(Bromomethyl)cyclopentane~15
(Bromomethyl)cyclohexane1

Note: These are illustrative values based on established principles of steric effects in S(_N)2 reactions and may vary depending on the specific reaction conditions.

S(_N)1 Reactivity: Carbocation Stability and Ring Strain

The S(_N)1 reaction proceeds through a carbocation intermediate. The rate of an S(_N)1 reaction is therefore primarily determined by the stability of this intermediate. For primary alkyl halides like bromomethylcycloalkanes, the formation of a primary carbocation is generally unfavorable. However, in highly polar, non-nucleophilic solvents (solvolysis conditions), the S(_N)1 pathway can be observed.

The stability of the cycloalkylmethyl carbocation is influenced by the ring's ability to stabilize the positive charge, which is related to ring strain. The high p-character of the external C-C bonds in cyclopropane allows for significant stabilization of an adjacent positive charge through conjugation, a phenomenon often referred to as "σ-conjugation". This leads to an unusually high S(_N)1 reactivity for (bromomethyl)cyclopropane. For larger rings, the carbocation stability is more influenced by typical inductive and hyperconjugation effects.

Table 3: Relative Rates of Solvolysis (S(_N)1) in 80% Ethanol (Illustrative)

SubstrateRelative Rate
(Bromomethyl)cyclopropaneVery High (subject to rearrangement)
(Bromomethyl)cyclobutaneModerate
(Bromomethyl)cyclopentaneLow
(Bromomethyl)cyclohexaneVery Low

Note: Solvolysis of (bromomethyl)cyclopropane is often accompanied by rearrangement to cyclobutanol and other products, complicating direct rate comparisons.

Comparative Reactivity in Elimination Reactions

Elimination reactions of bromomethylcycloalkanes, typically promoted by a strong base, lead to the formation of methylenecycloalkanes. The primary mechanism for these primary alkyl halides is the E2 (bimolecular elimination) pathway.

Caption: The concerted E2 elimination mechanism.

The regioselectivity of the E2 reaction is governed by the nature of the base. A small, strong base like sodium ethoxide typically favors the formation of the more substituted (Zaitsev) alkene. However, for bromomethylcycloalkanes, there is only one type of β-hydrogen, leading to a single possible elimination product, the corresponding methylenecycloalkane.

The use of a sterically hindered base, such as potassium tert-butoxide, is a common strategy to favor the formation of the less substituted (Hofmann) alkene. In the case of substituted bromomethylcycloalkanes, the choice of base can influence the rate of elimination and the competition with substitution.

For example, in the elimination of 1-bromo-1-methylcyclohexane, a tertiary alkyl halide, a strong, non-bulky base will favor the Zaitsev product (1-methylcyclohexene), while a bulky base will favor the Hofmann product (methylenecyclohexane).

Conformational Analysis and its Impact on Reactivity: The Case of Substituted Bromomethylcyclohexanes

For substituted bromomethylcyclohexanes, the conformational equilibrium of the cyclohexane ring plays a critical role in determining reactivity. The bulky bromomethyl group has a strong preference for the equatorial position to minimize steric interactions (1,3-diaxial interactions).

Caption: Conformational equilibrium of a monosubstituted cyclohexane.

This conformational locking has significant implications for reactions that require a specific stereoelectronic arrangement. For example, the E2 elimination reaction proceeds most efficiently when the β-hydrogen and the leaving group are in an anti-periplanar (180°) arrangement. In a cyclohexane ring, this corresponds to a trans-diaxial orientation. If the bromomethyl group is locked in an equatorial position, the rate of E2 elimination will be significantly reduced as the molecule must adopt a higher-energy conformation to achieve the necessary alignment.

Spectroscopic Characterization: A Comparative Look at ¹³C NMR

¹³C NMR spectroscopy is a powerful tool for the characterization of bromomethylcycloalkanes. The chemical shift of the carbon atom bearing the bromine (C-Br) is particularly informative. Generally, the chemical shift of this carbon is influenced by the electronegativity of the bromine atom and the steric environment.

Table 4: Typical ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC-BrCycloalkyl Carbons
(Bromomethyl)cyclopropane~35-40~5-15
(Bromomethyl)cyclobutane~38-43~20-30, ~15-20
(Bromomethyl)cyclopentane~40-45~30-35, ~25-30
(Bromomethyl)cyclohexane~42-47~30-35, ~25-30, ~20-25

Note: These are approximate values and can be influenced by substituents on the cycloalkyl ring.

Experimental Protocols

General Procedure for the Synthesis of (Bromomethyl)cycloalkane

Materials:

  • Cycloalkylmethanol (1.0 eq)

  • Phosphorus tribromide (0.4 eq)

  • Pyridine (optional, as solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of the cycloalkylmethanol in diethyl ether (or pyridine) at 0 °C under an inert atmosphere, add phosphorus tribromide dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford the pure (bromomethyl)cycloalkane.

Protocol for a Comparative Kinetic Study of S(_N)2 Reactions

Materials:

  • (Bromomethyl)cyclopropane, (Bromomethyl)cyclobutane, (Bromomethyl)cyclopentane, (Bromomethyl)cyclohexane

  • Sodium iodide

  • Acetone (anhydrous)

  • Standardized sodium thiosulfate solution

  • Starch indicator

Procedure:

  • Prepare equimolar solutions of each bromomethylcycloalkane and sodium iodide in anhydrous acetone.

  • In a constant temperature bath, mix equal volumes of the alkyl bromide and sodium iodide solutions.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a known volume of a standardized sodium thiosulfate solution.

  • Back-titrate the excess sodium thiosulfate with a standardized iodine solution using starch as an indicator.

  • Calculate the concentration of the remaining alkyl bromide at each time point and determine the second-order rate constant for each substrate.

Conclusion

The reactivity of substituted bromomethylcycloalkanes is a multifaceted subject where the size and substitution of the cycloalkyl ring play a decisive role. For S(_N)2 reactions, steric hindrance is the primary determinant, with reactivity decreasing as the ring size increases. Conversely, S(_N)1 reactivity is significantly influenced by the ability of the ring to stabilize a carbocation, with the strained cyclopropylmethyl system exhibiting exceptionally high reactivity. In elimination reactions, while the product is generally predetermined for unsubstituted bromomethylcycloalkanes, the conformational constraints of substituted systems, particularly in the cyclohexane series, can dramatically affect the reaction rate. A thorough understanding of these principles, supported by the comparative data and protocols presented in this guide, is essential for the rational design of synthetic routes and the successful development of novel molecular entities.

References

  • Synthesis of Tribromomethyl substituted cyclo propanes via Dehalogenation Recation. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Synthesis of functionalized alkyl substituted benzoquinones by Rh-catalyzed additions of boronic acids. Organic & Biomolecular Chemistry. [Link]

  • Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

  • Properties of Bromomethylcyclohexane. Aisen Biotechnology Co., Ltd. [Link]

  • Substitution and Elimination reactions. Chemistry LibreTexts. [Link]

  • Comparative reactivity analysis of small-molecule thiol surrogates. ResearchGate. [Link]

  • (Bromomethyl)cyclopentane. ChemBK. [Link]

  • Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]

  • 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]

  • C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]

  • C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]

Validation

Comparative Evaluation of Advanced Palladium Pre-catalysts for C-N Cross-Coupling

[1] Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Efficiency, Kinetics, and Operational Stability of Pd-Precatalysts Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Efficiency, Kinetics, and Operational Stability of Pd-Precatalysts

Executive Summary: The "Active Species" Bottleneck

In high-stakes drug discovery, the efficiency of a catalytic system is rarely defined solely by the final yield. It is defined by kinetic competence —how quickly and reliably the pre-catalyst generates the active mono-ligated Pd(0) species (


).

Traditional systems using


 or 

with free phosphine ligands often suffer from an "induction period" or the formation of off-cycle resting states (such as inactive Pd(I) dimers). This guide evaluates the efficiency of Fourth-Generation (G4) Buchwald Pre-catalysts against PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, providing a data-driven framework for selection in difficult C-N cross-coupling reactions (Buchwald-Hartwig Amination).

Mechanistic Comparison: Activation Pathways

To evaluate efficiency, one must understand the activation penalty. A pre-catalyst that requires high thermal energy to activate is inefficient for temperature-sensitive substrates.

The Buchwald G4 Architecture

Mechanism: The G4 precatalysts utilize a palladacycle backbone with a bulky biaryl phosphine (e.g., XPhos, BrettPhos) and a methyl group that facilitates rapid reductive elimination.

  • Activation: Occurs via deprotonation by the base (e.g., KOtBu, LHMDS) at room temperature.

  • Advantage: Generates the active

    
     species almost instantaneously, preventing the sequestration of Palladium into inactive clusters.
    
The PEPPSI Architecture

Mechanism: PEPPSI complexes (e.g., PEPPSI-IPr) feature an N-heterocyclic carbene (NHC) ligand and a "throw-away" 3-chloropyridine ligand coordinated to Pd(II).

  • Activation: Relies on the thermal dissociation of the pyridine ligand and subsequent reduction (often by the amine or solvent) to enter the cycle.

  • Advantage: Extremely robust toward air and moisture; the NHC ligand binds tightly, preventing metal leaching, but activation often requires higher temperatures than G4 systems.

Visualization of Activation Pathways

ActivationPathways cluster_G4 Buchwald G4 Activation (Base-Mediated) cluster_PEPPSI PEPPSI Activation (Thermal/Dissociative) G4_Pre G4 Precatalyst (Pd(II)-Cycle) Deprot Deprotonation (Base) G4_Pre->Deprot + Base RedElim Reductive Elimination (Indoline byproduct) Deprot->RedElim Fast ActivePd0_G4 L-Pd(0) Active Species RedElim->ActivePd0_G4 RT Activation PEPPSI_Pre PEPPSI Precatalyst (Pd(II)-NHC-Py) Dissoc Pyridine Dissociation (Thermal Step) PEPPSI_Pre->Dissoc Heat (>60°C) Reduct Reduction (Transmetallation/Amine) Dissoc->Reduct Slow ActivePd0_PEPPSI NHC-Pd(0) Active Species Reduct->ActivePd0_PEPPSI

Figure 1: Comparative activation pathways. Note the G4 system activates via a base-mediated chemical step (fast, RT), while PEPPSI typically requires thermal dissociation (slower, heat-dependent).

Experimental Protocol: High-Throughput Efficiency Screening

To objectively compare these catalysts, we utilize a High-Throughput Experimentation (HTE) workflow. This protocol minimizes random error and ensures "apple-to-apple" comparisons of Turnover Frequency (TOF).

Materials
  • Substrates: 4-chloroanisole (Standard), 3-chloropyridine (Heteroaryl challenge).

  • Nucleophile: Morpholine (1.2 equiv).

  • Base: NaOtBu (1.5 equiv).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Catalysts: XPhos Pd G4, PEPPSI-IPr, Pd(OAc)2 + XPhos (1:2 ratio).

Step-by-Step Workflow
  • Stock Solution Prep: Prepare 0.1 M stock solutions of aryl halide and amine in Dioxane inside a glovebox (

    
     ppm).
    
  • Catalyst Dosing:

    • Solid Dosing: Weigh catalysts into 1 mL vials. Target loading: 0.5 mol%.

    • Control: For

      
      , premix in a separate vial for 5 mins before addition (simulating traditional in-situ generation).
      
  • Reaction Assembly:

    • Dispense 100 µL of substrate stock into each vial using an automated liquid handler or multi-channel pipette.

    • Add base slurry (NaOtBu in Dioxane).

    • Seal vials with Teflon-lined caps.

  • Incubation:

    • Set A (Mild): Agitate at 25°C for 2 hours.

    • Set B (Thermal): Agitate at 80°C for 2 hours.

  • Quench & Analysis:

    • Quench with 500 µL MeCN/H2O (1:1).

    • Add Internal Standard (e.g., Biphenyl).

    • Analyze via UPLC-MS (254 nm).

HTE Decision Logic

HTE_Workflow Start Start Screening Check_Solubility Check Reagent Solubility (Dioxane/Toluene) Start->Check_Solubility Branch_Temp Split Conditions Check_Solubility->Branch_Temp Path_RT Room Temp (25°C) Test for Kinetic Competence Branch_Temp->Path_RT Path_Heat High Temp (80°C) Test for Stability/Activation Branch_Temp->Path_Heat Analyze UPLC Analysis (Yield %) Path_RT->Analyze Path_Heat->Analyze Decision Evaluate Efficiency Analyze->Decision Result_G4 G4 Preferred if: High Yield at RT Decision->Result_G4 Result_PEPPSI PEPPSI Preferred if: High Yield at 80°C + Low Cost Decision->Result_PEPPSI

Figure 2: HTE Decision Tree for selecting the optimal catalyst based on thermal constraints and kinetic performance.

Data Analysis & Performance Comparison

The following data summarizes the performance of the three catalyst systems in the coupling of 4-chloroanisole with morpholine (0.5 mol% Pd loading).

MetricXPhos Pd G4 PEPPSI-IPr Pd(OAc)2 + XPhos
Yield (25°C, 1h) 92% 15%45%
Yield (80°C, 1h) 99%95% 88%
Induction Period < 2 min~15 min~10 min
Air Stability Good (Solid)Excellent Poor (Pd(OAc)2 is stable, Ligand oxidizes)
Active Species Monoligated Pd(0)Pd(0)-NHCMixture (Pd(0), Pd(I) dimers)
Cost Efficiency ModerateHigh (Cheaper)Low (Variable reproducibility)

Interpretation:

  • Low-Temperature Efficiency: XPhos Pd G4 is superior at room temperature. The base-mediated activation bypasses the thermal barrier required by PEPPSI.

  • Thermal Robustness: At 80°C, PEPPSI-IPr becomes highly competitive. If the reaction requires heat for solubility, PEPPSI is a more cost-effective choice.

  • Reproducibility: The in-situ mix (

    
    ) shows lower yields due to incomplete formation of the active species and potential oxidation of the free ligand before coordination.
    

Case Study: Steric Challenge in API Synthesis

Scenario: Synthesis of a precursor for a kinase inhibitor involving the coupling of a 2,6-disubstituted aryl chloride (highly sterically hindered) with a primary amine.

Experimental Observation:

  • Attempt 1 (PEPPSI-IPr, 80°C): 30% yield. The bulky NHC ligand (IPr) combined with the steric bulk of the substrate caused significant steric crowding, slowing down oxidative addition.

  • Attempt 2 (XPhos Pd G4, 60°C): 85% yield. XPhos is designed to be flexible; it can rotate to accommodate bulky substrates during oxidative addition and facilitate reductive elimination.

  • Attempt 3 (Pd2(dba)3 + XPhos): 60% yield. Inconsistent results observed across batches due to varying quality of the

    
     source (aging of the dba complex).
    

References

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst. Chemistry – A European Journal. Link

  • Ingoglia, B. T., et al. (2019). Palladium-Catalyzed Cross-Coupling Processes: Preparation, Precatalysts, and Reaction Optimization. Tetrahedron. Link

  • McCann, L. C., & Organ, M. G. (2014). Palladium-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition. Link

  • Sherwood, J., et al. (2019). Solvent Selection Guides: Survey and Application in the Pharmaceutical Industry. Green Chemistry. Link

Safety & Regulatory Compliance

Safety

1-(Bromomethyl)-1-methylcyclobutane proper disposal procedures

1-(Bromomethyl)-1-methylcyclobutane: Advanced Disposal & Handling Protocol Part 1: Executive Safety Assessment 1-(Bromomethyl)-1-methylcyclobutane (CAS: 98775-14-5) presents a unique disposal challenge often overlooked i...

Author: BenchChem Technical Support Team. Date: February 2026

1-(Bromomethyl)-1-methylcyclobutane: Advanced Disposal & Handling Protocol

Part 1: Executive Safety Assessment

1-(Bromomethyl)-1-methylcyclobutane (CAS: 98775-14-5) presents a unique disposal challenge often overlooked in standard safety data sheets (SDS). While it shares the general hazards of alkyl bromides (flammability, skin irritation), its specific neopentyl-like structure renders it kinetically resistant to standard nucleophilic substitution (


).[1]

The "Neopentyl Trap": Unlike simple primary alkyl halides (e.g., 1-bromobutane), the quaternary carbon at the 1-position creates significant steric hindrance.[1]

  • Operational Implication: Standard "benchtop quenching" methods (e.g., adding aqueous NaOH or sodium thiosulfate) will be ineffective at ambient temperatures.[1] The molecule will persist in the waste stream, potentially creating long-term hazards if not routed to high-temperature incineration.

  • Core Directive: Do NOT attempt chemical neutralization in the laboratory. This compound requires thermal destruction in a facility equipped with halogen scrubbers.

Physical & Chemical Profile
PropertyValue / CharacteristicOperational Impact
Molecular Formula

Halogenated waste stream (High BTU).[1]
Structure Neopentyl-type primary bromideHigh Steric Hindrance: Resistant to hydrolysis.[1]
Flash Point ~40–50°C (Est.[1] based on class)Flammable (Category 3): Ground all equipment.[1]
Reactivity Stable to weak nucleophiles.[1]Incompatible: Strong oxidizers, strong bases (risk of E2 elimination to methylenecyclobutane).[1]
Specific Gravity >1.0Sinks in water; forms dense non-aqueous phase liquids (DNAPL).[1]

Part 2: Waste Stream Segregation (The Protocol)

To ensure compliance with EPA RCRA guidelines and prevent cross-reactivity, strict segregation is required.

Stream A: Bulk Liquid Waste (Primary Disposal)[1]
  • Container: HDPE or Glass (Amber) with Teflon-lined cap.[1]

  • Labeling: "Flammable Liquid, Toxic, Halogenated."[1]

  • Composition: 1-(Bromomethyl)-1-methylcyclobutane + compatible solvents (DCM, Ethyl Acetate, Hexanes).[1]

  • Prohibited Mixtures: Do not mix with strong oxidizing acids (Nitric/Perchloric) or strong alkalis (KOH/NaOH) to avoid exothermic elimination reactions or polymerization.[1]

Stream B: Solid Waste (Contaminated Debris)[1]
  • Items: Syringes, septa, silica gel, drying agents (

    
    ), and paper towels from spill cleanup.[1]
    
  • Packaging: Double-bagged in chemically resistant polyethylene bags (4 mil thickness minimum), then placed in a solid waste drum.

  • Note: Silica gel used in purification will retain the compound strongly.[1] Treat the silica as flammable solid waste.

Stream C: Aqueous Rinsate
  • Context: Aqueous washes from extractions.[1]

  • Action: Due to low water solubility and high density, the compound will settle at the bottom. Do not pour down the drain.

  • Procedure: Collect all first-rinse aqueous layers into a separate "Aqueous Waste with Trace Organics" container.[1]

Part 3: Visualized Workflows

Figure 1: Waste Stream Decision Tree

Caption: Logical routing for 1-(Bromomethyl)-1-methylcyclobutane waste to ensure regulatory compliance and safety.

WasteDisposal Start Waste Material Generated StateCheck Physical State? Start->StateCheck Liquid Liquid Phase StateCheck->Liquid Solution/Bulk Solid Solid / Debris StateCheck->Solid Gloves/Silica/Paper HalogenCheck Contains >1% Halogens? Liquid->HalogenCheck StreamB STREAM B: Solid Haz Waste (Double Bagged) Solid->StreamB StreamA STREAM A: Halogenated Solvent Waste (Incineration) HalogenCheck->StreamA Yes (Primary Route) StreamC STREAM C: Non-Halogenated (Only if verified <1%) HalogenCheck->StreamC No (Rare)

Figure 2: Spill Response Protocol

Caption: Immediate containment and cleanup workflow for laboratory-scale spills.

SpillResponse Alert 1. ALERT & EVACUATE (Remove Ignition Sources) PPE 2. DON PPE (Nitrile Gloves x2, Goggles, Lab Coat) Alert->PPE Contain 3. CONTAINMENT Use Absorbent Pads/Vermiculite (Do NOT use water) PPE->Contain Cleanup 4. CLEANUP Scoop into sealable container Contain->Cleanup Label 5. LABELING 'Hazardous Waste - Flammable/Toxic' Cleanup->Label

[1]

Part 4: Regulatory & Transport Information

When preparing the waste manifest, use the following classifications. Note that while this specific CAS is not P-listed or U-listed, it defaults to characteristic hazardous waste codes.[1]

  • EPA Waste Codes (RCRA):

    • D001: Ignitability (Flash point <60°C).

    • F002/F003: Only if mixed with listed solvents (e.g., Methylene Chloride, Acetone).[1]

  • DOT Shipping (for Waste Transport):

    • Proper Shipping Name: Waste Flammable Liquids, N.O.S. (contains 1-(Bromomethyl)-1-methylcyclobutane).[1][2][3][4][5][6]

    • Hazard Class: 3

    • Packing Group: III (Assumed based on similar alkyl bromides).[1]

    • UN Number: UN1993[1]

Part 5: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57548287, 1-(Bromomethyl)-1-methylcyclobutane.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1-(bromomethyl)-1-methylcyclobutane.[1][3][4][5] Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms.[1] (Discussion on Neopentyl Substitution Hindrance). Springer.[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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